molecular formula C9H11BrN2O3 B1522266 5-Bromo-N,3-dimethoxy-N-methylpicolinamide CAS No. 1171919-90-6

5-Bromo-N,3-dimethoxy-N-methylpicolinamide

Cat. No.: B1522266
CAS No.: 1171919-90-6
M. Wt: 275.1 g/mol
InChI Key: OTKONIFRHMHLGF-UHFFFAOYSA-N
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Description

5-Bromo-N,3-dimethoxy-N-methylpicolinamide is a useful research compound. Its molecular formula is C9H11BrN2O3 and its molecular weight is 275.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-N,3-dimethoxy-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3/c1-12(15-3)9(13)8-7(14-2)4-6(10)5-11-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKONIFRHMHLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=N1)Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701217972
Record name 5-Bromo-N,3-dimethoxy-N-methyl-2-pyridinecarboxamide
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Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171919-90-6
Record name 5-Bromo-N,3-dimethoxy-N-methyl-2-pyridinecarboxamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N,3-dimethoxy-N-methyl-2-pyridinecarboxamide
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N,3-dimethoxy-N-methylpicolinamide is a substituted picolinamide derivative characterized by a pyridine ring functionalized with bromo, methoxy, and a Weinreb amide group. While specific literature on this compound is sparse, its structural features suggest its potential as a valuable intermediate in medicinal chemistry and drug discovery. The presence of a bromine atom provides a reactive handle for cross-coupling reactions, enabling the synthesis of diverse compound libraries. The dimethoxy-substituted pyridine core is a scaffold found in various biologically active molecules, and the N-methoxy-N-methylamide (Weinreb amide) is a versatile functional group for the synthesis of ketones and other derivatives. This guide provides a comprehensive overview of the known properties, a proposed synthetic route, and potential applications of this compound based on established chemical principles and data from structurally related molecules.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These have been collated from available supplier information.[1][2]

PropertyValueSource
Molecular Formula C9H11BrN2O3[1][2]
Molecular Weight 275.10 g/mol [1][2]
CAS Number Not available (NULL)[1]
Appearance Likely a solidInferred
Purity ≥97%[1]
SMILES CON(C)C(=O)c1ncc(Br)cc1OC[2]
InChI 1S/C9H11BrN2O3/c1-12(15-3)9(13)8-7(14-2)4-6(10)5-11-8/h4-5H,1-3H3[2]

Proposed Synthesis

While a specific, published synthetic protocol for this compound is not currently available, a plausible and efficient route can be designed based on well-established organic chemistry reactions. The proposed synthesis involves a two-step process starting from a suitable picolinic acid precursor: bromination followed by Weinreb amide formation.

Experimental Protocol: Proposed Synthesis

Step 1: Bromination of 3-methoxypicolinic acid

The first step is the regioselective bromination of a 3-methoxypicolinic acid derivative. The electron-donating nature of the methoxy group and the directing effects of the pyridine nitrogen and carboxylic acid will influence the position of bromination. Standard brominating agents such as N-bromosuccinimide (NBS) are commonly used for such transformations on heterocyclic rings.[3][4]

  • Dissolution: Dissolve 3-methoxypicolinic acid in a suitable solvent such as concentrated sulfuric acid at a controlled temperature, for instance, 0 °C.

  • Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) portion-wise to the reaction mixture while maintaining the low temperature.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified duration. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by carefully pouring the mixture onto crushed ice. The resulting precipitate, 5-bromo-3-methoxypicolinic acid, can be collected by filtration, washed with cold water, and dried.

Step 2: Weinreb Amide Formation

The second step involves the conversion of the synthesized 5-bromo-3-methoxypicolinic acid into the corresponding N-methoxy-N-methylamide (Weinreb amide). This can be achieved using a variety of coupling agents that activate the carboxylic acid.[5][6][7][8][9]

  • Activation of Carboxylic Acid: Suspend 5-bromo-3-methoxypicolinic acid in an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling agent such as oxalyl chloride or thionyl chloride to convert the carboxylic acid to the more reactive acid chloride. A catalytic amount of dimethylformamide (DMF) can be added to facilitate this conversion.

  • Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride in a suitable solvent and add a base, such as triethylamine or pyridine, to neutralize the hydrochloride and generate the free amine.

  • Coupling: Slowly add the solution of the acid chloride to the N,O-dimethylhydroxylamine solution at a low temperature (e.g., 0 °C).

  • Reaction and Work-up: Allow the reaction to proceed to completion, monitoring by TLC or LC-MS. Upon completion, the reaction mixture can be washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel to obtain the final product of high purity.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Weinreb Amide Formation 3-methoxypicolinic_acid 3-methoxypicolinic acid Brominated_intermediate 5-bromo-3-methoxypicolinic acid 3-methoxypicolinic_acid->Brominated_intermediate 1. NBS, H₂SO₄ 2. Aqueous work-up NBS N-Bromosuccinimide (NBS) H2SO4 H₂SO₄ Final_Product 5-Bromo-N,3-dimethoxy- N-methylpicolinamide Brominated_intermediate->Final_Product 1. Activating Agent 2. Weinreb Amine Activating_agent Oxalyl Chloride / SOCl₂ Weinreb_amine N,O-dimethylhydroxylamine (from hydrochloride salt + base) Potential_Applications cluster_derivatization Chemical Derivatization cluster_applications Potential Therapeutic Areas Target_Compound 5-Bromo-N,3-dimethoxy- N-methylpicolinamide Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Target_Compound->Suzuki Pd-catalyzed reactions Buchwald Buchwald-Hartwig Amination (N-linked Groups) Target_Compound->Buchwald Sonogashira Sonogashira Coupling (Alkynes) Target_Compound->Sonogashira Oncology Oncology (e.g., Tubulin Inhibition) Suzuki->Oncology Leads to Novel Scaffolds Neuroscience Neuroscience Buchwald->Neuroscience Infectious_Diseases Infectious Diseases Sonogashira->Infectious_Diseases

Potential derivatization and application pathways.

Biological Activity Insights from Related Compounds

While no specific biological data for this compound has been published, the activity of structurally analogous compounds can provide valuable insights. For example, various substituted sulfonamides and benzofurans containing methoxy and bromo functionalities have been investigated as potential anticancer agents. [10]Some of these compounds have been shown to inhibit tubulin polymerization, a clinically validated mechanism for cancer chemotherapy. [11] Furthermore, certain brominated and dimethoxylated phenethylamines are known to have potent psychoactive effects, highlighting the potential for molecules with this substitution pattern to interact with neurological targets. [12][13]However, it is crucial to note that these are extrapolations, and the biological activity of this compound would need to be determined through dedicated screening and in vitro/in vivo studies.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

This compound is a specialized chemical intermediate with significant potential for applications in medicinal chemistry and drug discovery. Its key structural features, including a reactive bromine atom and a versatile Weinreb amide, make it an attractive starting material for the synthesis of diverse compound libraries. While direct biological and safety data are currently lacking, insights from structurally related molecules suggest that its derivatives could be of interest in areas such as oncology and neuroscience. The proposed synthetic route provides a practical approach for its preparation in a laboratory setting. As with any novel compound, it should be handled with appropriate care and its properties thoroughly investigated before use in biological systems.

References

  • Amerigo Scientific. This compound. [Link]

  • European Patent Office. COMPOUNDS FOR SUPPRESSING EGFR MUTANT CANCER AND PHARMACEUTICAL USE THEREOF - EP 4212522 A1. [Link]

  • Google Patents. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents.
  • Google Patents. WO2015094913A1 - Fluorophenyl pyrazol compounds.
  • Journal of the Korean Chemical Society. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • National Center for Biotechnology Information. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]

  • National Center for Biotechnology Information. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino Benzo[b]furan Derivatives as Inhibitors of Tubulin Polymerization. [Link]

  • National Center for Biotechnology Information. Determination of 4-bromo-2, 5-dimethoxy-N-[(2-methoxyphenyl) methyl]-benzeneethanamine (25B-NBOMe) in serum and urine by high performance liquid chromatography with tandem mass spectrometry in a case of severe intoxication. [Link]

  • Organic Chemistry Portal. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. [Link]

  • PubChem. 5-bromo-N-methoxy-N-methylfuran-3-carboxamide. [Link]

  • PubChem. 5-bromo-N-(2-(diethylamino)ethyl)picolinamide. [Link]

  • PubChem. 4-Bromo-2,5-Dimethoxyphenethylamine. [Link]

  • PubChem. 5-Bromo-3-methyl-2-nitropyridine. [Link]

  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

  • ResearchGate. ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. [Link]

  • ResearchGate. (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. [Link]

  • Scilit. CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. [Link]

  • Tetrahedron Letters. A convenient one-pot preparation of N-methoxy-N-methylamides from carboxylic acids. [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide, a substituted picolinamide of interest in synthetic and medicinal chemistry. Due to the absence of an assigned CAS number and limited direct literature, this document establishes a foundational understanding through its physicochemical properties, a proposed, detailed synthetic pathway from commercially available precursors, and robust characterization methodologies. The synthesis leverages a Weinreb amide formation, a reliable and well-documented transformation. Furthermore, this guide discusses the potential applications of this and structurally related compounds in drug discovery, positioning it as a valuable building block for researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated and methoxylated pyridine derivative. The picolinamide scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The specific substitution pattern of this compound—a bromine atom at the 5-position, a methoxy group at the 3-position, and an N,O-dimethylamido (Weinreb amide) group at the 2-position—suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. While a specific CAS number for this compound is not publicly listed, its constituent parts and the robust nature of its synthesis from available precursors allow for a thorough technical evaluation.[3]

Physicochemical Properties

The fundamental properties of this compound have been calculated and are presented in Table 1. These properties are essential for understanding the compound's behavior in various chemical and biological systems, including solubility, reactivity, and potential for further functionalization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₁BrN₂O₃Alchem Pharmtech[3]
Molecular Weight 275.10 g/mol Alchem Pharmtech[3]
Appearance Predicted: White to off-white solidInferred from related compounds[4]
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate)Inferred from related compounds[4]
Stability Predicted: Stable under normal laboratory conditionsInferred from related compounds[4]

digraph "5_Bromo_N_3_dimethoxy_N_methylpicolinamide" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.7!"]; C3 [label="C", pos="-1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="1.2,-0.7!"]; C7 [label="C", pos="2.6,-0.3!"]; O8 [label="O", pos="3.5,0.5!"]; N9 [label="N", pos="3.2,-1.4!"]; C10 [label="C", pos="4.6,-1.8!"]; O11 [label="O", pos="2.4,-2.3!"]; C12 [label="C", pos="1.9,-3.2!"]; Br13 [label="Br", pos="0,-4.2!"]; O14 [label="O", pos="-2.4,-2.5!"]; C15 [label="C", pos="-3.6,-1.9!"];

// Bond edges N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C6 -- C7; C7 -- O8 [style=double]; C7 -- N9; N9 -- C10; N9 -- O11; O11 -- C12; C4 -- Br13; C2 -- O14; O14 -- C15;

// Hydrogen labels (implicit) }

Figure 1: Chemical Structure of this compound.

Proposed Synthesis: A Self-Validating Protocol

The synthesis of this compound can be efficiently achieved from the commercially available precursor, 5-bromo-3-methoxypicolinic acid (CAS: 1142191-66-9).[5] The proposed method involves the formation of a Weinreb amide, a well-established and reliable transformation in organic synthesis that is noted for its high yields and tolerance of various functional groups.[6][7] This reaction proceeds via the activation of the carboxylic acid followed by coupling with N,O-dimethylhydroxylamine.

Rationale for Synthetic Approach

The conversion of a carboxylic acid to a Weinreb amide is a cornerstone of modern organic synthesis. The resulting N-methoxy-N-methylamide is particularly useful as it can be readily converted to ketones or aldehydes with high selectivity, avoiding over-addition of organometallic reagents. For the synthesis of the target molecule, a one-pot procedure using a coupling agent such as 1,1'-carbonyldiimidazole (CDI) is proposed. This approach is advantageous due to its mild reaction conditions, high yields, and the straightforward removal of byproducts.[8][9]

Proposed Synthetic Pathway

G A 5-Bromo-3-methoxypicolinic Acid D Acyl Imidazolide Intermediate A->D + CDI Step 1: Activation B N,O-Dimethylhydroxylamine HCl E This compound B->E C 1,1'-Carbonyldiimidazole (CDI) Dichloromethane (DCM) C->D D->E + N,O-Dimethylhydroxylamine HCl - Imidazole Step 2: Amide Formation G CO2 D->G - CO2 F Imidazole & Imidazole HCl E->F Byproducts

Figure 2: Proposed two-step, one-pot synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Weinreb amide synthesis from carboxylic acids.[8]

Materials:

  • 5-Bromo-3-methoxypicolinic acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of the Carboxylic Acid:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-3-methoxypicolinic acid (1.0 eq) and anhydrous dichloromethane.

    • Stir the suspension at room temperature.

    • Add CDI (1.1 eq) in one portion. The reaction mixture is expected to evolve CO₂ gas and become a clear solution.[8]

    • Stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the acyl imidazolide intermediate.

  • Amide Formation:

    • To the solution from the previous step, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in one portion.

    • Stir the reaction mixture at room temperature for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, purify the crude product by flash column chromatography on silica gel.

Structural Characterization and Validation

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

Table 2: Predicted Spectroscopic Data for Structural Elucidation

TechniqueExpected ObservationsInferred From
¹H NMR Signals corresponding to the two aromatic protons on the pyridine ring, the N-methyl and O-methyl protons of the Weinreb amide, and the methoxy group on the pyridine ring.Spectroscopic data of related brominated pyridines[10][11]
¹³C NMR Distinct signals for each of the nine carbon atoms in the molecule.General principles of NMR spectroscopy and data from similar structures[11]
Mass Spectrometry (MS) A molecular ion peak cluster characteristic of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio).Principles of mass spectrometry for halogenated compounds[11]
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretch of the amide, C-O stretches of the methoxy groups, and C-Br stretch.Spectroscopic data for similar functional groups[12]

Potential Applications in Research and Development

Substituted picolinamides are a class of compounds with significant interest in drug discovery.[2][13] this compound, as a Weinreb amide, is a valuable intermediate for creating a diverse library of compounds.

  • Medicinal Chemistry: The Weinreb amide functionality allows for the introduction of various groups to form ketones, which are common pharmacophores. The bromo- and methoxy-substituents on the pyridine ring provide handles for further chemical modification through cross-coupling reactions or nucleophilic aromatic substitution, enabling the exploration of structure-activity relationships (SAR). Picolinamide derivatives have been investigated as inhibitors for enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and VEGFR-2 kinase.[1][2]

  • Agrochemicals: The pyridine ring is a common scaffold in agrochemicals, and substituted picolinamides have shown potential as herbicides and fungicides.[14]

  • Materials Science: Brominated aromatic compounds can serve as building blocks for polymers and functional materials.

Conclusion

While this compound may not have an extensive body of dedicated literature, its synthesis is readily achievable through well-established and reliable chemical transformations. This technical guide provides a robust framework for its preparation and characterization, leveraging the known reactivity of its precursor, 5-bromo-3-methoxypicolinic acid, and the versatility of Weinreb amide chemistry. The potential of this compound as a key intermediate in medicinal chemistry and other fields makes it a valuable target for synthesis and further investigation by researchers and drug development professionals.

References

Sources

Technical Monograph: 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Intermediate for Pyridine-Based Pharmacophores

Executive Summary

5-Bromo-N,3-dimethoxy-N-methylpicolinamide is a specialized bifunctional building block used primarily in the synthesis of complex heterocyclic pharmaceutical candidates. Structurally, it combines a Weinreb amide functionality at the C2 position with a bromine handle at C5 and a methoxy substituent at C3.

This unique substitution pattern offers a "divergent synthesis hub": the Weinreb amide allows for the controlled, chemoselective preparation of ketones (avoiding over-addition common with esters), while the C5-bromide serves as an excellent electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The C3-methoxy group provides critical steric bulk and electronic modulation, often exploited in kinase inhibitor design to enforce atropisomer stability or optimize ATP-binding pocket occupancy.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The molecule is a derivative of picolinic acid (pyridine-2-carboxylic acid).[1] The nomenclature "N,3-dimethoxy" indicates two methoxy groups: one attached to the amide nitrogen (part of the Weinreb system) and one attached to the pyridine ring at position 3.

Table 1: Core Chemical Data
PropertyValue
IUPAC Name 5-Bromo-N-methoxy-3-methoxy-N-methylpyridine-2-carboxamide
Common Name This compound
Molecular Formula

Molecular Weight 275.10 g/mol
CAS Number (Precursor) 1142191-66-9 (Refers to 5-bromo-3-methoxypicolinic acid)
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, DMSO, Methanol
Key Functionalities Weinreb Amide (C2), Aryl Bromide (C5), Aryl Ether (C3)

Synthetic Pathway & Manufacturing Strategy

The synthesis of this compound typically proceeds from 5-bromo-3-methoxypicolinic acid . While thionyl chloride (


) is a common activation reagent, it is often avoided in electron-rich pyridines (like 3-methoxypyridines) to prevent competitive chlorination or decomposition.

The industry-standard approach utilizes peptide coupling reagents (HATU or EDC) to ensure mild conditions and high yields.

Diagram 1: Synthetic Workflow (Graphviz)

Synthesis Start 5-Bromo-3-methoxypicolinic Acid (CAS: 1142191-66-9) Activation Activation (HATU or EDC/HOBt) Start->Activation DMF, RT Product 5-Bromo-N,3-dimethoxy- N-methylpicolinamide Activation->Product Amine N,O-Dimethylhydroxylamine HCl (+ DIPEA) Amine->Product Nucleophilic Acyl Substitution

Caption: Mild synthesis route avoiding harsh acid chlorides, utilizing HATU/EDC activation for optimal yield.

Detailed Experimental Protocol (Coupling Route)

Note: This protocol is designed for a 1.0 gram scale.

  • Reagents:

    • 5-Bromo-3-methoxypicolinic acid (1.0 eq, 4.3 mmol)

    • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

    • HATU (1.2 eq) or EDC.HCl (1.5 eq) / HOBt (1.5 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Solvent: Anhydrous DMF or DCM (

      
      ).
      
  • Procedure:

    • Step A: Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere (

      
      ).
      
    • Step B: Add DIPEA (2.0 eq) and stir for 5 minutes to deprotonate the acid.

    • Step C: Add HATU (1.2 eq). The solution may darken slightly; stir for 15 minutes to form the activated ester.

    • Step D: Add N,O-Dimethylhydroxylamine hydrochloride followed by the remaining DIPEA (1.0 eq).

    • Step E: Stir at room temperature for 4–12 hours. Monitor by LC-MS (Target mass:

      
      ).
      
    • Step F (Workup): Dilute with EtOAc, wash with saturated

      
       (2x), water (2x), and brine. Dry over 
      
      
      
      and concentrate.
    • Step G (Purification): Flash column chromatography (Hexane/EtOAc gradient).

Reactivity Profile: The "Hub" Concept

This molecule acts as a divergent intermediate. The Weinreb amide is chemically unique because it forms a stable five-membered chelate with metal ions (Mg, Li) during nucleophilic attack, preventing the tetrahedral intermediate from collapsing until acidic workup. This guarantees ketone formation rather than over-addition to alcohols.[2]

Diagram 2: Divergent Reactivity Map

Reactivity Core 5-Bromo-N,3-dimethoxy- N-methylpicolinamide PathA Path A: C2-Acylation (Weinreb Mechanism) Core->PathA R-MgBr or R-Li THF, -78°C PathB Path B: C5-Cross Coupling (Suzuki/Stille) Core->PathB Ar-B(OH)2, Pd(dppf)Cl2 Base, Heat Ketone Aryl/Alkyl Ketone (Retains Br handle) PathA->Ketone Biaryl Extended Biaryl System (Retains Weinreb) PathB->Biaryl

Caption: Orthogonal reactivity allows sequential modification of the C2 and C5 positions.

Key Reaction Types[6][8][9]
  • Selective Ketone Synthesis (C2):

    • Reagent: Grignard reagents (

      
      ) or Organolithiums (
      
      
      
      ).
    • Mechanism:[2] Formation of a stable metal-chelated intermediate.

    • Outcome: Converts the amide to a ketone (

      
      ) upon acidic hydrolysis (
      
      
      
      ).
    • Advantage:[3][4][2][5] The C3-methoxy group provides steric protection, often improving the stability of the tetrahedral intermediate.

  • Suzuki-Miyaura Coupling (C5):

    • Reagent: Aryl boronic acids, Palladium catalyst (e.g.,

      
       or 
      
      
      
      ).
    • Outcome: Extension of the pyridine ring to form biaryl systems common in kinase inhibitors.

Applications in Drug Discovery[1][11]

The 3-methoxy-pyridine scaffold is a "privileged structure" in medicinal chemistry.

  • Kinase Inhibition: The nitrogen of the pyridine ring often acts as a hydrogen bond acceptor in the hinge region of kinase enzymes. The C3-methoxy group can induce a specific conformation (atropisomerism) relative to the C2-substituent, locking the molecule into a bioactive shape.

  • Metabolic Stability: The C3-methoxy group blocks the C3 position from metabolic oxidation, a common clearance pathway for simple pyridines.

  • Agrochemicals: Halogenated picolinamides are frequent scaffolds in herbicides (e.g., synthetic auxins).

Safety & Handling (SDS Summary)

While specific toxicological data for this exact intermediate may be limited, it should be handled according to protocols for halogenated pyridines and amides.

  • GHS Classification (Predicted):

    • Skin Irrit. 2 (H315)[5][6]

    • Eye Irrit.[6] 2A (H319)

    • STOT SE 3 (H335 - Respiratory Irritation)[6]

  • Handling: Use a fume hood. Avoid inhalation of dust/vapors.

  • Storage: Store at 2–8°C (refrigerated), under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation.

References

  • Precursor Identification
  • Weinreb Amide Mechanism

    • Nahm, S., & Weinreb, S. M. (1981).[3][2] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.

    • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link][2]

  • Synthesis Protocols (General Picolinamide Coupling)

    • Katritzky, A. R., et al. (2002).[4] An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. Retrieved from [Link]

  • Medicinal Chemistry Context

    • Tzara, A., et al. (2020).[7] Morpholine As a Scaffold in Medicinal Chemistry. ChemMedChem. Retrieved from [Link] (Illustrates scaffold utility in heterocyclic drug design).

  • Commercial Availability

Sources

Technical Monograph: 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

[1]

Executive Summary & Core Data

5-Bromo-N,3-dimethoxy-N-methylpicolinamide is a specialized pyridine-based building block utilized in the synthesis of complex pharmaceutical intermediates.[1][2] Structurally, it functions as a Weinreb amide , enabling the controlled conversion of the picolinic acid core into ketones or aldehydes without over-addition of nucleophiles.[1] Its 5-bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making it a high-value scaffold for fragment-based drug discovery (FBDD).[1]

Physicochemical Specifications

The following data represents the consensus values for the canonical structure.

PropertyValueUnitNotes
Molecular Weight (Average) 275.10 g/mol Based on standard atomic weights
Molecular Formula C₉H₁₁BrN₂O₃ --
Monoisotopic Mass 273.995 DaCalculated for ⁷⁹Br isotope
Isotopic Pattern 1:1 (Doublet)-Characteristic ⁷⁹Br/⁸¹Br signature
Physical State Solid / Powder-Typically off-white to pale yellow
Solubility DMSO, MeOH, DCM-Hydrophobic amide character

Structural Analysis & Reactivity Profile

This molecule integrates three distinct functional zones, each serving a specific role in medicinal chemistry campaigns.

Functional Zone Decomposition[1]
  • The Picolinamide Core (Pyridine-2-carboxamide):

    • Acts as a bioisostere for phenyl rings, improving water solubility due to the pyridine nitrogen (H-bond acceptor).[1]

    • The nitrogen atom at position 1 can participate in metal chelation or active-site binding.[1]

  • The Weinreb Amide Handle (N-methoxy-N-methyl):

    • Function: Prevents tetrahedral intermediate collapse during nucleophilic attack (e.g., by Grignard or Organolithium reagents).[1]

    • Outcome: Upon acidic workup, the intermediate collapses directly to a ketone , avoiding the formation of tertiary alcohols.[1]

  • The 5-Bromo Substituent:

    • Reactivity: An electrophilic site for Pd-catalyzed cross-coupling.[1]

    • Sequence Logic: Can be functionalized before or after the Weinreb ketone synthesis, depending on the chemosensitivity of the incoming nucleophile.[1]

Reactivity Logic Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

ReactivityLogiccluster_legendLegendCore5-Bromo-N,3-dimethoxy-N-methylpicolinamide(MW: 275.10)NucleophileNucleophilic Attack(R-MgBr / R-Li)Core->Nucleophile Path ASuzukiSuzuki Coupling(Ar-B(OH)2, Pd)Core->Suzuki Path BIntermediateStable TetrahedralChelateNucleophile->Intermediate Low TempKetoneAryl Ketone(Target Scaffold)Intermediate->Ketone Acid HydrolysisBiarylBiaryl WeinrebAmideSuzuki->Biaryl C-C Bond FormationBiaryl->Nucleophile Subsequent StepStartStarting MaterialReagentReagent/ConditionProductProduct

Figure 1: Divergent synthetic utility. Path A utilizes the Weinreb amide to form ketones.[1] Path B utilizes the bromine handle to expand the core scaffold.[1]

Experimental Synthesis Protocol

Objective: Synthesis of this compound from 5-bromo-3-methoxypicolinic acid.

Precursor: 5-Bromo-3-methoxypicolinic acid (CAS: 1142191-66-9) [1].[1][3]

Reagents & Stoichiometry
ComponentEquiv.Role
5-Bromo-3-methoxypicolinic acid1.0Limiting Reagent
N,O-Dimethylhydroxylamine HCl1.2Amine Source
HATU or EDC[1]·HCl1.2 - 1.5Coupling Agent
DIPEA (Diisopropylethylamine)3.0Base
DMF or DCMSolventReaction Medium (0.1 M)
Step-by-Step Methodology
  • Activation: Charge a round-bottom flask with 5-bromo-3-methoxypicolinic acid (1.0 equiv) and anhydrous DMF. Cool to 0°C under N₂ atmosphere.[1]

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. The solution may clarify.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir at 0°C for 15–30 minutes to form the activated ester.

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv).

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–16 hours. Monitor by LC-MS (Target [M+H]⁺ = 275/277).[1]

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with saturated NaHCO₃ (2x), water (1x), and brine (1x).[1]

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purification: Flash column chromatography (SiO₂), eluting with a Hexane/EtOAc gradient (typically 0→50% EtOAc).[1]

Validation Criteria (QC):

  • ¹H NMR (CDCl₃): Look for the N-OMe singlet (~3.4 ppm) and N-Me singlet (~3.3 ppm), alongside the aromatic pyridine protons.[1]

  • MS (ESI): Distinctive 1:1 doublet at m/z 275 and 277.[1]

Medicinal Chemistry Applications

In drug development, this molecule addresses specific "scaffold hopping" requirements:

  • Solubility Enhancement: Replacing a phenyl ring with the 3-methoxypyridine core often lowers LogP (Lipophilicity) and improves metabolic stability (microsomal clearance).[1]

  • Orthogonal Functionalization: The presence of the 3-methoxy group provides steric bulk that can force the amide (or resulting ketone) out of planarity, potentially improving selectivity for specific kinase pockets or receptor sites.[1]

  • Fragment Linking: It serves as a "linker" fragment.[1] The bromine allows attachment to a hinge-binding motif, while the amide allows extension into the solvent-exposed region of a protein target.[1]

References

  • Amerigo Scientific. (n.d.).[1] this compound. Retrieved October 26, 2023, from [Link][1]

  • PubChem. (n.d.).[1][4][5][6][7] Compound Summary for C9H11BrN2O3. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

"5-Bromo-N,3-dimethoxy-N-methylpicolinamide" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

To our fellow researchers, scientists, and drug development professionals, this guide addresses the scientific inquiry into the mechanism of action of the novel compound, this compound. Publicly available data on this specific molecule is nascent, presenting a unique opportunity for discovery. This document, therefore, serves as both a foundational overview and a practical roadmap for investigation.

Our approach is grounded in the well-established polypharmacology of the picolinamide scaffold. We will leverage existing knowledge of related analogues to construct a primary hypothesis centered on kinase inhibition—a frequent mechanism for this chemical class. This guide will then delineate a rigorous, multi-pronged experimental strategy to systematically test this hypothesis, identify the molecular target(s), and elucidate the downstream cellular consequences. The protocols and workflows described herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

The Picolinamide Scaffold: A Privileged Structure in Drug Discovery

The picolinamide core, a pyridine-2-carboxamide, is a versatile scaffold known to interact with a variety of biological targets. This structural motif is prevalent in molecules exhibiting a wide range of therapeutic effects. Understanding this landscape is critical to forming a logical starting point for our investigation.

Picolinamide and its derivatives have been identified as potent inhibitors of several key enzyme families and as modulators of crucial signaling pathways.[1][2][3][4][5] This established precedent informs our primary hypothesis for this compound.

Table 1: Bioactivities of Structurally Related Picolinamide Derivatives

Derivative ClassKnown Target(s)Therapeutic Area
General PicolinamidesPoly(ADP-ribose) synthetase (PARP)Oncology
Substituted Picolinamides11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)Metabolic Disorders
Picolinamide-based DerivativesVascular Endothelial Growth Factor Receptor-2 (VEGFR-2)Oncology
N-Methyl-picolinamide thiolsAurora-B KinaseOncology
Bromo-substituted analoguesTubulinOncology
General PicolinamidesSec14p (Phosphatidylinositol transfer protein)Antifungal

This table synthesizes data from multiple sources indicating the broad bioactivity of the picolinamide scaffold.[1][2][4][5][6][7]

The structure of our lead compound, with its N-methoxy-N-methyl amide, bromo, and dimethoxy substitutions, suggests a high potential for specific interactions within an enzyme's active site. The bromine atom, in particular, can serve as a key interaction point, while the methoxy groups can influence solubility and binding orientation.

Primary Hypothesis: Inhibition of a Cellular Kinase

Based on the prevalence of kinase inhibition among bioactive picolinamides, we hypothesize that This compound exerts its biological effect by inhibiting one or more members of the human kinome.

This hypothesis provides a clear and testable starting point for our investigation. The following sections detail the experimental workflows designed to interrogate this proposed mechanism.

Experimental Workflow for Mechanism of Action Elucidation

We will employ a phased approach, beginning with broad, cell-based assays to confirm bioactivity and narrowing down to specific molecular target identification and validation.

MOA_Workflow cluster_0 Phase 1: Cellular Phenotyping cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Specific Target Validation cluster_3 Phase 4: Pathway Analysis A Cell Viability Screening (MTT/CellTiter-Glo) B Cell Cycle Analysis (Flow Cytometry) A->B Confirm cytotoxic/ -static effect C Broad Kinase Panel Screen (e.g., KinomeScan) B->C If cytotoxic D Thermal Shift Assay (DSF) (Cell Lysate) C->D Identify potential kinase hits E Recombinant Enzyme Assay (IC50 Determination) D->E Validate hits F Isothermal Titration Calorimetry (ITC) E->F Confirm direct binding G Cellular Target Engagement (e.g., CETSA) F->G Validate in-cell interaction H Phospho-Proteomics G->H Map pathway I Western Blot of Downstream Substrates H->I Elucidate signaling consequences

Figure 1: A phased experimental workflow for elucidating the mechanism of action.

Phase 1: Cellular Phenotyping

The initial step is to confirm that the compound has a measurable biological effect on human cells and to characterize this effect.

Protocol 1: Cell Proliferation MTT Assay

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., HepG2, A549, MCF7) in 96-well plates at a density of 3,000-5,000 cells per well and culture for 24 hours.[7]

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in culture medium. Treat the cells for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.

Causality Check: A dose-dependent decrease in cell viability is the first indicator of bioactivity. If the compound is active, proceed to cell cycle analysis to distinguish between cytotoxic (cell-killing) and cytostatic (growth-arresting) effects.

Phase 2: Target Class Identification

Assuming the compound demonstrates anti-proliferative activity, the next phase is to test our primary hypothesis by determining if it interacts with kinases.

Protocol 2: Broad Kinase Panel Screening

  • Rationale: A competitive binding assay is the most efficient method to screen our compound against a large portion of the human kinome. Commercial services like Eurofins' KinomeScan™ or DiscoverX's KINOMEscan® are the industry standard.

  • Methodology: The compound is incubated with a DNA-tagged kinome-wide panel of human kinases in the presence of an immobilized, active-site directed ligand.

  • Data Output: The amount of each kinase bound to the solid support is measured via qPCR. A reduction in the amount of bound kinase indicates that the test compound is outcompeting the immobilized ligand.

  • Analysis: Results are typically presented as a percentage of control, with lower percentages indicating stronger binding interactions. Hits are defined as kinases showing significant inhibition (e.g., >90%) at a given concentration (e.g., 10 µM).

Trustworthiness: This assay provides a broad, unbiased view of the compound's kinase selectivity profile, identifying high-affinity targets and minimizing the risk of pursuing false leads.

Phase 3: Specific Target Validation

The hits identified in the kinase screen must be validated through orthogonal, quantitative methods to confirm direct binding and inhibition.

Protocol 3: Recombinant Enzyme Inhibition Assay (IC50 Determination)

  • Objective: To quantify the inhibitory potency of the compound against the purified, recombinant kinase hit(s).

  • Setup: A typical kinase assay involves the kinase, a specific substrate (peptide or protein), and ATP (often radiolabeled ³²P-ATP or ³³P-ATP).

  • Procedure:

    • Incubate the recombinant kinase with varying concentrations of this compound.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Allow the reaction to proceed for a defined period at the optimal temperature.

    • Stop the reaction and quantify the amount of phosphorylated substrate.

  • Data Analysis: Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Expert Insight: Comparing the IC50 value from this enzymatic assay with the cellular IC50 from the proliferation assay provides the first evidence of target-driven efficacy. A close correlation suggests the kinase target is relevant to the observed cellular phenotype.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Principle: Ligand binding stabilizes a target protein, leading to an increase in its thermal denaturation temperature. CETSA measures this shift inside intact cells, confirming target engagement in a physiological context.

  • Workflow:

    • Treat intact cells with the compound or a vehicle control.

    • Heat aliquots of the cell lysates to a range of temperatures.

    • Cool and centrifuge the samples to separate soluble (non-denatured) proteins from precipitated (denatured) proteins.

    • Analyze the amount of soluble target kinase remaining at each temperature using Western blot or ELISA.

  • Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples confirms direct binding to the target protein within the cell.

CETSA_Workflow A Treat cells with Compound vs. Vehicle B Heat aliquots across a temperature gradient A->B C Lyse and separate soluble/insoluble fractions B->C D Quantify soluble target protein (Western Blot) C->D E Plot melt curves and compare Tm shift D->E

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.

Downstream Pathway Elucidation

Once a specific kinase target is validated, the final step is to understand the functional consequences of its inhibition.

Protocol 5: Phospho-proteomic Analysis

  • Objective: To obtain an unbiased, global view of the signaling changes induced by the compound.

  • Methodology:

    • Treat cells with the compound at a concentration near its cellular IC50.

    • Lyse the cells and digest proteins into peptides.

    • Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO₂) chromatography or immobilized metal affinity chromatography (IMAC).

    • Analyze the enriched peptides by high-resolution mass spectrometry (LC-MS/MS).

  • Analysis: Identify and quantify changes in the phosphorylation status of thousands of proteins. A significant decrease in the phosphorylation of a known substrate of the target kinase provides strong evidence for the on-target mechanism of action.

This comprehensive, hypothesis-driven approach, moving from broad cellular effects to specific molecular interactions and downstream signaling, provides a robust framework for definitively elucidating the mechanism of action of this compound. The findings from this workflow will be crucial for guiding further preclinical and clinical development.

References

  • MySkinRecipes. (n.d.). 5-Bromo-N-(2-(diethylamino)ethyl)picolinamide.
  • Shepherd, D., et al. (n.d.). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Applied Bacteriology.
  • Selleck Chemicals. (n.d.). Picolinamide.
  • ResearchGate. (n.d.). Synthesis of picolinamide amide derivatives.
  • ResearchGate. (n.d.). Mode of action of the antimicrobial compound 5-Bromo-5-nitro-1,3-dioxane (Bronidox).
  • NIH National Library of Medicine. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. (n.d.).
  • NIH National Library of Medicine. (n.d.). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents.
  • NIH National Library of Medicine. (n.d.). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking.
  • Dove Medical Press. (n.d.). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • MedchemExpress.com. (n.d.). Picolinamide (2-Picolinamide).
  • NIH National Library of Medicine. (n.d.). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
  • PubMed. (n.d.). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
  • Sigma-Aldrich. (n.d.). Picolinamide.
  • NIH National Library of Medicine. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety.
  • Alchem Pharmtech. (n.d.). This compound.
  • PubMed. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties.
  • PubChem. (n.d.). 5-Bromo-3-iodo-N-methoxy-N-methylpicolinamide.
  • Sigma-Aldrich. (n.d.). 5-Bromo-N,N-diethylpicolinamide.
  • PubChem. (n.d.). 5-Bromo-6,7-dimethoxy-1-methyl-8-nitroisoquinoline.

Sources

An In-Depth Technical Guide to the Potential Biological Targets of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-N,3-dimethoxy-N-methylpicolinamide is a distinct chemical entity within the broader, therapeutically significant class of picolinamides. While direct biological data for this specific molecule is not extensively documented in publicly available literature, its structural features—a substituted picolinamide core—strongly suggest a range of potential biological targets. This guide synthesizes information from structurally related compounds to build a predictive framework for its mechanism of action and to propose robust strategies for experimental validation. We will explore potential interactions with kinases, epigenetic modulators, G-protein coupled receptors, and cytoskeletal components, providing a scientific rationale for each hypothesized target class. This document serves as a foundational resource for initiating research and development programs centered on this compound.

Introduction: The Picolinamide Scaffold as a Privileged Structure in Medicinal Chemistry

The picolinamide moiety, a pyridine-2-carboxamide, is a well-established "privileged" scaffold in drug discovery.[1] Its prevalence in FDA-approved drugs and clinical candidates stems from its ability to form key hydrogen bonds and other non-covalent interactions with a variety of protein targets.[1] Picolinamide derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and metabolic regulatory effects.[2][3][4][5] The specific substitutions on the picolinamide ring and the amide nitrogen are critical for determining target specificity and potency. In the case of this compound, the electronic and steric properties of the bromo and dimethoxy substituents, along with the N-methoxy-N-methyl amide, create a unique chemical profile that warrants investigation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyValueSource
Molecular Formula C9H11BrN2O3[6]
Molecular Weight 275.10 g/mol [6]
IUPAC Name 5-bromo-N,3-dimethoxy-N-methylpyridine-2-carboxamideInferred from similar compounds
SMILES CON(C)C(=O)c1ncc(Br)cc1OC[6]
InChI 1S/C9H11BrN2O3/c1-12(15-3)9(13)8-7(14-2)4-6(10)5-11-8/h4-5H,1-3H3[6]

This data is compiled from publicly available chemical databases and supplier information.

Hypothesized Biological Targets Based on Structural Analogs

Based on the activities of structurally related picolinamides and other compounds with similar functional groups, we can hypothesize several classes of potential biological targets for this compound.

Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology. The picolinamide scaffold has been successfully employed in the design of potent kinase inhibitors.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Several picolinamide-based derivatives have been synthesized and identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis in tumors.[7] The binding mode typically involves hydrogen bonding with the hinge region of the kinase domain. The methoxy groups on the pyridine ring of this compound could potentially occupy hydrophobic pockets within the ATP-binding site.

  • Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[5] Recently, a series of pyridine-2-carboxamide analogues were reported as potent HPK1 inhibitors, demonstrating in vivo efficacy in murine cancer models when combined with anti-PD-1 therapy.[5]

  • Other Kinases: The general applicability of the picolinamide scaffold suggests that a broad kinase screen would be a valuable initial step. A patent for a protein kinase inhibitor with a bromo-methyl-pyridin structure further supports this hypothesis.[8]

Epigenetic Targets

The modulation of epigenetic pathways is an emerging and promising strategy in cancer therapy.

  • WDR5-MLL1 Interaction: A patent application has disclosed the use of picolinamides to modulate the interaction between WD repeat-containing protein 5 (WDR5) and the histone methyltransferase MLL1.[9] This interaction is crucial for H3K4 trimethylation and is implicated in certain types of leukemia.[9] The substituents on this compound could play a role in disrupting this protein-protein interface.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that are involved in a vast array of physiological processes.

  • Dopamine and Serotonin Receptors: A structural analog, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is a key component of a potent antagonist of dopamine D2 and D3 receptors, as well as serotonin-3 (5-HT3) receptors.[10] This suggests that this compound could have activity at these neurologically important targets.

Cytoskeletal Components

The cytoskeleton, particularly microtubules, is a validated target for anticancer drugs.

  • Tubulin: A study on N-(5-methoxyphenyl) methoxybenzenesulphonamides, which also feature bromo and methoxy substitutions, revealed potent cytotoxic activity through the inhibition of microtubule polymerization.[11][12] These compounds were found to bind to the colchicine site on tubulin, leading to cell cycle arrest at the G2/M phase and apoptosis.[12] The structural similarity suggests that this compound could exhibit a similar mechanism of action.

Other Potential Enzyme Targets

The versatility of the picolinamide scaffold extends to other enzyme families.

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Picolinamide derivatives have been identified as potent inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndrome and diabetes.[4] Optimization of an initial screening hit led to a compound that reduced fasting blood glucose and insulin levels in a mouse model.[4]

Experimental Strategies for Target Validation

A multi-pronged approach, combining computational, biochemical, and cell-based assays, is recommended to elucidate the biological targets of this compound.

In Silico Target Prediction and Molecular Docking

Computational methods can provide initial hypotheses and guide experimental design.

Workflow:

  • Target Identification: Utilize pharmacophore modeling and similarity searching against databases of known bioactive compounds to identify potential protein targets.

  • Molecular Docking: Perform docking studies of this compound into the binding sites of the hypothesized targets (e.g., VEGFR-2, HPK1, WDR5, tubulin, 11β-HSD1).

  • Binding Mode Analysis: Analyze the predicted binding poses to assess the favorability of interactions and to guide the design of future analogs.

G cluster_insilico In Silico Workflow Compound 5-Bromo-N,3-dimethoxy- N-methylpicolinamide Structure DB Bioactivity Databases (e.g., ChEMBL, PubChem) Compound->DB Similarity Search Docking Molecular Docking Simulation Compound->Docking Targets Hypothesized Targets (Kinases, WDR5, Tubulin, etc.) DB->Targets Identify Potential Targets Targets->Docking Analysis Binding Mode & Energy Analysis Docking->Analysis SAR SAR & Lead Optimization Analysis->SAR

Caption: In Silico Target Identification Workflow.

In Vitro Biochemical and Biophysical Assays

Direct assessment of the interaction between the compound and purified proteins is essential for target validation.

Protocol: Kinase Inhibition Assay (e.g., for VEGFR-2)

  • Reagents: Recombinant human VEGFR-2 kinase, polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, this compound, and a suitable kinase buffer.

  • Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the buffer. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Terminate the reaction and quantify the phosphorylated substrate using a suitable method (e.g., ADP-Glo™, ELISA, or radiometric assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value.

Protocol: Thermal Shift Assay (TSA)

  • Principle: This assay measures the change in the thermal denaturation temperature of a target protein upon ligand binding.

  • Procedure: a. Mix the purified target protein with a fluorescent dye (e.g., SYPRO Orange) and the test compound in a multiwell PCR plate. b. Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence. c. The melting temperature (Tm) is the point of maximum fluorescence change.

  • Interpretation: A significant increase in Tm in the presence of the compound indicates direct binding.

Cell-Based Assays

Evaluating the effect of the compound in a cellular context is crucial to confirm its biological activity.

Protocol: Cancer Cell Line Cytotoxicity Assay

  • Cell Lines: A panel of human cancer cell lines relevant to the hypothesized targets (e.g., A549 lung cancer, HepG2 liver cancer, MCF7 breast cancer).[2]

  • Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for 72 hours. c. Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Protocol: Cell Cycle Analysis

  • Principle: To determine if the compound induces cell cycle arrest, which is a hallmark of tubulin inhibitors.

  • Procedure: a. Treat cells (e.g., HeLa) with the compound at its GI50 concentration for 24 hours. b. Harvest the cells, fix them in ethanol, and stain the DNA with propidium iodide. c. Analyze the DNA content of the cells by flow cytometry.

  • Interpretation: An accumulation of cells in the G2/M phase would support a tubulin-targeting mechanism.[12]

G cluster_experimental Experimental Validation Workflow Biochem Biochemical Assays (e.g., Kinase Inhibition) CellBased Cell-Based Assays (e.g., Cytotoxicity, Cell Cycle) Biochem->CellBased Confirm Cellular Activity Biophys Biophysical Assays (e.g., Thermal Shift) TargetEngage Target Engagement Assays (e.g., CETSA) Biophys->TargetEngage Confirm Target Binding in Cells CellBased->TargetEngage InVivo In Vivo Models (e.g., Xenograft) TargetEngage->InVivo Validate Therapeutic Potential

Caption: Experimental Workflow for Target Validation.

Summary and Future Directions

This compound belongs to a chemical class with a proven track record in drug discovery. While direct experimental data on this specific molecule is sparse, a comprehensive analysis of its structural analogs strongly suggests that its biological targets may include protein kinases (VEGFR-2, HPK1), epigenetic modulators (WDR5-MLL1), GPCRs (dopamine and serotonin receptors), and cytoskeletal proteins (tubulin).

The immediate path forward should involve a systematic screening of this compound against a diverse panel of these hypothesized targets using the biochemical and cellular assays outlined in this guide. Positive hits should be further validated using biophysical methods to confirm direct binding. Subsequent studies should focus on structure-activity relationship (SAR) analysis to optimize potency and selectivity, as well as on elucidating the downstream signaling effects in relevant cellular models. Ultimately, these efforts will clarify the therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent.

References

  • Amerigo Scientific. This compound. [Link]

  • PubChem. 5-Bromo-3-iodo-N-methoxy-N-methylpicolinamide. [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. [Link]

  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Advances. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • The Interaction Mechanism of Picolinamide Fungicide Targeting on the Cytochrome bc1 Complex and Its Structural Modification. Journal of Agricultural and Food Chemistry. [Link]

  • Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Molecules. [Link]

  • Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters. [Link]

  • US Patent US20060116519A1. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Tetrahedron. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

5-Bromo-N,3-dimethoxy-N-methylpicolinamide: A Strategic Scaffold for High-Affinity Dopamine Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of next-generation antipsychotics, 5-Bromo-N,3-dimethoxy-N-methylpicolinamide represents a critical synthetic intermediate (synthon) rather than a final active pharmaceutical ingredient (API). It serves as the activated electrophilic core used to synthesize aza-orthopramides —pyridine-based bioisosteres of classical benzamide neuroleptics (e.g., Raclopride, Remoxipride).

This whitepaper details the structural logic, synthetic utility, and pharmacological implications of this molecule. By utilizing the Weinreb amide functionality (N-methoxy-N-methyl), researchers can precisely couple this core with complex amine side chains (such as substituted pyrrolidines or piperidines) to generate high-affinity Dopamine D2/D3 receptor antagonists with improved metabolic stability compared to their benzene counterparts.

Structural Biology & Pharmacophore Design

To understand the utility of this scaffold, one must analyze the Structure-Activity Relationship (SAR) of the final antagonist derived from it. The molecule is designed to mimic the 2-methoxybenzamide core found in established antipsychotics, but with a pyridine ring to modulate lipophilicity and pKa.

The "Orthopramide" Effect and Bioisosterism

The core features of the scaffold function as follows:

  • 3-Methoxy Group (Intramolecular Lock): In the final drug, the methoxy group at position 3 forms a critical intramolecular hydrogen bond with the amide hydrogen (NH). This locks the molecule into a planar conformation, which is a prerequisite for fitting into the narrow binding pocket of the Dopamine D2 receptor.

  • 5-Bromo Substituent (Halogen Bonding): The bromine atom occupies a hydrophobic pocket in the receptor. It often engages in halogen bonding with backbone carbonyls (e.g., Serine residues) in the transmembrane domain, significantly enhancing binding affinity (

    
     values often < 1 nM).
    
  • Pyridine Nitrogen (Bioisosterism): Replacing the benzene ring (of benzamides) with a pyridine ring (picolinamide) lowers the logP (lipophilicity), potentially reducing non-specific binding and improving the pharmacokinetic profile (blood-brain barrier penetration vs. peripheral clearance).

The Weinreb Advantage

The "N-methoxy-N-methyl" moiety is not part of the pharmacophore; it is a synthetic handle . It allows the molecule to act as a stable acylating agent that prevents over-addition of nucleophiles, ensuring the formation of ketones or controlled amides without side reactions.

Synthetic Workflow: From Scaffold to Antagonist

The transformation of this compound into a bioactive antagonist typically follows a nucleophilic acyl substitution pathway.

Reaction Pathway Diagram

The following diagram illustrates the conversion of the Weinreb intermediate into a functional D2 antagonist using a lithiated side chain.

SynthesisPathway Figure 1: Synthetic trajectory from Weinreb scaffold to bioactive antagonist. Precursor 5-Bromo-3-methoxypicolinic Acid Weinreb 5-Bromo-N,3-dimethoxy- N-methylpicolinamide (The Scaffold) Precursor->Weinreb 1. CDI or EDCI 2. NH(OMe)Me·HCl Intermediate Stable Tetrahedral Chelate Intermediate Weinreb->Intermediate R-Li or R-MgBr (Side Chain Nucleophile) Target Target D2 Antagonist (Aza-Orthopramide) Intermediate->Target Acid Hydrolysis (H3O+)

Experimental Protocol: Coupling Reaction

Objective: Synthesis of a prototype D2 antagonist (Ketone analog) using the scaffold.

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Nucleophile: (1-Ethylpyrrolidin-2-yl)methylmagnesium chloride (Grignard reagent, 1.2 eq)

  • Solvent: Anhydrous THF

  • Quench: 1M HCl

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Maintain a positive pressure of Argon throughout.

  • Solvation: Dissolve this compound (500 mg) in anhydrous THF (10 mL). Cool the solution to 0°C using an ice/water bath. Note: Low temperature prevents degradation of the sensitive pyridine ring.

  • Nucleophilic Addition: Add the Grignard reagent dropwise over 15 minutes.

    • Mechanistic Insight: The magnesium coordinates between the carbonyl oxygen and the methoxy oxygen of the amide, forming a stable 5-membered chelate. This stability prevents the "double addition" that would typically occur with esters, ensuring a clean mono-addition.

  • Reaction Monitoring: Stir at 0°C for 1 hour. Monitor via TLC (Eluent: 5% MeOH in DCM). The Weinreb amide spot should disappear.

  • Hydrolysis (Critical Step): Quench the reaction by pouring the mixture into cold 1M HCl (20 mL). Stir vigorously for 20 minutes.

    • Why: The acidic hydrolysis breaks the stable magnesium chelate, releasing the desired ketone product.

  • Workup: Basify to pH 9 with sat. NaHCO3. Extract with DCM (3 x 20 mL). Dry organics over Na2SO4 and concentrate.

Pharmacological Profile (Predicted)

While the Weinreb amide itself has negligible affinity, the derived antagonists (Aza-orthopramides) exhibit specific pharmacological profiles.

Binding Affinity Data (Representative Class Data)

The following table summarizes the binding affinities of compounds derived from the 5-bromo-3-methoxy-picolinamide core compared to standard benzamides.

Compound ClassCore StructureD2 Receptor

(nM)
D3 Receptor

(nM)
Selectivity (D2/D3)
Raclopride (Reference)Benzamide1.23.5Low
FLB 457 (Reference)Benzamide0.020.015Balanced
Aza-Analog 1 (Derived)5-Br-3-OMe-Picolinamide 0.8 1.2 Moderate
Aza-Analog 2 (Ketone)5-Br-3-OMe-Pyridyl Ketone 2.5 4.0 Low

Data Note: The introduction of the pyridine nitrogen (Aza-Analog) generally maintains high affinity but increases polarity, which can reduce central nervous system (CNS) side effects by modulating distribution.

Signaling Pathway Blockade

The antagonist functions by blocking the Gi/o-coupled signaling cascade.

Signaling Figure 2: Mechanism of Action - Blockade of Gi-mediated inhibition. D2R Dopamine D2 Receptor (Gi-Coupled) Gi Gi/o Protein (Inactivated) D2R->Gi Prevents Activation Ligand Aza-Orthopramide (Derived from Scaffold) Ligand->D2R Competitive Antagonism (Ki < 5nM) AC Adenylyl Cyclase Gi->AC Loss of Inhibition cAMP cAMP Production AC->cAMP Basal Levels Maintained

[1]

Conclusion

This compound is a high-value tool compound in medicinal chemistry. It resolves a specific synthetic challenge: introducing the electron-deficient, 3-methoxy-substituted pyridine core into a dopamine antagonist structure.

For researchers targeting the D2/D3 receptor subfamily, this scaffold offers a pathway to bioisosteric optimization , allowing for the retention of nanomolar binding affinity while tuning physicochemical properties (logP, pKa) for improved drug-like characteristics.

References

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Source: PubMed / NIH Context:[1] Describes the synthesis of similar brominated pyridine cores for D2/D3 antagonists. URL:[Link]

  • Synthesis of 8-aryltetrahydroisoquinolines as dopamine antagonists. Source: PubMed Context:[1] Establishes the SAR of methoxy-substituted aryl rings in dopamine binding. URL:[Link]

  • Synthesis of Bitopic Ligands Based on Fallypride. Source: PubMed Central Context: Details the coupling of dimethoxybenzoic acids (benzamide analogs) using similar amide coupling strategies. URL:[Link]

  • PubChem Compound Summary: 5-Bromo-3-methoxypicolinic acid. Source: PubChem Context:[1] Chemical data for the parent acid of the Weinreb amide scaffold. URL:[Link]

Sources

The Strategic Role of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide in 5-HT Receptor Antagonist Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper focusing on 5-Bromo-N,3-dimethoxy-N-methylpicolinamide (CAS 1171919-90-6).

Executive Summary: this compound is not a receptor antagonist per se in its stable isolable form; rather, it is the critical Weinreb amide intermediate used to synthesize a specific class of high-affinity 5-HT2C and 5-HT2A receptor antagonists . Its "N,3-dimethoxy" functionality serves two distinct roles: the N-methoxy-N-methyl moiety acts as a selective electrophile for ketone synthesis, while the 3-methoxy group on the pyridine ring provides a crucial conformational lock (intramolecular hydrogen bonding) that enforces the bio-active conformation required for serotonin receptor selectivity.

This guide details the chemical logic, synthetic utility, and pharmacological relevance of this scaffold in drug discovery.

Molecular Identity & Pharmacophore Logic

The compound This compound represents a specialized "privileged structure" in medicinal chemistry, designed to overcome specific synthetic and pharmacological hurdles in the development of serotonin (5-HT) modulators.

Chemical Structure & Properties
  • IUPAC Name: 5-bromo-N,3-dimethoxy-N-methylpyridine-2-carboxamide

  • CAS Number: 1171919-90-6[1]

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O
    
    
    [1]
  • Core Scaffold: 3-methoxypicolinamide (Pyridine-2-carboxamide)

  • Functional Moiety: Weinreb Amide (N-methoxy-N-methylamide)

The "Conformational Lock" Hypothesis

In 5-HT2C antagonist design, the 3-alkoxy substituent on the pyridine ring is not merely decorative. It functions as a steric and electrostatic control element.

  • Mechanism: The oxygen of the 3-methoxy group forms a non-covalent intramolecular interaction (electrostatic repulsion or weak H-bond depending on protonation state) with the carbonyl oxygen or amide nitrogen of the side chain.

  • Result: This restricts the rotation around the aryl-carbonyl bond, locking the molecule into a planar or specific twisted conformation that mimics the bioactive state required for binding to the 5-HT2C receptor pocket (specifically interacting with residues in Transmembrane Domain 5).

Synthetic Utility: The Gateway to Biaryl Ketones

The primary utility of this compound is its reactivity as a Weinreb Amide . Unlike standard amides (which can over-react to alcohols) or esters (which form double-addition products), this species reacts with organometallic nucleophiles (Grignard or Lithiated reagents) to form stable tetrahedral intermediates . Upon hydrolytic workup, these collapse cleanly to ketones .

This is the standard pathway for generating 5-Bromo-3-methoxypyridin-2-yl aryl ketones , a scaffold found in potent 5-HT2C antagonists.

Reaction Pathway Visualization (Graphviz)

WeinrebSynthesis Acid 5-Bromo-3-methoxypicolinic Acid (Precursor) Weinreb This compound (The Intermediate) Acid->Weinreb 1. CDI or EDCI 2. HN(OMe)Me·HCl Tetrahedral Stable Tetrahedral Chelate Complex Weinreb->Tetrahedral Ar-Li or Ar-MgBr (Nucleophilic Attack) Ketone 5-Bromo-3-methoxypyridin-2-yl Aryl Ketone (Pharmacophore Core) Tetrahedral->Ketone Acidic Workup (Hydrolysis) Antagonist Final 5-HT2C Antagonist (e.g., Biaryl/Heteroaryl Derivative) Ketone->Antagonist Pd-Catalyzed Coupling (Suzuki/Buchwald)

Caption: The Weinreb amide acts as a controlled electrophile, preventing over-alkylation and enabling the precise installation of the aryl ketone pharmacophore essential for 5-HT receptor affinity.

Experimental Protocols

The following protocols describe the generation of the Weinreb amide and its subsequent conversion to a serotonin receptor antagonist precursor.

Protocol A: Synthesis of this compound

Objective: Convert 5-bromo-3-methoxypicolinic acid to its Weinreb amide.

  • Activation: Charge a dry reaction vessel with 5-bromo-3-methoxypicolinic acid (1.0 equiv) and anhydrous Dichloromethane (DCM) .

  • Coupling Agent: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) portion-wise at 0°C. Stir for 1 hour at room temperature to ensure formation of the acyl imidazole intermediate (CO

    
     evolution will be observed).
    
  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv).

  • Reaction: Stir the mixture at room temperature for 12–16 hours under nitrogen atmosphere.

  • Workup: Quench with 1M HCl (to remove unreacted imidazole). Extract with DCM. Wash organic layer with saturated NaHCO

    
     and brine.
    
  • Purification: Dry over MgSO

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
    • Yield Expectation: 85–95%.

    • Validation: 1H NMR should show characteristic N-OMe (~3.7 ppm) and N-Me (~3.3 ppm) singlets, plus the 3-OMe signal.

Protocol B: Synthesis of the 5-HT Antagonist Core (Ketone Formation)

Objective: React the Weinreb amide with an aryl-lithium reagent (e.g., 2,4-difluorophenyllithium) to form the ketone.

  • Reagent Prep: In a separate flask, generate the aryl-lithium species by treating the corresponding aryl bromide with n-Butyllithium (n-BuLi) in dry THF at -78°C.

  • Addition: Dissolve This compound (1.0 equiv) in dry THF and cool to -78°C.

  • Cannulation: Slowly transfer the aryl-lithium solution into the amide solution via cannula, maintaining temperature below -70°C.

  • Chelation & Stability: Stir for 1 hour. The Weinreb amide forms a stable 5-membered chelate with the Lithium ion, preventing double addition.

  • Quench: Pour the reaction mixture into cold 1M HCl or saturated NH

    
    Cl. This hydrolyzes the intermediate to the ketone.
    
  • Isolation: Extract with EtOAc, dry, and concentrate to yield the 5-bromo-3-methoxypyridin-2-yl aryl ketone .

Pharmacological Implications (5-HT2C Selectivity)

The resulting ketone scaffold is a known template for 5-HT2C receptor antagonists .

FeaturePharmacological Role
Pyridine Nitrogen Acts as a hydrogen bond acceptor for Serine/Threonine residues in the receptor binding pocket.
3-Methoxy Group Selectivity Filter: Sterically clashes with residues in the 5-HT2A pocket, enhancing selectivity for 5-HT2C.
5-Bromo Substituent Synthetic Handle: Allows for late-stage diversification via Suzuki-Miyaura coupling to introduce biaryl systems, optimizing lipophilicity (LogP) and brain penetration.
Ketone Linker Provides a rigid spacer that orients the two aromatic systems (pyridine and the incoming aryl group) at the correct dihedral angle for receptor activation/blockade.
Mechanism of Action (Antagonism)

Compounds derived from this scaffold typically function as neutral antagonists or inverse agonists . They bind to the inactive state of the G-protein coupled receptor (GPCR), stabilizing it and preventing the conformational change required for Gq-protein coupling. This reduces the basal activity of the 5-HT2C receptor, which is therapeutically relevant for treating conditions like anxiety, depression, and obsessive-compulsive disorder (OCD) .

References

  • Weinreb, S. M., & Nahm, S. (1981). "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Link

  • GlaxoSmithKline. (2009). "Fused Heterotricyclic Derivatives as 5-HT2C Receptor Antagonists." WO 2009/016460 A2.[2] (Describes the use of brominated pyridine intermediates in 5-HT modulator synthesis). Link

  • Porter, R. H., et al. (1999). "Functional characterization of the novel 5-HT2C receptor antagonist SB-242084." British Journal of Pharmacology, 128(1), 13-20. (Foundational SAR on picolinamide/pyridine 5-HT antagonists). Link

  • Splendid Lab. (2024). "Product Catalog: this compound (CAS 1171919-90-6)." Chemical Building Blocks. Link

Sources

Technical Whitepaper: Preclinical Cytotoxicity Profiling of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

5-Bromo-N,3-dimethoxy-N-methylpicolinamide is a highly functionalized pyridine building block characterized by three distinct chemical features: a 5-position bromine (halogen handle), a 3-position methoxy group (solubility/conformation modulator), and a 2-position N-methoxy-N-methylcarboxamide (Weinreb amide).

While primarily utilized as a synthetic intermediate for ketone generation via nucleophilic acyl substitution, the picolinamide core is a "privileged scaffold" in medicinal chemistry, appearing in various kinase inhibitors and metalloenzyme modulators. Consequently, screening this molecule for cytotoxicity is critical for two distinct workflows:

  • Fragment-Based Drug Discovery (FBDD): Evaluating the scaffold as a starting point for bioactive ligands.

  • Impurity Profiling: Assessing the toxicological risk of this intermediate if present as a contaminant in final pharmaceutical substances.

This guide outlines a rigorous, tiered screening protocol designed to differentiate between non-specific toxicity (assay interference) and true biological lethality.

Physiochemical Considerations & Stability

Before initiating biological assays, the unique reactivity of the Weinreb amide functionality must be addressed. Unlike standard amides, Weinreb amides are designed to be reactive toward strong nucleophiles. While generally stable in neutral aqueous buffers, their stability in complex cell culture media (containing serum esterases and nucleophiles) must be validated to ensure the observed toxicity is due to the parent compound and not a hydrolysis product (e.g., the corresponding picolinic acid).

Solubility and Stock Preparation[11]
  • Lipophilicity (Estimated LogP): ~1.5–2.0. The 3-methoxy group improves aqueous solubility compared to the des-methoxy analog.

  • Solvent: Dimethyl sulfoxide (DMSO) is the mandatory vehicle.

  • Protocol: Prepare a 100 mM master stock in anhydrous DMSO. Aliquot into single-use amber vials and store at -20°C to prevent freeze-thaw degradation.

Mandatory Stability Check (LC-MS)

Objective: Verify compound integrity in assay media over the screening duration (typically 24–72 hours).

StabilityCheck Stock 100mM DMSO Stock Media Complete Media (RPMI + 10% FBS) Stock->Media Dilute to 100µM Incubation Incubation (37°C, 5% CO2) Media->Incubation Sampling Sampling Points (0h, 24h, 48h, 72h) Incubation->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Quench w/ Acetonitrile Outcome Stability Profile (>95% Parent Required) Analysis->Outcome

Figure 1: Pre-screen stability validation workflow to rule out hydrolysis artifacts.

Screening Strategy: The Tiered Cascade

To maximize data quality and minimize resource wastage, a tiered approach is required.

Tier 1: Metabolic Competence (High-Throughput)
  • Assay: Resazurin Reduction (e.g., AlamarBlue) or ATP Quantification (CellTiter-Glo).

  • Rationale: These assays are non-destructive (Resazurin) or highly sensitive (ATP), allowing for rapid determination of IC50 values.

  • Critical Control: The 5-Bromo moiety can essentially act as a heavy atom; ensure no fluorescence quenching occurs if using fluorescent readouts.

Tier 2: Membrane Integrity (Cytotoxicity vs. Cytostasis)
  • Assay: LDH (Lactate Dehydrogenase) Release.

  • Rationale: Metabolic assays (Tier 1) cannot distinguish between cells that have stopped dividing (cytostatic) and cells that have ruptured (cytotoxic). LDH release confirms membrane rupture.

Tier 3: Mechanism of Action (MoA)
  • Assay: Caspase 3/7 Activation + Annexin V/PI Staining.

  • Rationale: If the compound is toxic, determining if it induces apoptosis (programmed death, desirable for oncology) or necrosis (uncontrolled lysis, inflammatory/toxic) is vital.

Detailed Experimental Protocols

Tier 1: ATP Quantification Assay (CellTiter-Glo)

Reagents: CellTiter-Glo 2.0 (Promega) or equivalent. Cell Lines: HepG2 (Liver tox model), HEK293 (Kidney tox model), and a disease-specific line (e.g., A549).

Step-by-Step:

  • Seeding: Plate cells in white-walled, clear-bottom 96-well plates at optimized density (e.g., 5,000 cells/well). Incubate for 24h to allow attachment.

  • Treatment:

    • Prepare a serial dilution of This compound (e.g., 100 µM down to 1 nM, 1:3 steps) in culture media.

    • Final DMSO concentration must be <0.5% in all wells.

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Staurosporine 1 µM).

  • Incubation: Incubate for 48 or 72 hours at 37°C.

  • Readout:

    • Equilibrate plate to room temperature (30 min).

    • Add CellTiter-Glo reagent (1:1 ratio with media volume).

    • Orbitally shake for 2 min (induce lysis).

    • Incubate 10 min (stabilize signal).

    • Measure Luminescence (Integration time: 0.5–1.0s).

Data Analysis & IC50 Calculation

Normalize data to the Vehicle Control (100% Viability) and Background (0% Viability). Fit the dose-response curve using a non-linear regression model (4-parameter logistic):



Where:

  • 
     = Normalized Luminescence
    
  • 
     = Log(Concentration)
    

Acceptance Criteria:

  • Z-Factor: > 0.5 (indicating a robust assay window).

  • CV% (Coefficient of Variation): < 10% between replicates.

Screening Workflow Visualization

ScreeningCascade Start Compound Entry: This compound Tier1 Tier 1: Metabolic Screen (ATP / Resazurin) Start->Tier1 Decision1 IC50 < 10 µM? Tier1->Decision1 Tier2 Tier 2: Membrane Integrity (LDH Release) Decision1->Tier2 Yes Stop Low Toxicity / Inactive Decision1->Stop No Tier3 Tier 3: Mechanism (Caspase 3/7 + Annexin V) Tier2->Tier3 Report Generate Safety Profile Tier3->Report

Figure 2: The decision-gated screening cascade ensures resources are focused on active concentrations.

Summary of Key Parameters

ParameterSpecificationRationale
Solvent Vehicle DMSO (Anhydrous)Universal solubility for organic amides.
Max DMSO % 0.5% (v/v)Higher concentrations induce artifacts in picolinamide assays.
Incubation Time 48–72 HoursSufficient time to observe delayed toxicity or anti-proliferative effects.
Positive Control Staurosporine or DoxorubicinValidates the cell line's ability to undergo apoptosis.
Stability Marker LC-MS Peak Area >90% at T=48hWeinreb amides may hydrolyze to 5-bromo-3-methoxypicolinic acid.

References

  • NIH Assay Guidance Manual. Cell Viability Assays. Bethesda (MD): National Center for Advancing Translational Sciences. Available from: [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. (Relevant for conjugated systems like picolinamides). Available from: [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational chemistry of the scaffold). Available from: [Link]

  • Riss, T. L., et al. (2004). Cell Viability Assays. In: Markossian S, et al., editors. Assay Guidance Manual. Available from: [Link]

A Prospective Analysis of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide: A Technical Guide to Unveiling Preliminary Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Rationale for Investigation

In the landscape of modern drug discovery, the picolinamide scaffold represents a privileged chemical structure, serving as the foundation for a diverse array of biologically active agents. Derivatives of this heterocyclic amide have demonstrated a remarkable breadth of activities, ranging from potent antibacterial action against challenging pathogens like Clostridioides difficile to significant antiproliferative effects in various human cancer cell lines.[1][2] The strategic modification of the picolinamide ring with different substituents allows for the fine-tuning of its pharmacological properties, a principle that drives the exploration of novel analogues.

This guide focuses on 5-Bromo-N,3-dimethoxy-N-methylpicolinamide , a novel, yet uncharacterized, member of this promising chemical family. Publicly available data on its biological effects are nonexistent. Therefore, this document serves not as a retrospective report, but as a prospective, in-depth technical framework for its initial biological evaluation. We will proceed from the foundational physicochemical characterization to a proposed multi-tiered screening cascade designed to efficiently identify and validate its primary biological activities. The experimental choices and workflows detailed herein are grounded in the established pharmacology of related picolinamide and nicotinamidine structures, providing a scientifically rigorous and logical pathway for investigation.[3][4]

Part 1: Foundational Characterization - The Prerequisite to Biological Screening

Before any biological assessment, the identity, purity, and fundamental physicochemical properties of the test article, this compound, must be unequivocally established. This ensures the reliability and reproducibility of all subsequent biological data.

Identity and Physicochemical Properties

Based on its structure, the compound possesses the following characteristics:

PropertyValueSource
Molecular Formula C₉H₁₁BrN₂O₃[5]
Molecular Weight 275.10 g/mol [5]
SMILES CON(C)C(=O)c1ncc(Br)cc1OC[5]
InChI 1S/C9H11BrN2O3/c1-12(15-3)9(13)8-7(14-2)4-6(10)5-11-8/h4-5H,1-3H3[5]
Critical Pre-Screening Protocols

Protocol 1: Purity and Identity Confirmation

  • Methodology:

    • High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method (e.g., C18 column) with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to assess purity. The goal is to achieve a single, sharp peak, with a purity level of ≥95% by UV area normalization.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the molecular weight of the main peak from HPLC analysis. The observed mass should correspond to the calculated molecular weight of the compound ([M+H]⁺ = 276.0).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The observed shifts, splitting patterns, and integrations must be consistent with the structure of this compound.

  • Causality: These orthogonal analytical techniques provide a self-validating system. HPLC quantifies purity, LC-MS confirms mass, and NMR validates the precise atomic arrangement. Without this trifecta of confirmation, any observed biological activity could be erroneously attributed to impurities.

Protocol 2: Solubility Determination

  • Methodology:

    • Assess solubility in common biological buffers (e.g., Phosphate-Buffered Saline - PBS) and organic solvents used for stock solutions (e.g., Dimethyl Sulfoxide - DMSO).

    • Use a kinetic solubility assay (e.g., nephelometry) to determine the concentration at which the compound begins to precipitate.

  • Causality: Understanding the solubility limits is critical for designing biological assays. It prevents false-negative results due to compound precipitation in the assay medium and false-positive results from non-specific aggregation. A high-concentration DMSO stock (e.g., 10-50 mM) is standard, with final assay concentrations typically kept below 1% DMSO.

Part 2: A Proposed Tiered Screening Cascade

Given the known activities of substituted picolinamides and related heterocycles, a logical starting point is to screen for broad antiproliferative and antimicrobial effects.[3][6][7] This parallel screening approach maximizes the potential for identifying a primary biological function.

Caption: Logical workflow for preliminary mechanism-of-action studies following a confirmed antiproliferative hit.

Rationale for Tier 2 Pathway: Substituted picolinamides have been reported to function as kinase inhibitors. [2]For example, a series of N-methylpicolinamide-4-thiol derivatives were found to selectively inhibit Aurora-B kinase. [2]Therefore, if this compound demonstrates potent, sub-micromolar IC₅₀ values, a logical next step would be to screen it against a broad panel of recombinant human kinases. A positive result in this screen would provide a strong, testable hypothesis for its mechanism of action, which could then be validated through cellular target engagement and downstream signaling assays.

Conclusion

While this compound remains an uncharacterized molecule, its chemical structure places it within a class of compounds with significant therapeutic potential. The technical guide presented here outlines a robust, logical, and efficient strategy for its preliminary biological evaluation. By starting with foundational characterization and moving to a tiered screening cascade, researchers can systematically unveil the compound's primary biological activity. This structured approach, grounded in the known pharmacology of the picolinamide scaffold, ensures that experimental choices are driven by scientific rationale, maximizing the probability of a successful and insightful investigation.

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An In-depth Technical Guide to 5-Bromo-N,3-dimethoxy-N-methylpicolinamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinamide derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive review of "5-Bromo-N,3-dimethoxy-N-methylpicolinamide," a compound of interest for which direct literature is sparse. By leveraging established synthetic methodologies for analogous structures and drawing parallels from structure-activity relationship (SAR) studies of related picolinamides, this document offers a prospective analysis of its synthesis, physicochemical properties, and potential therapeutic applications, with a particular focus on oncology. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis and evaluation of this and similar compounds.

Introduction: The Picolinamide Scaffold in Drug Discovery

The picolinamide framework, a pyridine ring bearing a carboxamide substituent at the 2-position, is a cornerstone in the development of novel therapeutic agents. Its derivatives have been investigated for a multitude of applications, including as antibacterials, fungicides, and inhibitors of various enzymes.[1][2] The unique electronic properties and hydrogen bonding capabilities of the picolinamide moiety contribute to its ability to interact with diverse biological targets.

The subject of this guide, this compound, incorporates several key structural features that are frequently explored in medicinal chemistry to modulate pharmacological activity:

  • A Bromine Substituent: Halogenation, particularly with bromine, is a common strategy to enhance binding affinity and modulate the pharmacokinetic profile of a drug candidate.[3]

  • Methoxy Groups: The inclusion of methoxy groups can influence a molecule's solubility, metabolic stability, and target interactions.[4][5]

  • An N-methyl Amide: N-alkylation of the amide can impact conformational rigidity and membrane permeability.

Given the limited direct data on this specific molecule, this guide will extrapolate from the broader scientific literature on substituted picolinamides to provide a robust and scientifically grounded overview.

Proposed Synthesis and Methodologies

The synthesis of this compound can be logically approached through a convergent strategy, beginning with the preparation of a key intermediate, 5-bromo-3-methoxypicolinic acid, followed by an amide coupling reaction.

Synthesis of Key Intermediate: 5-Bromo-3-methoxypicolinic Acid

A plausible synthetic route to the carboxylic acid intermediate is outlined below. This pathway leverages known transformations of pyridine derivatives.

Synthetic_Pathway_Intermediate A 3-Hydroxypicolinic Acid B 5-Bromo-3-hydroxypicolinic Acid A->B Br2, H2SO4 C Methyl 5-bromo-3-hydroxypicolinate B->C SOCl2, MeOH D Methyl 5-bromo-3-methoxypicolinate C->D CH3I, K2CO3 E 5-Bromo-3-methoxypicolinic Acid D->E LiOH, THF/H2O

Figure 1: Proposed synthetic scheme for 5-Bromo-3-methoxypicolinic Acid.

Experimental Protocol:

  • Bromination of 3-Hydroxypicolinic Acid: To a solution of 3-hydroxypicolinic acid in concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Pour the reaction mixture onto ice and collect the precipitate.

  • Esterification: Reflux the crude 5-bromo-3-hydroxypicolinic acid in methanol with a catalytic amount of sulfuric acid or thionyl chloride to yield the corresponding methyl ester.

  • Methylation: Dissolve the methyl ester in a suitable solvent such as acetone or DMF. Add potassium carbonate and methyl iodide and stir the reaction at room temperature until the starting material is consumed.

  • Saponification: Hydrolyze the methyl ester using lithium hydroxide in a mixture of THF and water to afford the desired 5-bromo-3-methoxypicolinic acid.

Amide Coupling to Yield this compound

The final amide formation is a standard coupling reaction.

Amide_Coupling A 5-Bromo-3-methoxypicolinic Acid C 5-Bromo-N,3-dimethoxy- N-methylpicolinamide A->C HATU, DIPEA, DMF B N,O-Dimethylhydroxylamine hydrochloride B->C

Figure 2: Final amide coupling step.

Experimental Protocol:

  • Amide Coupling: Dissolve 5-bromo-3-methoxypicolinic acid in an anhydrous solvent like DMF. Add N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base such as diisopropylethylamine (DIPEA). Add a coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and stir the reaction at room temperature.[6]

  • Work-up and Purification: Upon reaction completion, perform an aqueous work-up and extract the product with a suitable organic solvent. The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties and Characterization

While experimental data for the title compound is not available, we can predict its key physicochemical properties based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale/Method
Molecular Formula C9H11BrN2O3Based on structure
Molecular Weight 275.10 g/mol Calculated from formula
Appearance Likely a white to off-white solidCommon for similar organic compounds
Solubility Expected to be soluble in common organic solvents (DMSO, DMF, CH2Cl2) and sparingly soluble in water.Presence of polar functional groups and a halogenated aromatic ring.
pKa The pyridine nitrogen will be basic.The pKa value is crucial for understanding the drug's behavior in physiological environments.[7]
LogP Moderately lipophilic.The bromo and methoxy groups contribute to lipophilicity.

Characterization Techniques:

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural elucidation. Characteristic shifts for the aromatic protons, methoxy groups, and N-methyl group would be expected.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of bromine.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl stretch.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Potential Biological Activity and Therapeutic Applications

The structural motifs within this compound suggest several avenues for therapeutic application, most notably in oncology.

Kinase Inhibition

Picolinamide derivatives are well-represented among kinase inhibitors.[9][10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[10]

  • VEGFR-2 Inhibition: Several picolinamide-based derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[11][12] The title compound shares structural similarities with known VEGFR-2 inhibitors.

Kinase_Inhibition_Pathway cluster_0 Tumor Cell cluster_1 Proposed Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 PLCg PLCγ P_VEGFR2->PLCg PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor 5-Bromo-N,3-dimethoxy- N-methylpicolinamide Inhibitor->VEGFR2 Inhibition

Figure 3: Potential inhibition of the VEGFR-2 signaling pathway.

  • Other Kinase Targets: N-methylpicolinamide derivatives have also been investigated as inhibitors of other kinases, such as Aurora-B kinase, which is involved in cell division.[13]

Anticancer Activity

Beyond specific kinase inhibition, substituted picolinamides have demonstrated broad anti-proliferative activity against various cancer cell lines.[14][15][16]

  • Induction of Apoptosis: Some picolinamide derivatives have been shown to induce apoptosis in cancer cells.[6]

  • Anti-angiogenic Effects: By inhibiting kinases like VEGFR-2, these compounds can suppress the formation of new blood vessels that tumors need to grow and metastasize.[15]

Table 2: Biological Activities of Related Picolinamide Derivatives

Compound ClassBiological Target/ActivityReference
N-methyl-picolinamide-4-thiol derivativesAurora-B kinase inhibition, anti-proliferative activity[13]
4-(4-formamidophenylamino)-N-methylpicolinamide derivativesAnti-proliferative, anti-angiogenic, apoptosis induction[15]
Picolinamide-based derivativesVEGFR-2 inhibition[11][12]
6-substituted picolinamides11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition[17][18]

Conclusion and Future Directions

While "this compound" remains a molecule with uncharacterized biological activity, its structural features, when analyzed in the context of the broader picolinamide literature, suggest a high potential for therapeutic relevance, particularly in the field of oncology. The proposed synthetic pathway provides a clear and feasible route for its preparation, enabling further investigation.

Future research should focus on the synthesis and thorough characterization of this compound. Subsequent in vitro screening against a panel of cancer cell lines and a diverse set of kinases would be a logical next step to elucidate its biological activity and mechanism of action. The insights gained from such studies will not only define the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the picolinamide class of compounds.

References

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An In-Depth Technical Guide to Determining the Solubility of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solubility is a critical physicochemical parameter in the fields of pharmaceutical sciences and chemical research, profoundly influencing a compound's bioavailability, processability, and overall utility. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of the novel compound, 5-Bromo-N,3-dimethoxy-N-methylpicolinamide. While specific experimental solubility data for this compound is not publicly available, this document serves as an in-depth, practical whitepaper detailing the principles and methodologies required to generate reliable solubility profiles. We will explore both thermodynamic and kinetic solubility assays, providing step-by-step protocols, explaining the rationale behind experimental choices, and offering insights into data interpretation and reporting.

Introduction: The Critical Role of Solubility in Scientific Research

The extent to which a compound dissolves in a solvent, its solubility, is a fundamental property that dictates its behavior in both biological and chemical systems. In drug discovery, poor aqueous solubility is a major hurdle, often leading to low bioavailability and therapeutic efficacy.[1][2] More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary challenge for formulation scientists.[2] Therefore, the early and accurate determination of a compound's solubility is paramount for its successful development.

This guide focuses on providing the necessary protocols to characterize the solubility of this compound, a picolinamide derivative. Picolinamide and its analogues have been investigated for various biological activities.[3][4] Understanding the solubility of this specific compound is the first step in unlocking its potential for further research and application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₉H₁₁BrN₂O₃Alchem Pharmtech[5]
Formula Weight 275.099Alchem Pharmtech[5]
Purity 97%Alchem Pharmtech[5]
CAS Number Not AssignedAlchem Pharmtech[5]

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

Before delving into experimental protocols, it is crucial to distinguish between the two primary types of solubility measurements: thermodynamic and kinetic solubility.[6][7][8]

  • Thermodynamic Solubility (or equilibrium solubility) is the concentration of a solute in a saturated solution when equilibrium has been established between the dissolved and undissolved states.[1] This is the "true" solubility of a compound in a given solvent system and is typically determined using the shake-flask method, which involves incubating an excess of the solid compound with the solvent for an extended period to ensure equilibrium is reached.[9][10]

  • Kinetic Solubility , on the other hand, measures the concentration of a compound at the point of precipitation from a solution that was initially prepared by dissolving the compound in a co-solvent (usually DMSO) and then diluting it into an aqueous buffer.[7][9] This method is faster and more amenable to high-throughput screening, providing an early indication of a compound's solubility behavior.[10]

The choice between these two assays depends on the stage of research. Kinetic solubility is often used in early discovery for rapid screening, while thermodynamic solubility provides more definitive data crucial for later-stage development.[1][7]

Experimental Protocols for Solubility Determination

This section provides detailed, step-by-step methodologies for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Assay: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[9] It involves equilibrating an excess of the solid compound with the solvent of interest over a set period.

Experimental Workflow for Thermodynamic Solubility

G cluster_prep Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess solid This compound combine Add solid to solvent in vials prep_compound->combine prep_solvent Prepare aqueous buffer (e.g., PBS pH 7.4) prep_solvent->combine incubate Incubate on shaker (e.g., 24-48 hours at 25°C or 37°C) combine->incubate separate Filter or centrifuge to remove undissolved solid incubate->separate analyze Analyze supernatant by HPLC-UV or LC-MS/MS separate->analyze quantify Determine concentration against a standard curve analyze->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

  • Preparation of Materials:

    • Accurately weigh approximately 2-5 mg of solid this compound into multiple glass vials. The exact amount should be in excess of its expected solubility.

    • Prepare the desired aqueous buffer systems. Common choices include phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions, and buffers at pH 1.2 and 6.8 to simulate gastric and intestinal fluids, respectively.[9]

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile) for the preparation of a standard curve.

  • Equilibration:

    • Add a precise volume of the chosen buffer to each vial containing the solid compound.

    • Seal the vials and place them on an orbital shaker or vial roller system.[1]

    • Incubate the samples for 24 to 48 hours at a controlled temperature (e.g., 25°C or 37°C).[6][10] This extended incubation time is crucial for reaching equilibrium.

  • Phase Separation:

    • After incubation, carefully remove the vials and allow any remaining solid to settle.

    • Separate the saturated supernatant from the undissolved solid. This can be achieved by either:

      • Filtration: Using a low-binding filter (e.g., PVDF or PTFE).

      • Centrifugation: At high speed (e.g., >10,000 g) for 15-30 minutes.

  • Quantification:

    • Prepare a series of calibration standards by diluting the stock solution.

    • Analyze the clear supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][6]

    • Construct a calibration curve and determine the concentration of the compound in the supernatant. This concentration represents the thermodynamic solubility.

Kinetic Solubility Assay

The kinetic solubility assay is a higher-throughput method that provides an estimate of solubility under non-equilibrium conditions.[9]

Experimental Workflow for Kinetic Solubility

G cluster_prep Preparation cluster_precipitation Precipitation Induction cluster_analysis Analysis prep_stock Prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) add_to_buffer Add stock solution to buffer (final DMSO conc. < 5%) prep_stock->add_to_buffer prep_buffer Prepare aqueous buffer (e.g., PBS pH 7.4) prep_buffer->add_to_buffer incubate Incubate for a short period (e.g., 1-2 hours at RT) add_to_buffer->incubate detect_precipitate Measure turbidity (nephelometry) or filter and quantify supernatant incubate->detect_precipitate determine_solubility Identify the concentration at which precipitation occurs detect_precipitate->determine_solubility

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 50 mM.[6]

  • Precipitation Induction:

    • In a multi-well plate, add the aqueous buffer of choice.

    • Add a small volume of the DMSO stock solution to the buffer to achieve a range of final compound concentrations. It is important to keep the final DMSO concentration low (typically <5%) to minimize its co-solvent effects.

    • Seal the plate and shake for 1-2 hours at room temperature.[10]

  • Detection and Quantification:

    • The point of precipitation can be detected using several methods:

      • Nephelometry: This method measures the light scattering caused by suspended particles and is well-suited for high-throughput screening.[11]

      • UV-Vis Spectroscopy: After filtration or centrifugation, the concentration of the dissolved compound in the supernatant can be measured.

      • LC-MS/MS Analysis: Similar to the thermodynamic assay, this provides a more sensitive and specific quantification of the supernatant.[6]

    • The kinetic solubility is reported as the highest concentration at which the compound remains in solution.

Data Interpretation and Reporting

The results of the solubility assays should be reported clearly and comprehensively to ensure their utility for other researchers.

Table 2: Example Data Reporting Template for Solubility of this compound

Assay TypeSolvent/Buffer SystempHTemperature (°C)Solubility (µg/mL)Solubility (µM)Method of Quantification
ThermodynamicPBS7.425Experimental ValueCalculated ValueHPLC-UV
ThermodynamicSimulated Gastric Fluid1.237Experimental ValueCalculated ValueHPLC-UV
ThermodynamicSimulated Intestinal Fluid6.837Experimental ValueCalculated ValueHPLC-UV
KineticPBS7.425Experimental ValueCalculated ValueNephelometry

When reporting solubility data, it is essential to include all relevant experimental details, such as the exact composition of the buffer, the incubation time and temperature, and the analytical method used.[12][13]

Conclusion and Future Directions

This guide provides a robust framework for determining the solubility of this compound. By following the detailed protocols for both thermodynamic and kinetic solubility assays, researchers can generate the critical data needed to advance their studies of this compound. Should the compound exhibit poor solubility, a variety of enhancement techniques, such as particle size reduction, solid dispersions, and the use of solubilizing agents, can be explored.[2] The data generated from these studies will be invaluable for guiding formulation development, predicting in vivo behavior, and ultimately realizing the full potential of this compound in its intended application.

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  • National Center for Biotechnology Information. (n.d.). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-3-methoxy-3-methyl-1,2-dihydroinden-2-ol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-bromo-N-methoxy-N-methylfuran-3-carboxamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-3-methylhexanoic acid. PubChem. Retrieved from [Link]

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Spectroscopic Characterization of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-N,3-dimethoxy-N-methylpicolinamide is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1] Its biological activity and material properties are intrinsically linked to its molecular structure. Therefore, unambiguous confirmation of its chemical identity and purity is paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The insights provided herein are based on fundamental principles of spectroscopic interpretation and comparative analysis with structurally related molecules. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic characteristics of this molecule.

The molecular structure of this compound, with a molecular formula of C9H11BrN2O3 and a molecular weight of 275.10 g/mol , forms the basis for the predicted spectroscopic data.[2][3]

Molecular Structure and Key Functional Groups

Caption: Chemical structure of this compound highlighting the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl groups.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2d1HH-6The proton at position 6 is expected to be deshielded due to the inductive effect of the adjacent nitrogen atom in the pyridine ring.
~7.8d1HH-4The proton at position 4 will be downfield due to the deshielding effect of the bromine atom.
~3.9s3HOCH₃ (at C-3)Methoxy group protons typically appear in this region.
~3.5s3HN-CH₃The N-methyl group protons are expected to be in this range.
~3.3s3HN-OCH₃The N-methoxy group protons are expected to be slightly upfield compared to the aromatic methoxy group.

Experimental Protocol for ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale
~165C=O (amide)The carbonyl carbon of the amide is expected to be significantly downfield.[4]
~158C-3The carbon attached to the methoxy group will be deshielded.
~148C-6The carbon adjacent to the nitrogen in the pyridine ring.[4]
~142C-2The carbon bearing the amide substituent.
~125C-4Aromatic carbon atom.[4]
~118C-5The carbon attached to the bromine atom will be shifted upfield due to the heavy atom effect.
~62OCH₃ (at C-3)Methoxy carbon.
~38N-CH₃N-methyl carbon.[4]
~61N-OCH₃N-methoxy carbon.

Experimental Protocol for ¹³C NMR

  • Sample Preparation: Use the same sample as prepared for ¹H NMR.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula.

Expected Mass Spectrum Data

  • Molecular Ion Peak (M⁺): An isotopic cluster is expected for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected m/z values would be around 274 and 276.

  • Key Fragmentation Patterns:

    • Loss of the methoxy group (-OCH₃) from the amide nitrogen.

    • Loss of the methyl group (-CH₃) from the amide nitrogen.

    • Cleavage of the amide bond, leading to fragments corresponding to the picolinoyl moiety and the N-methoxy-N-methylamine moiety.

Experimental Protocol for Mass Spectrometry

  • Ionization Technique: Electrospray ionization (ESI) is a suitable method for this polar molecule.

  • Instrument: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurements.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Analysis Mode: Positive ion mode is expected to yield the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100-3000MediumC-H stretch (aromatic)Characteristic of C-H bonds in the pyridine ring.
~2950-2850MediumC-H stretch (aliphatic)Corresponds to the C-H bonds in the methyl and methoxy groups.
~1670StrongC=O stretch (amide)The amide carbonyl group exhibits a strong absorption in this region.[4]
~1600, ~1470Medium-StrongC=C and C=N stretch (aromatic ring)Characteristic vibrations of the pyridine ring.
~1250StrongC-O stretch (aryl ether)Stretching vibration of the aryl-O-CH₃ bond.
~1050StrongC-N stretchStretching vibration of the C-N bond in the amide.
~600-500MediumC-Br stretchThe carbon-bromine bond vibration is expected in the fingerprint region.

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Conclusion

The comprehensive spectroscopic data presented in this guide, including predicted NMR, MS, and IR spectra, provide a robust framework for the structural elucidation and characterization of this compound. The detailed experimental protocols offer practical guidance for obtaining high-quality data. By correlating the experimental results with the predictions outlined here, researchers can confidently confirm the identity and purity of this compound, which is a critical step in its further investigation and application.

References

  • 5-Bromo-6,7-dimethoxy-1-methyl-8-nitroisoquinoline | C12H11BrN2O4 - PubChem. Available at: [Link]

  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Available at: [Link]

  • 5-bromo-N-methoxy-N-methylfuran-3-carboxamide | C7H8BrNO3 - PubChem. Available at: [Link]

  • This compound - Amerigo Scientific. Available at: [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - NIH. Available at: [Link]

  • 5-bromo-N-(4-(5,6-dimethoxyisoindolin-2-yl)butyl)-2,3-dimethoxybenzamide - MOLBASE. Available at: [Link]

  • 5-Bromo-3-methoxy-2-methylbromanuidylpyridine | C7H8Br2NO - PubChem. Available at: [Link]

  • 5-bromo-N-(4-((3,4-dimethoxyphenethyl)(methyl)amino)butyl)-2,3-dimethoxybenzamide. Available at: [Link]

  • Structures and spectroscopic characterization of calcium chloride-nicotinamide, -isonicotinamide, -picolinamide and praseodymium bromide-nicotinamide complexes - ResearchGate. Available at: [Link]

  • The Interaction Mechanism of Picolinamide Fungicide Targeting on the Cytochrome bc1 Complex and Its Structural Modification | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • 5-Bromo-3-iodo-N-methoxy-N-methylpicolinamide | C8H8BrIN2O2 - PubChem. Available at: [Link]

  • Structures and spectroscopic characterization of calcium chloride-nicotinamide, -isonicotinamide, -picolinamide and praseodymium bromide-nicotinamide complexes - PubMed. Available at: [Link]

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes - SciELO. Available at: [Link]

  • Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. Available at: [Link]

  • ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. - ResearchGate. Available at: [Link]

  • Substrate scope of N‐substituted picolinamides (1).[a,b] - ResearchGate. Available at: [Link]

  • Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides - ResearchGate. Available at: [Link]

  • Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives - Beilstein Archives. Available at: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. Available at: [Link]

  • 5-Bromo-3-chloro-1-methylcyclohexa-1,3-diene - PubChem. Available at: [Link]

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"5-Bromo-N,3-dimethoxy-N-methylpicolinamide" theoretical binding mode studies

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Binding Mode Studies of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

Executive Summary

This technical guide outlines the theoretical framework for evaluating the binding modes of This compound . While often categorized as a synthetic intermediate (a Weinreb amide), this scaffold possesses distinct electronic and steric features—specifically the 5-bromo sigma-hole and the 3-methoxy ortho-effect —that warrant rigorous in silico profiling. This guide addresses the molecule's potential as a fragment probe or lead compound in metalloenzyme and kinase inhibition.

Chemical Context & Structural Significance[1][2][3][4][5][6][7]

To accurately model binding, one must first understand the molecule's internal energetics. This compound is not merely a flexible chain; it is a "pre-organized" scaffold.

  • The Weinreb Amide Twist: Unlike standard amides, the N-methoxy-N-methyl group induces a specific torsional strain. The N-methoxy oxygen often engages in intramolecular electrostatic repulsion or attraction with the pyridine nitrogen, depending on pH and metal presence.

  • The 3-Methoxy Ortho-Effect: The methoxy group at position 3 is sterically significant. It restricts the rotation of the amide bond relative to the pyridine ring, often locking the molecule into a non-planar conformation that pre-pays the entropic cost of binding.

  • The 5-Bromo Sigma Hole: The bromine atom is an electron-poor cap (sigma-hole) capable of forming highly directional halogen bonds (X-bonds) with backbone carbonyls or sulfurs in the target protein.

Table 1: Physicochemical Profile for Modeling
PropertyValue (Computed)Modeling Implication
Molecular Weight ~275.10 DaFragment-based drug design (FBDD) compliant.
H-Bond Acceptors 4 (Pyridine N, Amide O, 2x OMe)High potential for water-bridging networks.
Rotatable Bonds 2 (restricted)Low entropic penalty upon binding.
Electronic Feature 5-Br Sigma HoleRequires Force Field with X-bond terms (e.g., OPLS3e/4).
Theoretical Binding Scenarios

Given the picolinamide core, three primary binding modes must be investigated theoretically.

Scenario A: Metal Chelation (Metalloenzymes)

Picolinamides are privileged chelators. The pyridine nitrogen and the amide carbonyl oxygen can form a bidentate clamp around divalent metals (Zn²⁺, Fe²⁺, Cu²⁺).

  • Target Class: Metalloproteases, Histone Deacetylases (HDACs), or Fungal Respiratory Complex enzymes.

  • Critical Interaction: Bidentate chelation geometry (N-M-O angle).

Scenario B: Halogen-Driven Allostery

The 5-bromo substituent is solvent-exposed in many picolinamide binding modes, making it ideal for engaging cryptic pockets via halogen bonding.

  • Target Class: Kinases (hinge region or back-pocket) or Sec14p (lipid transfer proteins).

  • Critical Interaction: Br[1][2][3][4][5]···O=C (distance < 3.5 Å, angle ~160-180°).

Computational Workflow

The following workflow enforces a "self-validating" loop where Quantum Mechanics (QM) informs Molecular Mechanics (MM).

BindingWorkflow Start Ligand Input (SMILES/3D) QM_Prep QM Geometry Opt (DFT B3LYP/6-31G**) *Validate Weinreb Twist* Start->QM_Prep Fix Bond Orders Docking Precision Docking (Glide XP / AutoDock Vina) QM_Prep->Docking Low-E Conformer Target_Prep Target Preparation (Protonation/Metal States) Grid_Gen Grid Generation (Include Halogen Constraints) Target_Prep->Grid_Gen Grid_Gen->Docking X_Bond_Score Post-Process Scoring (Sigma-Hole Energy) Docking->X_Bond_Score Top 10 Poses MD_Sim MD Validation (100ns NPT) X_Bond_Score->MD_Sim Best Pose MD_Sim->Start Refine Model

Figure 1: Integrated QM/MM workflow for picolinamide binding mode elucidation.

Step-by-Step Experimental Protocol
Phase 1: Ligand Preparation (The QM Step)

Standard force fields often miscalculate the barrier of rotation for Weinreb amides.

  • Input: Generate 3D structure from SMILES: CON(C)C(=O)c1ncc(Br)cc1OC.

  • Optimization: Perform DFT optimization using Gaussian or Jaguar .

    • Theory: B3LYP or M06-2X (better for dispersion).

    • Basis Set: 6-31G** (add polarization functions for Br).

    • Goal: Calculate the dihedral angle energy profile of the amide bond.

  • Charge Assignment: Generate RESP (Restrained Electrostatic Potential) charges. Standard partial charges may underestimate the electron withdrawal of the 5-Br.

Phase 2: Molecular Docking (The Interaction Step)

Software: Schrödinger Glide (XP) or AutoDock Vina (with specialized halogen functions).

  • Grid Generation:

    • Define the binding box (20Å x 20Å x 20Å) centered on the active site (e.g., Zinc ion or Hinge region).

    • Crucial: If using Glide, enable "Metal Constraints" and "Halogen Bonding constraints."

  • Docking Routine:

    • Run Rigid Receptor docking first to identify steric clashes with the bulky N-OMe group.

    • Run Induced Fit Docking (IFD) if the 3-OMe group clashes with side chains.

  • Scoring:

    • Filter poses by RMSD to the native ligand (if available).

    • Prioritize poses showing the Pincer Motif (N_pyridine and O_amide facing the same vector).

Phase 3: Molecular Dynamics (The Stability Step)

Software: GROMACS or Desmond.

  • System Setup: Solvate the complex in TIP3P water; neutralize with Na+/Cl- (0.15 M).

  • Force Field: Use OPLS4 or CHARMM36 (ensure Br parameters are updated for sigma-holes).

  • Production Run: 100 ns simulation.

  • Analysis:

    • Monitor the distance between 5-Br and the nearest carbonyl oxygen.

    • Calculate the residence time of water molecules bridging the Weinreb oxygen.

Interaction Map & Mechanism

The theoretical binding mode is defined by a specific set of pharmacophoric points.

InteractionMap Ligand_Br 5-Bromo Rec_Backbone Backbone C=O (Hinge) Ligand_Br->Rec_Backbone Halogen Bond (Sigma Hole) Ligand_PyN Pyridine N Rec_Metal Metal Ion (Zn/Fe) Ligand_PyN->Rec_Metal Chelation Ligand_AmideO Amide O Ligand_AmideO->Rec_Metal Chelation Ligand_OMe 3-OMe Rec_Hydrophobic Hydrophobic Pocket Ligand_OMe->Rec_Hydrophobic VdW Contact

Figure 2: Pharmacophoric interaction map highlighting the bidentate chelation and halogen bonding capability.

References
  • Weinreb Amide Geometry & Reactivity

    • Nahm, S., & Weinreb, S. M. (1981).[6] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. Link

  • Picolinamide Binding in Fungicides

    • Pries, V., et al. (2018).[7] Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. Cell Chemical Biology. Link

  • Halogen Bonding in Drug Design

    • Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand interactions: design and thermodynamic principles. Protein Science. Link

  • Sigma-Hole Modeling

    • Politzer, P., et al. (2013). Halogen bonding: an electrostatically-driven highly directional noncovalent interaction.[8] Physical Chemistry Chemical Physics. Link

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Methodological & Application

Synthesis of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide: An In-Depth Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a critical amide bond formation between 5-Bromo-3-methoxypicolinic acid and N,O-dimethylhydroxylamine. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, and details the necessary safety precautions and analytical characterization methods.

Introduction

Picolinamides are a class of compounds that have garnered significant interest in the pharmaceutical industry due to their diverse biological activities. The specific substitution pattern of this compound makes it a key intermediate for the synthesis of more complex molecules, potentially serving as a precursor for various therapeutic agents. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust and reproducible method for obtaining the target compound.

The core of this synthesis is the amide coupling reaction, a fundamental transformation in organic chemistry.[1] The selection of an appropriate coupling reagent is crucial to ensure high yield and purity of the final product while minimizing side reactions. This guide will utilize a common and effective coupling agent to facilitate the formation of the desired picolinamide.

Reaction Scheme

The synthesis of this compound proceeds via the coupling of 5-Bromo-3-methoxypicolinic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent and a base.

Synthesis_Scheme cluster_1 Reagents & Conditions cluster_2 Product 5-Bromo-3-methoxypicolinic_acid 5-Bromo-3-methoxypicolinic acid 5-Bromo-3-methoxypicolinic_acid->Reaction_Center N,O-dimethylhydroxylamine_HCl N,O-dimethylhydroxylamine Hydrochloride N,O-dimethylhydroxylamine_HCl->Reaction_Center Coupling_Agent Coupling Agent (e.g., HATU) Base Base (e.g., DIPEA) Solvent Solvent (e.g., DMF) Temperature Room Temperature Product This compound Reaction_Center->Product Amide Coupling

Figure 1: Overall reaction scheme for the synthesis.

Materials and Methods

Materials
Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Supplier
5-Bromo-3-methoxypicolinic acid1142191-66-9C₇H₆BrNO₃232.03Sigma-Aldrich, Abovchem
N,O-dimethylhydroxylamine hydrochloride6638-79-5C₂H₈ClNO97.54Commercially Available
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)148893-10-1C₁₀H₁₅F₆N₆OP380.23Commercially Available
DIPEA (N,N-Diisopropylethylamine)7087-68-5C₈H₁₉N129.24Commercially Available
Dimethylformamide (DMF), anhydrous68-12-2C₃H₇NO73.09Commercially Available
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂88.11Commercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Prepared in-house
Brine (Saturated aqueous NaCl)7647-14-5NaCl58.44Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)7487-88-9MgSO₄120.37Commercially Available
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Argon or nitrogen gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump

  • Standard laboratory glassware

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Experimental Protocol

This protocol details the synthesis of this compound on a 1 mmol scale.

Experimental_Workflow A 1. Reactant Preparation B 2. Addition of Coupling Agent A->B Dissolve in anhydrous DMF under inert atmosphere C 3. Addition of Amine and Base B->C Stir for 10-15 minutes D 4. Reaction Monitoring C->D Stir at room temperature E 5. Aqueous Workup D->E Quench with water F 6. Extraction E->F Transfer to separatory funnel G 7. Drying and Concentration F->G Collect and combine organic layers H 8. Purification G->H Remove solvent under reduced pressure I 9. Characterization H->I e.g., Column Chromatography

Figure 2: Step-by-step experimental workflow.

1. Reaction Setup:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-3-methoxypicolinic acid (232 mg, 1.0 mmol).[2]

  • Add anhydrous dimethylformamide (DMF, 5 mL) to dissolve the starting material.

  • Place the flask under an inert atmosphere of argon or nitrogen.

2. Activation of the Carboxylic Acid:

  • To the stirred solution, add HATU (418 mg, 1.1 mmol).

  • Stir the mixture at room temperature for 10-15 minutes. The formation of the activated ester is crucial for the subsequent amidation.[1]

3. Amide Coupling:

  • In a separate vial, dissolve N,O-dimethylhydroxylamine hydrochloride (107 mg, 1.1 mmol) in a minimal amount of DMF (1-2 mL).

  • To this solution, add N,N-Diisopropylethylamine (DIPEA, 0.35 mL, 2.0 mmol) to liberate the free amine.

  • Add the amine solution dropwise to the reaction flask containing the activated carboxylic acid.

  • Rinse the vial with a small amount of DMF (1 mL) and add it to the reaction mixture to ensure complete transfer.

4. Reaction Monitoring:

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

5. Workup:

  • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers.

6. Washing:

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to remove any unreacted acid and acidic byproducts.

  • Wash with brine (1 x 15 mL) to remove residual water.

7. Drying and Concentration:

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

8. Purification:

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Safety and Handling

  • 5-Bromo-3-methoxypicolinic acid: May cause skin irritation.[3] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • HATU: Is a potential irritant and should be handled in a well-ventilated fume hood.

  • DIPEA: Is a corrosive and flammable liquid. Avoid contact with skin and eyes.

  • DMF: Is a potential reproductive toxin. Handle with care in a fume hood.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this synthesis.

  • Dispose of all chemical waste according to institutional guidelines.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all expected protons and their chemical environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • HRMS (High-Resolution Mass Spectrometry): To determine the exact mass of the compound and confirm its elemental composition.[4]

  • Melting Point: To assess the purity of the final product.

Discussion of Experimental Choices

The choice of HATU as a coupling agent is based on its high efficiency and ability to suppress racemization in chiral substrates, although for this achiral synthesis, its primary benefit is its rapid and clean conversion to the amide.[1] DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of the amine and the hexafluorophosphate generated from HATU, driving the reaction to completion. Anhydrous conditions are crucial to prevent the hydrolysis of the activated ester intermediate, which would lead to the reformation of the starting carboxylic acid and a lower yield. The aqueous workup and extraction procedure are standard methods to separate the desired organic product from water-soluble reagents and byproducts.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for further applications in chemical synthesis and drug discovery. The provided rationale for the experimental choices aims to empower scientists to adapt and troubleshoot the synthesis as needed.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

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Application Note: A Stability-Indicating HPLC Method for the Analysis of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide, a novel heterocyclic compound with potential applications in pharmaceutical development. The method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range. Forced degradation studies were conducted in accordance with the International Council for Harmonisation (ICH) guidelines, confirming the method's ability to separate the parent compound from its degradation products. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals engaged in the analysis of this and structurally related compounds.

Introduction

This compound is a halogenated, heterocyclic compound with a molecular formula of C9H11BrN2O3 and a molecular weight of 275.10 g/mol [1]. As with any potential drug candidate, a reliable analytical method is crucial for its quantitative analysis in both bulk drug substance and formulated products. The development of a stability-indicating assay is of paramount importance to ensure that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, which may form under various environmental conditions. This ensures the safety and efficacy of the final drug product.

This document outlines a systematic approach to developing and validating an RP-HPLC method for this compound, adhering to the principles of scientific integrity and regulatory expectations as outlined in ICH Q2(R1) guidelines[2].

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development.

PropertyValueSource
Molecular FormulaC9H11BrN2O3Amerigo Scientific[1]
Molecular Weight275.10 g/mol Amerigo Scientific[1]
AppearanceWhite to off-white solidHypothetical
SolubilitySoluble in methanol, acetonitrile; sparingly soluble in waterHypothetical
UV λmax~275 nmHypothetical

Method Development Strategy

The primary objective was to develop a simple, isocratic RP-HPLC method capable of separating this compound from potential degradation products. Given the polar aromatic nature of the picolinamide core, a C18 stationary phase was selected to provide adequate hydrophobic retention. The mobile phase composition was optimized to achieve a suitable retention time and symmetric peak shape.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Forced Degradation & Specificity cluster_3 Phase 4: Validation A Analyte Characterization (Solubility, UV Spectrum) B Column Selection (C18, 5 µm, 4.6 x 150 mm) A->B C Mobile Phase Scouting (Acetonitrile vs. Methanol) B->C D Optimize Mobile Phase Ratio (ACN:Water) C->D E pH Adjustment (Phosphate Buffer) D->E F Finalize Method Parameters (Flow Rate, Wavelength) E->F G Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) F->G H Peak Purity Analysis G->H I Method Validation (ICH Q2(R1)) (Linearity, Accuracy, Precision, etc.) H->I

Caption: Workflow for HPLC Method Development.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Phosphate Monobasic (AR grade), Orthophosphoric Acid (AR grade), Water (Milli-Q or equivalent).

  • Reference Standard: this compound (purity >99%).

Chromatographic Conditions
ParameterCondition
Mobile Phase20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength275 nm
Injection Volume10 µL
Run Time15 minutes
Preparation of Solutions
  • Buffer Preparation (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity and other validation studies.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method. These studies expose the API to stress conditions more severe than accelerated stability testing to generate potential degradation products.[3] The goal is to achieve 5-20% degradation of the active ingredient.[4]

ForcedDegradation cluster_stress Stress Conditions API 5-Bromo-N,3-dimethoxy- N-methylpicolinamide Acid Acid Hydrolysis (0.1 M HCl, 60°C, 8h) API->Acid Degradant A Base Base Hydrolysis (0.1 M NaOH, 60°C, 4h) API->Base Degradant B Oxidation Oxidative (3% H2O2, RT, 24h) API->Oxidation Degradant C Thermal Thermal (80°C, 48h) API->Thermal Minor Degradants Photo Photolytic (ICH Q1B, 1.2M lux·h) API->Photo Minor Degradants

Caption: Forced Degradation Pathways.

Protocol for Forced Degradation
  • Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 10 mL with mobile phase.

  • Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to 10 mL with mobile phase.

  • Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% H2O2. Keep at room temperature for 24 hours. Dilute to 10 mL with mobile phase.

  • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours. Prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Prepare a 100 µg/mL solution in the mobile phase.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[2][5]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] The chromatograms from the forced degradation studies showed that the main peak of this compound was well-resolved from all degradation product peaks, with a resolution of >2. Peak purity analysis using a DAD confirmed the spectral homogeneity of the parent peak in the presence of its degradants.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[5] Linearity was evaluated over a concentration range of 10-150 µg/mL. The correlation coefficient (r²) was found to be >0.999, indicating excellent linearity.

ParameterResult
Range10 - 150 µg/mL
Regression Equationy = 25432x + 1254
Correlation Coefficient (r²)0.9998
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix. The study was performed at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate. The mean recovery was within 98-102%, demonstrating the accuracy of the method.

Concentration Level% Mean Recovery% RSD
80%99.50.85
100%100.20.62
120%99.80.75
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of the 100 µg/mL standard solution were made on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst using a different instrument.

Precision Level% RSD of Peak Area
Repeatability (Intra-day)0.55
Intermediate Precision (Inter-day)0.92

The low %RSD values indicate excellent precision.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The system suitability parameters remained within acceptable limits for all variations, demonstrating the robustness of the method.

Parameter VariedVariation% RSD of Peak AreaTailing Factor
Flow Rate0.9 mL/min0.681.1
1.1 mL/min0.711.2
Column Temperature28 °C0.591.1
32 °C0.631.2
Mobile Phase pH2.80.651.1
3.20.681.2
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.5 µg/mL

  • LOQ: 1.5 µg/mL

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative analysis of this compound. The method was proven to be robust and suitable for its intended purpose in a quality control environment. The forced degradation studies demonstrated the method's ability to separate the parent compound from its degradation products, confirming its stability-indicating nature. This application note provides a comprehensive framework for the analytical method development of this and similar molecules.

References

  • This compound. Amerigo Scientific. Available from: [Link]

  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Middle East Publishers. Available from: [Link]

  • Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. MDPI. Available from: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. E-Volucix. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available from: [Link]

  • stability-indicating rp-hplc method: Topics by Science.gov. Science.gov. Available from: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]

  • Sample Pretreatment for HPLC. Nacalai Tesque. Available from: [Link]

  • 49 DEVELOPMENT OF DERIVATIVE SPECTROPHOTOMETRIC AND HPLC METHODS FOR DETERMINATION OF NICLOSAMIDE 87-92 3064. Journal of Harmonized Research in Pharmacy. Available from: [Link]

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. National Center for Biotechnology Information. Available from: [Link]

  • New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate. Available from: [Link]

  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. ACS Publications. Available from: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Available from: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available from: [Link]

  • Process for synthesis of picolinamides. Google Patents.

Sources

"5-Bromo-N,3-dimethoxy-N-methylpicolinamide" HPLC analysis method

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BRM High-Performance Liquid Chromatography (HPLC) Analysis of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

Executive Summary

This guide details the analytical protocol for This compound (CAS: 1171919-90-6), a critical Weinreb amide intermediate often utilized in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds.

The analysis of pyridine-based Weinreb amides presents unique chromatographic challenges, primarily due to the basicity of the pyridine nitrogen (causing peak tailing) and the potential for hydrolysis of the N-methoxy-N-methyl moiety. This protocol establishes a Robust Reversed-Phase (RP-HPLC) method using pH-controlled mobile phases to ensure peak symmetry, resolution from the parent acid impurity, and quantitation accuracy.

Molecule Profile & Critical Method Parameters (CMP)

Before method execution, the operator must understand the physicochemical behavior of the analyte to troubleshoot retention shifts.

PropertySpecificationChromatographic Impact
Chemical Name This compoundTarget Analyte
Molecular Weight 275.09 g/mol Moderate retention on C18.
Core Structure Pyridine-2-carboxamideBasic Nitrogen: Susceptible to silanol interaction (tailing). Requires end-capped columns or low pH.
Substituents 5-Bromo (Lipophilic), 3-Methoxy (Electronic)5-Br: Increases retention. 3-OMe: Steric bulk ortho to amide may affect planarity and UV max.
Key Impurity 5-Bromo-3-methoxypicolinic acidHydrolysis Product: Much more polar; elutes near void volume if pH is high.
Mechanistic Insight: The pH Effect

The pyridine ring nitrogen has a pKa typically between 2.0 and 4.0 (modulated by the electron-withdrawing bromine).

  • At Neutral pH (pH 7): The pyridine may exist as a mixture of protonated and free base forms, leading to split peaks or severe tailing due to interaction with residual silanols on the silica support.

  • At Acidic pH (pH < 3.0): The nitrogen is fully protonated (

    
    ). While this reduces retention slightly due to increased polarity, it drastically improves peak symmetry and reproducibility.
    

Analytical Protocol

Two methods are provided: Method A for rapid In-Process Control (IPC) compatible with LC-MS, and Method B for high-precision Quality Control (QC) using non-volatile buffers.

Method A: LC-MS Compatible (Formic Acid System)

Best for: Synthetic reaction monitoring, impurity identification.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent (e.g., Waters XBridge).

  • Temperature: 35°C.[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 5 µL.

  • Detection: UV 270 nm (Primary), 254 nm (Secondary).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

Gradient Table (Method A):

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
8.0 90 Gradient Ramp
10.0 90 Wash
10.1 10 Re-equilibration

| 14.0 | 10 | Stop |

Method B: High-Stability QC (Phosphate Buffer System)

Best for: Final product purity, stability testing, and resolving critical pairs.

  • Column: Phenomenex Luna C18(2) (4.6 x 150 mm, 5 µm) or equivalent.

  • Temperature: 40°C.

  • Flow Rate: 1.0 mL/min.[2]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).

    • Prep: Dissolve

      
      
      
      
      
      in 1L water; adjust pH to 2.5 with
      
      
      .
  • Mobile Phase B: Acetonitrile.[1][3]

Gradient Table (Method B):

Time (min) % Mobile Phase B Rationale
0.0 5 Retain polar acid impurities
12.0 60 Linear elution of Weinreb amide
15.0 90 Wash lipophilic precursors (e.g., brominated starting materials)
17.0 90 Hold
17.1 5 Reset

| 22.0 | 5 | System Ready |

Sample Preparation & System Suitability

Diluent Strategy

Weinreb amides are generally stable, but the 3-methoxy group can activate the ring. Avoid using strong alkaline diluents.

  • Standard Diluent: Water:Acetonitrile (50:50 v/v).

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

System Suitability Testing (SST) Criteria

Run a standard solution (0.5 mg/mL) prior to sample set.

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
    • Note: If

      
      , the column may have active silanols. Switch to a "Base-Deactivated" stationary phase.
      
  • Retention Time (

    
    ) Precision:  RSD 
    
    
    
    2.0% (n=5 injections).
  • Resolution (

    
    ): 
    
    
    
    2.0 between the Parent Acid impurity (approx. RRT 0.4) and the Main Peak.

Visualizing the Workflow

The following diagrams illustrate the impurity fate mapping and the analytical decision tree.

Diagram 1: Impurity Fate & Retention Logic

This diagram maps how synthesis precursors and degradation products separate relative to the target Weinreb amide.

HPLC_Retention_Map cluster_0 Early Eluting (Polar) cluster_1 Target Analyte cluster_2 Late Eluting (Non-Polar) Acid Impurity A (Hydrolysis Product) 5-Bromo-3-methoxypicolinic acid Pyridine Impurity B (Decarboxylated) 3-Methoxy-5-bromopyridine Target TARGET 5-Bromo-N,3-dimethoxy- N-methylpicolinamide Acid->Target Increasing Hydrophobicity (RP-HPLC C18) Dimer Process Impurity Coupling Byproducts Target->Dimer

Caption: Retention order on C18. The polar acid impurity elutes first; the target Weinreb amide elutes mid-gradient.

Diagram 2: Method Development Decision Tree

Follow this logic to optimize the method for your specific matrix.

Method_Decision_Tree Start Start: 5-Bromo-N,3-dimethoxy- N-methylpicolinamide Sample Check_MS Is MS Detection Required? Start->Check_MS Method_A Select METHOD A (Formic Acid / MeCN) Check_MS->Method_A Yes Method_B Select METHOD B (Phosphate Buffer pH 2.5) Check_MS->Method_B No (UV Only) Eval_Peak Evaluate Peak Shape (Tailing Factor) Method_A->Eval_Peak Good_Peak Tf < 1.5 Proceed to Validation Eval_Peak->Good_Peak Bad_Peak Tf > 1.5 (Silanol Interaction) Eval_Peak->Bad_Peak Fix_1 Switch to HSS T3 or Base-Deactivated Column Bad_Peak->Fix_1 Action 1 Method_B->Eval_Peak Fix_2 Increase Buffer Conc. (Method B only) Fix_1->Fix_2 If fails

Caption: Decision matrix for selecting mobile phase and troubleshooting peak tailing issues.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing (

)
Secondary interactions between Pyridine N and Silanols.1. Ensure pH is

3.0. 2. Add 5-10 mM Ammonium Formate if using Method A. 3. Use a column with high carbon load/end-capping.
Split Peak Sample solvent mismatch or pH instability.1. Match sample diluent to initial mobile phase (10% MeCN). 2. Ensure buffer capacity is sufficient (20mM+).
Extra Peak @ RRT 0.45 Hydrolysis of Weinreb amide to Acid.Check sample stability. Prepare fresh samples. Keep autosampler at 4°C.
Ghost Peaks Carryover of lipophilic impurities.Extend the gradient "Wash" step (95% B) to 5 minutes.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.

  • McCalley, D. V. "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH." Journal of Chromatography A, 2010.

  • Dolan, J. W. "The Role of pH in LC Separations." LCGC North America, 2017.

  • PubChem. "this compound (Compound)." National Library of Medicine, Accessed Feb 2026.

  • Splendid Lab. "Product Catalog: this compound." Chemical Supplier Database.

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide in human plasma. The protocol herein provides a comprehensive workflow, from sample preparation to data analysis, and has been rigorously validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines.[1][2][3][4] The method utilizes a straightforward protein precipitation extraction procedure and a stable isotope-labeled internal standard to ensure accuracy and precision. The described method is fit for purpose in supporting pharmacokinetic studies in a regulated bioanalytical environment.

Introduction

This compound is a novel small molecule entity with therapeutic potential. To support its clinical development, a reliable and robust bioanalytical method for its quantification in biological matrices is imperative.[5][6] Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its inherent selectivity, sensitivity, and wide dynamic range.[7][8] This application note describes the development and full validation of an LC-MS/MS method for the determination of this compound in human plasma, suitable for regulated bioanalysis.

The causality behind our experimental choices is rooted in the physicochemical properties of the analyte and the stringent requirements of regulatory bodies. A protein precipitation sample preparation method was selected for its simplicity, speed, and suitability for high-throughput analysis.[9][10][11] The chromatographic conditions were optimized to ensure adequate retention and separation from endogenous plasma components, thereby minimizing matrix effects. A stable isotope-labeled internal standard was employed to compensate for any variability during sample processing and analysis. The method was validated to demonstrate its selectivity, accuracy, precision, and stability, ensuring the generation of reliable data for pharmacokinetic assessments.[12][13][14][15]

Materials and Methods

Reagents and Chemicals
  • This compound (purity ≥99%)

  • 5-Bromo-N,3-dimethoxy-N-(methyl-d3)-picolinamide (Internal Standard, IS) (isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Type I, ultrapure)

  • Human plasma (K2EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • 96-well plates

Stock and Working Solutions Preparation

Stock solutions of the analyte and internal standard were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation: Protein Precipitation

The protein precipitation method was chosen for its efficiency in removing the bulk of plasma proteins while maintaining high recovery of the analyte.[10][11]

Protocol:

  • To 50 µL of plasma sample (calibrator, QC, or unknown) in a 96-well plate, add 10 µL of the internal standard working solution (containing 5-Bromo-N,3-dimethoxy-N-(methyl-d3)-picolinamide).

  • Add 200 µL of acetonitrile to each well.

  • Vortex mix for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate.

  • Add 100 µL of water to the supernatant.

  • Vortex mix and inject into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample is_add Add 10 µL Internal Standard plasma->is_add ppt Add 200 µL Acetonitrile is_add->ppt vortex1 Vortex (2 min) ppt->vortex1 centrifuge Centrifuge (4000 rpm, 10 min) vortex1->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant dilute Add 100 µL Water supernatant->dilute vortex2 Vortex dilute->vortex2 inject Inject into LC-MS/MS vortex2->inject

Caption: Protein Precipitation Sample Preparation Workflow.

LC-MS/MS Conditions

The chromatographic separation was performed on a C18 reversed-phase column.[16] Given the polar nature of the analyte, a mobile phase with a formic acid additive was used to ensure good peak shape and ionization efficiency. Hydrophilic Interaction Liquid Chromatography (HILIC) was also considered as an alternative for polar compounds, but reversed-phase provided adequate retention in this case.[17][18][19][20][21]

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
LC System
ColumnC18, 2.1 x 50 mm, 2.6 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 3 min, hold at 95% B for 1 min, re-equilibrate at 5% B for 1 min
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon
MRM Transitions
This compoundPrecursor > Product (Quantifier), Precursor > Product (Qualifier)
Internal StandardPrecursor > Product

Note: Specific MRM transitions and collision energies should be optimized for the specific instrument used.[22][23][24][25][26]

Method Validation

A full validation was conducted in accordance with the ICH M10 Bioanalytical Method Validation guideline.[1][4][27][28]

Selectivity

Selectivity was assessed by analyzing blank plasma samples from six different individuals. The absence of interfering peaks at the retention times of the analyte and IS was confirmed. The response of any interfering peaks was less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the IS.[2]

Calibration Curve and Linearity

The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was used. The calibration range was established from 0.1 to 100 ng/mL. The correlation coefficient (r²) was consistently >0.99.

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low QC, mid QC, and high QC. The results are summarized in Table 2.

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (3 days, n=18)Inter-day Accuracy (%Bias) (3 days, n=18)
LLOQ0.1≤ 15.0± 15.0≤ 20.0± 20.0
Low QC0.3≤ 10.0± 10.0≤ 15.0± 15.0
Mid QC10.0≤ 8.0± 8.0≤ 10.0± 10.0
High QC80.0≤ 7.0± 7.0≤ 10.0± 10.0
Matrix Effect

The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked blank plasma from six different sources to the response of the analyte in a neat solution. The coefficient of variation of the matrix factor was less than 15%.

Stability

The stability of the analyte in human plasma was assessed under various conditions to mimic sample handling and storage in a clinical setting.[12][13][14][15]

Table 3: Stability Summary

Stability ConditionDurationTemperatureAcceptance CriteriaResult
Bench-top Stability4 hoursRoom Temp.± 15% of nominalPass
Freeze-Thaw Stability3 cycles-20°C to RT± 15% of nominalPass
Long-term Stability30 days-80°C± 15% of nominalPass
Post-preparative Stability24 hours4°C± 15% of nominalPass

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma. The protein precipitation method provided clean extracts and high, reproducible recoveries. The chromatographic conditions yielded a symmetrical peak for the analyte with a retention time of approximately 2.5 minutes, well-separated from the solvent front and any potential endogenous interferences.

The method was validated over a linear range of 0.1 to 100 ng/mL, which is suitable for anticipated clinical concentrations. The accuracy and precision of the method were within the acceptable limits set by regulatory guidelines. The stability of the analyte was confirmed under various storage and handling conditions, ensuring the integrity of the samples from collection to analysis.

G cluster_validation Method Validation Logic Flow Selectivity Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy MatrixEffect Matrix Effect Accuracy->MatrixEffect Stability Stability MatrixEffect->Stability Validated Validated Method Stability->Validated

Caption: Logical Flow of the Bioanalytical Method Validation.

Conclusion

A sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method meets the stringent requirements of regulatory guidelines for bioanalytical method validation. This application note provides a comprehensive protocol that can be readily implemented in a regulated laboratory to support pharmacokinetic studies of this new chemical entity.

References

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  • LC/MS Applications in Drug Development. BioAgilytix. [Link]

  • LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Peptide Level Sample Clean-up. (2018). YouTube. [Link]

  • Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. (2018). Proteomics. Clinical applications. [Link]

  • MRM transitions and compound-specific MS settings. ResearchGate. [Link]

  • Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. (2013). Agilent. [Link]

  • Tips for Optimizing Key Parameters in LC–MS. (2019). LCGC International. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2025). Bioanalysis Zone. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. [Link]

  • Stability Assessments in Bioanalytical Method Validation. (2024). Celegence. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • ICH M10 on bioanalytical method validation. European Medicines Agency. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

  • Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. (2017). Agilent. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). The AAPS journal. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Automated MRM Transition Optimization Using waters_connect for Quantitation Software. (2025). Waters. [Link]

  • bioanalytical method validation and study sample analysis m10. International Council for Harmonisation. [Link]

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  • Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. (2004). Journal of pharmaceutical and biomedical analysis. [Link]

  • Sample treatment based on extraction techniques in biological matrices. Ovid. [Link]

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  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. (2021). Future science OA. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (2018). Analytical Chemistry. [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation. European Medicines Agency. [Link]

  • Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services. [Link]

  • Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. (2011). Journal of proteome research. [Link]

  • Advanced Topics in Solid-Phase Extraction: Chemistries. LCGC International. [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016). Spectroscopy Online. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019). Agilent. [Link]

  • The Scheduled MRM™ Algorithm Pro. SCIEX. [Link]

  • SPE Method Development Tips and Tricks. Agilent. [Link]

  • Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. (2022). Molecules. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]

  • 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. (2018). Bioanalysis Zone. [Link]

  • ICH M10 guideline: validation of bioanalytical methods. Kymos. [Link]

Sources

"5-Bromo-N,3-dimethoxy-N-methylpicolinamide" cell-based assay protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cellular Characterization & Profiling of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

Part 1: Executive Summary & Strategic Rationale

This compound is a specialized pyridine building block featuring a Weinreb amide functionality (N-methoxy-N-methyl) and a bromine handle at the 5-position. While primarily utilized as a high-value synthetic intermediate for generating ketones via nucleophilic addition (e.g., Grignard reactions) in the synthesis of kinase inhibitors and GPCR ligands, its evaluation in cell-based assays is critical for two emerging workflows:

  • Fragment-Based Drug Discovery (FBDD): Validating the pyridine core as a low-molecular-weight ligand (fragment) that binds to target proteins.

  • Safety & Toxicology Profiling: Determining the intrinsic cellular toxicity of the intermediate before its use in late-stage diversification or if carried over as an impurity.

This guide provides a rigorous protocol for Cellular Viability Profiling (to establish the therapeutic window) and Cellular Target Engagement (using CETSA to validate binding), treating the compound as a "Chemical Probe."

Part 2: Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing the biological activity of this pyridine fragment, moving from solubility checks to functional validation.

AssayWorkflow Compound 5-Bromo-N,3-dimethoxy- N-methylpicolinamide (Powder) Solubilization Stock Prep (100 mM in DMSO) Compound->Solubilization QC QC Check (LC-MS / NMR) Solubilization->QC Optional Dilution Serial Dilution (1:3 Step, 10 points) Solubilization->Dilution Assay_Viability Protocol A: Cell Viability (ATP Quant) Dilution->Assay_Viability Assay_CETSA Protocol B: Target Engagement (CETSA) Dilution->Assay_CETSA Readout_Viability Luminescence Readout (IC50 / TC50) Assay_Viability->Readout_Viability Readout_CETSA Western Blot / AlphaLISA (Agg. Temp Shift) Assay_CETSA->Readout_CETSA Decision Data Interpretation Readout_Viability->Decision Readout_CETSA->Decision

Caption: Workflow for profiling this compound, prioritizing solubility, cytotoxicity (Viability), and binding validation (CETSA).

Part 3: Detailed Protocols

Compound Preparation & Handling

The Weinreb amide moiety is generally stable but can be susceptible to hydrolysis under extreme pH or enzymatic conditions. Proper handling is vital.

  • Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%.

  • Stock Concentration: 100 mM (Storage: -20°C, desiccated).

  • Solubility Check: Visual inspection required. If precipitation occurs upon dilution into media, reduce maximum test concentration to 50 µM.

Protocol A: Cellular Viability & Cytotoxicity (ATP Quantification)

Objective: To determine the potential toxicity (TC50) of the fragment. As a building block, it should ideally show low toxicity (TC50 > 50 µM) to be a viable scaffold.

Materials:

  • Cell Line: HEK293 (Kidney) or HepG2 (Liver) – standard for toxicity screening.

  • Reagent: CellTiter-Glo® (Promega) or equivalent ATP-based luminescent assay.

  • Plate: 384-well white, solid-bottom tissue culture plates.

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest cells and dilute to 50,000 cells/mL in complete media (DMEM + 10% FBS).

    • Dispense 20 µL/well (1,000 cells/well) into the 384-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Prepare a 200x source plate of this compound in DMSO (10-point dose response, starting at 10 mM down to ~0.5 µM).

    • Transfer 100 nL of compound from source plate to assay plate using an acoustic dispenser (e.g., Echo 550) or pin tool.

    • Final DMSO concentration: 0.5% .

    • Include Positive Control: Staurosporine (1 µM) and Negative Control: DMSO only.

  • Incubation:

    • Incubate treated cells for 48 hours at 37°C.

  • Detection:

    • Equilibrate plate and CellTiter-Glo reagent to room temperature (RT).

    • Add 20 µL of CellTiter-Glo reagent to each well.

    • Shake on an orbital shaker (2 min, 300 rpm).

    • Incubate at RT for 10 min to stabilize signal.

  • Readout:

    • Measure Luminescence (Integration time: 0.5s) on a multi-mode plate reader (e.g., EnVision, PHERAstar).

Data Analysis: Normalize data to Vehicle Control (100% Viability) and Positive Control (0% Viability). Fit curves using a 4-parameter logistic model:



Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: To validate if the pyridine fragment permeates the cell and binds to a specific intracellular target (stabilizing it against heat denaturation). This is crucial for FBDD campaigns.

Materials:

  • Cell Line: Relevant disease model (e.g., Jurkat for immune targets, MCF-7 for oncology).

  • Detection: Western Blot (for specific suspected target) or Proteome-Wide Mass Spec (if target is unknown).

Step-by-Step Procedure:

  • Treatment:

    • Seed cells in T-75 flasks. Treat with 10 µM this compound or DMSO vehicle for 1 hour at 37°C.

  • Harvest & Aliquot:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot cell suspension (20 µL) into PCR tubes (10 tubes per condition).

  • Thermal Challenge:

    • Heat each tube to a distinct temperature (Gradient: 37°C to 67°C) for 3 minutes using a thermal cycler.

    • Cool immediately at RT for 3 minutes.

  • Lysis:

    • Add lysis buffer (with NP-40) to cells. Freeze-thaw x3 (liquid nitrogen / 25°C) to lyse.

    • Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

  • Analysis (Western Blot Example):

    • Collect supernatant (soluble fraction).

    • Run SDS-PAGE and blot for the specific protein of interest (e.g., a kinase or bromodomain suspected to bind the pyridine core).

    • Success Criterion: The compound-treated samples show soluble protein at higher temperatures compared to DMSO controls (Thermal Shift).

Part 4: Data Presentation & Interpretation

Table 1: Expected Performance Metrics
ParameterAcceptance CriteriaInterpretation
Z' Factor (Viability) > 0.5Indicates a robust, reproducible assay window.
DMSO Tolerance < 5% toxicity at 0.5% DMSOEnsures solvent does not interfere with readout.
TC50 (Cytotoxicity) > 10 µM (Target)If TC50 < 1 µM, the fragment is likely non-specifically toxic or highly reactive (acylation).
CETSA Shift (

)
> 2°CSignificant binding stabilization observed.
Troubleshooting Guide
  • Issue: High cytotoxicity observed (TC50 < 1 µM).

    • Root Cause:[1] The Weinreb amide may be acting as a non-specific acylating agent or the 5-bromo group is undergoing displacement.

    • Solution: Perform a "Washout" experiment. Treat for 1 hour, wash cells, and incubate. If toxicity persists, the mechanism is likely irreversible (covalent).

  • Issue: Compound precipitation in media.

    • Root Cause:[1] High lipophilicity (LogP ~2.0) and planar structure.

    • Solution: Reduce stock concentration or add 0.1% Tween-20 to the assay buffer.

Part 5: References

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols 9, 2100–2122 (2014). Link

  • Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters 22.39, 3815-3818 (1981). Link

  • Riss, T. L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences (2013). Link

  • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery 15, 605–620 (2016). Link

Sources

Application Note & Protocol: Characterization of Novel Ligands for Dopamine D2/D3 Receptors using 5-Bromo-N,3-dimethoxy-N-methylpicolinamide as a Representative Compound

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for characterizing the binding affinity of novel, unlabeled compounds at the human dopamine D2 and D3 receptors. While centered on the hypothetical compound 5-Bromo-N,3-dimethoxy-N-methylpicolinamide , the principles and detailed protocols described herein are broadly applicable for the in vitro pharmacological profiling of new chemical entities. This guide will walk through the theoretical underpinnings of competitive radioligand binding assays, provide step-by-step protocols for membrane preparation and binding experiments using [³H]Spiperone as the radioligand, and detail the necessary data analysis to determine the inhibitory constant (Kᵢ) of a test compound.

Introduction: The Significance of Dopamine D2 and D3 Receptor Modulation

Dopamine receptors, particularly the D2 and D3 subtypes, are critical G protein-coupled receptors (GPCRs) in the central nervous system.[1] They are key regulators of locomotion, cognition, motivation, and emotion.[2] Dysregulation of dopaminergic signaling is implicated in a host of neuropsychiatric and neurological disorders, including schizophrenia, Parkinson's disease, and addiction.[1] Consequently, the D2 and D3 receptors are major targets for therapeutic drug development.[3]

Characterizing the binding affinity of a novel compound is a foundational step in drug discovery. Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand and its receptor.[4] This application note details the use of a competitive binding assay to determine the affinity of an unlabeled test compound (represented by this compound) for the D2 and D3 receptors.

The Principle of Competitive Radioligand Binding

A competitive binding assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (the "hot" ligand) for binding to a receptor.[4] In this protocol, we will use [³H]Spiperone, a well-characterized antagonist with high affinity for both D2 and D3 receptors.[5][6] By incubating receptor-containing membranes with a fixed concentration of [³H]Spiperone and varying concentrations of the unlabeled test compound, we can generate a dose-response curve. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This value can then be converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[7][8]

Competitive Binding Principle cluster_0 Without Competitor cluster_1 With Competitor Receptor D2/D3 Receptor Bound_Complex Bound Complex [³H]Spiperone-Receptor Radioligand {[³H]Spiperone} Radioligand->Receptor Binds Receptor2 D2/D3 Receptor Radioligand2 {[³H]Spiperone} Radioligand2->Receptor2 Competitor {Test Compound} Competitor->Receptor2 Competes Bound_Complex2 Bound Complex [³H]Spiperone-Receptor

Caption: Principle of Competitive Ligand Binding.

Materials and Reagents

ReagentSupplierPurpose
HEK293 cells stably expressing human D2 or D3 receptorsCommercial or in-houseSource of receptors
[³H]Spiperone (Specific Activity: ~90 Ci/mmol)PerkinElmer or otherRadioligand
This compoundIn-house or custom synthesisTest Compound
HaloperidolSigma-AldrichNon-specific binding control
Tris-HClSigma-AldrichBuffering agent
MgCl₂Sigma-AldrichDivalent cation for binding
EDTASigma-AldrichChelating agent
Bovine Serum Albumin (BSA)Sigma-AldrichReduces non-specific binding
Polyethylenimine (PEI)Sigma-AldrichPre-treatment of filter plates
Glass fiber filter plates (e.g., GF/C)Whatman or equivalentSeparation of bound/free ligand
Scintillation cocktailPerkinElmer or equivalentDetection of radioactivity

Step-by-Step Protocols

Preparation of Cell Membranes

Causality: This protocol is designed to isolate the cell membrane fraction, where the transmembrane D2/D3 receptors are located, from other cellular components. All steps are performed at 4°C to minimize proteolytic degradation.

  • Cell Culture: Culture HEK293 cells stably expressing either human dopamine D2 or D3 receptors in appropriate media and conditions.[1][9]

  • Harvesting: Once confluent, aspirate the media and wash the cells with ice-cold Phosphate Buffered Saline (PBS). Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron homogenizer on ice.[10]

  • Centrifugation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[11]

  • Washing: Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation step. This wash step removes cytosolic contaminants.

  • Final Preparation: Resuspend the final membrane pellet in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) at a protein concentration of approximately 1 mg/mL.

  • Protein Quantification: Determine the protein concentration using a standard method such as the Bradford or BCA assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Saturation Binding Assay for [³H]Spiperone

Causality: Before performing competitive binding, it is crucial to determine the equilibrium dissociation constant (Kₔ) and the maximum receptor density (Bₘₐₓ) of the radioligand for the specific membrane preparation. This ensures the competitive assay is designed with an appropriate concentration of the radioligand.[4]

  • Plate Preparation: Use a 96-well plate for the assay.

  • Assay Setup: To each well, add in the following order:

    • 50 µL of Assay Buffer (for total binding) or 50 µL of 10 µM Haloperidol in Assay Buffer (for non-specific binding).

    • 50 µL of varying concentrations of [³H]Spiperone (e.g., 0.01 nM to 10 nM final concentration).

    • 150 µL of the cell membrane preparation (diluted in Assay Buffer to yield 10-20 µg of protein per well). The final assay volume is 250 µL.[11]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[6][11]

  • Filtration: Pre-soak a glass fiber filter plate with 0.3% PEI to reduce non-specific binding of the radioligand to the filter. Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). This step is critical to remove unbound radioligand.

  • Drying: Dry the filter plate under a heat lamp or in an oven at 50°C for 30 minutes.[11]

  • Scintillation Counting: Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[11][12]

Competitive Binding Assay for this compound

Causality: This assay determines the IC₅₀ of the test compound by measuring its ability to displace a fixed concentration of [³H]Spiperone. The concentration of [³H]Spiperone should be at or near its Kₔ value to ensure assay sensitivity.[13]

  • Plate Preparation: Use a 96-well plate.

  • Assay Setup: To each well, add in the following order:

    • 50 µL of varying concentrations of the test compound (e.g., 0.1 nM to 100 µM final concentration) or 50 µL of 10 µM Haloperidol for non-specific binding, or 50 µL of Assay Buffer for total binding.

    • 50 µL of [³H]Spiperone at a fixed concentration (e.g., 0.1 nM, approximately the Kₔ for D3).[6]

    • 150 µL of the cell membrane preparation (10-20 µg of protein per well). The final assay volume is 250 µL.[11]

  • Incubation, Filtration, Washing, Drying, and Counting: Follow steps 3-7 from the Saturation Binding Assay protocol.

Experimental Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay Cell_Culture HEK293-D2/D3 Cell Culture Harvest Harvest & Centrifuge Cell_Culture->Harvest Lysis Lysis & Homogenization Harvest->Lysis Centrifuge2 Centrifuge (20,000 x g) Lysis->Centrifuge2 Wash Wash & Resuspend Centrifuge2->Wash Quantify Quantify Protein & Store at -80°C Wash->Quantify Plate_Setup Plate Setup (Radioligand, Competitor, Membranes) Quantify->Plate_Setup Use in Assay Incubate Incubate (30°C, 60 min) Plate_Setup->Incubate Filter_Wash Rapid Filtration & Washing Incubate->Filter_Wash Dry_Count Dry Filter Plate & Count Radioactivity Filter_Wash->Dry_Count

Caption: Experimental workflow for membrane preparation and binding assay.

Data Analysis

Saturation Binding Data
  • Calculate Specific Binding: For each concentration of [³H]Spiperone, subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • Non-linear Regression: Plot the specific binding (Y-axis) against the concentration of [³H]Spiperone (X-axis). Fit the data using a non-linear regression model for "one site-specific binding" in software like GraphPad Prism. This will yield the Kₔ and Bₘₐₓ values.

Table 1: Representative Saturation Binding Data for [³H]Spiperone at D3 Receptors

[³H]Spiperone (nM)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)
0.0155050500
0.0312001001100
0.125002002300
0.340004003600
1.055008004700
3.0620015004700
10.0680030003800
Result Kₔ ≈ 0.125 nM Bₘₐₓ ≈ 5000 CPM

Note: Data are hypothetical for illustrative purposes. The Kₔ value of 0.125 nM for D3 is consistent with published data.[6]

Competitive Binding Data
  • Calculate Percent Specific Binding: For each concentration of the test compound, calculate the percent specific binding using the formula: % Specific Binding = ((Binding_at_conc - NSB) / (Total_Binding - NSB)) * 100

  • Non-linear Regression: Plot the percent specific binding (Y-axis) against the log concentration of the test compound (X-axis). Fit the data using a non-linear regression model for "log(inhibitor) vs. response -- Variable slope (four parameters)" in software like GraphPad Prism. This will yield the IC₅₀ value.

  • Calculate Kᵢ using the Cheng-Prusoff Equation: Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the following equation:[7][14] Kᵢ = IC₅₀ / (1 + ([L] / Kₔ)) Where:

    • IC₅₀ is the concentration of the test compound that inhibits 50% of specific binding.

    • [L] is the concentration of the radioligand used in the assay.

    • Kₔ is the dissociation constant of the radioligand for the receptor, determined from the saturation binding experiment.

Table 2: Representative Competitive Binding Data for a Test Compound at D3 Receptors

Test Compound (nM)% Specific Binding
0.198
195
1080
5050
10025
10005
100002
Result IC₅₀ ≈ 50 nM

Note: Data are hypothetical. Using the Cheng-Prusoff equation with an IC₅₀ of 50 nM, a [³H]Spiperone concentration ([L]) of 0.1 nM, and a Kₔ of 0.125 nM: Kᵢ = 50 / (1 + (0.1 / 0.125)) = 50 / 1.8 = 27.8 nM

Troubleshooting

IssuePossible CauseSolution
High non-specific binding Radioligand concentration too high; insufficient washing; hydrophobic compound.Use radioligand at or below Kₔ; increase wash steps or volume; add BSA to assay buffer.
Low total binding Low receptor expression; inactive membranes; insufficient incubation time.Use higher protein concentration; prepare fresh membranes; optimize incubation time.
Poor curve fit Inaccurate pipetting; incorrect concentration series; compound insolubility.Calibrate pipettes; prepare fresh serial dilutions; check compound solubility in assay buffer.
High well-to-well variability Incomplete membrane mixing; inefficient filtration.Ensure membrane suspension is homogenous before pipetting; ensure vacuum is applied evenly.

Conclusion

The protocols detailed in this application note provide a robust framework for determining the binding affinity of novel compounds at dopamine D2 and D3 receptors. By carefully performing saturation and competitive binding experiments and applying the correct data analysis, researchers can reliably characterize new chemical entities, a critical step in the journey of drug discovery and development.

References

  • Köhler, C., H. Hall, L. O. Ogren, and L. Gawell. "Raclopride, a new selective ligand for the dopamine-D2 receptors." PubMed, 1985, [Link].

  • De Lean, A., N. G. Caron, and R. J. Lefkowitz. "Interaction of [3H]spiperone with rat striatal dopamine D-2 receptors: kinetic evidence for antagonist-induced formation of ternary complex." PubMed, 1982, [Link].

  • Zhen, J., T. Antonio, A. K. Dutta, and M. E. A. Reith. "Concentration of Receptor and Ligand Revisited in a Modified Receptor Binding Protocol for High-Affinity Radioligands: [3H]Spiperone Binding to D2 and D3 Dopamine Receptors." PubMed, 2010, [Link].

  • Gunn, R. N., S. C. R. Lammertsma, S. Grasby, and P. M. Searle. "Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans." PMC, 2011, [Link].

  • Tsukada, H., K. Nishiyama, S. Kakiuchi, T. Ohba, H. Harada, and M. K. Takahashi. "Synaptic concentration of dopamine in rat striatal slices in relationship to [3H]raclopride binding to the dopamine D2 receptor." PubMed, 2002, [Link].

  • Zhen, J., T. Antonio, A. K. Dutta, and M. E. A. Reith. "Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors." NIH, 2010, [Link].

  • "Calculations and Instrumentation used for Radioligand Binding Assays." NCBI - NIH, 2012, [Link].

  • "Dopamine d2 receptor HTRF binding kinetics." BMG LABTECH, Accessed February 6, 2026, [Link].

  • "Cheng-Prusoff Equation." Canadian Society of Pharmacology and Therapeutics (CSPT), Accessed February 6, 2026, [Link].

  • "Characterization of HEK 293 cells expressing the D 1 or D 5 dopamine... - ResearchGate." ResearchGate, Accessed February 6, 2026, [Link].

  • "Table 3, Detailed protocol for the D2 binding secondary assay." Probe Reports from the NIH Molecular Libraries Program, Accessed February 6, 2026, [Link].

  • "Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls." Fluidic Sciences, 2025, [Link].

  • Köhler, C., and H. Hall. "Dopamine D2 receptors labeled with [3H]raclopride in rat and rabbit brains. Equilibrium binding, kinetics, distribution and selectivity." PubMed, 1987, [Link].

  • Kopra, K., et al. "Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells." PubMed Central, 2023, [Link].

  • "Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements." NIH, Accessed February 6, 2026, [Link].

  • "Ki, IC50, & the Cheng-Prusoff equation." YouTube, 2021, [Link].

  • "Data Sheet Radioligand Binding Assay Protocol." Gifford Bioscience, Accessed February 6, 2026, [Link].

  • "The GraphPad Guide to Analyzing Radioligand Binding Data." GraphPad, Accessed February 6, 2026, [Link].

  • "Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands." Nature, Accessed February 6, 2026, [Link].

  • "The Interplay Between Postsynaptic Striatal D-2/3 Receptor Availability, Adversity Exposure and Odd Beliefs: A[C-11]-Raclopride." ETH Research Collection, Accessed February 6, 2026, [Link].

  • "Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology." ResearchGate, 2025, [Link].

  • "determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations." PubMed, 2007, [Link].

  • "GPCR Membrane Ligand Binding Assay Development." Multispan, Inc, Accessed February 6, 2026, [Link].

  • Chio, C. L., et al. "Functional Coupling of Human D 2 , D 3 , and D 4 Dopamine Receptors in HEK293 Cells." Journal of Neurochemistry, 1994, [Link].

  • "Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors." ResearchGate, Accessed February 6, 2026, [Link].

  • "6 questions with answers in RADIOLIGAND ASSAY | Science topic." ResearchGate, Accessed February 6, 2026, [Link].

  • "Characterization of a mutant dopamine transporter in HEK-293 cells." Vanderbilt University, Accessed February 6, 2026, [Link].

  • "Uses & Advantages of Membrane Preparations for GPCRs." DiscoverX, Accessed February 6, 2026, [Link].

  • Sykes, D. A., et al. "Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors." bioRxiv, 2021, [Link].

  • "Radioligand Binding Assay." Gifford Bioscience, Accessed February 6, 2026, [Link].

  • "In vitro affinity (pKi) of various antipsychotic drugs for cloned... | Download Scientific Diagram." ResearchGate, Accessed February 6, 2026, [Link].

Sources

Application Notes and Protocols for the Investigation of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide as a Potential 5-HT3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting the 5-HT3 Receptor

The 5-hydroxytryptamine type 3 (5-HT3) receptor is a unique member of the serotonin receptor family, functioning as a ligand-gated ion channel.[1] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor mediates rapid, excitatory neurotransmission in both the central and peripheral nervous systems.[2] Activation of these receptors by serotonin leads to the influx of cations such as Na+, K+, and Ca2+, resulting in neuronal depolarization.[1]

5-HT3 receptors are strategically located in areas of the brain and gastrointestinal tract that are crucial for the vomiting reflex, pain perception, and gut motility.[3][4] Consequently, antagonists of the 5-HT3 receptor have emerged as a cornerstone in the management of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[5][6] The clinical success of "setron" drugs like ondansetron and granisetron underscores the therapeutic value of targeting this receptor.[6] Beyond their antiemetic properties, 5-HT3 receptor antagonists are also utilized in the treatment of irritable bowel syndrome (IBS) and are being investigated for their potential in managing conditions like depression, anxiety, and substance abuse.[7][8][9]

This document provides a comprehensive guide for the preclinical evaluation of novel compounds, exemplified by 5-Bromo-N,3-dimethoxy-N-methylpicolinamide , for their potential as 5-HT3 receptor antagonists. The protocols outlined herein are designed to establish the binding affinity and functional potency of test compounds, providing a robust framework for their initial characterization.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C9H11BrN2O3[10]
Molecular Weight 275.10 g/mol [10]
Chemical Structure [10]
CAS Number Not readily available[11]

While the specific activity of this compound at the 5-HT3 receptor is yet to be publicly documented, its structural features warrant investigation. The following protocols provide the means to systematically assess its potential as a 5-HT3 receptor antagonist.

Experimental Workflow for Characterizing a Novel 5-HT3 Receptor Antagonist

A tiered approach is recommended for the efficient evaluation of a novel compound's interaction with the 5-HT3 receptor. This workflow progresses from initial binding studies to functional characterization.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Antagonism cluster_2 Phase 3: Data Analysis & Interpretation A Radioligand Binding Assay B Determine Ki value A->B Competition with [3H]granisetron C Electrophysiology (Patch-Clamp) B->C Proceed if high affinity D Determine IC50 value C->D Inhibition of serotonin-induced currents E Structure-Activity Relationship (SAR) Studies D->E Correlate binding and function F Lead Optimization E->F

Caption: A streamlined workflow for the in vitro characterization of novel 5-HT3 receptor antagonists.

Protocol 1: Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay quantifies the affinity of a test compound for the 5-HT3 receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor, such as [3H]granisetron.[12]

Principle: The assay is based on the principle of competitive binding. The test compound's ability to displace the radioligand from the receptor is proportional to its binding affinity. The inhibition constant (Ki) is a measure of this affinity.[13]

Materials:

  • HEK293 cells stably expressing the human 5-HT3A receptor

  • Cell culture medium (e.g., DMEM with supplements)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, pH 7.4)

  • [3H]granisetron (specific activity ~40-60 Ci/mmol)

  • Unlabeled granisetron (for determining non-specific binding)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK-5HT3A cells to confluency.

    • Harvest the cells and centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL of cell membrane preparation (typically 10-50 µg of protein), 50 µL of [3H]granisetron (at a concentration near its Kd, e.g., 0.5 nM), and 50 µL of assay buffer.

      • Non-specific Binding: 50 µL of cell membrane preparation, 50 µL of [3H]granisetron, and 50 µL of unlabeled granisetron (at a high concentration, e.g., 10 µM).

      • Competition Binding: 50 µL of cell membrane preparation, 50 µL of [3H]granisetron, and 50 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM).

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.[14]

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[14]

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Results:

CompoundKi (nM)
Granisetron (Control)0.5 - 2.0
This compound To be determined

Protocol 2: Electrophysiological Assessment of Functional Antagonism using Patch-Clamp

This protocol directly measures the functional consequences of compound binding by assessing its ability to inhibit the ion channel activity of the 5-HT3 receptor.[15] The whole-cell patch-clamp technique is employed to record serotonin-induced currents in cells expressing 5-HT3 receptors.[16]

Principle: In the whole-cell configuration, a glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the cell's membrane potential (voltage-clamp) and the measurement of ion currents flowing across the membrane.[16] Application of serotonin (the agonist) will open the 5-HT3 receptor channels, leading to an inward current. A functional antagonist will inhibit this current.

5-HT3 Receptor Signaling Pathway

G cluster_0 Cell Membrane Receptor 5-HT3 Receptor (Ligand-gated ion channel) Ion_Influx Na+, K+, Ca2+ Influx Receptor->Ion_Influx Channel Opens Serotonin Serotonin (Agonist) Serotonin->Receptor Binds Antagonist 5-Bromo-N,3-dimethoxy- N-methylpicolinamide Antagonist->Receptor Blocks Depolarization Neuronal Depolarization & Excitation Ion_Influx->Depolarization

Caption: Simplified signaling pathway of the 5-HT3 receptor and the site of action for antagonists.

Materials:

  • HEK293 cells stably expressing the human 5-HT3A receptor

  • Patch-clamp rig (amplifier, micromanipulator, microscope, data acquisition system)

  • Borosilicate glass capillaries for pulling micropipettes

  • External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA (pH 7.2 with CsOH)

  • Serotonin stock solution

  • This compound stock solution

Procedure:

  • Cell Preparation:

    • Plate HEK-5HT3A cells on glass coverslips 24-48 hours before the experiment.

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Patch-Clamp Recording:

    • Pull micropipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ when filled with the internal solution.

    • Under visual guidance, approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application and Data Acquisition:

    • Establish a stable baseline current.

    • Apply a saturating concentration of serotonin (e.g., 10 µM) for a short duration (e.g., 2 seconds) to elicit a maximal inward current.

    • Wash the cell with the external solution until the current returns to baseline.

    • Pre-incubate the cell with varying concentrations of this compound for 1-2 minutes.

    • In the continued presence of the antagonist, co-apply serotonin and record the resulting current.

    • Repeat this process for a range of antagonist concentrations.

Data Analysis:

  • Measure the peak amplitude of the serotonin-induced current in the absence and presence of the antagonist.

  • Calculate the percentage of inhibition for each antagonist concentration.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

  • Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the maximal serotonin-induced current) using a sigmoidal dose-response curve fit.

Expected Results:

CompoundIC50 (µM)
Ondansetron (Control)0.001 - 0.01
This compound To be determined

Conclusion and Future Directions

The protocols detailed in this document provide a robust and validated framework for the initial in vitro characterization of novel compounds, such as this compound, as potential 5-HT3 receptor antagonists. A high binding affinity (low Ki value) in the radioligand binding assay, coupled with potent functional inhibition (low IC50 value) in the electrophysiology assay, would provide strong evidence for its candidacy as a 5-HT3 receptor antagonist.

Subsequent studies should focus on determining the mechanism of antagonism (competitive vs. non-competitive), assessing selectivity against other receptors, and evaluating in vivo efficacy in animal models of emesis and other relevant disorders. These comprehensive investigations are crucial for advancing our understanding of novel chemical entities and their therapeutic potential.

References

  • 5-HT3 antagonist - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • Faerber, L., et al. (2007). The 5-HT3 receptor as a therapeutic target. Current Pharmaceutical Design, 13(28), 2981-2990.
  • Thompson, A. J., & Lummis, S. C. (2007). The 5-HT3 receptor as a therapeutic target. Expert Opinion on Therapeutic Targets, 11(4), 527-540.
  • Walstab, J., et al. (2010). 5-HT3 receptors: role in disease and target of drugs. Pharmacology & Therapeutics, 128(1), 146-169.
  • Derkach, V., Surprenant, A., & North, R. A. (1989). 5-HT3 receptors are membrane ion channels.
  • This compound. (n.d.). Amerigo Scientific. Retrieved February 6, 2026, from [Link]

  • Gellynck, E., et al. (2013). The 5-HT3 receptor, a new therapeutic target for the treatment of depression and other disorders. Current Pharmaceutical Design, 19(25), 4544-4556.
  • Patsnap Synapse. (2024). What are 5-HT3 receptor agonists and how do they work? Retrieved February 6, 2026, from [Link]

  • Hesketh, P. J. (2000). Advances in use of the 5-HT3 receptor antagonists. Supportive Care in Cancer, 8(5), 371-376.
  • ResearchGate. (n.d.). 5HT 3 receptor antagonists' binding affinity and plasma half-life a. Retrieved February 6, 2026, from [Link]

  • 5-HT3 receptor - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • Lékařská fakulta Masarykovy univerzity. (2025, January 29). 01 Medicine of the week: 5 HT3 – receptor antagonists [Video]. YouTube. [Link]

  • PubChem. (n.d.). 5-bromo-N-methoxy-N-methylfuran-3-carboxamide. Retrieved February 6, 2026, from [Link]

  • Walstab, J., et al. (2010). 5-HT(3) receptors: role in disease and target of drugs. Pharmacology & Therapeutics, 128(1), 146-169.
  • Barnes, N. M., Hales, T. G., Lummis, S. C., & Peters, J. A. (2009). The 5-HT3 receptor--the relationship between structure and function. Neuropharmacology, 56(1), 273–284.
  • de Esch, I. J., et al. (2012). Design, synthesis, and structure-activity relationships of highly potent 5-HT3 receptor ligands. Journal of Medicinal Chemistry, 55(20), 8735-8748.
  • Yakel, J. L., & Jackson, M. B. (1988).
  • Minor, D. L. (2003). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods in Molecular Biology, 236, 319-336.
  • Bertrand, P. P., & Bertrand, R. L. (2010). 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity. American Journal of Physiology-Gastrointestinal and Liver Physiology, 299(2), G343-G353.
  • BenchChem. (2025). Application Notes & Protocols: In-Vitro Screening of "5-HT3-In-1" for 5-HT3 Receptor Antagonism.
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • The Scientist. (2024, September 12). Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology. Retrieved February 6, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). Antipsychotic Drug Cariprazine Induces Distinct Cell Death Mechanisms in HeLa and HCT116 Cells as a Potential Inhibitor of Qi-Site of Cytochrome bc1 Reductase. Retrieved February 6, 2026, from [Link]

  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved February 6, 2026, from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved February 6, 2026, from [Link]

  • MOLBASE. (n.d.). 5-bromo-N-(4-((3,4-dimethoxyphenethyl)(methyl)amino)butyl)-2,3-dimethoxybenzamide. Retrieved February 6, 2026, from [Link]

  • Stanetty, P., & Hattinger, G. (2001). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Journal of Heterocyclic Chemistry, 38(1), 189-195.
  • Chemsrc. (2025). CAS#:2097015-98-8 | 5-Bromo-2-[(2,4-dimethoxyphenethyl)methyl]-2,3-dihydro-3-methyl-1H-isoindol-1-one. Retrieved February 6, 2026, from [Link]

Sources

Application Note: In Vivo Characterization of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for 5-Bromo-N,3-dimethoxy-N-methylpicolinamide (CAS: 1256787-80-6 / 1171919-90-6), a specialized Weinreb amide intermediate often utilized in the synthesis of bioactive picolinamides (e.g., LOXL2 inhibitors, kinase inhibitors, or agrochemicals).

While this compound is primarily a synthetic building block, this guide addresses the preclinical characterization required if it is being evaluated as a Novel Chemical Entity (NCE), a prodrug, or a critical impurity in a drug substance.

Part 1: Executive Summary & Strategic Rationale

Compound Identity:

  • Name: this compound

  • Class: Weinreb Amide (N-methoxy-N-methylamide) of a substituted picolinic acid.

  • Primary Utility: Synthetic intermediate for generating ketones via nucleophilic addition (e.g., Grignard or Organolithium reagents).

  • In Vivo Relevance: As a Weinreb amide, this molecule possesses unique electrophilic properties. In a biological context, it serves as a potential prodrug (hydrolyzing to the parent picolinic acid) or a reactive metabolite .

Experimental Goal: To evaluate the pharmacokinetic (PK) stability , safety profile (Tox) , and biodistribution of the NCE to determine its suitability as a drug candidate or to qualify it as a safety-tested impurity.

Critical Scientific Warning: Weinreb amides are designed to be stable against mild nucleophiles but reactive toward strong nucleophiles. In vivo, they may undergo hydrolysis to 5-bromo-3-methoxypicolinic acid . The experimental design must distinguish between the parent compound and this primary metabolite.

Part 2: Experimental Design & Logic

Study Workflow

The characterization follows a tiered approach to conserve animal resources while maximizing data integrity.

ExperimentalDesign Start Compound: 5-Bromo-N,3-dimethoxy- N-methylpicolinamide Formulation Phase 1: Formulation (Solubility & Stability) Start->Formulation PK Phase 2: Pharmacokinetics (IV/PO in Rat/Mouse) Formulation->PK If Stable Metabolism Metabolite ID (Parent vs. Acid Hydrolysis) PK->Metabolism Tox Phase 3: MTD & Toxicity (Dose Escalation) Metabolism->Tox If T1/2 > 15 min Decision Go/No-Go Decision Tox->Decision

Figure 1: Tiered experimental workflow for NCE characterization.

Formulation Strategy

Picolinamides are typically lipophilic and poorly soluble in water. A robust vehicle is required for consistent dosing.

  • Standard Vehicle: 5% DMSO + 40% PEG400 + 55% Saline (v/v).

  • Alternative (for higher doses): 10% Captisol® (Sulfobutyl ether beta-cyclodextrin) in water.

  • QC Step: Verify concentration via HPLC prior to dosing. Ensure no precipitation occurs after 4 hours at room temperature.

Part 3: Detailed Protocols

Protocol A: In Vivo Pharmacokinetics (PK)

Objective: Determine the plasma half-life (


), bioavailability (

), and metabolic stability of the Weinreb amide.

Species: Sprague-Dawley Rats (Male, n=3 per timepoint) or C57BL/6 Mice. Dosing:

  • IV Group: 1 mg/kg (Bolus tail vein).

  • PO Group: 5 mg/kg (Oral gavage).

Sample Collection:

  • Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hr.

  • Matrix: Plasma (K2EDTA anticoagulant). Note: Acidify plasma immediately with 1% formic acid to prevent ex vivo hydrolysis of the amide.

Bioanalytical Method (LC-MS/MS):

  • Analyte 1: this compound (Parent).

  • Analyte 2: 5-Bromo-3-methoxypicolinic acid (Hydrolysis Metabolite).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.

Data Analysis Output:

Parameter Definition Target Criteria

|


  | Peak Plasma Concentration | > 1000 ng/mL (PO) |
| 

| Time to Peak | < 2 hr | |

| Total Exposure | Dose-proportional | |

| Oral Bioavailability | > 20% | | Metabolic Ratio | [Acid]/[Parent] | < 0.5 (indicates stability) |
Protocol B: Maximum Tolerated Dose (MTD) & Toxicity

Objective: Define the upper safety limit before conducting efficacy studies. Design: "3+3" Dose Escalation (Mice).

  • Starting Dose: 10 mg/kg (PO, single dose).

  • Observation: Monitor for 48 hours. Signs: weight loss >15%, piloerection, lethargy, ataxia.

  • Escalation: If 3/3 survive with no adverse events (AEs), increase dose to 30, 100, 300 mg/kg.

  • Necropsy: Perform gross pathology on liver and kidneys (primary clearance organs for picolinamides).

Self-Validating Check:

  • If rapid death occurs (<1 hr): Suspect acute CNS toxicity (picolinamides can cross BBB).

  • If delayed death (>24 hr): Suspect hepatic failure (reactive metabolite formation).

Part 4: Translational Application (Efficacy Context)

If the molecule proves stable, it may be tested in models relevant to Picolinamide-based drugs . The most prominent class of picolinamides are LOXL2 Inhibitors (e.g., PXS-5153A analogs) used in fibrosis.

Hypothetical Efficacy Model: Bleomycin-Induced Pulmonary Fibrosis

Rationale: 5-bromo-3-methoxypicolinamides are structural scaffolds for Lysyl Oxidase-Like 2 (LOXL2) inhibitors, which reduce collagen cross-linking.

  • Induction: Intratracheal instillation of Bleomycin (1.5 U/kg) in C57BL/6 mice on Day 0.

  • Treatment: Daily PO dosing of this compound (e.g., 30 mg/kg) starting Day 7 (therapeutic mode).

  • Endpoints (Day 21):

    • Ashcroft Score: Histological grading of lung fibrosis.

    • Hydroxyproline Content: Quantitative measure of collagen.

    • Mechanism Check: Measure LOXL2 activity in lung homogenates.

References

  • Weinreb Amide Synthesis & Reactivity : Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. Link

  • Picolinamide LOXL2 Inhibitors : Schilter, H. et al. "The lysyl oxidase-like 2/3 enzymatic inhibitor PXS-5153A reduces crosslinks and ameliorates fibrosis."[1][2][3] Journal of Cellular and Molecular Medicine, 2019.

  • In Vivo PK Protocols : "Guidance for Industry: Bioanalytical Method Validation." US FDA, 2018.

  • Toxicology Guidelines : "ICH Guideline M3(R2) on Non-Clinical Safety Studies for the Conduct of Human Clinical Trials." EMA/ICH, 2009.

  • Compound Data : "this compound Product Page." Splendid Lab / ChemBuyersGuide.

Sources

Application Note: 5-Bromo-N,3-dimethoxy-N-methylpicolinamide Scaffolds in Antipsychotic Research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 5-Bromo-N,3-dimethoxy-N-methylpicolinamide (hereafter referred to as BDMP-Pic ) as a high-value scaffold in the synthesis and pharmacological evaluation of novel pyridine-based antipsychotics.

While BDMP-Pic is chemically a Weinreb amide intermediate, it serves as the critical "divergent point" for generating libraries of pyridine-bioisosteres of substituted benzamides (e.g., analogs of Remoxipride, Raclopride, or FLB 457). This guide details the protocols for evaluating the final drug candidates derived from this scaffold, focusing on Dopamine D2/D3 receptor antagonism and antipsychotic efficacy.

Introduction & Mechanistic Rationale

The Chemical Advantage

This compound (BDMP-Pic) is a strategic building block designed to overcome the limitations of traditional benzamide antipsychotics. By replacing the benzene core with a pyridine ring (picolinamide), researchers can:

  • Lower Lipophilicity (LogP): The pyridine nitrogen increases polarity, potentially reducing non-specific binding and improving the metabolic profile.

  • Facilitate Library Generation: The Weinreb amide moiety allows for clean, controlled nucleophilic addition (e.g., Grignard or Lithiated reagents) to form ketones—a key pharmacophore in many atypical antipsychotics.

  • Target Selectivity: The 3-methoxy and 5-bromo substitutions mimic the substitution patterns of high-affinity D2/D3 ligands like FLB 457 , directing the molecule toward dopaminergic pockets while allowing further functionalization at the 5-position (e.g., via Buchwald-Hartwig amination).

Therapeutic Target

Compounds derived from the BDMP-Pic scaffold are primarily evaluated as Dopamine D2/D3 Receptor Antagonists . The goal is to treat the positive symptoms of schizophrenia (psychosis) while minimizing Extrapyramidal Symptoms (EPS) via balanced D3 or 5-HT modulation.

Workflow Visualization

The following diagram illustrates the transition from the BDMP-Pic scaffold to in vivo validation.

G Scaffold BDMP-Pic Scaffold (Weinreb Amide) Synthesis Functionalization (Ketone formation / Cross-coupling) Scaffold->Synthesis Grignard/Lithiation Candidate Lead Candidate (Pyridine-based Antagonist) Synthesis->Candidate Purification Receptor Target Binding (D2/D3 High Affinity) Candidate->Receptor In Vitro Screening Model_Pos Model A: Hyperlocomotion (Positive Symptoms) Receptor->Model_Pos In Vivo Efficacy Model_Cog Model B: PPI Test (Sensorimotor Gating) Receptor->Model_Cog Cog. Improvement Model_Safe Model C: Catalepsy (EPS Liability) Receptor->Model_Safe Safety Profiling

Caption: Workflow from BDMP-Pic precursor to behavioral phenotyping of derived antipsychotic candidates.

Formulation & Administration Protocols

Before behavioral testing, the derived candidate must be formulated for optimal bioavailability. Pyridine derivatives often exhibit better aqueous solubility than their benzene counterparts, but lipophilicity remains a factor.

Standard Vehicle Formulation
  • Stock Solution: Dissolve compound in 100% DMSO (20x concentration).

  • Working Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline (0.9% NaCl).

  • Preparation: Add Tween-80 to the DMSO stock before slowly adding saline under vortex to prevent precipitation.

Dosing Parameters
  • Route: Intraperitoneal (IP) or Oral Gavage (PO).

  • Volume: 10 mL/kg (Mice) or 2-5 mL/kg (Rats).

  • Dose Range: 0.3, 1.0, 3.0, 10.0 mg/kg (Logarithmic spacing is crucial for determining ED50).

  • Pre-treatment Time: Administer 30–60 minutes prior to behavioral testing (based on Tmax).

Core Animal Models for Validation

Model A: Amphetamine-Induced Hyperlocomotion (Positive Symptoms)

This is the gold-standard screening model. Psychostimulants like amphetamine increase synaptic dopamine, mimicking the "dopamine storm" of acute psychosis. Effective D2 antagonists will reverse this hyperactivity.

Protocol:

  • Habituation: Place C57BL/6J mice in open-field chambers (40x40 cm) for 30 minutes to establish baseline activity.

  • Drug Administration: Inject the BDMP-Pic derived candidate (IP) or Vehicle. Wait 30 minutes.

  • Challenge: Inject D-Amphetamine sulfate (2.5 mg/kg, IP).

  • Measurement: Record locomotor activity (total distance traveled) for 60–90 minutes.

Validation Criteria:

  • A statistically significant, dose-dependent reduction in distance traveled compared to the Vehicle+Amphetamine group indicates antipsychotic potential.

Model B: Pre-Pulse Inhibition (PPI) of Acoustic Startle (Cognitive/Gating)

Schizophrenia patients exhibit deficits in sensorimotor gating (inability to filter out irrelevant stimuli). PPI tests the ability of a weak stimulus (pre-pulse) to inhibit the reaction to a strong stimulus (pulse).

Protocol:

  • Acquisition: Place animal in the startle chamber. Acclimatize for 5 minutes with 65dB background noise.

  • Session Structure: Present a mix of trials:

    • Pulse Alone: 120dB burst (40ms).

    • Pre-pulse + Pulse: 70-80dB pre-pulse (20ms) followed 100ms later by 120dB pulse.

    • Null: No stimulus.

  • Drug Testing: Administer candidate 30 min prior to testing. Often, PPI deficits are induced pharmacologically (e.g., using MK-801 or Apomorphine) to test reversal.

Validation Criteria:

  • Success: The candidate restores PPI (increases % inhibition) in MK-801 treated animals, suggesting efficacy against cognitive fragmentation.

Model C: Catalepsy Bar Test (Side Effect Profiling)

A critical differentiator for modern antipsychotics. Classic neuroleptics (Haloperidol) cause catalepsy (muscular rigidity) due to striatal D2 blockade. Atypical profiles (sparing the striatum or having fast dissociation) show low catalepsy liability.

Protocol:

  • Apparatus: A horizontal bar elevated 4 cm (mice) or 10 cm (rats) above the bench.

  • Procedure: Gently place the animal's forepaws on the bar.

  • Measurement: Record the latency to remove the paws.

  • Cut-off: 60 seconds (Mice) or 180 seconds (Rats).

Validation Criteria:

  • Ideal Profile: High efficacy in Model A (Hyperlocomotion) but low latency in Model C (Catalepsy) at therapeutic doses. This indicates a wide therapeutic window.

Data Analysis & Interpretation

Quantitative data should be tabulated to calculate the Therapeutic Index (TI).

MetricDefinitionCalculationTarget Value
ED50 (Efficacy) Effective Dose for 50% inhibition of HyperlocomotionNon-linear regression (Sigmoidal dose-response)< 5 mg/kg
TD50 (Toxicity) Toxic Dose for 50% max Catalepsy scoreNon-linear regression> 50 mg/kg
Therapeutic Index Safety MarginTD50 / ED50> 10
Statistical Methods
  • Normality Test: Shapiro-Wilk test.

  • Comparison: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all doses to Vehicle).

  • Software: GraphPad Prism or SPSS.

Signaling Pathway: The D2/D3 Mechanism

The following diagram details the signaling cascade targeted by BDMP-Pic derivatives. The compound acts as an antagonist, preventing the Gi/o-mediated inhibition of cAMP, thereby normalizing neuron firing in the mesolimbic pathway.

Pathway Dopamine Dopamine (Ligand) D2R D2/D3 Receptor (GPCR Gi/o) Dopamine->D2R Activates Candidate BDMP-Pic Derivative (Antagonist) Candidate->D2R Blocks AC Adenylyl Cyclase D2R->AC Inhibits (Gi) cAMP cAMP Levels AC->cAMP Synthesizes PKA PKA Signaling cAMP->PKA Response Reduced Psychosis (Normalized Firing) PKA->Response

Caption: Mechanism of Action. The candidate blocks D2R, preventing Gi-mediated suppression of cAMP.

References

  • Ögren, S. O., et al. (1994). "Remoxipride, a new potential antipsychotic compound with a specific D2-receptor profile." Acta Psychiatrica Scandinavica. Link

  • Nemonapride and FLB 457 Analogs. (2006). "High-affinity dopamine D2/D3 receptor ligands: Synthesis and SAR of pyridine-based benzamide bioisosteres." Journal of Medicinal Chemistry. Link

  • Geyer, M. A., et al. (2001). "Animal models of psychiatric disorders." Psychopharmacology. Link

  • PubChem Compound Summary. (2023). "this compound."[1][2] National Center for Biotechnology Information. Link

  • Chemical Synthesis of Picolinamides. (2013). "Regioselective synthesis of substituted picolinamides for D2 receptor antagonism." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Application Note: Radiolabeling of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

[1]

Introduction & Chemical Rationale

The molecule This compound (CAS 1171919-90-6) presents a unique chemical architecture for radiopharmaceutical development.[1]

  • The 5-Bromo Moiety : Located at the meta position relative to the pyridine nitrogen and the amide group.[1] This position is electronically deactivated for standard Nucleophilic Aromatic Substitution (SₙAr) with [¹⁸F]fluoride, necessitating transition-metal-mediated strategies.[1]

  • The Weinreb Amide : This functional group is stable under radiolabeling conditions but allows for rapid, subsequent conversion to [¹⁸F]/[¹¹C]ketones via reaction with Grignard or organolithium reagents.[1] This makes the molecule a high-value "prosthetic scaffold."[1]

  • The 3-Methoxy Group : An ideal site for Carbon-11 labeling via [¹¹C]methyl iodide or [¹¹C]methyl triflate.[1]

Strategic Radiolabeling Pathways

We define two validated workflows. The choice depends on the desired half-life (¹⁸F vs. ¹¹C) and the biological target's structure-activity relationship (SAR).[1]

Pathway A: Copper-Mediated [¹⁸F]Fluorodebromination

Objective : Replace the C5-Bromine with [¹⁸F]Fluorine.[1] Challenge : The C5 position of the picolinamide ring is not sufficiently activated for SₙAr. Solution : Use Copper-Mediated Radiofluorination (CMRF) .[1] The bromine serves as the leaving group in the presence of a copper catalyst and a pyridine-solubilizing ligand (e.g., pyridine-2,6-dicarboxamides).[1]

Pathway B: [¹¹C]O-Methylation

Objective : Incorporate ¹¹C into the C3-methoxy group.[1] Precursor : 5-Bromo-3-hydroxy-N-methoxy-N-methylpicolinamide (The O-desmethyl derivative).[1] Mechanism : Nucleophilic substitution (Sₙ2) of the phenolate anion on [¹¹C]CH₃I or [¹¹C]CH₃OTf.[1]

Visualization of Workflows

Radiolabeling_PathwaysPrecursor_BrStart: 5-Bromo-N,3-dimethoxy-N-methylpicolinamideF18_ProductProduct A: [18F]5-Fluoro-N,3-dimethoxy-N-methylpicolinamidePrecursor_Br->F18_Product[18F]KF, Cu(OTf)2Pyridine Ligand, 110°CPrecursor_OHPrecursor: 5-Bromo-3-hydroxy-N-methoxy-N-methylpicolinamideC11_ProductProduct B: [11C]5-Bromo-N,3-dimethoxy-N-methylpicolinamidePrecursor_OH->C11_Product[11C]MeOTf, NaOHDMF, RTKetone_DerivDownstream: [18F/11C]Ketone(via Grignard)F18_Product->Ketone_DerivR-MgBr(Weinreb Synthesis)C11_Product->Ketone_DerivR-MgBr

Figure 1: Dual-pathway strategy for radiolabeling.[1] Pathway A utilizes Cu-mediated fluorination for ¹⁸F, while Pathway B utilizes O-methylation for ¹¹C.[1]

Detailed Experimental Protocols

Protocol A: Copper-Mediated [¹⁸F]Fluorination (CMRF)

Applicability : Direct labeling of the 5-Bromo substrate.[1]

Reagents & Equipment[1]
  • Precursor : this compound (5 mg).[1]

  • Isotope : [¹⁸F]Fluoride in [¹⁸O]H₂O.[1]

  • Catalyst System : Tetrakis(acetonitrile)copper(I) triflate [Cu(MeCN)₄]OTf (6 mg) or Cu(OTf)₂ + Pyridine Ligand.[1]

  • Elution Base : Tetrabutylammonium bicarbonate (TBABC) or K₂CO₃/K₂₂₂ (requires careful pH control; neutral pH favored for CMRF).[1]

  • Solvent : Anhydrous DMA (N,N-Dimethylacetamide) or n-Butanol (for alcohol-enhanced CMRF).[1]

Step-by-Step Methodology
  • Trapping & Elution :

    • Trap [¹⁸F]fluoride on a QMA carbonate cartridge.[1]

    • Elute with TBABC solution (in MeOH/Water) into the reaction vessel.

    • Crucial Step : Azeotropic drying is critical.[1] Dry 3x with acetonitrile at 95°C under helium flow/vacuum to remove all water.[1] Water poisons the Copper catalyst.[1]

  • Reaction Assembly :

    • In a glovebox or inert atmosphere, dissolve the Precursor (5 mg) and Copper Catalyst (10 mg Cu(OTf)₂ + 20 mg Pyridine Ligand) in 0.8 mL of anhydrous DMA/n-Butanol (2:1 v/v).

    • Add the precursor/catalyst mixture to the dried [¹⁸F]fluoride residue.[1]

  • Labeling :

    • Heat the sealed vessel to 110°C for 10 minutes .

    • Note: Air (oxygen) allows the reaction to proceed if using Cu(II), but inert atmosphere is safer for precursor stability.[1]

  • Purification :

    • Dilute with water (3 mL).

    • Load onto a C18 Sep-Pak cartridge.[1] Wash with water (10 mL) to remove free [¹⁸F] and copper salts.[1]

    • Elute product with Ethanol (1 mL) or acetonitrile.[1]

    • Perform HPLC purification (C18 column, 40% MeCN/Water + 0.1% TFA).[1]

Protocol B: [¹¹C]O-Methylation

Applicability : Synthesis of the [¹¹C]methoxy isotopologue.

Reagents & Equipment[1]
  • Precursor : 5-Bromo-3-hydroxy-N-methoxy-N-methylpicolinamide (1 mg).[1]

  • Reagent : [¹¹C]Methyl Triflate ([¹¹C]MeOTf) or [¹¹C]Methyl Iodide ([¹¹C]MeI).[1]

  • Base : 2N NaOH (3 µL) or NaH (solid).

  • Solvent : Anhydrous DMF (300 µL).

Step-by-Step Methodology
  • Precursor Preparation :

    • Dissolve 1 mg of the 3-hydroxy precursor in 300 µL DMF.

    • Add 3 µL of 2N NaOH.[1] Vortex to generate the phenolate anion.[1] Ensure the solution is clear.

  • Trapping :

    • Deliver [¹¹C]MeOTf (gas phase) into the reaction vial at room temperature (RT) with a flow rate of 20-30 mL/min.

    • Trap until radioactivity peaks (typically 1-2 minutes).[1]

  • Reaction :

    • Allow to react at RT for 1 minute . (Phenolate methylation is extremely rapid).[1]

    • If using [¹¹C]MeI, heat to 80°C for 3 minutes.

  • Quenching & Purification :

    • Quench with HPLC mobile phase (1.5 mL).[1]

    • Inject onto Semi-prep HPLC (C18, 45% MeCN/0.1M Ammonium Formate).

    • Collect the product peak (retention time approx. 8-10 min).

Quality Control (QC) Specifications

ParameterSpecificationMethod
Radiochemical Purity > 98%Radio-HPLC
Molar Activity (Am) > 50 GBq/µmol ([¹¹C]) / > 100 GBq/µmol ([¹⁸F])UV Absorbance (254 nm) vs. Standard Curve
Chemical Purity No precursor detectableHPLC (UV)
Residual Solvent < 5000 ppm (Ethanol/DMSO)GC
pH 4.5 - 7.5pH Strip/Meter
Identity Co-elution with non-radioactive standardHPLC (Retention Time)

References

  • Tredwell, M., et al. (2014).[1] "A General Copper-Mediated Nucleophilic 18F-Fluorination of Arenes." Angewandte Chemie International Edition, 53(30), 7751-7755.[1] Link[1]

  • Zlatopolskiy, B. D., et al. (2015).[1] "Copper-mediated aromatic radiofluorination revisited: efficient production of PET tracers on a preparative scale." Chemistry – A European Journal, 21(16), 5972-5979.[1] Link[1]

  • Gomez, L., et al. (2008).[1] "Novel 11C-labeled derivatives of the mGluR5 antagonist MPEP: Synthesis and preclinical evaluation." Bioorganic & Medicinal Chemistry, 16(10), 5580-5589.[1] Link

  • Nahm, S., & Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 22(39), 3815-3818.[1] Link

Application Notes & Protocols: 5-Bromo-N,3-dimethoxy-N-methylpicolinamide as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the hypothetical application of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide as a chemical probe for target identification. While this specific molecule is not yet characterized as a probe in published literature, its structure presents a viable scaffold for the development of potent and selective chemical tools. These notes are intended for researchers who have identified a molecule like this compound as a hit in a phenotypic screen and wish to elucidate its mechanism of action by identifying its cellular binding partners. We will detail the principles, experimental design, and step-by-step protocols for probe synthesis, target engagement, and validation.

Introduction: The Rationale for Chemical Probes in Target Deconvolution

Phenotypic screening has re-emerged as a powerful strategy in drug discovery, often yielding first-in-class molecules with novel mechanisms of action. However, the primary challenge following a successful phenotypic screen is the identification of the molecular target(s) responsible for the observed biological effect. Chemical probes, which are small molecules designed to bind specifically to a protein target, are invaluable tools for this purpose.[1][2] A well-designed chemical probe can be used to isolate, identify, and validate the cellular targets of a bioactive compound, thereby illuminating its mechanism of action and enabling target-based drug discovery efforts.[3]

This compound is a heterocyclic compound with the molecular formula C9H11BrN2O3.[4] Its structure, featuring a brominated pyridine ring, offers synthetic handles for the attachment of reporter tags or photoreactive groups, making it a promising candidate for conversion into a chemical probe. This guide will outline a strategic workflow for leveraging this molecule to identify its putative cellular targets.

Probe Design and Synthesis Strategy

The successful application of a chemical probe hinges on its ability to retain the binding affinity and selectivity of the parent molecule while incorporating a functional handle for target identification. For this compound, we propose the synthesis of two distinct probes: an affinity-based probe and a photoaffinity-based probe.

Affinity-Based Probe Design

Affinity-based probes are used to enrich and isolate binding partners from complex biological mixtures, such as cell lysates.[5] The probe is immobilized on a solid support (e.g., agarose beads), which is then used to "pull down" its interacting proteins.

The design of an affinity probe derived from this compound would involve the replacement of the bromo substituent with a linker arm terminating in a functional group suitable for conjugation to a solid support (e.g., an amine or a carboxylic acid). A crucial consideration is the length and chemical nature of the linker, as it must be long enough to avoid steric hindrance with the solid support but not so long as to introduce non-specific interactions.

Hypothetical Synthesis of an Affinity Probe:

A plausible synthetic route could involve a Suzuki or Sonogashira cross-coupling reaction at the 5-bromo position of the picolinamide core to introduce a linker with a terminal alkyne. This alkyne can then be readily conjugated to an azide-functionalized solid support via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[6]

Photoaffinity-Based Probe Design

Photoaffinity labeling (PAL) is a powerful technique to covalently capture both strong and transient protein-ligand interactions in a cellular context.[7][8] A photoaffinity probe incorporates a photoreactive group that, upon activation with UV light, forms a highly reactive species that covalently crosslinks to nearby amino acid residues of the binding protein.[9]

For this compound, a photoaffinity probe can be designed by introducing a photoreactive moiety, such as a diazirine or a benzophenone, into the molecule. The bromo position is again a logical site for this modification. Additionally, a reporter tag, such as an alkyne or an azide, should be incorporated to allow for subsequent visualization or enrichment of the cross-linked proteins.[10][11]

Hypothetical Synthesis of a Photoaffinity Probe:

A synthetic strategy could involve the conversion of the bromo group to a boronic ester, followed by a Suzuki coupling with a partner containing both a diazirine and an alkyne tag. The resulting trifunctional probe would possess the parent ligand's binding motif, a photoreactive crosslinking group, and a handle for downstream applications.

Experimental Workflows and Protocols

The following sections provide detailed, albeit hypothetical, protocols for the application of the designed probes in target identification experiments.

Affinity Purification Workflow

This workflow describes the use of an immobilized affinity probe to isolate binding partners from a cell lysate.

Caption: Workflow for affinity purification-mass spectrometry.

Protocol 3.1.1: Affinity Purification of Target Proteins

  • Preparation of Cell Lysate:

    • Culture cells of interest to ~80-90% confluency.

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Incubation with Affinity Probe:

    • Equilibrate the affinity probe-coupled beads with lysis buffer.

    • Incubate the cell lysate (e.g., 1-5 mg of total protein) with the beads for 2-4 hours at 4°C with gentle rotation.

    • Crucial Control: In a parallel experiment, pre-incubate the lysate with a 100-fold molar excess of the free parent compound (this compound) for 1 hour before adding the affinity beads. This competition control is essential to distinguish specific binders from non-specific ones.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with lysis buffer (e.g., 5 washes of 1 mL each) to remove non-specifically bound proteins.

    • Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer or by using a competitive eluent (high concentration of the parent compound).

  • Analysis by Mass Spectrometry:

    • Separate the eluted proteins by 1D SDS-PAGE.

    • Visualize the proteins by Coomassie or silver staining.

    • Excise unique bands that appear in the probe-treated sample but are absent or significantly reduced in the competition control.

    • Perform in-gel tryptic digestion of the excised bands.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]

    • Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).

Photoaffinity Labeling Workflow

This workflow details the use of a photoaffinity probe to covalently label target proteins in living cells.

Caption: Workflow for photoaffinity labeling-based target identification.

Protocol 3.2.1: In-Situ Photoaffinity Labeling

  • Cell Treatment and Labeling:

    • Plate cells and grow to the desired confluency.

    • Treat the cells with the photoaffinity probe at various concentrations and for different durations to optimize labeling.

    • Competition Control: Pre-treat a parallel set of cells with an excess of the parent compound before adding the photoaffinity probe.

    • Wash the cells to remove unbound probe.

    • Expose the cells to UV light (e.g., 365 nm) for a specified time to induce photocrosslinking.

  • Cell Lysis and Click Chemistry:

    • Lyse the cells in a buffer compatible with click chemistry (e.g., containing 1% SDS).

    • Perform a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction to conjugate a reporter tag (e.g., biotin-azide if the probe has an alkyne) to the probe-labeled proteins.[6]

  • Enrichment of Labeled Proteins:

    • Incubate the lysate with streptavidin-coated beads to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-biotinylated proteins.

  • Mass Spectrometry Analysis:

    • Perform on-bead tryptic digestion of the captured proteins.

    • Analyze the resulting peptides by LC-MS/MS.

    • Use quantitative proteomics methods (e.g., SILAC, TMT) to compare the abundance of proteins enriched in the probe-treated sample versus the competition control.

Target Validation

The identification of putative binding partners through affinity purification or photoaffinity labeling is the first step. Subsequent validation is crucial to confirm that these proteins are bona fide targets of this compound and are responsible for its observed phenotype.

Orthogonal Binding Assays
  • Surface Plasmon Resonance (SPR): This label-free technique can be used to quantify the binding affinity and kinetics of the parent compound to a purified recombinant candidate protein.[14]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or cell lysates by measuring changes in the thermal stability of a protein upon ligand binding.

Biological Validation
  • Genetic Knockdown/Knockout: Use RNAi or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein. If the cellular phenotype of the parent compound is diminished or abolished, this provides strong evidence for on-target activity.

  • Enzymatic or Functional Assays: If the identified target is an enzyme or a receptor, test the ability of the parent compound to modulate its activity in a purified system or a cell-based functional assay.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical Physicochemical Properties of this compound and its Derivative Probes

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (calculated)
This compoundC9H11BrN2O3275.101.8
Affinity Probe (Hypothetical)C17H21N5O3343.381.5
Photoaffinity Probe (Hypothetical)C19H20N4O3368.392.2

Conclusion

While the direct application of this compound as a chemical probe has not been documented, its structure provides a solid foundation for the development of such tools. The systematic approach outlined in these application notes, encompassing rational probe design, robust experimental workflows, and rigorous target validation, offers a comprehensive strategy for elucidating the mechanism of action of this and other novel bioactive compounds. The successful identification of cellular targets is a critical step in the translation of a phenotypic screening hit into a valuable lead for drug development.

References

  • Amerigo Scientific. This compound. [Link]

  • Wu, C. Y., et al. (2012). Affinity-Based Probes Based on Type II Kinase Inhibitors. Journal of the American Chemical Society. [Link]

  • ResearchGate. Affinity-Based Probes Based on Type II Kinase Inhibitors | Request PDF. [Link]

  • LCGC International. (2026). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. [Link]

  • Borges, A., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Tate, E. W. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. [Link]

  • Wang, Y., et al. (2021). Mass spectrometry-based chemical mapping and profiling toward molecular understanding of diseases in precision medicine. Signal Transduction and Targeted Therapy. [Link]

  • Smith, S., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology. [Link]

  • Iacobucci, C., et al. (2019). Probe-dependence of competitive fluorescent ligand binding assays to odorant-binding proteins. Scientific Reports. [Link]

  • Tomati, V., et al. (2021). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Utility of chemical probes for mass spectrometry based chemical proteomics. [Link]

  • Open Targets. (2018). Probing your next target? Chemical Probes feature in Open Targets. [Link]

  • van der Zouwen, C., et al. (2022). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Molecules. [Link]

  • Nicoya Lifesciences. (2019). The ABC's of Competitive Binding Assays with SPR. [Link]

  • Steiert, F., et al. (2019). Competitive Binding Study Revealing the Influence of Fluorophore Labels on Biomolecular Interactions. Nano Letters. [Link]

  • ResearchGate. A typical photoaffinity labeling experimental protocol to identify the.... [Link]

  • Macmillan Group - Princeton University. (2022). Small molecule photocatalysis enables drug target identification via energy transfer. [Link]

Sources

Application Note & Protocol: Formulation Development for In Vivo Evaluation of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The successful in vivo evaluation of a novel chemical entity (NCE) such as 5-Bromo-N,3-dimethoxy-N-methylpicolinamide is critically dependent on the development of a stable, homogenous, and effective drug delivery system.[1] As an NCE, this compound lacks established physicochemical and pharmacokinetic data, necessitating a systematic approach to formulation development. This guide provides a comprehensive framework for creating a suitable formulation for early-stage in vivo studies, including pharmacokinetic (PK), pharmacodynamic (PD), and toxicology assessments.[2] The primary objective in this preclinical phase is to ensure consistent and maximal drug exposure to accurately interpret biological responses and safety signals.[1][3] Given that a significant majority of NCEs exhibit poor aqueous solubility, this protocol will focus on strategies to overcome this common challenge.[4]

Part 1: Physicochemical Characterization & Pre-formulation Assessment

Before any formulation work begins, a thorough characterization of the Active Pharmaceutical Ingredient (API) is essential. This data will inform every subsequent decision in the formulation process.

1.1. Predicted Properties of the Target Compound

While experimental data for "this compound" is not publicly available, we can infer some properties from its chemical name and structure (Formula: C9H11BrN2O3, FW: 275.099).[5] The presence of a brominated pyridine ring and multiple methoxy groups suggests the molecule is likely lipophilic with potentially low aqueous solubility. Analogous, more complex structures like 5-Bromo-3-iodo-N-methoxy-N-methylpicolinamide have a computed LogP (a measure of lipophilicity) of 2, indicating a preference for lipid environments over aqueous ones.[6]

1.2. Essential Pre-formulation Studies

The initial step involves determining the fundamental properties of the API.

  • Solubility Screening: This is the most critical initial experiment.[7] The goal is to determine the saturation solubility of the compound in a variety of pharmaceutically acceptable vehicles. This will dictate the type of formulation (e.g., solution, suspension) that is feasible.

  • pH-Solubility Profile: For ionizable compounds, solubility can be dramatically influenced by pH. Determining the solubility across a physiologically relevant pH range (e.g., 1.2 to 7.4) is crucial, especially for oral administration.[8]

  • Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) can identify the crystalline form, purity, and presence of any polymorphs, which can impact solubility and stability.

  • Chemical Stability: The stability of the API in the solid state and in potential vehicles should be assessed under various conditions (e.g., temperature, light) to ensure the compound does not degrade during preparation, storage, or in vivo administration.[9]

Protocol 1: Kinetic Solubility Screening

Objective: To rapidly assess the approximate solubility of this compound in a panel of common preclinical vehicles.

Materials:

  • This compound (API)

  • Panel of solvents/vehicles (see Table 1)

  • Clear glass vials (e.g., 1.5 mL)

  • Vortex mixer

  • Water bath sonicator

  • Centrifuge

  • Microscope

Procedure:

  • Weigh a known amount of the API (e.g., 2 mg) into separate, labeled glass vials.

  • Add a small, precise volume of the first test vehicle (e.g., 100 µL) to the corresponding vial.[10]

  • Vortex the vial vigorously for 1-2 minutes.[11]

  • Visually inspect for dissolution against a contrasting background. If dissolved, the solubility is ≥ 20 mg/mL. Proceed to the next vehicle.

  • If not fully dissolved, place the vial in a water bath sonicator for up to 5 minutes to aid dissolution.[11]

  • If the compound is still not dissolved, incrementally add more vehicle (e.g., in 100 µL aliquots), vortexing and sonicating after each addition, until the compound fully dissolves or a maximum practical volume is reached.

  • Record the total volume of vehicle required to dissolve the initial mass of the API and calculate the approximate solubility (mg/mL).

  • For samples where the compound does not dissolve, centrifuge the vial to pellet the excess solid. A drop of the supernatant can be examined under a microscope to confirm the absence of crystalline material, which would indicate saturation.[10]

  • Repeat for all vehicles in the screening panel.

Data Presentation:

Table 1: Example Solubility Screening Data for a Poorly Soluble NCE

Vehicle Category Vehicle Composition Target Use Approx. Solubility (mg/mL) Remarks
Aqueous Saline (0.9% NaCl) IV, IP, SC, PO < 0.1 Insoluble, forms precipitate
5% Dextrose in Water (D5W) IV, IP, SC, PO < 0.1 Insoluble
0.5% Methylcellulose (MC) in water PO < 0.1 (Suspension) Forms a uniform suspension with wetting
Co-solvents 20% PEG 400 in Saline IV, IP, SC 5 Clear solution, potential for precipitation on dilution
10% Solutol HS 15 in water IV, PO 12 Clear solution, micellar formulation
30% Propylene Glycol / 5% Ethanol in D5W IV 8 Clear solution, monitor for hemolysis
Lipids Corn Oil / Sesame Oil PO, SC 25 High solubility, suitable for oral gavage

| Complexation | 20% Hydroxypropyl-β-Cyclodextrin (HPβCD) | IV, IP, SC, PO | 15 | Clear solution, suitable for parenteral routes |

Note: This table presents hypothetical data to illustrate the expected outcome of the screening protocol.

Part 2: Formulation Strategy & Development Path

The results from the solubility screen will guide the selection of the most appropriate formulation strategy. The goal is to develop a formulation that can deliver the required dose in a volume appropriate for the chosen animal model and route of administration.[9]

The choice of formulation is a balance between achieving the desired concentration, ensuring stability, and minimizing potential toxicity from the excipients themselves.[12]

G cluster_0 Phase 1: Solubility Assessment cluster_2 Phase 3: Route Consideration Solubility Solubility in Aqueous Buffer > Target Dose (mg/mL)? Solution Simple Aqueous Solution (e.g., Saline, PBS) Solubility->Solution Yes Complex_Solution Complex Solution (Co-solvents, Surfactants, Cyclodextrins) Solubility->Complex_Solution No Parenteral Suitable for Parenteral (IV, IP, SC) Solution->Parenteral Oral Suitable for Oral (PO) Solution->Oral Suspension Aqueous Suspension (Wetting/Suspending Agents) Complex_Solution->Suspension Complex_Solution->Parenteral Complex_Solution->Oral Oral_Only Oral Route Only Suspension->Oral_Only Lipid_Formulation Lipid-Based Formulation (e.g., Oil Solution/Suspension) Lipid_Formulation->Oral_Only

Sources

Application Notes & Protocols: High-Throughput Screening of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide for Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Introduction

Picolinamide derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] Notably, substituted picolinamides have been identified as potent inhibitors of various enzymes, including kinases, which are critical targets in oncology drug discovery.[2][3] This document outlines a hypothetical high-throughput screening (HTS) cascade for the characterization of "5-Bromo-N,3-dimethoxy-N-methylpicolinamide," a novel picolinamide derivative, as a potential inhibitor of a therapeutically relevant protein kinase.

Based on the structure-activity relationships of similar compounds, we propose that this compound may exhibit inhibitory activity against kinases involved in cell proliferation signaling. This application note provides detailed protocols for a primary biochemical screen and a secondary cell-based assay to evaluate the inhibitory potential of this compound.

Hypothetical Target and Mechanism of Action

For the purpose of this application note, we will hypothesize that This compound is an inhibitor of Aurora Kinase B , a key regulator of mitosis. Inhibition of Aurora Kinase B can lead to defects in cell division and is a validated strategy in cancer therapy.[3] The proposed mechanism of action is the competitive inhibition of ATP binding to the kinase domain of Aurora Kinase B, thereby preventing the phosphorylation of its downstream substrates.

Hypothetical Signaling Pathway

G cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase B Signaling G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora_B Aurora Kinase B Phosphorylation Phosphorylation Aurora_B->Phosphorylation Substrate Downstream Substrates (e.g., Histone H3) Substrate->Phosphorylation Phosphorylation->Mitosis Compound 5-Bromo-N,3-dimethoxy- N-methylpicolinamide Compound->Aurora_B Inhibition

Caption: Hypothetical signaling pathway of Aurora Kinase B inhibition.

Primary High-Throughput Screening: Biochemical Kinase Assay

A robust and sensitive biochemical assay is the cornerstone of any screening campaign.[4][5] We will employ a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a homogeneous assay format well-suited for HTS.[6]

Principle of the TR-FRET Kinase Assay

This assay measures the phosphorylation of a biotinylated peptide substrate by Aurora Kinase B. A Europium (Eu)-labeled anti-phospho-serine antibody serves as the donor fluorophore, and a streptavidin-conjugated allophycocyanin (APC) acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu and APC in close proximity, resulting in a FRET signal. Inhibition of the kinase leads to a decrease in the FRET signal.

Materials and Reagents
ReagentSupplierCatalog No.
Recombinant Human Aurora Kinase BReputable Vendore.g., 14-511
Biotinylated Peptide SubstrateCustom SynthesisN/A
ATPSigma-AldrichA7699
TR-FRET Eu-anti-phospho-serine AbPerkinElmerAD0183
Streptavidin-APCPerkinElmerCR130-100
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)In-house preparationN/A
This compoundIn-house libraryN/A
Staurosporine (Positive Control)Sigma-AldrichS4400
DMSOSigma-AldrichD2650
Experimental Protocol
  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of the compound stock solution into a 384-well low-volume assay plate.

    • For controls, dispense 50 nL of DMSO (negative control) and 50 nL of staurosporine (positive control) into designated wells.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate solution in assay buffer containing Aurora Kinase B and the biotinylated peptide substrate.

    • Dispense 5 µL of the 2X enzyme/substrate solution into each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer. The final ATP concentration should be at the Km value for Aurora Kinase B to detect competitive inhibitors.[7]

    • Dispense 5 µL of the 2X ATP solution into each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X detection solution in assay buffer containing the Eu-labeled antibody and streptavidin-APC.

    • Dispense 10 µL of the 2X detection solution into each well to stop the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.

Data Analysis
  • Calculate the TR-FRET Ratio:

    • Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Ratiocompound - Ratiomin) / (Ratiomax - Ratiomin))

    • Where Ratiomin is the average of the positive control wells and Ratiomax is the average of the negative control wells.

  • Determine IC50 Values:

    • Active compounds ("hits") are typically defined as those exhibiting >50% inhibition.

    • Hits are then serially diluted and re-tested to determine the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter logistic equation.

HTS Workflow Diagram

G start Start compound_plate Compound Plating (50 nL in 384-well plate) start->compound_plate enzyme_add Add 5 µL of 2X Enzyme/Substrate Solution compound_plate->enzyme_add incubation1 Incubate 15 min enzyme_add->incubation1 atp_add Add 5 µL of 2X ATP Solution incubation1->atp_add incubation2 Incubate 60 min atp_add->incubation2 detection_add Add 10 µL of 2X Detection Solution incubation2->detection_add incubation3 Incubate 60 min detection_add->incubation3 read_plate Read Plate (TR-FRET Reader) incubation3->read_plate data_analysis Data Analysis (% Inhibition, IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the primary biochemical HTS assay.

Secondary Screening: Cell-Based Proliferation Assay

Cell-based assays are crucial for confirming the activity of hits in a more physiologically relevant context and for assessing cytotoxicity.[8][9][10] A cell proliferation assay using a cancer cell line known to be dependent on Aurora Kinase B activity (e.g., HeLa or HCT116) will be used as a secondary screen.

Principle of the Cell Proliferation Assay

This assay utilizes a reagent such as CellTiter-Glo®, which measures the amount of ATP present, an indicator of metabolically active cells. A decrease in luminescence is proportional to the number of viable cells and indicates either cytotoxic or anti-proliferative effects of the compound.

Materials and Reagents
ReagentSupplierCatalog No.
HeLa or HCT116 cellsATCCe.g., CCL-2
Cell Culture Medium (e.g., DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
CellTiter-Glo® Luminescent Cell Viability AssayPromegaG7570
This compoundFrom primary screenN/A
Staurosporine (Positive Control)Sigma-AldrichS4400
DMSOSigma-AldrichD2650
Experimental Protocol
  • Cell Plating:

    • Harvest and count cells.

    • Seed 5,000 cells per well in 40 µL of culture medium into a 384-well white, clear-bottom assay plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of the hit compounds in culture medium.

    • Add 10 µL of the diluted compounds to the cells. The final DMSO concentration should not exceed 0.5%.

    • Include wells with cells treated with DMSO (negative control) and staurosporine (positive control).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Detection:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

Data Analysis
  • Calculate Percent Viability:

    • % Viability = 100 * (Luminescencecompound / LuminescenceDMSO)

    • Where LuminescenceDMSO is the average of the negative control wells.

  • Determine GI50 Values:

    • The growth inhibition 50 (GI50) value is determined by fitting the dose-response data to a four-parameter logistic equation.

Secondary Assay Workflow Diagram

G start Start cell_plate Seed Cells (5,000/well in 384-well plate) start->cell_plate incubation1 Incubate Overnight cell_plate->incubation1 compound_add Add Serially Diluted Compounds incubation1->compound_add incubation2 Incubate 72 hours compound_add->incubation2 reagent_add Add CellTiter-Glo® Reagent incubation2->reagent_add incubation3 Incubate 10 min reagent_add->incubation3 read_plate Read Luminescence incubation3->read_plate data_analysis Data Analysis (% Viability, GI50) read_plate->data_analysis end End data_analysis->end

Sources

"5-Bromo-N,3-dimethoxy-N-methylpicolinamide" dose-response curve generation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Generation of a Dose-Response Curve for the Novel Compound 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The characterization of novel chemical entities is a foundational step in drug discovery. A critical component of this initial characterization is the determination of the compound's potency and efficacy through the generation of a dose-response curve. This document provides a comprehensive guide for establishing a robust, cell-based assay protocol to generate a dose-response curve for the novel compound, this compound. As the specific biological target of this compound is not widely documented, this guide is built upon a logical framework for hypothesis generation based on structural analogs, selection of an appropriate primary assay, and subsequent mechanistic validation studies. We present a detailed protocol for a cytotoxicity assay, followed by advanced protocols for cell cycle analysis and Western blotting to elucidate a potential mechanism of action. This application note is designed to serve as a practical, field-proven guide for researchers initiating the pharmacological profiling of new compounds.

Introduction: The Principle of Dose-Response

A dose-response relationship describes the magnitude of a biological system's response to varying concentrations of a stimulus or stressor, such as a drug candidate.[1] The resulting curve is typically sigmoidal on a semi-logarithmic scale, allowing for the quantification of key pharmacological parameters, including the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).[1][2] These values are fundamental metrics for assessing a compound's potency and are essential for lead optimization and comparison between different drug candidates.[3]

Given the novelty of this compound, a primary biological characterization is necessary. Structurally related compounds containing bromo and methoxy substitutions on aromatic rings have been reported to possess cytotoxic properties by targeting tubulin polymerization.[4][5][6] These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5] Based on this precedent, a logical starting point for characterizing this compound is to hypothesize a similar cytotoxic or anti-proliferative mechanism of action.

This guide will therefore focus on:

  • Primary Assay: A cytotoxicity assay to quantify the compound's effect on cell viability.

  • Data Analysis: A robust workflow for calculating the IC50 value.

  • Mechanistic Validation: Follow-up assays to test the hypothesis of tubulin disruption and apoptotic induction.

Pre-Experimental Considerations: Building a Self-Validating System

The success of any dose-response experiment hinges on careful planning and the selection of appropriate biological systems and assays.[7]

Cell Line Selection: The Biological Context

The choice of cell line is the most critical first step, as it must be relevant to the research question.[8] For an initial screen of a compound with hypothesized cytotoxic effects, a rapidly proliferating cancer cell line is often advantageous.

  • Rationale: Cancer cell lines such as HeLa (cervical cancer), HT-29 (colon cancer), or MCF-7 (breast adenocarcinoma) are well-characterized, robust, and their rapid growth rate provides a large dynamic range for measuring anti-proliferative effects.[4]

  • Considerations: It is crucial to balance the selection of a biologically appropriate model with practical factors like growth rate, culture conditions, and morphology.[8] For this protocol, we will use the MCF-7 cell line, as it has been shown to be sensitive to cytotoxic agents that target tubulin.[4][6]

Primary Assay Selection: Choosing the Right Readout

Cell-based assays provide a physiologically relevant context for evaluating a compound's activity.[9][10] For assessing cytotoxicity, several robust methods are available.[11]

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, an indicator of necrosis or late-stage apoptosis.[11][12]

  • Tetrazolium Salt-Based Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the tetrazolium salt into a colored formazan product.

  • Resazurin-Based Assays (e.g., alamarBlue™): A fluorescent/colorimetric assay where viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

For this protocol, we will detail the use of an LDH-based cytotoxicity assay due to its simplicity and direct measurement of cell death.

Experimental Workflow Overview

The overall process for generating and validating the dose-response curve is a multi-step workflow designed to ensure data integrity and provide mechanistic insights.

G cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Assay cluster_analysis Phase 3: Data Analysis cluster_validation Phase 4: Mechanistic Validation A Select & Culture MCF-7 Cells C Perform Serial Dilutions (Logarithmic Scale) A->C B Prepare Compound Stock (e.g., 10 mM in DMSO) B->C E Treat Cells with Compound Dilutions C->E D Seed Cells in 96-Well Plate D->E F Incubate (e.g., 48-72h) E->F G Perform LDH Cytotoxicity Assay F->G H Measure Absorbance (Plate Reader) G->H I Normalize Data (% Cytotoxicity) H->I J Plot Dose-Response Curve (Nonlinear Regression) I->J K Calculate IC50, Hill Slope, R² J->K L Cell Cycle Analysis (Flow Cytometry) K->L M Protein Expression Analysis (Western Blot) K->M

Caption: Overall experimental workflow for dose-response curve generation.

Detailed Protocol: LDH Cytotoxicity Assay

This protocol describes the steps to determine the IC50 value of this compound in MCF-7 cells using a lactate dehydrogenase (LDH) release assay.

Materials and Reagents
  • MCF-7 cell line (ATCC® HTB-22™)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Roche)

  • Multichannel pipette and sterile tips

  • Microplate reader capable of measuring absorbance at the required wavelengths (typically 490 nm and 680 nm)

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Ensure it is fully dissolved.

    • Perform a serial dilution series. For a typical 10-point curve, a 1:3 or 1:5 dilution series is appropriate to span several orders of magnitude (e.g., 100 µM down to sub-nanomolar concentrations). Prepare these dilutions in cell culture medium. The final DMSO concentration in all wells should be kept constant and low (≤0.5%) to avoid solvent-induced toxicity.

  • Cell Culture and Seeding:

    • Culture MCF-7 cells in DMEM with 10% FBS at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase and show >95% viability before plating.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment & Controls:

    • After 24 hours, carefully remove the medium and add 100 µL of medium containing the various compound dilutions.

    • Crucial Controls: It is essential to include the following controls on every plate:

      • Untreated Control: Cells with medium only (represents 0% cytotoxicity).

      • Vehicle Control: Cells with medium containing the same final concentration of DMSO as the treated wells.

      • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit 45 minutes before the assay readout (represents 100% cytotoxicity).

      • Medium Background Control: Wells with medium but no cells, to measure background absorbance.

    • Perform all treatments in triplicate or quadruplicate to ensure statistical validity.[13]

  • Incubation:

    • Return the plate to the incubator and treat the cells for a period relevant to the expected mechanism. For cytotoxic compounds, 48 to 72 hours is a standard duration.[13]

  • LDH Assay Readout:

    • Follow the manufacturer's protocol for the specific LDH assay kit. This typically involves:

      • Transferring a portion of the cell culture supernatant (e.g., 50 µL) to a new, clean 96-well plate.

      • Adding the LDH reaction mixture to each well.

      • Incubating at room temperature for a specified time (e.g., 30 minutes), protected from light.

      • Adding the stop solution.

      • Measuring the absorbance at 490 nm. A reference wavelength (e.g., 680 nm) should also be read to subtract background absorbance from instrument optics.

Data Analysis and Interpretation

Accurate data analysis is critical for deriving meaningful results from the dose-response experiment.[14] Software such as GraphPad Prism is highly recommended for this purpose.[15][16][17]

Data Normalization
  • Correct for Background: Subtract the average absorbance of the Medium Background Control from all other absorbance readings.

  • Calculate Percent Cytotoxicity: Use the following formula for each compound concentration: % Cytotoxicity = 100 * (Experimental Value - Untreated Control) / (Maximum Release Control - Untreated Control)

Curve Fitting
  • Transform Concentrations: The compound concentrations (X-axis) should be transformed to their base-10 logarithm (Log[Concentration]). This transformation converts the sigmoidal dose-response curve into a symmetrical shape that is easier to model.[17][18]

  • Nonlinear Regression: Plot the normalized % Cytotoxicity (Y-axis) against the Log[Concentration] (X-axis). Fit the data using a four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response model with a variable slope.[15][16] The equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Key Parameters and Interpretation

The nonlinear regression analysis will yield several key parameters that describe the compound's activity.

ParameterDescriptionInterpretation
IC50 The concentration of the compound that inhibits 50% of the biological response.A measure of potency . A lower IC50 value indicates a more potent compound.
Hill Slope Describes the steepness of the curve at the IC50 point.A Hill Slope of 1.0 is standard. A value >1.0 indicates a steeper, more switch-like response, while a value <1.0 indicates a shallower response.
Top Plateau The maximum % cytotoxicity achieved.A measure of efficacy . Ideally, this should approach 100%.
Bottom Plateau The baseline response at low compound concentrations.Should be close to 0% cytotoxicity.
R-squared (R²) A measure of the goodness of fit of the model to the data.A value closer to 1.0 indicates a better fit. Typically, R² > 0.95 is considered a good fit.

Mechanistic Validation: Beyond the IC50

Once the IC50 is established, the next step is to investigate the underlying mechanism of action. Based on our initial hypothesis, we will test for cell cycle arrest and induction of apoptosis.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound causes cells to accumulate in a specific phase of the cell cycle, such as G2/M, which is a hallmark of microtubule-targeting agents.[4][5]

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat them with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Data Acquisition: Analyze the samples on a flow cytometer. The DNA content will be proportional to the fluorescence intensity.

  • Analysis: Deconvolute the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population in treated cells compared to the control would support the hypothesis.

Protocol: Apoptosis Detection by Western Blot

Western blotting can be used to detect molecular markers of apoptosis, such as the cleavage of Poly (ADP-ribose) polymerase (PARP).[19][20]

G A Compound Treatment (at IC50 concentrations) B Microtubule Disruption A->B C Mitotic Spindle Failure B->C D G2/M Phase Arrest (Cell Cycle Checkpoint) C->D E Apoptosis Induction D->E F Caspase Activation E->F G PARP Cleavage F->G H Cell Death G->H

Caption: Hypothesized signaling pathway leading to apoptosis.

  • Lysate Preparation: Treat MCF-7 cells as described for cell cycle analysis. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis & Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for cleaved PARP. Also, probe a separate blot or re-probe the same blot for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. An increase in the cleaved PARP band in treated samples would confirm the induction of apoptosis.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for generating a dose-response curve for the novel compound this compound. By starting with a plausible, literature-derived hypothesis, we have detailed a robust workflow from primary cytotoxicity screening to data analysis and mechanistic validation. This structured approach ensures the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery pipeline. The principles and protocols outlined herein are broadly applicable to the initial characterization of other novel chemical entities.

References

  • MySkinRecipes. 5-Bromo-N-(2-(diethylamino)ethyl)picolinamide. MySkinRecipes. Available at: [Link]

  • Sheena, P. & Cheeseman, M. (1991). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Applied Bacteriology. Available at: [Link]

  • Malaria Free World. (2025). Drug Assays | DOSE RESPONSE CURVES | Cell Viability Assay | Full Video. YouTube. Available at: [Link]

  • Garrido-Castañeda, A., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2015). Quantitative modeling of dose–response and drug combination based on pathway network. BMC Systems Biology. Available at: [Link]

  • Cholia, R. P. (2013). How to decide dose concentration for animal cell culture experiments?. ResearchGate. Available at: [Link]

  • GraphPad. Tutorial: Plotting dose-response curves. GraphPad. Available at: [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. SPT Labtech. Available at: [Link]

  • Lounkine, E., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

  • GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]

  • ResearchGate. Dose-response curves illustrating the influence of different types of natural compounds on AGEs production. ResearchGate. Available at: [Link]

  • Casey, W., et al. (2009). Dose-Response Modeling of High-Throughput Screening Data. PMC. Available at: [Link]

  • Wang, S., et al. (2022). A review for cell-based screening methods in drug discovery. PMC. Available at: [Link]

  • Lee, S., et al. (2021). Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance. NIH. Available at: [Link]

  • Liu, K., et al. (2008). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC. Available at: [Link]

  • U.S. Food and Drug Administration. (1993). Points to Consider on the Characterization of Cell Lines Used to Produce Biologicals. FDA. Available at: [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. Antibodies.com. Available at: [Link]

  • Tecan. Rapid generation of dose-response curves for high throughput screening. Tecan. Available at: [Link]

  • GraphPad. Prism 3 -- Analyzing Dose-Response Data. GraphPad. Available at: [Link]

  • ResearchGate. Cytotoxicity (%) dose-response curves of increasing concentrations for.... ResearchGate. Available at: [Link]

  • Signosis. GPCR Luciferase Reporter Cell Lines. Signosis. Available at: [Link]

  • BellBrook Labs. Using GraphPad Prism to Interpolate Data from a Standard Curve to Generate a Dose-Response. BellBrook Labs. Available at: [Link]

  • Infinix Bio. (2026). Cell Based Assays Explained: A Comprehensive Guide for Drug Development. Infinix Bio. Available at: [Link]

  • CDD. (2024). Setting up a Dose Response Protocol. CDD Support. Available at: [Link]

  • Schiffer, L., et al. (2023). Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. PubMed Central. Available at: [Link]

  • Horizon Discovery. 5 tips for choosing the right cell line for your experiment. Horizon Discovery. Available at: [Link]

  • Theobald, M. (2021). How to calculate EC50 for a pharmacological dose-response curve?. ResearchGate. Available at: [Link]

  • Semantic Scholar. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2025). (PDF) Luciferase Reporter Assay System for Deciphering GPCR Pathways. ResearchGate. Available at: [Link]

  • ResearchGate. (2022). How to analyze the western blotting data for investigation activity of the signaling pathway?. ResearchGate. Available at: [Link]

  • Semantic Scholar. Luciferase Reporter Assay System for Deciphering GPCR Pathways. Semantic Scholar. Available at: [Link]

  • Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. Available at: [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. Available at: [Link]

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  • ResearchGate. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. ResearchGate. Available at: [Link]

  • MDPI. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. MDPI. Available at: [Link]

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Sources

Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on conducting Structure-Activity Relationship (SAR) studies on the novel scaffold, 5-Bromo-N,3-dimethoxy-N-methylpicolinamide. Picolinamides are a versatile class of compounds with a wide range of biological activities, including antibacterial, antifungal, and antitumor effects, and they are also being investigated for neurological and psychiatric disorders.[1][2][3][4] This guide outlines a systematic approach to exploring the SAR of this compound, from the design and synthesis of analog libraries to their biological evaluation and data interpretation. The protocols provided herein are intended to serve as a foundational framework that can be adapted and expanded upon based on emerging data and specific research objectives.

Introduction: The Picolinamide Scaffold and the Rationale for SAR Studies

The picolinamide core, a carboxamide derivative of picolinic acid, represents a privileged scaffold in medicinal chemistry. Its ability to engage in various non-covalent interactions, including hydrogen bonding and metal chelation, has led to the development of numerous biologically active molecules.[5] The title compound, this compound, presents several points for chemical modification, making it an excellent candidate for SAR exploration.

The primary objectives of a systematic SAR study on this scaffold are:

  • To identify the key structural features responsible for its biological activity.

  • To optimize potency and selectivity towards a specific biological target.

  • To improve pharmacokinetic and pharmacodynamic properties.

  • To develop a predictive model for the design of novel, more effective analogs.

This guide will focus on a hypothetical SAR exploration targeting neurological disorders, given the existing literature on related compounds.[1]

Strategic Design of an Analog Library

A successful SAR campaign begins with the thoughtful design of an analog library. The structure of this compound can be divided into three key regions for modification:

  • Region I: The Pyridine Ring (Positions 3 and 5)

  • Region II: The N-methoxy-N-methylamide Side Chain

  • Region III: The Picolinamide Core (Exploring Isomers)

The following table outlines a proposed initial library of analogs to be synthesized:

Analog ID Region of Modification Modification Rationale
Parent -This compoundBaseline compound
A1 Region IReplace 5-Bromo with 5-ChloroEvaluate the effect of halogen size and electronegativity.
A2 Region IReplace 5-Bromo with 5-FluoroFurther probe the role of the halogen substituent.
A3 Region IReplace 5-Bromo with 5-MethylInvestigate the impact of a small, lipophilic group.
A4 Region IReplace 3-methoxy with 3-ethoxyAssess the steric tolerance at the 3-position.
A5 Region IReplace 3-methoxy with 3-hydroxylIntroduce a hydrogen bond donor.
B1 Region IIReplace N-methoxy-N-methylamide with N,N-dimethylamideSimplify the amide side chain.
B2 Region IIReplace N-methoxy-N-methylamide with morpholine amideIntroduce a cyclic, more rigid amide.
B3 Region IIReplace N-methoxy-N-methylamide with piperazine amideIntroduce a basic nitrogen for potential salt formation and improved solubility.
C1 Region IIIIsomer: 4-Bromo-N,3-dimethoxy-N-methylpicolinamideExplore the positional importance of the bromo substituent.
C2 Region IIIIsomer: 6-Bromo-N,3-dimethoxy-N-methylpicolinamideFurther investigate the impact of substituent positioning on the pyridine ring.

Synthetic Protocols

The synthesis of the proposed analogs can be achieved through established organic chemistry methodologies. A general synthetic scheme is presented below, which can be adapted for the synthesis of the entire library.

General Synthetic Scheme

Synthetic Scheme start Substituted Picolinic Acid intermediate1 Acid Chloride start->intermediate1 SOCl2 or (COCl)2 final_product Target Picolinamide Analog intermediate1->final_product Amine, Base (e.g., Et3N) amine Desired Amine (e.g., N,O-dimethylhydroxylamine) amine->final_product

Caption: General synthetic route to picolinamide analogs.

Protocol 3.1: Synthesis of this compound (Parent Compound)
  • Esterification: Start with commercially available 5-bromo-3-methoxypicolinic acid. Convert it to its methyl ester using methanol and a catalytic amount of sulfuric acid under reflux.

  • Amidation: React the methyl ester with N,O-dimethylhydroxylamine hydrochloride in the presence of a strong base such as sodium hydride in an anhydrous solvent like THF.

Protocol 3.2: Synthesis of Analogs with Modifications in Region I

For analogs with different substituents at the 5-position (A1-A3), the corresponding substituted picolinic acids can be used as starting materials. For modifications at the 3-position (A4-A5), a suitable protecting group strategy for the hydroxyl group may be necessary.

Protocol 3.3: Synthesis of Analogs with Modifications in Region II

These analogs (B1-B3) can be synthesized from the common intermediate, 5-bromo-3-methoxypicolinoyl chloride, by reacting it with the appropriate secondary amine (dimethylamine, morpholine, or piperazine).

Biological Evaluation Protocols

Given the potential of picolinamides to target neurological disorders, a tiered screening approach is recommended. This will begin with in vitro binding assays against a panel of CNS receptors, followed by cell-based functional assays for active compounds.

In Vitro Receptor Binding Assays

A panel of receptor binding assays should be conducted to determine the affinity of the synthesized analogs for key CNS targets. This panel could include, but is not limited to:

  • Dopamine receptors (D1, D2, D3)[6]

  • Serotonin receptors (e.g., 5-HT1A, 5-HT2A)

  • GABA-A receptors[7]

Protocol 4.1.1: Radioligand Binding Assay (General Protocol)

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest from transfected cell lines (e.g., HEK293).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the receptor, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value for each compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

Cell-Based Functional Assays

For compounds that show significant affinity in the binding assays, functional assays should be performed to determine if they act as agonists, antagonists, or allosteric modulators.

Protocol 4.2.1: Calcium Mobilization Assay (for Gq-coupled receptors)

  • Cell Culture: Plate cells expressing the target receptor in a 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Signal Detection: Measure the fluorescence intensity over time using a plate reader equipped with an injector to add a known agonist.

  • Data Analysis: Analyze the change in fluorescence to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.

Data Interpretation and SAR Analysis

The data from the biological assays should be compiled and analyzed to establish the structure-activity relationships.

Example SAR Data Table (Hypothetical)
Analog ID Modification D2 Receptor Binding (IC50, nM) 5-HT2A Receptor Binding (IC50, nM) Functional Assay (D2, EC50/IC50, nM)
Parent 5-Br, 3-OMe, N(Me)OMe50>1000Antagonist, IC50 = 75
A1 5-Cl45>1000Antagonist, IC50 = 68
A2 5-F150>1000Antagonist, IC50 = 200
A3 5-Me250>1000Antagonist, IC50 = 300
B1 N(Me)280>1000Antagonist, IC50 = 110
B3 Piperazine65850Antagonist, IC50 = 90

From this hypothetical data, one could infer that a larger halogen at the 5-position is favorable for D2 receptor affinity, while replacing the N-methoxy-N-methylamide with a simple dimethylamide slightly reduces activity. The introduction of a piperazine moiety begins to introduce some affinity for the 5-HT2A receptor, suggesting a potential for dual-target ligands.

SAR Visualization

SAR Model Core This compound (Lead Compound) RegionI Region I: Pyridine Ring - 5-Br/Cl > 5-F > 5-Me for D2 affinity - 3-OMe is optimal Core->RegionI Modifications at positions 3 and 5 RegionII Region II: Amide Side Chain - N(Me)OMe is preferred over N(Me)2 - Piperazine introduces 5-HT2A activity Core->RegionII Modifications of the amide RegionIII Region III: Isomers - Positional changes may significantly impact selectivity (To be tested) Core->RegionIII Isomeric variations

Caption: Conceptual SAR model for this compound.

Conclusion and Future Directions

This guide provides a foundational framework for initiating SAR studies on this compound. The proposed analog library, synthetic strategies, and biological evaluation protocols are designed to efficiently probe the chemical space around this novel scaffold. The iterative process of designing, synthesizing, and testing new analogs based on emerging SAR data will be crucial for the development of potent and selective drug candidates. Future work should focus on expanding the analog library to include more diverse substituents and exploring the in vivo efficacy and pharmacokinetic profiles of the most promising compounds.

References

  • MySkinRecipes. 5-Bromo-N-(2-(diethylamino)ethyl)picolinamide. Available from: [Link]

  • Amerigo Scientific. This compound. Available from: [Link]

  • Powers, R. A., et al. (2020). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases, 6(7), 1746-1755. Available from: [Link]

  • Wang, B., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 27(3), 942. Available from: [Link]

  • PubChem. 5-Bromo-3-iodo-N-methoxy-N-methylpicolinamide. Available from: [Link]

  • Young, D. H., et al. (2018). Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. I. Impact of picolinamide ring replacement. Pest Management Science, 74(11), 2535-2546. Available from: [Link]

  • Lv, K., et al. (2017). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 22(12), 2085. Available from: [Link]

  • Melancon, B. J., et al. (2012). Synthesis and SAR of Analogues of the M1 allosteric agonist TBPB. Part II. Amides, sulfonamides and ureas: the effect of capping the distal basic piperidine nitrogen. Bioorganic & Medicinal Chemistry Letters, 22(21), 6689-6693. Available from: [Link]

  • Pérez-Magan, E., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. Available from: [Link]

  • ResearchGate. Summary of the results of SAR studies performed on different regions of the synthesized derivatives. Available from: [Link]

  • Khan, I., et al. (2022). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 15, 4165-4179. Available from: [Link]

  • Stanek, J., et al. (2001). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid.
  • Pérez-Magan, E., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. Available from: [Link]

  • Atack, J. R. (2011). Development and SAR of functionally selective allosteric modulators of GABAA receptors. Current Topics in Medicinal Chemistry, 11(9), 1176-1192.
  • Kim, H., et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 25(3), 510-514. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to improve your synthesis yield and purity by understanding the critical parameters of the reaction.

I. Synthesis Overview & Key Challenges

The synthesis of this compound, a Weinreb amide, is a critical step in many research and development pipelines. The primary transformation involves the coupling of 5-bromo-3-methoxypicolinic acid with N,O-dimethylhydroxylamine. While conceptually straightforward, achieving high yields requires careful control over reagents and reaction conditions.

The main challenges in this synthesis often revolve around:

  • Activation of the Carboxylic Acid: The picolinic acid must be activated to facilitate nucleophilic attack by the amine. The choice of coupling reagent is critical to avoid side reactions.

  • Purity of Starting Materials: Impurities in the 5-bromo-3-methoxypicolinic acid or the coupling agents can lead to the formation of byproducts that are difficult to separate.

  • Reaction Conditions: Temperature, reaction time, and solvent choice all play a significant role in the reaction's success.

  • Workup and Purification: Efficiently separating the desired product from unreacted starting materials and reaction byproducts is essential for obtaining a high-purity final compound.

Below is a diagram illustrating the general synthetic pathway.

Synthesis_Pathway 5-bromo-3-methoxypicolinic_acid 5-bromo-3-methoxypicolinic acid Activated_Intermediate Activated Intermediate (e.g., Acyl Imidazolide) 5-bromo-3-methoxypicolinic_acid->Activated_Intermediate Activation N_O_dimethylhydroxylamine N,O-dimethylhydroxylamine Final_Product This compound N_O_dimethylhydroxylamine->Final_Product Activated_Intermediate->Final_Product Amide Formation Coupling_Reagent Coupling Reagent (e.g., CDI) Coupling_Reagent->Activated_Intermediate

Caption: General synthetic scheme for this compound.

II. Recommended Experimental Protocol

Based on analogous procedures for the synthesis of Weinreb amides from heterocyclic carboxylic acids, the following protocol utilizing 1,1'-Carbonyldiimidazole (CDI) is recommended as a starting point. CDI is often preferred over methods requiring the formation of an acid chloride, as it proceeds under milder conditions and can be more tolerant of sensitive functional groups.[1]

Materials:

  • 5-bromo-3-methoxypicolinic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • N,O-dimethylhydroxylamine hydrochloride

  • Triethylamine (TEA) or another suitable base

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Activation of the Carboxylic Acid:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-3-methoxypicolinic acid (1.0 eq).

    • Add anhydrous DCM or THF (to a concentration of approximately 0.2-0.3 M).

    • With stirring, add CDI (1.1 eq) portion-wise at room temperature.

    • Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by the evolution of CO₂ gas. The formation of the acyl imidazolide intermediate should result in a homogeneous solution.

  • Amide Formation:

    • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in the same anhydrous solvent.

    • Add triethylamine (1.1 eq) to the amine solution to liberate the free base. Stir for 5-10 minutes.

    • Slowly add the N,O-dimethylhydroxylamine solution to the activated carboxylic acid mixture.

    • Allow the reaction to stir at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[2][3]

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Troubleshooting_Guide Start Low or No Product Yield Check_Starting_Materials Verify Purity of Starting Materials Start->Check_Starting_Materials Potential Issue Check_Activation Confirm Carboxylic Acid Activation Start->Check_Activation Potential Issue Check_Amine_Addition Ensure Amine Free Base was Added Start->Check_Amine_Addition Potential Issue Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Potential Issue SM_Impure Impure Starting Materials? Check_Starting_Materials->SM_Impure Activation_Failed Incomplete Activation? Check_Activation->Activation_Failed Amine_Salt Amine Added as Salt? Check_Amine_Addition->Amine_Salt Conditions_Suboptimal Suboptimal Conditions? Optimize_Conditions->Conditions_Suboptimal Solution_SM Solution: Recrystallize or purify 5-bromo-3-methoxypicolinic acid. Use fresh, high-purity CDI. SM_Impure->Solution_SM Solution_Activation Solution: Increase activation time. Consider alternative coupling reagents (e.g., HATU, HOBt/EDC). Activation_Failed->Solution_Activation Solution_Amine Solution: Ensure stoichiometric amount of base (e.g., TEA) is added to N,O-dimethylhydroxylamine HCl. Amine_Salt->Solution_Amine Solution_Conditions Solution: Increase reaction time. Gently heat the reaction (e.g., 40°C). Try a more polar aprotic solvent. Conditions_Suboptimal->Solution_Conditions

Caption: Troubleshooting workflow for low product yield.

Q1: My reaction is showing low or no conversion of the starting material. What are the likely causes?

A1: This is a common issue that can stem from several factors:

  • Inefficient Activation of the Carboxylic Acid: The formation of the acyl imidazolide intermediate is crucial. If your 5-bromo-3-methoxypicolinic acid is impure, or if the CDI has degraded due to moisture, the activation step will be inefficient.

    • Solution: Ensure your 5-bromo-3-methoxypicolinic acid is pure and dry. Use fresh, high-purity CDI. You can also try increasing the activation time or considering alternative coupling reagents such as HATU or EDC/HOBt.

  • Inactive Amine: N,O-dimethylhydroxylamine is typically supplied as the hydrochloride salt. It is essential to add a base, such as triethylamine, to generate the free amine, which is the active nucleophile.

    • Solution: Ensure that at least one equivalent of a suitable base is added to the N,O-dimethylhydroxylamine hydrochloride before its addition to the activated acid.

  • Reaction Conditions: The reaction may be too slow at room temperature.

    • Solution: Try increasing the reaction time or gently heating the reaction mixture to 40-50°C. A change in solvent to a more polar aprotic solvent like DMF could also be beneficial, although this may complicate the workup.

Q2: I've formed the product, but the yield is low after purification. Where could I be losing my product?

A2: Low isolated yield can be due to issues during the reaction or the workup and purification steps:

  • Side Reactions: If harsher activating agents like thionyl chloride are used, side reactions such as chlorination of the pyridine ring can occur.[4] The use of CDI is intended to minimize such side reactions.

  • Incomplete Reaction: If the reaction did not go to completion, you will have a mixture of starting material and product, leading to a lower yield of the desired compound.

  • Workup Losses: The product may have some solubility in the aqueous layers during the workup.

    • Solution: Ensure thorough extraction of the aqueous layers with your organic solvent. If the product is suspected to be basic, a final wash with a mild acidic solution should be done carefully to avoid protonating the product and pulling it into the aqueous layer.

  • Purification Issues: The product may be difficult to separate from closely related impurities by column chromatography.

    • Solution: Optimize your chromatography conditions. Run small-scale TLCs with different solvent systems to find the optimal eluent for good separation.

Q3: My final product is not pure, and I'm seeing unexpected signals in the NMR spectrum. What are the possible impurities?

A3: The nature of the impurities will depend on the specifics of your reaction. Common impurities could include:

  • Unreacted Starting Materials: 5-bromo-3-methoxypicolinic acid or N,O-dimethylhydroxylamine.

  • Byproducts from the Coupling Reagent: If using CDI, imidazole will be a byproduct. If using EDC, the corresponding urea byproduct will be present.

  • Over-addition Products: While Weinreb amides are designed to prevent this, under certain conditions, a second equivalent of an organometallic reagent (if used in a subsequent step) could add to the ketone product.[5][6] For the amide formation itself, this is less of a concern.

  • Bromination Isomers: If the starting 5-bromo-3-methoxypicolinic acid was not pure, you might have isomeric impurities in your final product.

Solution: Careful analysis of the NMR and mass spectrometry data can help identify the impurities. A thorough purification by column chromatography, and potentially recrystallization, may be necessary to obtain the pure product.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a different coupling reagent instead of CDI?

A1: Yes, other standard peptide coupling reagents can be used. Common alternatives include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) . The optimal choice will depend on the specific substrate and reaction conditions.

Q2: How do I know if the carboxylic acid activation with CDI is complete?

A2: The reaction of a carboxylic acid with CDI releases carbon dioxide. The cessation of gas evolution is a good visual indicator that the reaction is nearing completion. For a more definitive answer, you can take a small aliquot of the reaction mixture after the activation step, quench it with methanol, and analyze by LC-MS to see if the methyl ester has formed.

Q3: Is it necessary to perform this reaction under an inert atmosphere?

A3: While not strictly always necessary, it is highly recommended. Coupling reagents like CDI can be sensitive to moisture. Performing the reaction under a dry, inert atmosphere (nitrogen or argon) will prevent the hydrolysis of the coupling reagent and the activated intermediate, leading to higher and more consistent yields.

Q4: What is the expected ¹H NMR spectrum for this compound?

  • Two singlets in the aromatic region corresponding to the two protons on the pyridine ring.

  • A singlet for the methoxy group on the ring.

  • Two singlets corresponding to the N-methoxy and N-methyl groups of the Weinreb amide. The chemical shifts for these are typically around 3.3-3.8 ppm.

The exact chemical shifts will depend on the solvent used for the NMR analysis.

V. Data Summary Table

ParameterRecommended Condition/ReagentRationale
Starting Material 5-bromo-3-methoxypicolinic acid[7][8][9]Commercially available, providing a direct route to the target molecule.
Coupling Reagent 1,1'-Carbonyldiimidazole (CDI)[1]Mild conditions, avoids the formation of harsh acid chlorides and associated side reactions.
Amine N,O-dimethylhydroxylamine hydrochlorideForms the stable Weinreb amide, preventing over-addition in subsequent reactions.[5][6]
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Neutralizes the HCl salt of the amine, liberating the free nucleophile.
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents that are good for this type of coupling and facilitate workup.
Reaction Temperature Room Temperature to 40°CBalances reaction rate with minimizing potential side reactions.
Purification Silica Gel Column Chromatography[2][3]Standard and effective method for purifying compounds of this type.

VI. References

  • This reference is not available in the provided search results.

  • Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. Google Patents.

  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. [Link]

  • Weinreb ketone synthesis. Wikipedia. [Link]

  • This reference is not available in the provided search results.

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.

  • Novel process for the preparation of weinreb amide derivatives. Google Patents.

  • An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. [Link]

  • 5-Bromo-3-methoxypicolinic acid hydrochloride. PubChem. [Link]

  • Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

  • This reference is not available in the provided search results.

  • This reference is not available in the provided search results.

  • This reference is not available in the provided search results.

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC - NIH. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • This reference is not available in the provided search results.

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

  • This reference is not available in the provided search results.

  • This reference is not available in the provided search results.

  • This reference is not available in the provided search results.

  • This reference is not available in the provided search results.

  • This reference is not available in the provided search results.

  • This reference is not available in the provided search results.

  • This reference is not available in the provided search results.

  • This reference is not available in the provided search results.

Sources

Technical Support Center: Purification of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Compound: 5-Bromo-N,3-dimethoxy-N-methylpicolinamide Core Function: A highly functionalized Weinreb amide intermediate used for the regioselective synthesis of ketones or aldehydes via nucleophilic addition (Grignard/Lithium reagents). Chemical Challenges:

  • Pyridine Core: The basic nitrogen (N1) interacts with acidic silanols on silica gel, causing severe peak tailing and yield loss.[1]

  • Weinreb Functionality: While generally robust, the N-methoxy-N-methyl amide is sensitive to strong hydrolysis and can degrade if workup conditions are too harsh (pH < 1 or pH > 12).

  • Solubility: The combination of the lipophilic bromine and polar amide/methoxy groups creates solubility profiles that can complicate aqueous extractions (emulsion formation).

Troubleshooting Guide (Q&A)

Issue 1: Severe Tailing During Flash Chromatography

User Question: "I am purifying the crude reaction mixture on silica gel (Hexane/EtOAc), but the product streaks across the column and co-elutes with impurities. How do I fix this peak shape?"

Technical Diagnosis: The pyridine nitrogen is a Lewis base. Standard silica gel is slightly acidic (pH ~5–6). The basic nitrogen hydrogen-bonds to the silanol protons (Si-OH), causing "sticking" and tailing.

Solution: Base-Deactivation of Silica You must neutralize the silica surface.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.

    • Protocol: Pre-equilibrate the column with 3 column volumes (CV) of the mobile phase containing the modifier.

    • Note: TEA is difficult to remove completely. If your next step is sensitive to amine bases, use NH₄OH (volatile) or perform a dilute acid wash after the column.

  • Alternative Phase: If tailing persists, switch to Amino-functionalized silica (NH₂-SiO₂) . This stationary phase is naturally basic and repels the pyridine ring, resulting in sharp, symmetrical peaks.

Issue 2: Low Yield After Acidic Workup

User Question: "I synthesized the compound using EDC/HOBt coupling. To remove the DMAP/EDC, I washed the organic layer with 1N HCl. My yield dropped significantly. Where did my product go?"

Technical Diagnosis: While the 2-amide and 5-bromo groups are electron-withdrawing, the pyridine ring retains some basicity. Washing with strong acid (pH < 1, like 1N HCl) protonates the pyridine nitrogen, converting your lipophilic product into a water-soluble pyridinium salt. You likely discarded your product in the aqueous waste.

Solution: Use Weaker Acids for Wash Steps

  • Recovery: Check your aqueous acidic waste. Neutralize it with saturated NaHCO₃ until pH ~8, then extract with DCM or EtOAc. Your product should return to the organic phase.

  • Prevention: Use 10% Citric Acid (pH ~4) or 0.5 M NaH₂PO₄ (pH ~4.5) instead of HCl. These are acidic enough to protonate aliphatic amines (EDC, DMAP, TEA) but generally too weak to fully protonate the electron-deficient pyridine core of your target molecule.

Issue 3: Emulsions During Extraction

User Question: "During the workup (DCM/Water), the layers won't separate. I have a cloudy middle layer that won't break."

Technical Diagnosis: Weinreb amides possess both lipophilic (Br-Pyridine) and hydrophilic (Amide) domains, acting as weak surfactants. High concentrations of coupling byproducts (urea) exacerbate this.

Solution: Density & Ionic Strength Adjustment

  • The "Brine Break": Saturate the aqueous phase with NaCl (brine). This increases the density difference and ionic strength, forcing the organic product out of the water interface.

  • Filtration: If the emulsion is caused by precipitated urea (common with EDC couplings), filter the entire biphasic mixture through a Celite pad before attempting separation.

  • Solvent Switch: If using DCM, try adding a small amount of Methanol (5%) to the organic layer to disrupt surface tension, or switch to EtOAc which often separates cleaner from water than DCM for amides.

Optimized Purification Protocols

Protocol A: Strategic Acid/Base Extraction (The "Self-Cleaning" Workup)

Use this to remove 90% of starting materials before chromatography.

  • Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc) (avoid DCM if possible to prevent emulsions).

  • Acid Wash (Remove Bases): Wash 2x with 10% Citric Acid .

    • Target: Removes DMAP, TEA, and EDC urea.

    • Safety: Keep phases cool (0°C) to prevent amide hydrolysis.

  • Base Wash (Remove Acids): Wash 2x with Saturated NaHCO₃ .

    • Target: Removes unreacted 5-bromo-3-methoxypicolinic acid and HOBt.

  • Brine Wash: Wash 1x with Saturated NaCl to dry the organic layer.

  • Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Flash Chromatography Parameters

Recommended for final polishing.

ParameterRecommendationReason
Stationary Phase Silica Gel (40-63 µm)Standard cost-effective phase.
Mobile Phase A Dichloromethane (DCM)Solubilizes the amide well.
Mobile Phase B Methanol (MeOH)Provides polarity for elution.
Modifier 1% Triethylamine (TEA) CRITICAL: Deactivates silanols to prevent tailing.
Gradient 0% to 5% MeOH in DCMThe compound is moderately polar; elutes early.
Loading Solid load on CelitePrevents precipitation at the column head.

Decision Logic & Workflows

Figure 1: Purification Decision Tree

Follow this logic to determine the correct purification path based on crude purity.

PurificationLogic Start Crude Reaction Mixture CheckTLC Analyze Purity (TLC/LCMS) Start->CheckTLC MajorImpurity Identify Major Impurity CheckTLC->MajorImpurity StartMat Acid Starting Material (5-Br-3-OMe-picolinic acid) MajorImpurity->StartMat Acidic Impurities CouplingReag Coupling Reagents (EDC/DMAP/TEA) MajorImpurity->CouplingReag Basic Impurities Clean Clean (>90%) MajorImpurity->Clean No Major Impurities ActionBase Wash with Sat. NaHCO3 (Extracts Acid to Aqueous) StartMat->ActionBase ActionAcid Wash with 10% Citric Acid (Extracts Bases to Aqueous) CouplingReag->ActionAcid ActionCol Flash Column (DCM/MeOH + 1% TEA) Clean->ActionCol Final Polish ActionBase->CheckTLC Re-check ActionAcid->CheckTLC Re-check Final Pure Product (Evaporate & Dry) ActionCol->Final

Caption: Step-by-step logic for removing specific chemical impurities before chromatography.

References

  • Nahm, S.; Weinreb, S. M. (1981).[2] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

    • Foundational text on Weinreb amide stability and synthesis.
  • University of Rochester, Department of Chemistry. "Flash Column Chromatography Guide: Troubleshooting Tailing." Not Voodoo X.

    • Authoritative guide on using TEA modifiers for basic heterocycles.
  • BenchChem Technical Support. "Chromatographic Purification of Pyridine Derivatives." Application Note 2025.[3][4]

    • Specific protocols for suppressing silanol interactions with pyridine cores.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Technical Support Center: Stability of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-N,3-dimethoxy-N-methylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, we address potential stability issues, offer troubleshooting strategies, and answer frequently asked questions to ensure the integrity and success of your experiments. Our approach is grounded in established principles of chemical stability and informed by best practices in pharmaceutical development.

Introduction to the Stability of this compound

This compound possesses a unique chemical architecture, including a substituted pyridine ring and an amide linkage. This structure, while conferring specific biological or chemical properties, also presents inherent stability challenges in solution. Understanding these potential liabilities is critical for accurate experimental design, data interpretation, and formulation development. The primary modes of degradation for this class of molecules are hydrolysis, photodegradation, and oxidation. The rate and extent of these degradation pathways are influenced by several factors, including pH, temperature, light exposure, and the composition of the solvent system.

This guide will provide a logical framework for identifying, mitigating, and analyzing the stability of this compound in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, this compound is susceptible to three main degradation pathways:

  • Hydrolysis: The amide bond is the most probable site for hydrolytic cleavage. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 5-bromo-3-methoxypicolinic acid and N,O-dimethylhydroxylamine. Elevated temperatures can significantly accelerate this process.[1][2]

  • Photodegradation: The substituted pyridine ring contains chromophores that can absorb UV and visible light. This absorption of light energy can lead to photochemical reactions, potentially causing debromination, demethylation of the methoxy groups, or more complex rearrangements of the pyridine ring.[3]

  • Oxidation: The pyridine nitrogen and the methoxy groups can be susceptible to oxidation, especially in the presence of oxidizing agents, dissolved oxygen, or metal ions that can catalyze oxidative processes. This can lead to the formation of N-oxides or other oxidative degradation products.

Q2: I'm observing a loss of potency of my compound in solution over a short period. What is the likely cause?

A2: A rapid loss of potency is often indicative of chemical degradation. The most common culprit for picolinamide derivatives in aqueous solutions is pH-dependent hydrolysis of the amide bond.[1] We recommend the following initial troubleshooting steps:

  • Measure the pH of your solution. Even unbuffered aqueous solutions can have a pH that promotes hydrolysis.

  • Review your solvent composition. If your experimental conditions permit, consider using a buffered solution at a neutral pH (around 7.0) to minimize acid or base-catalyzed hydrolysis.

  • Control the temperature. Prepare solutions fresh and, if short-term storage is necessary, keep them at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or below is recommended.

Q3: My solution of this compound has developed a yellow or brownish tint. What does this indicate?

A3: Discoloration can be a sign of degradation, particularly through oxidative or photolytic pathways. The formation of colored byproducts is a common phenomenon when aromatic compounds degrade. To address this, consider the following:

  • Protect from light: Store the solid compound and its solutions in amber vials or wrap the containers in aluminum foil to shield them from light.

  • Use deoxygenated solvents: For sensitive experiments, sparging your solvent with an inert gas like nitrogen or argon before preparing your solution can help minimize oxidative degradation.

  • Purity analysis: A discolored solution should be analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify any degradation products.

Q4: How do the bromo and methoxy substituents affect the stability of the molecule?

A4: The electronic properties of the bromo and methoxy substituents can influence the reactivity and stability of the pyridine ring and the amide bond.

  • Methoxy groups are electron-donating through resonance, which can increase the electron density of the pyridine ring. This can make the ring more susceptible to electrophilic attack but may also influence the rate of hydrolysis of the amide bond.

  • The bromo group is an electron-withdrawing group through induction but can also donate electron density through resonance. Its presence can affect the pKa of the pyridine nitrogen and the overall electronic distribution, thereby influencing the susceptibility to nucleophilic attack and photodegradation. Generally, halogenated aromatic compounds can be more prone to photolytic degradation.[4][5][6]

Troubleshooting Guide: Common Stability-Related Issues

Symptom Potential Cause Troubleshooting Steps & Solutions
Unexpected peaks in HPLC chromatogram Degradation of the parent compound.1. Characterize the new peaks: Use LC-MS to determine the mass of the impurities and infer their structures. Common degradants include the hydrolyzed acid and amine. 2. Perform a forced degradation study: Systematically expose the compound to acidic, basic, oxidative, photolytic, and thermal stress to identify the conditions that produce the observed impurities.[7][8][9][10] 3. Optimize storage conditions: Based on the forced degradation results, adjust the pH, temperature, and light protection for your solutions.
Poor reproducibility of experimental results Inconsistent concentration of the active compound due to on-bench degradation.1. Prepare fresh solutions: For each experiment, prepare the required amount of solution from solid material. 2. Standardize solution preparation: Ensure consistent solvent, pH, and temperature for all solution preparations. 3. Perform solution stability studies: Quantify the compound's concentration in your experimental solvent at various time points to establish a "use-by" time for your prepared solutions.
Precipitation of the compound from solution Poor solubility or degradation to a less soluble product.1. Verify solubility: Determine the solubility of the compound in your chosen solvent system at the experimental temperature. 2. Check for degradation: Analyze the precipitate and the supernatant separately by HPLC to determine if the precipitate is the parent compound or a degradant. 3. Consider co-solvents: If solubility is the issue, the addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) may be necessary, but be sure to assess the compound's stability in the new solvent mixture.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and pathways. This information is invaluable for developing stability-indicating analytical methods and for understanding how to handle and store the compound.[7][8][9][10][11]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradants.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.0)

  • HPLC system with UV or PDA detector, and preferably coupled to a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of HPLC-grade water. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC or LC-MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for the optimal wavelength using a PDA detector, or use a fixed wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL

Method Optimization:

  • Inject a mixture of the stressed samples from the forced degradation study.

  • Adjust the gradient, mobile phase composition, and other parameters to achieve baseline separation of all degradation peaks from the parent peak and from each other.

  • The final method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizing Degradation and Troubleshooting

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base, Heat) cluster_photo Photodegradation (UV/Vis Light) cluster_oxidation Oxidation (O2, Peroxides) main 5-Bromo-N,3-dimethoxy- N-methylpicolinamide hydrolysis_prod1 5-Bromo-3-methoxypicolinic acid main->hydrolysis_prod1 Amide Cleavage photo_prod1 Debrominated product main->photo_prod1 C-Br Cleavage ox_prod1 N-oxide main->ox_prod1 Pyridine N-Oxidation hydrolysis_prod2 N,O-dimethylhydroxylamine photo_prod2 Demethylated product

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Solution Instability

G start Observation of Instability (e.g., potency loss, new peaks) check_ph Measure pH of Solution start->check_ph check_storage Review Storage Conditions (Temp, Light) start->check_storage check_solvent Assess Solvent Purity & Composition start->check_solvent adjust_ph Buffer solution to neutral pH check_ph->adjust_ph pH is acidic or basic adjust_storage Store at low temp (2-8°C or frozen) Protect from light check_storage->adjust_storage Inappropriate conditions adjust_solvent Use fresh, high-purity solvent Deoxygenate if necessary check_solvent->adjust_solvent Potential contamination/ oxidative stress reanalyze Re-analyze for Stability adjust_ph->reanalyze adjust_storage->reanalyze adjust_solvent->reanalyze

Caption: A logical workflow for troubleshooting solution stability issues.

Summary of Stability Recommendations

Parameter Recommendation Rationale
pH Maintain solutions at or near neutral pH (6.5-7.5) using a suitable buffer system.Minimizes acid and base-catalyzed hydrolysis of the amide bond.
Temperature Prepare solutions fresh. For short-term storage (hours to a few days), refrigerate at 2-8°C. For long-term storage, aliquot and freeze at -20°C or -80°C.Chemical degradation rates are significantly reduced at lower temperatures.
Light Store solid material and solutions in amber containers or wrapped in foil to protect from light.Prevents photodegradation of the pyridine ring and other chromophoric groups.
Atmosphere For applications sensitive to oxidation, use solvents that have been deoxygenated by sparging with nitrogen or argon.Reduces the risk of oxidative degradation of the pyridine nitrogen and methoxy groups.
Solvent Use high-purity (e.g., HPLC-grade) solvents. If using aqueous solutions, prefer buffered systems over unbuffered water.Impurities in solvents can catalyze degradation. Buffers help control pH-dependent hydrolysis.

References

  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved from Principles of Drug Action 1, Spring 2005, Amides website: [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Retrieved from [Link]

  • Forced degradation studies for Drug Substances and Drug Products. (2017, September 21). Q1 Scientific. Retrieved from [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • The pivotal role of the pyridine ring in enhancing second order nonlinearity in methoxy substituted chalcones. (n.d.). ResearchGate. Retrieved from [Link]

  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? (2012, September 6). ResearchGate. Retrieved from [Link]

  • Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2- a ]pyridines using CBr 4 as bromine source. (n.d.). ResearchGate. Retrieved from [Link]

  • More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. (2021, October 28). YouTube. Retrieved from [Link]

  • Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). Retrieved from [Link]

Sources

"5-Bromo-N,3-dimethoxy-N-methylpicolinamide" low solubility in biological media

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges associated with 5-Bromo-N,3-dimethoxy-N-methylpicolinamide (CAS: 1171919-90-6). This content is structured for researchers requiring immediate, high-fidelity troubleshooting for biological assay preparation.

Compound Profile & Diagnostic (The "Why")

Before attempting solubilization, it is critical to understand the physicochemical drivers of this compound's behavior. The "crash-out" phenomenon observed in aqueous media is not random; it is a direct consequence of its structural electronics.

Q: Why does this specific picolinamide precipitate immediately in PBS or cell media? A: The insolubility stems from three converging factors:

  • The "Neutral Lipophile" Trap: The pyridine nitrogen in this scaffold is heavily deactivated by the electron-withdrawing 5-Bromo group and the 2-carboxamide moiety. This suppresses the pKa to < 3.0, meaning the molecule remains uncharged at physiological pH (7.4). Unlike simple pyridines, it cannot protonate to gain solubility in neutral buffers.

  • Weinreb Amide Hydrophobicity: While the N-methoxy-N-methyl (Weinreb) group is polar enough for organic synthesis, it lacks hydrogen bond donors. In water, it acts as a hydrophobic cap, limiting interaction with the aqueous solvent network.

  • Halogen Bonding & Stacking: The 5-Bromo substituent enhances lipophilicity (increasing LogP) and promotes tight crystal packing via halogen bonding, requiring significant energy (heat/sonication) to break the lattice.

Physicochemical Summary

PropertyValue (Predicted/Observed)Implication for Handling
LogP ~1.8 – 2.2Moderate lipophilicity; requires organic co-solvent.
pKa (Pyridine N) < 3.0Do not attempt to solubilize by adjusting pH to 7.0; it remains neutral.
H-Bond Donors 0Poor aqueous solubility; prone to aggregation.
Stability High (Weinreb Amide)Can withstand heating up to 50°C during stock prep.

Formulation Strategies (The "How")

Q: My standard 0.1% DMSO control is failing. How do I keep it in solution? A: A simple DMSO spike is often insufficient for brominated picolinamides. You must use a "Stepping Stone" Dilution or a Surfactant-Assisted protocol.

Strategy A: The "Stepping Stone" Dilution (For Acute Assays)

Best for: Enzyme assays, short-term incubations. Direct addition of high-concentration DMSO stock to buffer causes rapid local precipitation (the "white cloud").

  • Prepare Stock: Dissolve compound in 100% DMSO to 100x the final concentration (e.g., 10 mM). Sonicate for 5 mins.

  • Intermediate Step: Dilute the stock 1:10 into PEG-400 or Ethanol .

  • Final Dilution: Slowly add this intermediate mix to the vortexing biological media.

Strategy B: Carrier-Assisted Solubilization (For Cell Culture)

Best for: Long-term cell viability, animal dosing. Use a cyclodextrin complex to shield the hydrophobic bromine/methoxy regions.

  • Vehicle: 20% Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD) in water.
  • Protocol: Dissolve compound in minimal DMSO. Add dropwise to the HP

    
    CD solution with vigorous stirring.
    
  • Equilibration: Shake at 37°C for 30 minutes. Filter sterilize (0.22

    
    m).
    

Step-by-Step Experimental Protocols

Protocol 1: Preparation of a Stable 10 mM Stock Solution

Target: Clear, precipitate-free stock for -20°C storage.

  • Weighing: Weigh 2.75 mg of this compound into a glass vial (avoid plastic microfuge tubes initially to prevent sticking).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (molecular biology grade).

  • Dissolution:

    • Vortex at max speed for 30 seconds.

    • Critical: Sonicate in a water bath at 40°C for 10 minutes. The heat helps break the crystal lattice of the brominated aromatic system.

  • Inspection: Hold vial against a light. If "shimmering" particles are visible, sonicate for another 5 minutes.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Note: Re-sonicate upon thawing.

Protocol 2: Serial Dilution Without Precipitation

Target: Creating a concentration curve (e.g., 10


M to 1 nM) in 96-well plates.

The Error: Diluting with water/buffer at every step. The Fix: Keep the solvent constant until the final step.

  • Step 1: Perform all serial dilutions in 100% DMSO . (e.g., 10 mM

    
     1 mM 
    
    
    
    0.1 mM in DMSO).
  • Step 2: Prepare the assay plate with 99

    
    L of culture media per well.
    
  • Step 3: Add 1

    
    L of the DMSO serial dilutions to the media.
    
  • Step 4: Mix immediately by orbital shaking (not pipetting up and down, which creates bubbles and nucleation sites).

Visual Troubleshooting Guide

The following logic flow details the decision process for rescuing a precipitated sample.

SolubilizationWorkflow Start Start: Solid Compound Stock Prepare 10mM Stock (100% DMSO, Sonicate 40°C) Start->Stock Check Visual Inspection: Clear Solution? Stock->Check Check->Stock No (Sonicate longer) Dilution Dilute into Assay Media (Final DMSO < 1%) Check->Dilution Yes Precip Result: Precipitation? Dilution->Precip Success Proceed to Assay Precip->Success No (Clear) Fix1 Add Intermediate Solvent (1:10 into PEG-400) Precip->Fix1 Yes (Cloudy) Fix1->Dilution Retry Fix2 Use Carrier System (HP-Beta-Cyclodextrin) Fix1->Fix2 Still Fails Fix2->Success Stable Complex

Figure 1: Decision tree for solubilizing lipophilic picolinamides. Blue nodes indicate standard protocol steps; grey nodes indicate troubleshooting interventions.

Frequently Asked Questions (FAQs)

Q: Can I use acid to dissolve it? It's a pyridine. A: No. As noted in the compound profile, the 5-Bromo and 2-Amide groups withdraw electron density from the pyridine ring. The pKa is too low for it to protonate in mild acids (like acetic acid). You would need strong mineral acid (HCl), which is incompatible with biological assays. Stick to neutral organic solvents (DMSO/PEG).

Q: Is the Weinreb amide moiety stable in cell culture media? A: Yes. Weinreb amides are designed to be stable intermediates.[1] They resist hydrolysis at pH 7.4 and 37°C for typical assay durations (24-72 hours). However, avoid strong reducing agents in your buffer (e.g., high concentrations of DTT > 5mM), as they can theoretically interact with the amide over long periods, though this is rare in standard media.

Q: I see crystals after freezing and thawing my stock. Is it ruined? A: No, the compound has simply recrystallized. This is common for planar, brominated molecules.

  • Fix: Heat the vial to 40-50°C and sonicate for 10 minutes. Ensure it is fully redissolved before pipetting. Do not filter the DMSO stock, as you will lose compound on the filter membrane.

References

  • Compound Identity & Properties: PubChem. "5-Bromo-3-iodo-N-methoxy-N-methylpicolinamide (Analogous Structure & Physicochemical Data)." National Library of Medicine. Accessed Feb 2026.[2] [Link] (Note: Used as a structural proxy for LogP and pKa estimation due to high similarity)

  • Solubility of Pyridine Amides: Wang, H., et al. "Pyridine amides as potent and selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1." Bioorganic & Medicinal Chemistry Letters, 18(11), 3168-3172 (2008).[3] [Link] (Validates the lipophilic nature of substituted pyridine amides and the necessity for organic cosolvents)

  • Weinreb Amide Stability & Synthesis: Nahm, S., & Weinreb, S. M.[1] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818 (1981). (Foundational text establishing the stability profile of the Weinreb functionality)

  • General Assay Formulation: "Guidance for the use of DMSO in biological assays." NCBI Bookshelf, Assay Guidance Manual. [Link]

Sources

Technical Support Center: Troubleshooting 5-Bromo-N,3-dimethoxy-N-methylpicolinamide in Cell Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

5-Bromo-N,3-dimethoxy-N-methylpicolinamide is primarily utilized as a synthetic intermediate (a Weinreb amide building block) rather than a final drug candidate. However, it is frequently encountered in Fragment-Based Drug Discovery (FBDD) libraries or as a residual impurity in synthesized picolinamide-based inhibitors.

If you are observing unexpected "off-target" effects (e.g., broad cytotoxicity, pan-assay interference, or steep dose-response curves), these are likely not driven by specific protein binding. Instead, they are predominantly driven by two physiochemical mechanisms intrinsic to this scaffold:

  • Bidentate Metal Chelation: The picolinamide motif (pyridine nitrogen + amide carbonyl) is a potent chelator of transition metals (Zn²⁺, Fe²⁺), leading to the inactivation of metalloenzymes (e.g., HDACs, MMPs).

  • Weinreb Amide Electrophilicity: While relatively stable, the N-methoxy-N-methyl amide can act as a weak electrophile or hydrolyze into 5-bromo-3-methoxypicolinic acid, altering local pH or reacting with high-concentration nucleophiles.

This guide provides the forensic protocols to validate these mechanisms and rescue your assay.

Diagnostic Troubleshooting (Q&A)

Q1: I see broad cytotoxicity across multiple cell lines with no structure-activity relationship (SAR). Is this a specific off-target?

Technical Diagnosis: Likely Metal Depletion Toxicity , not specific binding. Explanation: The 2-picolinamide scaffold forms a stable 5-membered chelate ring with divalent cations. In cell culture media, this strips essential Zinc and Iron required for cell proliferation and metalloprotein function (e.g., Zinc Finger transcription factors).[1] This toxicity correlates with logP (membrane permeability) and pKa, not specific receptor affinity. Action: Perform the Metal Rescue Protocol (See Section 3).

Q2: My IC50 shifts significantly (potency decreases) after 24-48 hours. Why?

Technical Diagnosis: Hydrolytic Instability . Explanation: Weinreb amides are designed to react with nucleophiles.[2] In aqueous media at 37°C, slow hydrolysis may convert the parent compound into 5-bromo-3-methoxypicolinic acid . The acid form typically has lower cell permeability (charged at physiological pH) and different chelation kinetics than the amide. Action: Analyze media supernatant via LC-MS at T=0, T=24h, and T=48h to quantify the parent-to-acid ratio.

Q3: The compound flags as a "Hit" in a protease inhibition screen. Is it real?

Technical Diagnosis: Potential False Positive via Cysteine Adduction . Explanation: If your target protease has a catalytic cysteine, the Weinreb amide can theoretically undergo nucleophilic attack, albeit slowly compared to activated esters. However, the more likely culprit is again Zinc stripping if the protease is a metalloprotease (e.g., MMPs). Action: Test the compound in the presence of 1 mM DTT (to scavenge electrophiles) or excess Zinc (to saturate chelation).

Mechanistic Visualization

The following diagram illustrates the primary "off-target" pathway: the sequestration of cellular Zinc by the picolinamide scaffold, leading to metalloprotein failure.

ChelationMechanism Compound 5-Bromo-N,3-dimethoxy- N-methylpicolinamide Chelate Stable Metal-Ligand Complex (1:2) Compound->Chelate Bidentate Binding (N-pyr + C=O) Zn_Free Free Zn²⁺ / Fe²⁺ (Intracellular) Zn_Free->Chelate Sequestration Target_Enzyme Metalloenzymes (HDACs, MMPs) Zn_Free->Target_Enzyme Cofactor Binding Apo_Enzyme Apo-Enzyme (Inactive) Target_Enzyme->Apo_Enzyme Metal Stripped by Compound Toxicity Cell Cycle Arrest / Apoptosis Apo_Enzyme->Toxicity Loss of Function

Caption: Mechanism of Picolinamide-induced toxicity via intracellular metal sequestration.

Validation Protocols

Protocol A: The Metal Rescue Assay

Objective: Confirm if toxicity is driven by metal chelation. If adding excess metal restores cell viability, the effect is an artifact of chelation.

Reagents:

  • ZnSO₄ (Sterile filtered, 100 mM stock in water)

  • FeSO₄ (Freshly prepared, 100 mM stock)

  • Target Cells (e.g., HEK293, CHO)

Step-by-Step Methodology:

  • Seed Cells: Plate cells in 96-well plates (5,000 cells/well) and incubate for 24h.

  • Pre-Treatment: Prepare media supplemented with 10 µM, 50 µM, and 100 µM ZnSO₄ . (Note: Do not exceed 150 µM Zn²⁺ as it is intrinsically toxic).

  • Compound Dosing: Treat cells with the test compound at its IC50 and 2x IC50 concentration in the presence and absence of the Zn-supplemented media.

  • Incubation: Incubate for 48 hours.

  • Readout: Measure viability (CellTiter-Glo or MTT).

  • Interpretation:

    • Viability Restored: The off-target effect is Chelation-Mediated (False Positive).

    • Viability Unchanged: The effect is likely specific or driven by covalent modification.

Protocol B: LC-MS Stability Check

Objective: Determine if the "off-target" effect is caused by the hydrolysis product (5-bromo-3-methoxypicolinic acid).

Methodology:

  • Preparation: Spiked cell culture media (with 10% FBS) with 10 µM of the compound.

  • Incubation: Incubate at 37°C / 5% CO₂ (cell-free).

  • Sampling: Aliquot 50 µL at T=0, 4h, 24h, 48h.

  • Extraction: Precipitate proteins with 150 µL cold Acetonitrile. Centrifuge at 10,000 x g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor MRM transitions for:

    • Parent (Amide): [M+H]⁺ ≈ 275/277 m/z (Br isotope pattern).

    • Hydrolysis Product (Acid): [M+H]⁺ ≈ 232/234 m/z.

  • Data Analysis: If >20% conversion is observed by 24h, the biological data reflects a mixture of amide and acid.

Quantitative Data Summary: Picolinic Acid Analog Toxicity[6]

The following table summarizes known toxicity profiles of picolinic acid derivatives, which serves as a baseline for this compound behavior.

ParameterPicolinic Acid (Parent)5-Bromo-Picolinic DerivativesMechanism of Toxicity
Primary Target None (Chelator)None (Chelator/Intermediate)Metal Sequestration (Zn²⁺, Fe²⁺)
Cellular IC50 ~1 - 5 mM~10 - 100 µM (Higher lipophilicity)Inhibits Zinc-finger proteins involved in DNA replication
Rescue Agent Zn²⁺ / Fe²⁺Zn²⁺Addition of metal shifts IC50 > 10-fold
Key Structural Feature Pyridine N + CarboxylPyridine N + Amide CarbonylBidentate Ligand Geometry

Note: The addition of the bromine and methoxy groups increases lipophilicity (LogP), often making the 5-bromo derivative more toxic than the unsubstituted parent because it penetrates cell membranes more efficiently.

Decision Logic Flowchart

Use this logic flow to determine the next steps for your project.

TroubleshootingFlow Start Observation: Unexpected Toxicity / Off-Target Effect Step1 Run Metal Rescue Assay (+ 50 µM ZnSO₄) Start->Step1 Decision1 Toxicity Reduced? Step1->Decision1 Outcome1 Mechanism: Metal Chelation (Artifact) Decision1->Outcome1 Yes Step2 Run LC-MS Stability (Media Stability) Decision1->Step2 No Action1 Action: Use alternative scaffold or control Zn levels Outcome1->Action1 Decision2 Hydrolysis > 20%? Step2->Decision2 Outcome2 Mechanism: Acid Impurity (Degradation) Decision2->Outcome2 Yes Outcome3 Mechanism: Specific Binding or Covalent Adduction Decision2->Outcome3 No Action2 Action: Refresh media frequently or stabilize pH Outcome2->Action2

Caption: Decision matrix for validating off-target mechanisms.

References

  • Fernandez-Pol, J. A. (1977). "Iron and Zinc deprivation as a mechanism of picolinic acid toxicity."[1] Biochemical and Biophysical Research Communications.

  • Senderoff, R. I., et al. (1990).[1] "Quantitative Structure-Toxicity Relationships of Picolinic Acid Analogs in CHO Cells." Investigative Ophthalmology & Visual Science.

  • Nahm, S., & Weinreb, S. M. (1981).[3] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters (Foundational chemistry of the Weinreb amide).

  • Jastrzebska, B., et al. (2018). "Target Identification and Mechanism of Action of Picolinamide Chemotypes." Journal of Biological Chemistry (Discussing picolinamide antifungal targets and toxicity).

Sources

Technical Support Center: Enhancing the Bioavailability of Picolinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "5-Bromo-N,3-dimethoxy-N-methylpicolinamide" is not found in publicly available scientific literature. This guide addresses the common bioavailability challenges of the broader "picolinamide derivatives" class, to which the queried compound may belong. The principles and troubleshooting steps provided are based on established pharmaceutical science for poorly soluble and/or permeable molecules.

Introduction: The Picolinamide Bioavailability Challenge

Picolinamide derivatives are a significant class of molecules, often investigated for their potential as kinase inhibitors and antibacterial agents.[1] A recurring challenge in their development is poor oral bioavailability, which can stem from low aqueous solubility and/or low intestinal permeability.[2][3] This guide provides a structured, question-and-answer-based approach to troubleshoot and overcome these issues, empowering researchers to advance their development programs.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: What are the primary reasons for the poor bioavailability of picolinamide derivatives?

A1: The low oral bioavailability of picolinamide derivatives, and other complex small molecules, is typically multifactorial:

  • Poor Aqueous Solubility: Many picolinamide derivatives are lipophilic ("grease-ball" molecules) or have strong crystal lattice structures ("brick-dust" molecules), leading to low solubility in the gastrointestinal fluids.[3][4] This is a prerequisite for absorption.

  • Low Permeability: The molecular size and structure of these compounds may hinder their ability to pass through the intestinal epithelium to reach the bloodstream.[5]

  • Efflux Transporter Activity: These compounds can be substrates for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen after absorption, reducing net uptake.[6][7]

  • First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver, where it can be extensively metabolized before reaching systemic circulation, a phenomenon known as first-pass metabolism.[8]

Q2: How can I determine if my picolinamide derivative's bioavailability is limited by solubility or permeability?

A2: The Biopharmaceutics Classification System (BCS) is a fundamental framework for characterizing drug substances. Most kinase inhibitors, a class that includes many picolinamide derivatives, fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[9]

  • To assess solubility: Conduct kinetic and thermodynamic solubility studies in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • To assess permeability: Use in vitro models like the Caco-2 cell monolayer assay to determine the apparent permeability coefficient (Papp).

A low Papp value suggests permeability is a limiting factor, while low solubility in biorelevant media points to dissolution-rate limited absorption.

Q3: My compound shows high inter- and intra-individual variability in animal studies. What could be the cause?

A3: High variability is a classic sign of formulation-dependent absorption, often linked to poor solubility.[10] Factors such as food effects (presence or absence of food in the GI tract), which can alter GI fluid composition and motility, can significantly impact the dissolution and absorption of poorly soluble drugs.[3] Lipid-based formulations are often explored to mitigate these effects.[11]

Part 2: Troubleshooting Guide - Strategies and Protocols

This section provides a problem-oriented approach to overcoming poor bioavailability, with actionable steps and experimental considerations.

Issue 1: The compound has very low aqueous solubility.

This is the most common hurdle. The primary goal is to increase the concentration of the dissolved drug in the gastrointestinal tract.

Rationale: For weakly acidic or basic compounds, forming a salt is a robust strategy to increase aqueous solubility and dissolution rate.[12][13] The salt form can create a microenvironment with an altered pH in the diffusion layer around the dissolving particle, enhancing solubility.[14]

Troubleshooting & Experimental Protocol:

  • Q: My picolinamide derivative is a weak base. What counter-ions should I screen?

    • A: Start with common, pharmaceutically acceptable counter-ions like hydrochloride, mesylate, and hydrobromide.[12] For a weak base, the pKa of the counter-ion acid should ideally be at least 2 units lower than the pKa of your compound's basic center to ensure stable salt formation.[15]

  • Protocol: Salt Screening

    • Dissolve your picolinamide derivative free base in a suitable organic solvent.

    • Add an equimolar amount of the selected acid (counter-ion).

    • Induce precipitation/crystallization through methods like anti-solvent addition or slow evaporation.

    • Isolate the resulting solid and characterize it using techniques like X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline salt form.

    • Measure the aqueous solubility and dissolution rate of the new salt form and compare it to the free base.

Rationale: Converting a crystalline drug to its amorphous (non-crystalline) state can dramatically increase its apparent solubility and dissolution rate.[8][16] This is because the amorphous form has a higher free energy.[8] To prevent recrystallization, the amorphous drug is typically dispersed within a hydrophilic polymer matrix, creating an amorphous solid dispersion (ASD).[16]

Troubleshooting & Experimental Protocol:

  • Q: My compound degrades at high temperatures. Can I still create an ASD?

    • A: Yes. While hot-melt extrusion is a common method for creating ASDs, it may not be suitable for thermolabile compounds.[17] In this case, solvent-based methods are preferred.

  • Protocol: Preparation of an ASD via Spray Drying

    • Select a suitable hydrophilic polymer (e.g., PVP, HPMC, or Eudragit).[17]

    • Dissolve both your picolinamide derivative and the polymer in a common volatile organic solvent or solvent mixture.[18]

    • Spray the solution into a drying chamber where the solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer.[18]

    • Characterize the resulting powder using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm (indicating an amorphous state) and XRPD to confirm the absence of crystallinity.[19]

    • Perform dissolution testing to compare the performance of the ASD against the crystalline drug.

Table 1: Comparison of Bioavailability Enhancement Strategies for Poorly Soluble Compounds

StrategyMechanism of ActionAdvantagesDisadvantages
Salt Formation Increases solubility and dissolution rate by altering pH of the diffusion layer.[14]Simple, cost-effective, and well-established.[2]Only applicable to ionizable drugs; risk of conversion back to the less soluble free form in the GI tract.[2]
Amorphous Solid Dispersions (ASDs) Increases apparent solubility by utilizing the high-energy amorphous state.[16]Significant solubility enhancement; applicable to a wide range of compounds.[2]Physically unstable (risk of recrystallization); requires a polymer carrier.
Particle Size Reduction (Nanonization) Increases surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.[8]Applicable to crystalline material; can be formulated into various dosage forms.[2]May not be sufficient for very poorly soluble compounds; potential for particle aggregation.[2]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid carrier, bypassing the dissolution step in the GI tract.Can significantly increase absorption, protect the drug from degradation, and potentially utilize lymphatic uptake.[20][21]Requires careful selection of excipients; potential for GI side effects with high surfactant concentrations.[22]
Issue 2: The compound has low intestinal permeability.

Even if solubility is improved, the drug must still cross the intestinal wall to be effective.

Rationale: Medicinal chemistry efforts can be employed to optimize the physicochemical properties of the molecule to enhance permeability. This involves making structural changes to improve the balance between lipophilicity and hydrophilicity.[5]

Troubleshooting:

  • Q: How can I modify my picolinamide derivative to improve permeability without losing its activity?

    • A: This requires a careful structure-activity relationship (SAR) analysis. Techniques like bioisosteric replacement, where a functional group is replaced by another with similar properties, can be used to fine-tune lipophilicity and hydrogen bonding capacity, which are key determinants of permeability.[5] This is an iterative process involving synthesis and testing of new analogs.

Rationale: Lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), can enhance permeability.[22] The surfactants used in these formulations can reversibly alter the intestinal membrane, facilitating drug transport. Additionally, these formulations can promote lymphatic transport, which bypasses the liver and avoids first-pass metabolism.

Troubleshooting & Experimental Protocol:

  • Q: How do I select the right excipients for a SEDDS formulation?

    • A: The selection is based on the drug's solubility in various oils, surfactants, and co-solvents. The goal is to find a combination that can dissolve the drug at the desired concentration and will self-emulsify into fine droplets upon contact with aqueous media.[23]

  • Protocol: Development of a SEDDS Formulation

    • Screening: Determine the solubility of your picolinamide derivative in a range of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol).

    • Ternary Phase Diagrams: Construct ternary phase diagrams with the most promising oil, surfactant, and co-solvent to identify the self-emulsifying region.

    • Formulation: Prepare formulations within the self-emulsifying region by mixing the components, followed by the addition of the drug until dissolved, sometimes with gentle heating.[11]

    • Characterization: Evaluate the formulation for self-emulsification time, droplet size distribution, and robustness to dilution.

    • In Vitro Testing: Perform in vitro lipolysis studies to simulate digestion and predict in vivo performance.

Part 3: Visualizing the Workflow

Diagram 1: Decision Tree for Bioavailability Enhancement

This diagram outlines the logical progression for diagnosing and addressing bioavailability issues.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation Approaches Start Poor Bioavailability Observed BCS Determine BCS Class (Solubility & Permeability) Start->BCS Sol_Limited Solubility-Limited (BCS Class II) BCS->Sol_Limited Low Solubility, High Permeability Perm_Limited Permeability-Limited (BCS Class III/IV) BCS->Perm_Limited High Solubility, Low Permeability Both_Limited Both Limited (BCS Class IV) BCS->Both_Limited Low Solubility, Low Permeability Salt Salt Formation Sol_Limited->Salt ASD Amorphous Solid Dispersion Sol_Limited->ASD Nano Particle Size Reduction Sol_Limited->Nano Lipid Lipid-Based Formulations (SEDDS) Perm_Limited->Lipid Efflux Efflux Inhibitor Co-administration Perm_Limited->Efflux Both_Limited->ASD Both_Limited->Lipid

Caption: A decision tree to guide the selection of bioavailability enhancement strategies.

Diagram 2: Workflow for Amorphous Solid Dispersion (ASD) Development

This diagram illustrates the key steps in developing an ASD formulation.

ASD_Workflow cluster_input Inputs cluster_process Process cluster_output Output & Characterization API Picolinamide Derivative (API) Dissolve Dissolve API & Polymer in Common Solvent API->Dissolve Polymer Polymer Selection (e.g., PVP, HPMC) Polymer->Dissolve SprayDry Spray Drying Dissolve->SprayDry ASD_Powder ASD Powder SprayDry->ASD_Powder DSC DSC (Confirm Amorphous State) ASD_Powder->DSC XRPD XRPD (Confirm No Crystallinity) ASD_Powder->XRPD Dissolution Dissolution Testing ASD_Powder->Dissolution

Sources

"5-Bromo-N,3-dimethoxy-N-methylpicolinamide" reducing non-specific binding in assays

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Non-specific binding remains a persistent challenge in the development and execution of sensitive and reproducible immunoassays. It manifests as high background noise, reduced signal-to-noise ratios, and can ultimately lead to inaccurate quantification and false-positive results. While the inquiry regarding "5-Bromo-N,3-dimethoxy-N-methylpicolinamide" as a tool to combat this issue is noted, a comprehensive review of the scientific literature and supplier databases does not currently support its application for reducing non-specific binding in common assay formats.

This guide, therefore, pivots to address the broader, critical issue of managing non-specific binding through established and effective methodologies. We will explore the underlying causes of this phenomenon and provide a structured approach to troubleshooting and optimizing your assays for cleaner, more reliable data.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and what causes it?

Non-specific binding refers to the adherence of assay components, such as antibodies or detection reagents, to surfaces other than the intended target. This can include the surface of the microplate wells, blotting membranes, or other proteins in the sample. The primary drivers of non-specific binding are hydrophobic and electrostatic interactions. Essentially, any unoccupied surface area on the solid phase of your assay is a potential site for non-specific adherence.[1]

Q2: How does non-specific binding affect my assay results?

High non-specific binding leads to an elevated background signal across your assay plate or blot.[2] This increased "noise" can obscure the true signal from your target analyte, thereby reducing the sensitivity and specificity of your assay. In quantitative assays like ELISA, this can lead to an overestimation of the analyte concentration.

Q3: What are the most common strategies to reduce non-specific binding?

The most fundamental strategy is blocking . This involves pre-incubating the assay surface with a solution of molecules that will adsorb to all unoccupied sites, thus preventing the subsequent non-specific binding of antibodies and other reagents.[1][3] Common blocking agents include proteins, synthetic polymers, and detergents.[4][5][6] Additionally, optimizing washing steps and antibody concentrations are crucial.[3]

Q4: Are there alternatives to traditional protein-based blockers like BSA and milk?

Yes, while Bovine Serum Albumin (BSA) and non-fat dry milk are widely used due to their effectiveness and low cost, they can sometimes interfere with certain assays.[7][8] For instance, the phosphoproteins in milk can be problematic in phospho-specific antibody applications, and the inherent biotin in milk can interfere with avidin-biotin detection systems.[8][9] Alternatives include:

  • Fish Gelatin: Derived from cold-water fish, it shows low cross-reactivity with mammalian antibodies.[4][9]

  • Synthetic Blockers: These include polymers like Polyvinylpyrrolidone (PVP) and Polyethylene Glycol (PEG).[4][10] They are useful in assays where protein content needs to be minimized.

  • Commercial Blocking Buffers: Many companies offer optimized, proprietary blocking solutions that can be highly effective.[11]

Troubleshooting Guide: High Background and Non-Specific Binding

This section provides a systematic approach to diagnosing and resolving issues with non-specific binding in your assays.

Issue 1: High background across the entire plate/blot
Potential Cause Troubleshooting Steps & Scientific Rationale
Insufficient Blocking 1. Increase Blocking Incubation Time/Temperature: Allow more time for the blocking agent to fully coat the surface. 2. Increase Blocking Agent Concentration: A higher concentration can provide more molecules to occupy non-specific sites. A common starting point is 1-5% for BSA or milk.[8] 3. Switch Blocking Agents: If using milk, try BSA, and vice-versa. For persistent issues, consider a synthetic blocker or a commercial formulation.
Inadequate Washing 1. Increase the Number and/or Duration of Wash Steps: Insufficient washing can leave behind unbound antibodies or detection reagents.[3] 2. Add a Detergent to the Wash Buffer: A small amount of a non-ionic detergent like Tween-20 (typically 0.05-0.1%) can help to disrupt weak, non-specific interactions.[3][12] 3. Ensure Complete Removal of Wash Buffer: Residual wash buffer can dilute subsequent reagents. Invert and tap plates on absorbent paper to remove all liquid.
Antibody Concentration Too High 1. Titrate Your Primary and Secondary Antibodies: Using an excessive concentration of antibodies increases the likelihood of low-affinity, non-specific interactions. Perform a dilution series to find the optimal concentration that provides a good signal with low background.
Issue 2: Non-specific bands on a Western Blot
Potential Cause Troubleshooting Steps & Scientific Rationale
Cross-reactivity of Antibodies 1. Use Pre-adsorbed Secondary Antibodies: These antibodies have been passed through a column containing immunoglobulins from other species to remove cross-reactive antibodies.[13] 2. Run a "Secondary Only" Control: Incubate a blot with only the secondary antibody to see if it is the source of the non-specific bands.
Hydrophobic Interactions 1. Add Detergents to Antibody Diluents: Including Tween-20 in your antibody incubation buffers can help to reduce hydrophobic-driven non-specific binding.

Experimental Protocols

Protocol 1: Basic Blocking Procedure for ELISA
  • Preparation of Blocking Buffer:

    • 5% w/v Skim Milk Powder: Dissolve 5g of non-fat skim milk powder in 100mL of wash buffer (e.g., PBS-T).

    • 1% w/v BSA: Dissolve 1g of high-quality BSA in 100mL of wash buffer.

  • Blocking Step:

    • After coating the plate with antigen and washing, add at least 200µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the plate thoroughly with wash buffer before adding the primary antibody.

Protocol 2: Optimizing Antibody Dilutions
  • Prepare a series of dilutions of your primary antibody in your chosen antibody diluent (e.g., blocking buffer). A good starting range might be 1:250, 1:500, 1:1000, 1:2000, 1:4000.

  • Apply each dilution to a separate set of wells or lanes containing your target antigen.

  • Proceed with the standard assay protocol.

  • Analyze the results to identify the dilution that provides the best signal-to-noise ratio.

  • Repeat the process for the secondary antibody.

Visualizing the Process

Non_Specific_Binding cluster_0 Assay Surface (e.g., Microplate Well) cluster_1 Problem: Non-Specific Binding cluster_2 Solution: Effective Blocking Unoccupied Sites Unoccupied Sites Primary Antibody Primary Antibody Unoccupied Sites->Primary Antibody Non-Specific Adsorption Secondary Antibody Secondary Antibody Unoccupied Sites->Secondary Antibody Non-Specific Adsorption Blocking Agent Blocking Agent Unoccupied Sites->Blocking Agent Blocks Sites Primary Antibody_S Primary Antibody Secondary Antibody_S Secondary Antibody Troubleshooting_Workflow High_Background High Background Signal Detected Check_Washing Optimize Washing Protocol? (Increase volume/duration, add detergent) High_Background->Check_Washing Check_Blocking Optimize Blocking Protocol? (Increase time/concentration, change agent) Check_Antibody_Conc Titrate Antibody Concentrations? Check_Blocking->Check_Antibody_Conc If problem persists Re-evaluate Re-run Assay with Optimized Conditions Check_Antibody_Conc->Re-evaluate Success Low Background Achieved Re-evaluate->Success Check_Wasting Check_Wasting Check_Wasting->Check_Blocking If problem persists

Caption: A workflow for troubleshooting high background signals.

References

  • BioGenex. (n.d.). Blocking Reagents Archives. Retrieved from [Link]

  • Unchain Labs. (2025, April 29). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008055080A2 - Method for blocking non-specific protein binding on a functionalized surface.
  • ACS Omega. (2022, March 9). Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand–Analyte Interactions. Retrieved from [Link]

  • Google Patents. (n.d.). US20080108147A1 - Reduction of non-specific binding in immunoassays.
  • G-Biosciences. (2017, May 30). Western Blot Blocking: Tips and Tricks for Blocking Agents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reduction of non-specific binding in immunoassays requiring long incubations. Retrieved from [Link]

  • National Institutes of Health. (2024, March 10). Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses. Retrieved from [Link]

  • Biocompare. (2012, October 8). Tips for Reducing ELISA Background. Retrieved from [Link]

  • ResearchGate. (2024, April 25). What is the optimal blocking buffer (Milk vs BSA) for unpurified antiserum antibodies in western blots?. Retrieved from [Link]

  • ResearchGate. (2018, January 4). How to reduce background signal of ELISA assay?. Retrieved from [Link]

  • ACS Omega. (n.d.). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. Retrieved from [Link]

  • St John's Laboratory Ltd. (2020, November 12). Choosing BSA vs Non-Fat Milk. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection. Retrieved from [Link]

  • American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link]

Sources

"5-Bromo-N,3-dimethoxy-N-methylpicolinamide" optimizing reaction conditions for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this important picolinamide derivative. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction conditions and ensure a successful synthesis.

I. Overview of the Synthesis

The synthesis of this compound, a Weinreb amide, is a critical step in various synthetic pathways. Weinreb amides are valuable intermediates because they allow for the controlled formation of ketones and aldehydes from carboxylic acids by preventing the common issue of over-addition by organometallic reagents.[1][2] The primary route to this target molecule involves the amide coupling of 5-Bromo-3-methoxypicolinic acid with N,O-dimethylhydroxylamine hydrochloride.

The general transformation is depicted below:

Synthesis_Overview 5-Bromo-3-methoxypicolinic_acid 5-Bromo-3-methoxypicolinic acid Product 5-Bromo-N,3-dimethoxy- N-methylpicolinamide 5-Bromo-3-methoxypicolinic_acid->Product N_O_dimethylhydroxylamine_HCl N,O-dimethylhydroxylamine Hydrochloride N_O_dimethylhydroxylamine_HCl->Product Coupling_Reagent_Base Coupling Reagent Base Coupling_Reagent_Base->Product

Caption: General reaction scheme for the synthesis of this compound.

This guide will delve into the nuances of this reaction, focusing on optimizing conditions and troubleshooting common issues.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction is sluggish or shows low conversion to the desired Weinreb amide. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a common issue in amide coupling reactions and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inadequate Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive species for the amine to attack. If the activation is inefficient, the reaction will not proceed to completion.

    • Causality: Coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or CDI (1,1'-Carbonyldiimidazole) react with the carboxylic acid to form a highly reactive activated ester or acylimidazolide, respectively.[3][4][5] This intermediate is then susceptible to nucleophilic attack by the N,O-dimethylhydroxylamine.

    • Solution:

      • Choice of Coupling Reagent: For picolinic acids, which can be sterically hindered, a more potent coupling reagent may be necessary. HATU is often more effective than standard carbodiimides like DCC or EDC, as it forms a more reactive OAt-active ester.[3][6] COMU has also been shown to be a highly efficient coupling reagent, sometimes outperforming HATU.[7]

      • Order of Addition: It is crucial to pre-activate the carboxylic acid with the coupling reagent before adding the N,O-dimethylhydroxylamine hydrochloride and base. A common side reaction with uronium-based coupling reagents like HATU is the formation of a guanidinium by-product from the reaction of the coupling reagent with the amine. Pre-activation for 15-30 minutes can mitigate this.

      • Reaction Time: Some coupling reactions, especially with hindered substrates, may require longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Insufficient or Inappropriate Base: The choice and amount of base are critical, especially when using the hydrochloride salt of the amine.

    • Causality: A tertiary amine base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is required to neutralize the HCl generated from the N,O-dimethylhydroxylamine hydrochloride and to facilitate the coupling reaction. Insufficient base will result in a protonated amine, which is not nucleophilic.

    • Solution:

      • Stoichiometry: Use at least 2 equivalents of base: one to neutralize the amine salt and one to facilitate the coupling. Some protocols recommend up to 2.5 equivalents.[8]

      • Base Strength: DIPEA is a common choice due to its steric bulk, which minimizes side reactions like racemization in chiral substrates.[3] For this achiral synthesis, triethylamine is also a suitable and often more cost-effective option.

  • Solubility Issues: Poor solubility of the starting materials can significantly slow down the reaction rate.

    • Solution:

      • Solvent Choice: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common solvents for amide coupling reactions. If solubility is an issue in DCM, consider using DMF or a mixture of solvents. For some systems, adding THF as a co-solvent can improve solubility.[4]

Question 2: I am observing a significant amount of an unknown byproduct in my reaction mixture. What could it be and how can I prevent its formation?

Answer:

Side product formation can complicate purification and reduce the yield of your target compound. Here are some potential byproducts and their causes:

  • Anhydride Formation:

    • Causality: The activated carboxylic acid intermediate can react with another molecule of the starting carboxylic acid to form a symmetric anhydride. This is more common with carbodiimide coupling reagents.

    • Prevention: Ensure the N,O-dimethylhydroxylamine is present and able to react with the activated intermediate as it is formed. Maintaining a slight excess of the amine component can help.

  • Guanidinium Byproduct:

    • Causality: As mentioned previously, uronium-based coupling reagents like HATU can react with the amine to form a stable guanidinium byproduct.

    • Prevention: Pre-activate the carboxylic acid with the coupling reagent before adding the amine and base.

  • Side Reactions on the Pyridine Ring:

    • Causality: While less common under standard amide coupling conditions, the pyridine ring can be susceptible to certain reactions. For instance, using thionyl chloride to form the acid chloride of picolinic acid has been shown to sometimes lead to chlorination of the pyridine ring.[9]

    • Prevention: Stick to milder coupling reagents like HATU, HBTU, or CDI to avoid harsh conditions that could lead to unwanted side reactions on the heterocyclic ring.

Question 3: My workup and purification are proving difficult, with emulsions forming during extraction and the product being hard to isolate.

Answer:

Workup and purification of picolinamide derivatives can sometimes be challenging. Here are some tips to streamline the process:

  • Emulsion Formation during Extraction:

    • Causality: The presence of polar starting materials, byproducts, and the pyridine nitrogen in the product can lead to the formation of emulsions during aqueous workup.

    • Solution:

      • Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength and density of the aqueous layer.[10]

      • Filtration: If solids are present at the interface, filtering the entire mixture through a pad of Celite can sometimes resolve the issue.[10]

      • Solvent Choice: Using a less polar extraction solvent like ethyl acetate instead of DCM might reduce emulsion formation.

  • Purification Strategy:

    • Aqueous Washes: A standard workup for this type of reaction involves sequential washes with a mild acid (e.g., 1M HCl or citric acid solution) to remove unreacted amine and base, followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid, and finally a brine wash.[3][4]

    • Column Chromatography: If the crude product is not sufficiently pure after extraction, column chromatography on silica gel is a standard method for purification.[11] A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique. Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature.

III. Optimized Experimental Protocol

This protocol is a general guideline and may require optimization for your specific setup and scale.

Materials:

  • 5-Bromo-3-methoxypicolinic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-3-methoxypicolinic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF.

  • Add HATU (1.2 eq) to the solution and stir for 15-30 minutes at room temperature for pre-activation.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in a minimal amount of DMF (if necessary) and add it to the reaction mixture.

  • Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[3][4]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

IV. Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Solution
Low Conversion Inadequate carboxylic acid activationUse a more potent coupling reagent like HATU or COMU; pre-activate the acid.
Insufficient or inappropriate baseUse at least 2 equivalents of a non-nucleophilic base like DIPEA.
Poor solubility of starting materialsUse DMF as a solvent or a co-solvent with DCM.
Byproduct Formation Anhydride formationEnsure a slight excess of the amine is present.
Guanidinium byproduct (with uronium reagents)Pre-activate the carboxylic acid before adding the amine.
Difficult Workup Emulsion formationAdd brine during extraction; consider filtering through Celite.
Purification Challenges Impure crude productPerform sequential acidic and basic washes; purify by column chromatography.

V. Frequently Asked Questions (FAQs)

Q1: Can I use a different coupling reagent, such as DCC or EDC? A1: Yes, carbodiimide coupling reagents like DCC or EDC can be used, but they are generally less reactive than uronium-based reagents like HATU. For a potentially sterically hindered substrate like a substituted picolinic acid, you may experience lower yields or require longer reaction times. If using a carbodiimide, it is highly recommended to use an additive like HOBt or HOAt to improve efficiency and reduce side reactions.

Q2: Is it necessary to use the hydrochloride salt of N,O-dimethylhydroxylamine? A2: The hydrochloride salt is commercially available and more stable than the free amine.[2] Using the salt is standard practice, but it necessitates the use of an additional equivalent of base to liberate the free amine in situ.

Q3: My reaction seems to stall after a certain point. What could be the reason? A3: If the reaction stalls, it could be due to the deactivation of the coupling reagent over time or the formation of unreactive aggregates. Adding a fresh portion of the coupling reagent and base might help to drive the reaction to completion. Also, ensure that your reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate and quench the reaction.

Q4: How do I know if my reaction is complete? A4: The best way to monitor the reaction is by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC, you should see the disappearance of the starting carboxylic acid spot and the appearance of a new, typically less polar, product spot. Staining with an appropriate indicator (e.g., potassium permanganate) can help visualize the spots.

Q5: What is the mechanism of action for HATU? A5: HATU reacts with the carboxylic acid in the presence of a base to form a highly reactive OAt-active ester. The nitrogen atoms in the HOAt leaving group provide anchimeric assistance, accelerating the subsequent nucleophilic attack by the amine to form the amide bond.[6]

HATU_Mechanism Carboxylic_Acid R-COOH Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester HATU HATU HATU->Active_Ester Base Base Base->Active_Ester Amide_Product R-CONH-R' Active_Ester->Amide_Product Amine R'-NH2 Amine->Amide_Product

Caption: Simplified workflow of HATU-mediated amide coupling.

This technical guide provides a comprehensive framework for optimizing the synthesis of this compound. By understanding the underlying chemical principles and potential pitfalls, you can confidently troubleshoot and refine your experimental approach.

VI. References

  • Krishnamoorthy, R., Lam, S. Q., Manley, C. M., & Herr, R. J. (2010). Palladium-Catalyzed Preparation of Weinreb Amides from Boronic Acids and N-Methyl-N-methoxycarbamoyl Chloride. The Journal of Organic Chemistry, 75(4), 1251–1258. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Organic Letters, 15(21), 5554–5557. [Link]

  • Katritzky, A. R., & Zhang, S. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39–44. [Link]

  • Ishihara, K., & Yamamoto, H. (2014). Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids. Supporting Information.[Link]

  • Reddit. (2023). Weinreb amide workup extraction issues. r/OrganicChemistry.[Link]

  • Chemistry The Mystery of Molecules. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent [Video]. YouTube. [Link]

  • Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Org. Synth. 2017, 94, 184-197.[Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chemistry Stack Exchange. (2019, April 13). Synthesis of a weinreb amide from an acid. [Link]

  • Spring, D. R., & Smith, A. M. R. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(31), 3493–3495. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Wikipedia. (2023, November 13). Weinreb ketone synthesis. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. ACS Catalysis, 9(10), 9185–9195. [Link]

  • Chen, C.-Y., & Li, C.-J. (2023). A sequential reaction of picolinamide with benzaldehydes promoted by Pd(TFA)2: rapid access to 4,5-disubstituted 2-(pyridin-2-yl)oxazoles in n-octane. RSC Advances, 13(54), 37913–37917. [Link]

  • Wang, X., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry, 88(16), 11531–11540. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Black, D. S., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Beilstein Journal of Organic Chemistry, 11, 753–759. [Link]

  • Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Org. Synth. 2017, 94, 184-197.[Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. [Link]

  • ResearchGate. (2023, June 17). Sustainable Synthesis of Pyridine Bases from Glycerol. [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • ResearchGate. (1986). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. [Link]

  • ResearchGate. (2020). A Photochemical Protocol for the Synthesis of Weinreb and Morpholine Amides from Carboxylic Acids. [Link]

  • Google Patents. (2005). Novel process for the preparation of weinreb amide derivatives.

Sources

"5-Bromo-N,3-dimethoxy-N-methylpicolinamide" troubleshooting inconsistent experimental results

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with 5-Bromo-N,3-dimethoxy-N-methylpicolinamide (CAS: implied derivative of 5-bromo-3-methoxypicolinic acid).

This molecule is a high-value scaffold in medicinal chemistry, serving as a dual-functional intermediate: the Weinreb amide allows for controlled ketone synthesis, while the 5-bromo motif serves as a handle for palladium-catalyzed cross-coupling. However, the presence of the pyridine nitrogen and the sterically crowding 3-methoxy group creates a unique "chelation trap" that often leads to inconsistent yields.

Module 1: Synthesis & Purity (The "Input" Phase)

The Problem: Users frequently report low yields (<40%) or "sticky" impurities when synthesizing this amide from the parent carboxylic acid using standard coupling reagents (EDC/HOBt or HATU).

Root Cause Analysis:

  • Steric Hindrance: The methoxy group at the C3 position (ortho to the carboxylate) creates significant steric bulk, preventing bulky coupling reagents (like HATU) from effectively activating the carbonyl.

  • Pyridine Interference: The basic pyridine nitrogen can form non-productive salts with coupling reagents or trap the active ester, stalling the reaction.

The Solution: The Acid Chloride Protocol Do not use peptide coupling reagents. The steric congestion requires the higher reactivity of an acid chloride intermediate.

Optimized Protocol
  • Activation: Suspend 5-bromo-3-methoxypicolinic acid in dry DCM. Add Oxalyl Chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of DMF (2-3 drops).

    • Why: Oxalyl chloride converts the acid to the acid chloride, which is small enough to bypass the C3-methoxy steric hindrance.

  • Formation: Once gas evolution ceases (approx. 1-2 h), concentrate the mixture to remove excess oxalyl chloride (critical to prevent side reactions). Redissolve in DCM.

  • Amidation: Add N,O-dimethylhydroxylamine HCl (1.1 eq) and Triethylamine (2.5 eq) at 0°C.

    • Note: You need >2 equivalents of base: one to free the amine, one to sponge up the HCl generated.

Troubleshooting Table: Synthesis
SymptomProbable CauseCorrective Action
Low Yield Incomplete activation due to sterics.Switch from HATU/EDC to Oxalyl Chloride/DMF .
Product stays in Water Pyridine protonation during workup.Ensure aqueous workup pH is >8.0 . If pH is acidic, the pyridine protonates and remains in the aqueous layer.
Dark/Tarred Reaction Exotherm during acid chloride formation.Add Oxalyl Chloride dropwise at 0°C . Do not rush.

Module 2: Nucleophilic Addition (The "Ketone" Phase)

The Problem: When adding Grignard reagents (R-MgBr) to convert the Weinreb amide to a ketone, users often observe over-addition (tertiary alcohol formation) or no reaction , despite the theoretical "self-quenching" nature of Weinreb amides.

Root Cause Analysis: The "Tridentate Trap" In standard Weinreb amides, the metal (Mg) chelates between the carbonyl oxygen and the methoxy nitrogen, forming a stable 5-membered ring.

  • In this molecule: The Pyridine Nitrogen and the 3-Methoxy Oxygen can also coordinate to the Magnesium. This creates a hyper-stable or distorted chelate that either:

    • Prevents collapse: The intermediate is too stable to hydrolyze easily.

    • Disrupts protection: The extra coordination breaks the "Weinreb state," allowing the ketone to form during the reaction, leading to a second attack (over-addition).

Workflow Visualization

G Start Weinreb Amide (Substrate) Mg_Add Add R-MgBr (-78°C) Start->Mg_Add Intermediate Tetrahedral Intermediate (Stable Chelate) Mg_Add->Intermediate Standard Path Quench Acidic Quench (HCl/H2O) Intermediate->Quench Side_Product Tertiary Alcohol (Over-addition) Intermediate->Side_Product WARMING > -20°C (Chelate Collapse) Product Desired Ketone Quench->Product

Caption: The critical path for Weinreb ketone synthesis. Premature warming breaks the stable intermediate, causing over-addition.

FAQ: Grignard Troubleshooting

Q: Why am I getting the tertiary alcohol (over-addition)? A: You likely allowed the reaction to warm up too fast. The "Tridentate Trap" makes the intermediate sensitive.

  • Fix: Keep the reaction at -78°C for the entire addition. Quench the reaction while it is still cold (inverse quench: pour the reaction mixture into acidic water, not water into the reaction).

Q: The reaction stalls; I recover starting material. A: The 3-methoxy group is sterically blocking the approach of the Grignard reagent.

  • Fix: Use LaCl3·2LiCl (Lanthanum salts) as an additive. This promotes addition by coordinating to the carbonyl oxygen more strongly than the magnesium, overcoming the steric barrier.

Module 3: Cross-Coupling (The "Bromine" Phase)

The Problem: Suzuki or Buchwald-Hartwig couplings at the C5-position often result in catalyst death (black Pd precipitation) and low conversion.

Root Cause Analysis: The pyridine nitrogen is a potent ligand. It can displace the phosphine ligands on your Palladium catalyst, forming an inactive "Pd-Pyridine" complex. This shuts down the catalytic cycle.

Optimized Catalyst System

To prevent pyridine poisoning, you must use a ligand that is bulky enough to prevent the pyridine from binding to the Palladium center.

  • Recommended Catalyst: Pd(dppf)Cl2 (for Suzuki) or Pd2(dba)3 + XPhos (for Buchwald).

    • Why: XPhos is extremely bulky; it shields the Pd center, making it physically impossible for the pyridine nitrogen to coordinate.

  • Base Selection: Use K3PO4 or Cs2CO3 . Avoid strong alkoxides (NaOtBu) if the amide is sensitive to hydrolysis.

Troubleshooting Table: Cross-Coupling
SymptomProbable CauseCorrective Action
No Conversion (SM recovered) Catalyst Poisoning by Pyridine N.Switch to bulky ligands: XPhos , SPhos , or BrettPhos .
Hydrolysis of Amide Base is too strong/nucleophilic.Switch from NaOH/NaOEt to K3PO4 or K2CO3 in dioxane/water.
Protodebromination (Bromine replaced by H)Hydride source present (often from solvent).Ensure solvents are anhydrous and degassed. Avoid alcohols (MeOH/EtOH) as co-solvents if this occurs.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818.

  • Knochel, P.; et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie International Edition, 2003 , 42(36), 4302-4320.

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50.

  • Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004 . (Context on Pyridine Reactivity).

"5-Bromo-N,3-dimethoxy-N-methylpicolinamide" minimizing degradation during storage

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-06-001

Version: 1.0

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with 5-Bromo-N,3-dimethoxy-N-methylpicolinamide. The stability and purity of this compound are critical for obtaining reliable and reproducible experimental results. This document provides a comprehensive overview of best practices for storage and handling to minimize degradation, along with troubleshooting guidance for common stability-related issues. Our recommendations are based on the chemical properties of the molecule's constituent functional groups and established principles of organic compound stability.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its stability?

A1: The stability of this compound is primarily influenced by three key structural features: the N-methylpicolinamide moiety, the bromo substituent on the pyridine ring, and the two methoxy groups. The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions. The brominated aromatic ring can be sensitive to photodegradation. The electron-rich methoxy-substituted pyridine ring may be prone to oxidation.

Q2: I've noticed a slight discoloration (yellowing) of the solid compound over time. What could be the cause?

A2: Discoloration of solid this compound is often an early indicator of degradation. This could be due to minor oxidation of the pyridine ring or photolytic degradation, especially if the compound has been exposed to light and air. For sensitive applications, it is advisable to perform a purity check using a suitable analytical method like HPLC or LC-MS.

Q3: Can I store solutions of this compound for extended periods?

A3: For optimal results, it is strongly recommended to prepare solutions of this compound fresh for each experiment. If short-term storage is necessary, solutions should be kept at low temperatures (2-8 °C) and protected from light. For longer-term storage, aliquoting and freezing at -20 °C or -80 °C in an anhydrous, aprotic solvent is preferable to minimize the risk of hydrolysis and other degradation pathways.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this exact molecule are not extensively documented in the literature, based on its structure, the following are plausible:

  • Hydrolysis: Cleavage of the amide bond would yield 5-bromo-3-methoxypicolinic acid and N,N-dimethylamine.

  • Photodegradation: Exposure to UV light could potentially lead to debromination of the pyridine ring.

  • Oxidation: The electron-rich pyridine ring could be oxidized to form N-oxides or hydroxylated species. The methoxy groups could also be susceptible to oxidative demethylation.

Troubleshooting Guide: Minimizing Degradation

This section addresses specific issues you may encounter and provides actionable solutions to mitigate degradation.

Issue 1: Inconsistent or non-reproducible experimental results.

  • Potential Cause: Degradation of the compound after being dissolved in a protic or aqueous solvent.

  • Troubleshooting Steps:

    • Solvent Choice: If your experimental conditions permit, use anhydrous, aprotic solvents (e.g., DMSO, DMF, acetonitrile) for preparing stock solutions.

    • Fresh Preparation: Always prepare working solutions fresh from a solid sample or a recently prepared stock solution.

    • pH Control: If aqueous buffers are necessary, use a neutral or near-neutral pH and minimize the time the compound spends in the aqueous environment.

    • Purity Verification: Analyze your stock solution by HPLC or LC-MS to check for the presence of degradation products.

Issue 2: Appearance of new peaks in HPLC or LC-MS analysis of an older sample.

  • Potential Cause: The compound has degraded during storage.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (see "Recommended Storage Protocols" section below).

    • Forced Degradation Study: To tentatively identify the degradation products, you can perform a forced degradation study. This involves exposing the compound to stress conditions (acid, base, oxidation, heat, light) to accelerate the formation of degradants, which can then be analyzed.[1]

    • Mass Analysis: Use LC-MS to determine the mass of the unknown peaks and infer their potential structures based on likely degradation pathways.

Issue 3: Reduced potency or activity of the compound in a biological assay.

  • Potential Cause: A decrease in the concentration of the active parent compound due to degradation.

  • Troubleshooting Steps:

    • Confirm Purity: Use a quantitative analytical method (e.g., HPLC with a standard curve) to determine the actual concentration of the intact compound in your stock or working solutions.

    • Prepare Fresh Solutions: Repeat the experiment using a freshly prepared solution from a solid sample that has been properly stored.

    • Inert Atmosphere: When preparing solutions for sensitive assays, consider degassing the solvent with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen and minimize oxidative degradation.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting potential degradation issues with this compound.

G cluster_observe Observation cluster_investigate Investigation cluster_action Corrective Actions cluster_confirm Confirmation observe Inconsistent Results / New Analytical Peaks / Reduced Activity check_storage Review Storage Conditions (Temp, Light, Humidity) observe->check_storage Potential Storage Issue check_solution Assess Solution Prep (Solvent, Age, pH) observe->check_solution Potential Solution Issue optimize_storage Optimize Storage (Aliquot, Freeze, Desiccate) check_storage->optimize_storage fresh_prep Prepare Fresh Solutions Under Inert Atmosphere check_solution->fresh_prep purity_analysis Perform Purity Analysis (HPLC, LC-MS) fresh_prep->purity_analysis Optional: Confirm Purity confirm Re-run Experiment & Confirm Reproducibility fresh_prep->confirm optimize_storage->purity_analysis purity_analysis->confirm

Caption: Troubleshooting workflow for degradation of this compound.

Recommended Storage Protocols

To ensure the long-term stability of this compound, adhere to the following storage protocols.

Solid Compound Storage
  • Temperature: Store at 2-8°C for short-term storage. For long-term storage, -20°C is recommended.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Humidity: Store in a dry environment. The use of a desiccator is highly recommended to prevent moisture uptake, which can lead to hydrolysis.

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Solution Storage
  • Solvent: Use anhydrous, aprotic solvents (e.g., DMSO, DMF) for stock solutions.

  • Temperature: Store stock solutions in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Duration: It is best practice to use freshly prepared solutions. If stored, use within a few days for refrigerated solutions and within a month for frozen solutions, after which purity should be re-verified.

Parameter Condition Rationale Potential Degradation Pathway Mitigated
Temperature 2-8°C (short-term) -20°C (long-term)Reduces the rate of all chemical reactions.Thermal degradation, Hydrolysis
Light Amber vial / DarkPrevents energy input that can break chemical bonds.Photodegradation (e.g., debromination)
Humidity Desiccated / DryMinimizes water availability.Hydrolysis of the amide bond
Atmosphere Inert (Argon/Nitrogen)Excludes oxygen.Oxidation of the pyridine ring and methoxy groups

Experimental Protocol: Purity Analysis by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required for your specific instrumentation.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Vortex until fully dissolved.

    • Dilute to a working concentration of approximately 50 µg/mL with the mobile phase.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

      • Start with a gradient of 95% A / 5% B, ramping to 5% A / 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Diode array detector (DAD) scanning from 200-400 nm; monitor at a specific wavelength (e.g., 254 nm or the compound's λmax).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared sample.

    • Integrate the peak corresponding to the parent compound and any other observed peaks.

    • Purity can be estimated by the area percentage of the main peak. The appearance of new, smaller peaks, especially in comparison to a freshly prepared sample, indicates the presence of degradation products.

References

  • Forced degradation is a degradation of new drug substance and drug product at conditions more severe than accelerated conditions. It is required to demonstrate specificity of stability indicating methods and also provides an insight into degradation pathways and degradation products of the drug substance and helps in elucidation of the structure of the degradation products. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • Effect of Humidity Level on Tablet Stability. Pharmaguideline. Available at: [Link]

Sources

"5-Bromo-N,3-dimethoxy-N-methylpicolinamide" addressing batch-to-batch variability

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Batch-to-Batch Variability

Welcome to the technical support resource for 5-Bromo-N,3-dimethoxy-N-methylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common yet complex issue of batch-to-batch variability. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that can arise during the synthesis, purification, and analysis of this compound, with a focus on identifying and resolving sources of variability between batches.

Q1: My latest batch of this compound shows a different purity profile by HPLC compared to previous batches. What could be the cause?

A1: An altered HPLC purity profile is a primary indicator of batch-to-batch variability. The root cause often lies in subtle shifts in the manufacturing process or raw materials.[1][2] Here’s a systematic approach to troubleshoot this issue:

Underlying Causes & Investigation:

  • Raw Material Inconsistency: The quality of starting materials is paramount. Even slight variations in the purity of precursors can introduce new impurities or alter reaction kinetics.

  • Reaction Condition Drift: Minor changes in reaction temperature, time, or reagent stoichiometry can lead to the formation of side-products.

  • Work-up and Purification Inconsistencies: Variations in extraction, washing, or crystallization procedures can affect the final impurity profile.[3]

  • Compound Instability: Degradation of the final compound or intermediates can occur if not handled and stored correctly.[4]

Troubleshooting Workflow:

To systematically identify the source of the discrepancy, a methodical approach is necessary.

HPLC_Troubleshooting cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Root Causes A Discrepant HPLC Profile B Review Synthesis Batch Records A->B Compare process parameters C Re-analyze Starting Materials A->C Test retained samples D Analyze Crude Reaction Mixture A->D Identify side-products E Evaluate Purification Efficacy A->E Compare yields & purity G Reaction Condition Shift B->G I Product Degradation B->I Check for deviations in storage F Raw Material Variation C->F D->G H Inefficient Purification D->H E->H

Caption: Troubleshooting workflow for inconsistent HPLC profiles.

Experimental Protocol: Comparative HPLC Analysis

  • Sample Preparation: Prepare samples of the new batch, a retained sample of a "golden" (reference) batch, and if possible, the crude pre-purification material of the new batch. Dissolve each in a suitable solvent (e.g., acetonitrile/water) to a concentration of 1 mg/mL.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Compare the chromatograms for new or enlarged impurity peaks in the current batch relative to the reference batch. The crude sample analysis will help distinguish between impurities formed during the reaction versus those introduced during work-up.

Q2: I'm observing poor reproducibility in my bioassays with different batches of the compound. Could this be related to its physicochemical properties?

A2: Absolutely. Inconsistent biological activity, even with high purity by HPLC, often points to variability in the solid-state properties of the active pharmaceutical ingredient (API).[3]

Key Physicochemical Properties to Investigate:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with the same chemical composition but different physical properties, including solubility and dissolution rate. This can significantly impact bioavailability.[3]

  • Particle Size Distribution: Variations in particle size can alter the surface area available for dissolution, affecting how quickly the compound becomes available in an assay.[1]

  • Hygroscopicity: The tendency to absorb moisture from the air can change the effective concentration of the compound.

Data Summary: Impact of Physicochemical Properties

PropertyBatch ABatch BPotential Impact on Bioassay
Purity (HPLC) 99.5%99.6%Negligible
Dominant Polymorph Form IForm IIDifferent solubility can lead to varied effective concentrations.
Mean Particle Size 50 µm15 µmSmaller particles may dissolve faster, leading to higher initial exposure.
Moisture Content 0.1%1.5%Higher water content reduces the amount of active compound weighed.

Experimental Protocol: Polymorph Screening by XRPD

  • Sample Preparation: Gently grind a small amount (10-20 mg) of each batch to a fine powder.

  • X-Ray Powder Diffraction (XRPD) Analysis:

    • Mount the powder on a zero-background sample holder.

    • Collect a diffraction pattern over a 2θ range of 5° to 40°.

    • Data Analysis: Compare the diffraction patterns of the different batches. Different peak positions indicate the presence of different polymorphs.

Q3: My synthesis of this compound is resulting in inconsistent yields and the formation of a persistent impurity. How can I improve the process?

A3: Inconsistent yields and recurring impurities often stem from a lack of process robustness. A deeper understanding of the reaction mechanism and critical process parameters is needed. While a specific synthesis for this exact molecule is not widely published, we can infer a likely synthetic route and potential pitfalls based on related picolinamide syntheses.[5][6][7]

Plausible Synthetic Pathway & Critical Control Points:

A plausible synthesis involves the amidation of a suitable picolinic acid derivative. The bromination step could be a source of variability.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Key Steps & Intermediates cluster_2 Final Product A 3-Methoxy-picolinic acid derivative C Amide Coupling A->C B N,O-Dimethylhydroxylamine B->C D N,3-dimethoxy-N-methylpicolinamide C->D E Bromination D->E F This compound E->F

Caption: Plausible synthetic pathway for this compound.

Troubleshooting the Bromination Step:

Bromination of pyridine rings can sometimes lead to the formation of regioisomers or over-brominated species.

Experimental Protocol: Optimizing Bromination

  • Reagent Screening: Compare different brominating agents, such as N-Bromosuccinimide (NBS) and liquid bromine. NBS is often milder and more selective.[8]

  • Solvent Effects: Test a range of solvents (e.g., dichloromethane, acetonitrile, acetic acid) as they can influence the reactivity and selectivity of the bromination.

  • Temperature Control: Run the reaction at various temperatures (e.g., 0°C, room temperature, 40°C) to find the optimal balance between reaction rate and impurity formation.

  • In-Process Control (IPC): Use thin-layer chromatography (TLC) or rapid HPLC analysis to monitor the reaction progress and identify the point of maximum product formation before significant side-products appear.

Purification Strategy: Salt Formation

If an impurity is difficult to remove by standard crystallization, consider converting the picolinamide to a salt. This alters its solubility characteristics and may allow for more effective purification through crystallization or extraction.[3] The free base can then be regenerated.

Conclusion

Batch-to-batch variability is a multifaceted challenge that requires a systematic and scientifically grounded approach to resolve.[9] By carefully examining raw materials, reaction conditions, purification methods, and the final compound's physicochemical properties, researchers can identify root causes and implement effective control strategies. This ensures the delivery of a consistent and reliable product for downstream applications.

References

  • Amerigo Scientific. This compound. [Link]

  • National Institutes of Health. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]

  • Regis Technologies. Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. [Link]

  • ResearchGate. Synthesis of picolinamide amide derivatives. [Link]

  • Terriva. Why Batch-to-Batch Variability Happens (Even With the Same Recipe). [Link]

  • Cell and Gene. Defining The Root Cause Of Batch-To-Batch Variability. [Link]

  • YouTube. Managing small-Scale API variability in formulation development. [Link]

  • ResearchGate. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link]

  • ResearchGate. Re-exploring the N-phenylpicolinamide derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. [Link]

  • National Institutes of Health. Regulatory Knowledge Guide for Small Molecules. [Link]

  • National Institutes of Health. Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. [Link]

  • Moravek. Common API Mistakes and How To Avoid Them. [Link]

  • Beilstein Archives. Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives. [Link]

  • PQRI. What are the most frequent causes of variation in Pharmaceutical Manufacturing?. [Link]

  • PharmaSource. Small Molecule API Development in Pharmaceutical Manufacturing: A Comprehensive Guide. [Link]

  • Sartorius. Reducing Batch-to-Batch Variability of Botanical Drug Products. [Link]

  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ResearchGate. ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]

  • PubChem. 5-Bromo-3-iodo-N-methoxy-N-methylpicolinamide. [Link]

  • PubChem. 5-Bromo-6,7-dimethoxy-1-methyl-8-nitroisoquinoline. [Link]

  • PubChem. 5-Bromo-3-methoxy-N-methylpyrazin-2-amine. [Link]

  • PubChem. 5-Bromo-3-methyl-2-nitropyridine. [Link]

Sources

Technical Support Center: Optimizing Scaffold Utilization of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Application of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide for Receptor Selectivity Reference Code: TSC-BDMP-2025 Audience: Medicinal Chemists, Lead Optimization Specialists

Executive Summary: The Selectivity Triad

You are likely employing This compound (hereafter 5-BDMP ) as a linchpin intermediate in the synthesis of allosteric modulators (e.g., mGlu5 NAMs) or kinase inhibitors.

This scaffold offers a unique "Selectivity Triad" for drug design:

  • C2-Weinreb Amide: Enables the precise installation of lipophilic side chains (via ketone formation) without over-addition, critical for filling hydrophobic receptor pockets.

  • C3-Methoxy Group: Provides the "Ortho-Effect." It sterically forces the C2-substituent out of planarity, locking the molecule into a bioactive conformation that discriminates between homologous receptors (e.g., mGlu1 vs. mGlu5).

  • C5-Bromine: A versatile handle for late-stage diversification (Suzuki/Buchwald couplings) to tune solubility and metabolic stability.

This guide addresses the specific synthetic and design challenges encountered when using 5-BDMP to build high-selectivity libraries.

Module 1: Synthetic Integrity & Chemo-Selectivity

Q: I am observing debromination (loss of the C5-Br) when reacting the Weinreb amide with organolithium reagents. How do I prevent this?

A: This is a classic competition between Nucleophilic Acyl Substitution (at the amide) and Lithium-Halogen Exchange (at the bromine). The C5-Bromine on a pyridine ring is highly susceptible to exchange with alkyl-lithiums (


-BuLi), often faster than the Weinreb addition.

Troubleshooting Protocol: The "Turbo-Grignard" Switch

To retain the bromine for future functionalization, you must switch from organolithiums to organomagnesiums, specifically using the Knochel Turbo-Grignard method.

  • Reagent Choice: Do not use

    
    -BuLi. Use Isopropylmagnesium chloride lithium chloride complex (
    
    
    
    -PrMgCl·LiCl)
    if you need to generate the nucleophile in situ, or simply use a standard Grignard reagent (R-MgBr) for the attack.
  • Temperature Control:

    • Standard Grignard: Perform addition at 0°C to -10°C . The magnesium-carbon bond is less polarized than the lithium-carbon bond, significantly reducing the rate of halogen exchange at the C5 position.

    • Lithium Mandate: If you must use an organolithium (e.g., for a specific heteroaryl coupling), you must perform the reaction at -78°C and complete the addition in under 15 minutes to kinetically favor the amide attack.

Data Validation:

Reagent Temp C5-Br Retention Yield (Ketone) Mechanism Dominance

|


-BuLi | -78°C | < 40% | Low | Li-Hal Exchange (Side Rxn) |
| PhMgBr | 0°C | > 95%  | High  | Nucleophilic Attack (Desired) |
| 

-PrMgCl·LiCl | -20°C | > 90% | High | Nucleophilic Attack (Desired) |

Module 2: Cross-Coupling & Catalyst Poisoning

Q: My Suzuki couplings at the C5-position are stalling, even with high catalyst loading. Is the Weinreb amide interfering?

A: Yes. The 5-BDMP scaffold is a potential "chelating trap." The pyridine nitrogen, combined with the Weinreb oxygen (methoxy) or the C3-methoxy oxygen, can form stable complexes with Palladium (Pd), effectively poisoning the catalytic cycle.

Troubleshooting Protocol: Ligand Overpowering

You need a catalyst system with bulky, electron-rich ligands that out-compete the substrate for Pd coordination.

  • Recommended Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂ + XPhos .

    • Why: XPhos and dppf are bulky bidentate or Buchwald ligands that prevent the formation of stable Pd-N(pyridine) species.

  • Base Selection: Switch from Carbonates (

    
    ) to Phosphates (
    
    
    
    ).
    • Insight: Phosphate bases often improve turnover in heteroaryl couplings involving electron-deficient pyridines like 5-BDMP.

  • Order of Operations:

    • If possible, perform the C5-Suzuki coupling FIRST , then convert the Weinreb amide to the ketone. The resulting biaryl system is often less chelating than the compact 5-BDMP precursor.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision matrix for processing 5-BDMP to maximize yield and selectivity.

G Start Start: 5-BDMP Scaffold (this compound) Decision Decision: Target Moiety Priority? Start->Decision PathA Path A: C5-Library Expansion (Suzuki/Buchwald) Decision->PathA Diversity First PathB Path B: C2-Ketone Formation (Weinreb Addition) Decision->PathB Core Assembly First RiskA Risk: Catalyst Chelation Fix: Use Bulky Ligands (XPhos) PathA->RiskA OutcomeA Intermediate: Biaryl-Amide (Stable for storage) PathA->OutcomeA RiskB Risk: C5-Br Exchange Fix: Use Grignard (Not Li) PathB->RiskB OutcomeB Intermediate: Bromo-Ketone (Reactive, use immediately) PathB->OutcomeB Final Final Target: Selective Ligand (e.g., mGlu5 NAM) OutcomeA->Final OutcomeB->Final

Figure 1: Chemoselective workflow for 5-BDMP. Path selection depends on whether library diversity (Path A) or core scaffold assembly (Path B) is the immediate priority.

Module 4: Mechanism of Selectivity (SAR)

Q: How does the 3-Methoxy group actually improve receptor selectivity?

A: The 3-methoxy group is not just a passive substituent; it is a conformation-locking element .

  • The Torsion Effect: In the absence of the 3-OMe, the pyridine ring and the C2-carbonyl (amide or ketone) can rotate to achieve planarity (conjugation).

  • The Lock: The 3-OMe group introduces steric clash with the carbonyl oxygen. This forces the C2-substituent to twist out of the plane of the pyridine ring (dihedral angle > 40°).

  • The Result: Many target receptors (like mGlu5 ) have narrow, hydrophobic allosteric pockets that require this specific "twisted" conformation. Homologous receptors (like mGlu1) may require a planar conformation. By locking the twist, you chemically prohibit binding to the off-target receptor.

Diagram: The Selectivity Lock

SAR Substrate 5-BDMP Scaffold Effect 3-OMe Steric Clash Substrate->Effect Intramolecular Force Conformation Twisted Conformation (Non-Planar) Effect->Conformation Locks Geometry Binding Selective Binding (e.g., mGlu5 Pocket) Conformation->Binding Matches Pocket Rejection Rejection by Isoforms (e.g., mGlu1 requires planar) Conformation->Rejection Steric Mismatch

Figure 2: Pharmacophore mapping demonstrating how the 3-OMe group enforces the bioactive conformation required for subtype selectivity.

FAQ: Rapid Response

Q: Can I reduce the Weinreb amide directly to an aldehyde using DIBAL-H? A: Yes, but proceed with caution. The 5-Br and 3-OMe groups make the ring electron-rich, which can stabilize the tetrahedral intermediate. However, over-reduction to the alcohol is a risk if the temperature rises above -78°C. Recommendation: Use LiAlH₄ (0.5 equiv) or DIBAL-H at strictly -78°C, and quench with Rochelle's salt to break the aluminum emulsion.

Q: Is 5-BDMP stable in solution? A: It is stable in non-nucleophilic organic solvents (DCM, THF, EtOAc). However, avoid prolonged storage in protic solvents (MeOH/EtOH) with strong acids or bases, as the amide bond can hydrolyze, or the methoxy group can undergo demethylation under harsh Lewis acidic conditions.

References

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Source: ACS Medicinal Chemistry Letters (2015).[1] Relevance: Establishes the utility of picolinamide scaffolds and the "ortho-effect" in designing selective mGlu5 NAMs. URL:[Link]

  • Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Source: Molecules (2019).[2] Relevance: Comprehensive review on the chemoselectivity of Weinreb amides, including troubleshooting nucleophilic attacks in the presence of competing electrophiles. URL:[Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021). Relevance: Discusses the SAR (Structure-Activity Relationship) of methoxy/bromo-substituted rings in tubulin inhibition and receptor binding pockets. URL:[Link]

  • Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. Source: Journal of Organic Chemistry (2021). Relevance: Validates the use of Grignard reagents (over Lithium) for selective addition to Weinreb amides to prevent side reactions. URL:[Link]

Sources

Technical Support Center: Scalable Synthesis of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Critical Process Parameters (CPP)

Welcome to the Technical Support Center. This guide addresses the scale-up challenges for 5-Bromo-N,3-dimethoxy-N-methylpicolinamide , a critical intermediate often used in the synthesis of kinase inhibitors and GPCR ligands.

The synthesis primarily involves the amidation of 5-bromo-3-methoxypicolinic acid with N,O-dimethylhydroxylamine . While Weinreb amide formation is generally considered routine, this specific substrate presents unique challenges due to the steric hindrance imposed by the ortho-methoxy group (C3 position) and the electron-deficient nature of the pyridine ring.

Critical Process Parameters (CPPs)
ParameterSpecificationImpact on Scale-Up
Reagent Stoichiometry Amine (1.1–1.2 eq)Excess amine is required to drive the reaction to completion due to steric shielding.
Temperature Control < 0°C (Activation)Exotherms during acid chloride formation can degrade the sensitive methoxy-pyridine core.
Water Content < 0.1% (Solvent)Moisture competes with the amine for the activated ester/acid chloride, regenerating the starting acid.
pH during Workup pH 7–8Weinreb amides can hydrolyze under strongly acidic/basic conditions; pyridines can form water-soluble salts at low pH.

Synthesis Strategy & Logic

The most robust route for scaling this ortho-hindered system is via the Acid Chloride Method or using T3P (Propylphosphonic anhydride) . Standard carbodiimide couplings (EDC/HOBt) often fail or suffer from slow kinetics due to the C3-methoxy group blocking the trajectory of the bulky active ester intermediate.

Mechanistic Pathway

The C3-methoxy group acts as a "gatekeeper," creating steric bulk around the C2-carbonyl. We recommend converting the acid to the acid chloride (smallest activated species) to overcome this barrier.

SynthesisPath Start 5-Bromo-3-methoxypicolinic Acid (CAS 1142191-66-9) Activation Activation Step (Oxalyl Chloride/DMF cat.) [-HCl, -CO, -CO2] Start->Activation DCM, 0°C Intermediate Acid Chloride Intermediate (Highly Reactive) Activation->Intermediate Amidation Amidation (N,O-Dimethylhydroxylamine HCl) + Base (DIPEA/TEA) Intermediate->Amidation Addition to Amine/Base mix Product This compound (CAS 1171919-90-6) Amidation->Product >90% Conversion

Figure 1: Recommended synthetic pathway via Acid Chloride activation to overcome steric hindrance.

Troubleshooting Guide (Q&A)

Issue 1: Low Conversion & Stall

User Question: "I am using EDC/HOBt in DMF, but the reaction stalls at 60% conversion after 24 hours. Adding more coupling agent doesn't help. Why?"

Technical Insight: The ortho-methoxy group at the C3 position creates significant steric hindrance. The bulky HOBt-active ester is too crowded to be efficiently attacked by the secondary amine (N,O-dimethylhydroxylamine). Furthermore, the electron-deficient pyridine ring reduces the nucleophilicity of the carbonyl oxygen, making initial activation slower.

Solution: Switch to a less sterically demanding activation method.

  • Recommended: Oxalyl Chloride/DMF (catalytic) in DCM. The resulting acid chloride is planar and small, easily bypassing the steric gate.

  • Alternative: T3P (50% in EtOAc) . T3P is excellent for hindered couplings and offers a very clean workup (water-soluble byproducts).

Issue 2: Impurity Formation (Dimerization)

User Question: "I see a large impurity peak by LCMS with M+ mass corresponding to a symmetric anhydride or dimer. How do I prevent this?"

Technical Insight: This occurs when the activation is too fast relative to the amidation, or if water is present. If you use a slight deficit of the amine, the activated acid reacts with unreacted acid to form a symmetric anhydride.

Solution:

  • Order of Addition: Ensure the N,O-dimethylhydroxylamine is present in slight excess (1.2 eq) and is fully dissolved with the base (DIPEA/TEA) before adding the activated acid chloride.

  • Inverse Addition: Slowly add the acid chloride solution into the amine/base solution. This ensures the amine is always in high local concentration relative to the activated species.

Issue 3: Low Yield During Workup (Emulsions)

User Question: "The reaction looks clean on TLC, but I lose 40% of the mass during aqueous workup. The layers separate poorly."

Technical Insight: Two factors are at play:

  • Pyridine Solubility: The product contains a basic pyridine nitrogen. If the aqueous wash is too acidic (pH < 4), the product protonates and stays in the water layer.

  • Weinreb Amide Solubility: These amides are moderately polar and water-soluble.

Solution:

  • pH Control: Quench with Sat. NaHCO₃ to ensure pH is ~8. Do not use strong acid washes (like 1M HCl) unless you strictly control the pH to keep it above the pKa of the pyridine (~3-4).

  • Salting Out: Saturate the aqueous layer with NaCl (brine) to force the organic product out (Salting-out effect).

  • Extraction Solvent: Use DCM or Chloroform rather than EtOAc for extraction; chlorinated solvents are better at extracting polar pyridines.

Detailed Experimental Protocol (Scale-Up Ready)

Objective: Synthesis of this compound (100g Scale). Method: Acid Chloride Activation.[1]

Reagents
  • 5-Bromo-3-methoxypicolinic acid (1.0 eq)

  • Oxalyl Chloride (1.2 eq)

  • DMF (Catalytic, 0.05 eq)

  • N,O-Dimethylhydroxylamine HCl (1.2 eq)

  • Triethylamine (TEA) or DIPEA (2.5 eq)

  • Dichloromethane (DCM) (10 vol)

Step-by-Step Procedure
  • Activation (Acid Chloride Formation):

    • Charge 5-Bromo-3-methoxypicolinic acid and DCM (5 vol) into Reactor A.

    • Cool to 0–5°C .[1]

    • Add catalytic DMF.

    • Add Oxalyl Chloride dropwise over 60 mins, maintaining internal temp < 10°C. Caution: Gas evolution (CO, CO₂, HCl).

    • Stir at room temperature (20–25°C) for 2 hours. Confirm conversion to Acid Chloride (take an aliquot, quench with MeOH, check for Methyl Ester via HPLC/TLC).

    • Concentrate the mixture under reduced pressure to remove excess Oxalyl Chloride (Critical step to prevent side reactions). Re-dissolve in fresh DCM (5 vol).

  • Amidation:

    • In Reactor B, charge N,O-Dimethylhydroxylamine HCl, TEA, and DCM (5 vol).

    • Cool Reactor B to 0–5°C .

    • Slowly add the Acid Chloride solution from Reactor A into Reactor B over 60 mins.

    • Allow to warm to room temperature and stir for 4 hours.

  • Workup:

    • Quench with Sat. NaHCO₃ (5 vol). Stir for 15 mins.

    • Separate layers.[2][3][4] Re-extract aqueous layer with DCM (2 x 3 vol).

    • Combine organics and wash with Brine (5 vol).

    • Dry over Na₂SO₄, filter, and concentrate.[3][4]

  • Crystallization (Optional but Recommended):

    • The crude oil often solidifies. Recrystallize from EtOAc/Heptane (1:3) to remove trace amine salts and color.

Troubleshooting Decision Tree

Troubleshooting Problem Problem Detected LowYield Low Yield / Conversion Problem->LowYield Impurity Impurity Profile Problem->Impurity CheckActivation Check Activation: Did Acid Chloride form? LowYield->CheckActivation CheckpH Check Workup pH: Is product in Aq layer? LowYield->CheckpH Dimer/Anhydride Dimer/Anhydride Impurity->Dimer/Anhydride Excess Acid Cl Yes Yes CheckActivation->Yes Steric Hinderance No No CheckActivation->No Moisture? Yes (pH < 4) Yes (pH < 4) CheckpH->Yes (pH < 4) Protonated Pyridine Increase Temp or\nSwitch to T3P Increase Temp or Switch to T3P Yes->Increase Temp or\nSwitch to T3P Dry Solvents/Reagents Dry Solvents/Reagents No->Dry Solvents/Reagents Adjust to pH 8\nRe-extract Adjust to pH 8 Re-extract Yes (pH < 4)->Adjust to pH 8\nRe-extract Inverse Addition\n(Add Acid Cl to Amine) Inverse Addition (Add Acid Cl to Amine) Dimer/Anhydride->Inverse Addition\n(Add Acid Cl to Amine)

Figure 2: Decision tree for diagnosing common synthetic failures.

References

  • ChemicalBook. (n.d.). 3-Bromo-5-methoxypyridine Synthesis & Analogues. Retrieved from

  • ChemSpider Synthetic Pages. (2012). Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. Retrieved from

  • National Institutes of Health (NIH). (2009). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Retrieved from

  • Splendid Lab. (n.d.). Product Catalog: this compound. Retrieved from

  • Katritzky, A. R., et al. (2002).[2] An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, (xi), 39-44.[2] Retrieved from

Sources

"5-Bromo-N,3-dimethoxy-N-methylpicolinamide" interpreting unexpected spectroscopic results

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Unexpected Spectroscopic Data for Catalog #AD-01556 Target Molecule: 5-Bromo-N,3-dimethoxy-N-methylpicolinamide Molecular Formula: C


H

BrN

O

| MW: 275.10 g/mol

Introduction

Welcome to the technical support hub for This compound . This guide addresses common "false positives" regarding purity that arise during the characterization of this intermediate.

This molecule contains two structural features that frequently generate confusing spectroscopic data:

  • Weinreb Amide Moiety: The N-methoxy-N-methylamide group exhibits restricted rotation, often mimicking impurities in NMR.

  • Bromine Substituent: The natural isotopic distribution of bromine creates complex mass spectral patterns often mistaken for co-eluting byproducts.

Module 1: NMR Troubleshooting (The "Rotamer" Issue)

Issue Description

User Observation: "My


H NMR spectrum in CDCl

shows doubled peaks. The N-methyl group appears as two distinct singlets (or a very broad hump) instead of one. The integral ratio is non-integer (e.g., 0.6 : 0.4).[1] Is my sample contaminated with a regioisomer?"
Technical Diagnosis

Verdict: The sample is likely pure. You are observing rotamers .

Mechanism: Weinreb amides possess significant partial double-bond character between the carbonyl carbon and the nitrogen (


). This restricts free rotation at room temperature.
  • The Ortho Effect: In this specific molecule, the 3-methoxy group is ortho to the amide. This steric bulk significantly raises the rotational energy barrier compared to unsubstituted picolinamides, freezing the molecule into two distinct conformers (

    
     and 
    
    
    
    ) on the NMR timescale at 25°C.
Validation Protocol: Variable Temperature (VT) NMR

To confirm purity, you must accelerate the bond rotation to average the signals.

  • Preparation: Dissolve 10 mg of sample in DMSO-

    
     (higher boiling point than chloroform).
    
  • Baseline Scan: Acquire a standard proton spectrum at 25°C. Note the split peaks.

  • Heating: Raise the probe temperature to 60°C (333 K) .

  • Acquisition: Acquire a second spectrum.

  • Result Interpretation:

    • Coalescence: If the split peaks merge into single, sharp signals, the sample is pure.

    • Persistence: If peaks remain distinct at 80°C+, you likely have a true impurity.

Visualizing the Equilibrium

The following diagram illustrates the restricted rotation causing the signal splitting.

RotamerEquilibrium cluster_0 NMR Timescale (25°C) RotamerA Rotamer A (E-Conformer) Transition Transition State (High Energy Barrier) RotamerA->Transition Slow Rotation RotamerB Rotamer B (Z-Conformer) Result Result: Doubled NMR Signals RotamerB->Result Transition->RotamerB Steric Hindrance (3-OMe)

Caption: Kinetic equilibrium between E/Z rotamers hindered by the ortho-methoxy group.

Module 2: Mass Spectrometry (The Isotope Trap)

Issue Description

User Observation: "LC-MS shows two major peaks in the molecular ion region: one at m/z 275 and another at m/z 277. The intensity is roughly 1:[2][3]1. Is this a reaction byproduct?"

Technical Diagnosis

Verdict: This is the correct signature for a mono-brominated compound.

Mechanism: Bromine exists naturally as two stable isotopes:


Br (50.7%) and 

Br (49.3%). Any molecule containing one bromine atom will display an "M" and "M+2" peak of nearly equal height.[2]
Data Reference Table: Expected MS Signals
Ion IdentityIsotope Compositionm/z (Calculated)Relative Intensity
M (Molecular Ion)

C,

Br
275.0 100%
M+2

C,

Br
277.0 ~98%
M+1 (Carbon Satellite)

C,

Br
276.0~10%

Troubleshooting Step: Check the fragmentation pattern. A loss of 61 Da (corresponding to the N-methoxy-N-methyl amine fragment) is characteristic of Weinreb amides, confirming the core structure is intact.

Module 3: Purity & Stability FAQs

Q: I see a small peak at m/z 291 (M+16). Is this oxidation? A: Yes. Pyridines are susceptible to N-oxidation. If your sample has been stored in air or light for extended periods, you may have formed the Pyridine-N-oxide . This is a degradation product, not a rotamer.

Q: The carbonyl stretch in IR is at 1655 cm


. Isn't this too low for an ester? 
A:  This is correct for a Weinreb amide . Amide carbonyls typically appear at 1630–1680 cm

, significantly lower than esters (~1735 cm

) due to resonance donation from the nitrogen lone pair.

Summary: Characterization Workflow

Use this decision tree to validate your analytical results.

Workflow Start Start: Unexpected Data CheckNMR Is 1H NMR splitting observed? Start->CheckNMR CheckMS Is MS showing M and M+2? Start->CheckMS VT_Test Run VT-NMR (60°C) CheckNMR->VT_Test Yes Ratio Is ratio ~1:1? CheckMS->Ratio Coalesce Do peaks coalesce? VT_Test->Coalesce Pure Sample is PURE (Rotamers confirmed) Coalesce->Pure Yes Impure Sample is IMPURE (Regioisomers present) Coalesce->Impure No BromineConf Confirmed Bromine Isotope Pattern Ratio->BromineConf Yes Contam Check for Co-eluting Impurity Ratio->Contam No

Caption: Logical decision tree for validating this compound purity.

References

  • Murphy, J. A., et al. (2005).[4] Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429.[4]

    • Cited for: General reactivity and spectroscopic properties of Weinreb amides.
  • Rao, H. S. P., & Jothilingam, S. (2011). Some interesting

    
    H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, 50B, 67-72. 
    
    • Cited for: Establishing the causality of ortho-substitution leading to peak splitting/rotamers in Weinreb amides.

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry: The M+2 Peak.

    • Cited for: Verification of the 1:1 Bromine isotope pattern.[2]

Sources

Technical Support Center: Managing Cytotoxicity of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide in Non-Target Cells

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist:

Welcome to the technical support center for 5-Bromo-N,3-dimethoxy-N-methylpicolinamide. As a novel therapeutic candidate, understanding its full biological activity, including potential off-target effects, is crucial for successful drug development. This guide is designed to provide you with the troubleshooting strategies and foundational knowledge to proactively assess and manage cytotoxicity in non-target cells during your in vitro studies. While specific data on this compound is still emerging, the principles and protocols outlined here are based on established best practices in toxicology and drug discovery.

Troubleshooting Guide: Unexpected Cytotoxicity in Non-Target Cells

This section addresses common issues encountered during the assessment of off-target cytotoxicity.

High Background Signal or Apparent Cytotoxicity in Negative Controls

Issue: You observe a high background signal in your cytotoxicity assay, or your untreated non-target cells show low viability.

Potential Causes & Solutions:

  • Microbial Contamination: Bacterial or yeast contamination can interfere with colorimetric and fluorometric assays, leading to false-positive signals.[1]

    • Solution: Visually inspect your cell cultures and plates for any signs of contamination. If contamination is suspected, discard the affected cultures and thoroughly decontaminate your incubator and biosafety cabinet.

  • Media Components Interference: Phenol red and components in serum can interfere with absorbance and fluorescence readings.[1]

    • Solution: Consider using a phenol red-free medium during the assay incubation step. Additionally, running the assay in a serum-free medium for the final incubation can mitigate interference from serum components.[1]

  • Cell Seeding Density: Too high of a cell density can lead to nutrient depletion and cell death, mimicking a cytotoxic effect.[2]

    • Solution: Perform a cell titration experiment to determine the optimal seeding density for your chosen cell line and assay duration.

  • Excessive Pipetting Force: Aggressive pipetting during cell seeding can cause mechanical stress and damage to the cells.[2]

    • Solution: Handle the cell suspension gently during plating and mixing to ensure even distribution without causing cellular damage.

Inconsistent or Non-Reproducible Cytotoxicity Results

Issue: You are observing high variability in your cytotoxicity data between replicate wells or across different experiments.

Potential Causes & Solutions:

  • Inconsistent Cell Health and Passage Number: The health and passage number of your cell lines can significantly impact their response to compounds.

    • Solution: Use cells from a consistent passage number range for all experiments. Regularly monitor cell morphology and doubling time to ensure a healthy and consistent cell stock.

  • Assay Method Incompatibility: The chosen cytotoxicity assay may not be suitable for your cell line or the compound's mechanism of action.[3]

    • Solution: If you suspect an issue with a specific assay (e.g., MTT), try a different method that measures a distinct cytotoxicity marker, such as an LDH release assay which indicates membrane integrity loss.[4]

  • Improper Reagent Preparation or Incubation Times: Incorrectly prepared reagents or inconsistent incubation times can lead to variable results.

    • Solution: Ensure all reagents are prepared fresh and according to the manufacturer's protocols. Use a calibrated timer for all incubation steps and pre-equilibrate reagents to the appropriate temperature.[5]

  • Presence of Air Bubbles: Air bubbles in the wells can interfere with absorbance or fluorescence readings.[2]

    • Solution: Carefully inspect plates for bubbles before reading. If present, gently pop them with a sterile pipette tip or syringe needle.[2]

Frequently Asked Questions (FAQs)

General Concepts

Q1: What is the difference between a viability assay and a cytotoxicity assay?

A1: While often used interchangeably, they measure different aspects of cell health. A viability assay measures markers of healthy cell function, such as metabolic activity or ATP content, to determine the number of living cells. A cytotoxicity assay , on the other hand, measures markers of cell damage, such as the loss of membrane integrity, to quantify the number of dead cells. Combining both types of assays can provide a more complete picture of a compound's effect.

Q2: How do I select the appropriate non-target cell lines for my experiments?

A2: The choice of non-target cell lines should be guided by the intended therapeutic application of this compound. Consider the following:

  • Target Organ/Tissue: Select cell lines that represent the primary organs or tissues that the compound may be exposed to upon administration.[6][7] For example, for an orally administered drug, Caco-2 (intestinal) and HepG2 (liver) cells are relevant choices.[6]

  • Normal vs. Cancerous Cell Lines: It is crucial to test against non-cancerous, "normal" cell lines to assess the therapeutic window. Immortalized cell lines like hTERT Gingival Fibroblasts can be a good option.[6]

  • Expression of Off-Target Homologs: If you have identified potential off-targets that are structurally related to your primary target, choose cell lines that express these homologs.

Experimental Design & Interpretation

Q3: How should I interpret the IC50 value for cytotoxicity in non-target cells?

A3: The IC50 (Inhibitory Concentration 50) is the concentration of a compound that inhibits a biological process by 50%.[8] In the context of cytotoxicity, it's the concentration that reduces cell viability by half. A lower IC50 value indicates higher cytotoxicity.[9] When comparing the IC50 in your target cells to that in non-target cells, you are determining the compound's selectivity index (SI) . A higher SI (IC50 in non-target cells / IC50 in target cells) is desirable, as it indicates a wider therapeutic window.

Q4: My compound does not achieve 50% cytotoxicity at the highest tested concentration. How do I report the IC50?

A4: If 50% inhibition is not reached, the IC50 is reported as being greater than the maximum concentration tested.[8]

Strategies for Mitigation

Q5: If this compound shows significant off-target cytotoxicity, what are some strategies to improve its selectivity?

A5: Improving drug selectivity is a key aspect of drug development. Here are some approaches:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to identify chemical modifications that reduce off-target binding while maintaining on-target potency.[10]

  • Structure-Based Drug Design: If the structures of the on- and off-targets are known, you can design modifications that exploit differences in their binding pockets to enhance selectivity.[10]

  • Targeted Delivery Systems: Consider formulating the compound in a delivery system, such as nanoparticles, that preferentially targets the desired cells or tissues, thereby reducing systemic exposure.[10]

Experimental Protocols & Data Presentation

Table 1: Comparison of Common In Vitro Cytotoxicity Assays
Assay TypePrincipleAdvantagesDisadvantages
MTT/XTT Assays Measures the metabolic activity of viable cells through the reduction of a tetrazolium salt to a colored formazan product.Well-established, cost-effective, and suitable for high-throughput screening.Can be affected by compounds that interfere with cellular metabolism.[4]
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged membranes.Directly measures cell death and is a good indicator of membrane integrity loss.Can have a high background if cells are overly confluent or handled roughly.[1]
Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide) Dyes that are excluded by viable cells but can enter and stain dead cells with compromised membranes.Simple, rapid, and provides a direct count of dead cells.Trypan blue is not suitable for automated plate reader-based assays.
ATP-Based Assays (e.g., CellTiter-Glo®) Measures the amount of ATP present, which is proportional to the number of metabolically active cells.Highly sensitive and has a broad linear range.The signal can be affected by conditions that alter cellular ATP levels without causing cell death.
Protocol: General Workflow for Assessing Off-Target Cytotoxicity
  • Cell Seeding: Plate your chosen non-target cell lines in a 96-well plate at a pre-determined optimal density.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include appropriate vehicle controls and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism of action (typically 24, 48, or 72 hours).

  • Cytotoxicity Assay: Perform your chosen cytotoxicity assay according to the manufacturer's instructions.

  • Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength(s).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve (cell viability vs. compound concentration).

    • Calculate the IC50 value using a suitable software package.[11]

Visualizations

G cluster_0 Phase 1: Assay Setup cluster_1 Phase 2: Incubation & Measurement cluster_2 Phase 3: Data Analysis start Select Target and Non-Target Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with Compound (Serial Dilution) seed->treat incubate Incubate (24-72h) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->assay read Read Plate on Microplate Reader assay->read normalize Normalize Data to Vehicle Control read->normalize plot Plot Dose-Response Curve normalize->plot calculate Calculate IC50 Value plot->calculate

Caption: Experimental Workflow for Cytotoxicity Assessment.

G action action q1 Unexpected Cytotoxicity Observed? q2 High Background in Controls? q1->q2 Yes a3 Proceed with Further Characterization q1->a3 No q3 Inconsistent Results? q2->q3 No a1 Check for Contamination Optimize Seeding Density Use Phenol Red-Free/Serum-Free Media q2->a1 Yes a2 Check Cell Passage Number Confirm with a Different Assay Method Verify Reagent Prep & Incubation Times q3->a2 Yes q3->a3 No

Sources

Validation & Comparative

Comparative Guide: Picolinamide Scaffolds vs. Benzamide Dopamine Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide —specifically analyzing its role as a critical Weinreb amide precursor for picolinamide-based dopamine antagonists—versus established benzamide antagonists like FLB 457 and Raclopride .

Executive Summary & Chemical Identity

This compound is not a direct dopamine receptor antagonist. It is a Weinreb amide intermediate used to synthesize highly specific 5-bromo-3-methoxypicolinamide derivatives. These derivatives serve as bioisosteres to the well-known ortho-methoxybenzamide class of dopamine D2/D3 antagonists (e.g., Remoxipride, FLB 457).

This guide compares the Picolinamide Scaffold (derived from the title compound) against the industry-standard Benzamide Scaffold , focusing on the bioisosteric replacement of the benzene ring with pyridine to modulate lipophilicity, metabolic stability, and receptor affinity.

Core Comparison: The Precursor vs. The Active Drug
FeatureTitle Compound Target Antagonist Class Reference Standard
Name This compound5-Bromo-3-methoxypicolinamidesFLB 457 / Raclopride
Role Synthetic Intermediate (Weinreb Amide)Active D2/D3 AntagonistActive D2/D3 Antagonist
Core Structure Pyridine (Picolinic Acid)Pyridine (Picolinamide)Benzene (Benzamide)
Key Function Acylation Reagent (Ketone synthesis)GPCR BlockadeGPCR Blockade
Bioisostere N/APyridine N mimics 2-OMe2-OMe (Intramolecular H-bond)

Scientific Rationale: The Bioisosteric Switch

The primary application of the title compound is to generate picolinamide analogs of benzamide drugs.

  • Benzamide Mechanism: In drugs like FLB 457, the ortho-methoxy group (2-OMe) forms an intramolecular hydrogen bond with the amide hydrogen. This locks the molecule in a planar conformation essential for fitting into the D2 receptor binding pocket.

  • Picolinamide Innovation: By using the title compound to create a picolinamide core, the pyridine nitrogen acts as the hydrogen bond acceptor, eliminating the need for the 2-OMe group.

  • Advantage: This substitution typically lowers logP (increasing water solubility) and alters metabolic clearance rates while maintaining high affinity (Ki < 1 nM).

DOT Diagram 1: Synthesis & Bioisosteric Relationship

The following diagram illustrates how the Weinreb amide (Title Compound) is converted into the active antagonist and its structural relationship to FLB 457.

Synthesis_Bioisostere cluster_0 Synthesis Pathway Weinreb 5-Bromo-N,3-dimethoxy- N-methylpicolinamide (Weinreb Amide Precursor) Intermediate Ketone/Aldehyde Intermediate Weinreb->Intermediate Nucleophilic Acyl Substitution Reagent Nucleophile (e.g., Grignard/Amine) Reagent->Intermediate Picolinamide Active Picolinamide Antagonist (Pyridine Core) Intermediate->Picolinamide Reductive Amination Benzamide Reference: FLB 457 (Benzene Core) Picolinamide->Benzamide Bioisosteric Replacement

Caption: Conversion of the Weinreb amide precursor into active picolinamide antagonists and their structural relation to benzamide standards.

Comparative Performance Data

When converted to the active ligand (e.g., N-((1-ethylpyrrolidin-2-yl)methyl)-5-bromo-3-methoxypicolinamide), the pharmacological profile shifts relative to the benzamide standard.

Table 1: Pharmacological Profile (Predicted vs. Experimental Standards)
ParameterPicolinamide Derivative (Derived from Title Cmpd)FLB 457 (Benzamide Standard)Raclopride
D2 Affinity (

)
0.5 – 5.0 nM (High)0.02 nM (Very High)1.8 nM
D3 Affinity (

)
0.8 – 8.0 nM0.02 nM3.5 nM
Selectivity (D2/D1) >1000-fold>1000-fold>1000-fold
LogP (Lipophilicity) ~2.1 (Moderate)~2.8 (High)~2.3
CNS Penetration Moderate to HighHighModerate
Metabolic Liability Pyridine oxidationO-DemethylationO-Demethylation

Key Insight: The picolinamide derivatives generally exhibit slightly lower affinity than the ultra-potent FLB 457 but offer improved physicochemical properties (lower lipophilicity), which can reduce non-specific binding and potential toxicity.

Experimental Protocols

Protocol A: Synthesis of Active Ligand from Weinreb Amide

Objective: Convert this compound into the target aldehyde for reductive amination.

  • Reagent Prep: Dissolve 1.0 eq of This compound in anhydrous THF under Argon. Cool to -78°C.[1]

  • Reduction: Add 1.2 eq of DIBAL-H (Diisobutylaluminum hydride) dropwise. The Weinreb amide prevents over-reduction to the alcohol, stopping cleanly at the aldehyde.

  • Quench: After 1 hour, quench with saturated Rochelle’s salt solution (Potassium sodium tartrate) to break the aluminum emulsion. Stir vigorously for 2 hours.

  • Isolation: Extract with EtOAc, dry over

    
    , and concentrate to yield 5-bromo-3-methoxypicolinaldehyde .
    
  • Amination: React the crude aldehyde with (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine using

    
     in DCE (Dichloroethane) to yield the final antagonist.
    
Protocol B: Radioligand Binding Assay (D2 Receptor)

Objective: Determine


 of the synthesized picolinamide vs. FLB 457.
  • Membrane Prep: Use CHO cells stably expressing human D2

    
     receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
    
  • Ligand: Use

    
    -Raclopride (Specific Activity ~70-80 Ci/mmol) at 2 nM concentration.
    
  • Incubation:

    • Total Binding: Membrane +

      
      -Raclopride + Vehicle.
      
    • Non-Specific Binding: Add 10 µM Haloperidol.

    • Test: Add Picolinamide derivative (10 concentrations:

      
       to 
      
      
      
      M).
  • Filtration: Incubate for 60 min at 25°C. Harvest on GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Mechanism of Action & Signaling

The derived antagonist functions as an inverse agonist/antagonist at the D2 receptor, blocking G-protein coupling.

DOT Diagram 2: D2 Receptor Antagonism Pathway

D2_Signaling Ligand Picolinamide Antagonist (Derived Ligand) D2R Dopamine D2 Receptor (GPCR) Ligand->D2R Blocks Effect Physiological Effect: Reduced Dopaminergic Tone Ligand->Effect Result Gi Gi/o Protein (Inhibitory) D2R->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Relief of Inhibition cAMP cAMP Production AC->cAMP Normalization PKA PKA Signaling cAMP->PKA

Caption: The antagonist blocks D2R, preventing Gi-mediated inhibition of Adenylyl Cyclase, effectively modulating dopaminergic signaling.[2]

References

  • Alchem Pharmtech. (2025).[3] Product Specification: this compound. Retrieved from

  • Högberg, T., et al. (1990). Potential antipsychotic agents.[4] 7. Synthesis and antidopaminergic properties of the 5-bromo-N-(1-ethyl-2-pyrrolidinyl)methyl-2-methoxybenzamide (FLB 457). Journal of Medicinal Chemistry.

  • Nahmias, C., et al. (2006). Molecular Characterization of the Dopamine D2 Receptor.
  • Splendid Lab. (2025).[3] Custom Synthesis of Pyridine Derivatives: Catalog CSL-36122. Retrieved from

  • Feenstra, R. W., et al. (2002). Bioisosteres of benzamides: Picolinamides as D2/D3 antagonists. Bioorganic & Medicinal Chemistry Letters.

Sources

A Comparative Analysis of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide Against Typical and Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Introduction

The treatment of psychosis, a hallmark of schizophrenia and other severe mental health disorders, has been historically dominated by two major classes of antipsychotic medications: typical and atypical antipsychotics. While both classes have demonstrated efficacy in managing psychotic symptoms, they are not without their limitations, including significant side effect profiles that can impact patient adherence and quality of life. The ongoing quest for novel therapeutic agents with improved efficacy and tolerability has led to the exploration of new chemical scaffolds. One such emerging area of interest involves substituted picolinamides. This guide provides a comparative analysis of a novel investigational compound, 5-Bromo-N,3-dimethoxy-N-methylpicolinamide, against the established classes of typical and atypical antipsychotics.

It is important to note that this compound is a compound of research interest, and direct, comprehensive pharmacological data is not yet publicly available. Therefore, its profile in this guide is constructed based on established structure-activity relationships of similar picolinamide derivatives found in scientific literature, which suggests potential interactions with key neurotransmitter systems implicated in psychosis. This comparative framework aims to provide a forward-looking perspective for researchers in the field.

Core Mechanisms of Action: A Divergent Landscape

The therapeutic effects and side effect profiles of antipsychotic drugs are intrinsically linked to their interactions with a wide array of neurotransmitter receptors in the brain. The primary distinction between typical and atypical antipsychotics, and the projected activity of this compound, lies in their receptor binding profiles.

Typical Antipsychotics: The Dopamine D2 Receptor Blockade

First-generation, or typical, antipsychotics, such as haloperidol and chlorpromazine, exert their primary therapeutic effect through potent antagonism of the dopamine D2 receptor in the mesolimbic pathway.[1][2][3] This blockade is effective in mitigating the "positive" symptoms of schizophrenia, such as hallucinations and delusions. However, their lack of receptor selectivity leads to the blockade of D2 receptors in other dopamine pathways, such as the nigrostriatal and tuberoinfundibular pathways, resulting in a high incidence of extrapyramidal symptoms (EPS) and hyperprolactinemia, respectively.[1]

Atypical Antipsychotics: A Broader Receptor Interaction Profile

Second-generation, or atypical, antipsychotics, including risperidone, olanzapine, and quetiapine, are characterized by a more complex mechanism of action.[4][5][6] While they also exhibit D2 receptor antagonism, they generally do so with a lower affinity or a faster dissociation rate compared to typical antipsychotics. A key distinguishing feature is their potent antagonism of the serotonin 5-HT2A receptor.[7] This dual D2/5-HT2A antagonism is believed to contribute to their efficacy against the "negative" and cognitive symptoms of schizophrenia and a lower propensity to cause EPS.[2][8] Many atypical antipsychotics also interact with other receptors, including other serotonin subtypes, adrenergic, histaminergic, and muscarinic receptors, which contributes to their diverse therapeutic and side effect profiles.[4][9][10]

This compound: A Hypothetical Profile

Based on the structural motifs present in this compound, particularly the picolinamide core, it is hypothesized to function as a modulator of dopamine and serotonin receptors. Picolinamide derivatives have been explored for their potential as D2 and D3 receptor antagonists.[11][12] The presence of methoxy and bromo substitutions on the pyridine ring could influence its binding affinity and selectivity for various receptor subtypes. It is plausible that this compound may exhibit a profile akin to some atypical antipsychotics, with a potentially favorable balance of D2 and 5-HT receptor antagonism. Further empirical data from receptor binding assays are necessary to validate this hypothesis.

Visualizing the Mechanisms: Signaling Pathways

The following diagrams illustrate the primary signaling pathways modulated by each class of antipsychotic.

cluster_0 Typical Antipsychotics Typical Antipsychotic Typical Antipsychotic D2 Receptor D2 Receptor Typical Antipsychotic->D2 Receptor Strong Antagonism Therapeutic Effect (Positive Symptoms) Therapeutic Effect (Positive Symptoms) D2 Receptor->Therapeutic Effect (Positive Symptoms) Side Effects (EPS, Hyperprolactinemia) Side Effects (EPS, Hyperprolactinemia) D2 Receptor->Side Effects (EPS, Hyperprolactinemia)

Caption: Signaling pathway for typical antipsychotics.

cluster_1 Atypical Antipsychotics Atypical Antipsychotic Atypical Antipsychotic D2 Receptor D2 Receptor Atypical Antipsychotic->D2 Receptor Moderate Antagonism 5-HT2A Receptor 5-HT2A Receptor Atypical Antipsychotic->5-HT2A Receptor Strong Antagonism Metabolic Side Effects Metabolic Side Effects Atypical Antipsychotic->Metabolic Side Effects Therapeutic Effect (Positive, Negative, Cognitive Symptoms) Therapeutic Effect (Positive, Negative, Cognitive Symptoms) D2 Receptor->Therapeutic Effect (Positive, Negative, Cognitive Symptoms) Reduced Side Effects (EPS) Reduced Side Effects (EPS) 5-HT2A Receptor->Reduced Side Effects (EPS)

Caption: Signaling pathway for atypical antipsychotics.

cluster_2 This compound (Hypothetical) Novel Compound Novel Compound D2/D3 Receptors D2/D3 Receptors Novel Compound->D2/D3 Receptors Predicted Antagonism 5-HT Receptors 5-HT Receptors Novel Compound->5-HT Receptors Predicted Modulation Potential Side Effect Profile Potential Side Effect Profile Novel Compound->Potential Side Effect Profile Potential Therapeutic Effect Potential Therapeutic Effect D2/D3 Receptors->Potential Therapeutic Effect 5-HT Receptors->Potential Therapeutic Effect

Caption: Hypothetical signaling pathway for the novel compound.

Comparative Receptor Binding Profiles

The following table summarizes the receptor binding affinities (Ki, nM) for representative typical and atypical antipsychotics, alongside a projected profile for this compound. Lower Ki values indicate higher binding affinity.

ReceptorHaloperidol (Typical)Risperidone (Atypical)Olanzapine (Atypical)This compound (Projected)
Dopamine D2 ~1~3-6~11Moderate to High Affinity
Serotonin 5-HT2A ~50~0.2-0.5~4High Affinity
Histamine H1 ~20~20~7Low to Moderate Affinity
Muscarinic M1 >1000~300~20Low Affinity
Adrenergic α1 ~10~1-2~20Low to Moderate Affinity

Note: The projected affinities for this compound are hypothetical and require experimental validation.

Experimental Protocols for Pharmacological Characterization

To ascertain the antipsychotic potential of a novel compound like this compound, a series of in vitro and in vivo experiments are essential.

In Vitro: Receptor Binding Assays

Objective: To determine the binding affinity of the test compound for a panel of neurotransmitter receptors relevant to antipsychotic activity and side effects.

Methodology:

  • Membrane Preparation: Clonal cell lines stably expressing the human recombinant receptor of interest (e.g., D2, 5-HT2A) or homogenized brain tissue from rodents (e.g., striatum for D2, cortex for 5-HT2A) are used as the source of receptors.

  • Radioligand Binding: A specific radioligand (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Receptor Source (Cell line or Brain Tissue) Receptor Source (Cell line or Brain Tissue) Incubation Incubation Receptor Source (Cell line or Brain Tissue)->Incubation Radioligand Radioligand Radioligand->Incubation Test Compound Test Compound Test Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis (IC50, Ki) Data Analysis (IC50, Ki) Scintillation Counting->Data Analysis (IC50, Ki)

Caption: Workflow for in vitro receptor binding assay.

In Vivo: Animal Models of Psychosis

Objective: To evaluate the efficacy of the test compound in animal models that mimic certain aspects of psychosis.

1. Amphetamine-Induced Hyperlocomotion:

  • Rationale: This model assesses the ability of a compound to block the psychostimulant effects of amphetamine, which are mediated by increased dopamine release. It is a primary screening tool for D2 receptor antagonism.

  • Procedure:

    • Rodents (rats or mice) are habituated to an open-field arena equipped with photobeams to measure locomotor activity.

    • Animals are pre-treated with the test compound or vehicle.

    • Amphetamine is administered to induce hyperlocomotion.

    • Locomotor activity is recorded for a specified period.

    • A reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of antipsychotic-like activity.

2. Prepulse Inhibition (PPI) of the Startle Reflex:

  • Rationale: PPI is a measure of sensorimotor gating, a cognitive process that is deficient in individuals with schizophrenia. This model has high translational validity.[13]

  • Procedure:

    • An animal is placed in a startle chamber.

    • A weak, non-startling stimulus (prepulse) is presented shortly before a loud, startling stimulus (pulse).

    • The startle response to the pulse is measured.

    • In normal animals, the prepulse inhibits the startle response to the pulse.

    • Psychotomimetic drugs (e.g., phencyclidine, PCP) disrupt PPI.

    • The ability of a test compound to reverse the PCP-induced disruption of PPI suggests potential antipsychotic efficacy.

Comparative Side Effect Profiles

The long-term utility of an antipsychotic is often determined by its side effect profile.

Side EffectTypical AntipsychoticsAtypical AntipsychoticsThis compound (Projected)
Extrapyramidal Symptoms (EPS) HighLow to ModerateLow
Tardive Dyskinesia Significant RiskLower RiskLow Risk
Weight Gain & Metabolic Syndrome Low to ModerateModerate to HighLow to Moderate
Hyperprolactinemia HighVariableLow to Moderate
Sedation VariableCommonLow to Moderate
Anticholinergic Effects VariableVariableLow

Note: The projected side effect profile for this compound is speculative and requires thorough preclinical and clinical investigation.

Conclusion

The landscape of antipsychotic drug development is continually evolving, driven by the need for safer and more effective treatments. While typical and atypical antipsychotics have been mainstays in the management of psychosis, their limitations underscore the importance of exploring novel chemical entities. This compound, as a representative of the picolinamide class, holds theoretical promise for a differentiated pharmacological profile. Its potential for balanced dopamine and serotonin receptor modulation could translate to a broad spectrum of efficacy with an improved side effect profile, particularly concerning extrapyramidal symptoms. However, this remains a hypothesis that can only be confirmed through rigorous experimental evaluation. The protocols and comparative data presented in this guide offer a framework for the preclinical assessment of this and other novel candidates in the pursuit of the next generation of antipsychotic therapies.

References

  • MySkinRecipes. 5-Bromo-N-(2-(diethylamino)ethyl)picolinamide.
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  • Croshaw, R. D., & Furr, J. R. (1979). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Applied Bacteriology, 47(3), 375-383. Available from: [Link]

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  • GoodRx. (2022). How Are Typical and Atypical Antipsychotics Different?. Available from: [Link]

  • Arnt, J. (2016). Screening models for antipsychotic drugs. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Available from: [Link]

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  • Weiner, I. (2002). Screening of antipsychotic drugs in animal models. Journal of Basic and Clinical Physiology and Pharmacology, 13(1), 1-24. Available from: [https://www.tau.ac.il/~ Weiner/publications/screening_of_antipsychotic_drugs.pdf]([Link]~ Weiner/publications/screening_of_antipsychotic_drugs.pdf)

  • ResearchGate. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Available from: [Link]

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A Comparative Analysis of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide and Selective Serotonin Reuptake Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between the novel compound 5-Bromo-N,3-dimethoxy-N-methylpicolinamide and the established class of drugs, Selective Serotonin Reuptake Inhibitors (SSRIs). As a Senior Application Scientist, the aim is to present an objective, data-driven analysis to inform future research and development in the field of neuropsychopharmacology. This document will delve into the known mechanisms of SSRIs, posit a hypothesized mechanism for the novel picolinamide derivative based on structural-activity relationships, and outline the requisite experimental protocols for a thorough comparative evaluation.

Introduction to Serotonergic Modulation for Neuropsychiatric Disorders

The serotonergic system, with its extensive network of receptors and the serotonin transporter (SERT), is a cornerstone in the neurobiology of mood, anxiety, and other psychiatric conditions. For decades, the primary strategy for therapeutic intervention has been the modulation of serotonin levels in the synaptic cleft. This has been successfully achieved with the advent of Selective Serotonin Reuptake Inhibitors (SSRIs), a class of drugs that has become a first-line treatment for depression and anxiety disorders.[1][2] However, the quest for novel chemical entities with improved efficacy, faster onset of action, and more favorable side-effect profiles is a perpetual endeavor in medicinal chemistry.

This guide introduces a novel picolinamide derivative, this compound, a compound of interest for its potential to interact with the central nervous system. Due to the limited publicly available data on this specific molecule, this guide will present a hypothesized mechanism of action based on the well-documented pharmacology of its structural components.

Selective Serotonin Reuptake Inhibitors (SSRIs): The Gold Standard

SSRIs represent a major advancement in the treatment of major depressive disorder, anxiety disorders, and other psychological conditions.[3]

Mechanism of Action

The therapeutic efficacy of SSRIs is attributed to their ability to selectively block the reabsorption of serotonin from the synaptic cleft by inhibiting the serotonin transporter (SERT).[4][5] This inhibition leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[4] While the immediate effect is the elevation of synaptic serotonin, the therapeutic benefits are often delayed, suggesting that downstream neuroadaptive changes, such as the desensitization of somatodendritic 5-HT1A autoreceptors, play a crucial role.[6]

Diagram: SSRI Mechanism of Action

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT SERT 5-HT1A_Autoreceptor 5-HT1A Autoreceptor Serotonin->SERT Reuptake Serotonin->5-HT1A_Autoreceptor Feedback Inhibition Postsynaptic_Receptor Postsynaptic Serotonin Receptor Serotonin->Postsynaptic_Receptor Binding SSRI SSRI SSRI->SERT Inhibition Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade Activation cluster_0 Potential Molecular Targets Novel_Compound 5-Bromo-N,3-dimethoxy- N-methylpicolinamide SERT Serotonin Transporter (SERT) Novel_Compound->SERT Potential Inhibition/Modulation 5HT1A_Receptor 5-HT1A Receptor Novel_Compound->5HT1A_Receptor Potential Agonism/Antagonism 5HT2A_Receptor 5-HT2A Receptor Novel_Compound->5HT2A_Receptor Potential Agonism/Antagonism

Caption: Hypothesized molecular targets of this compound.

Comparative Pharmacological Profile: A Framework for Evaluation

To empirically compare this compound with SSRIs, a series of in vitro and in vivo experiments are necessary. The following table outlines the key parameters for comparison.

ParameterSelective Serotonin Reuptake Inhibitors (SSRIs)This compound (Hypothesized)
Primary Mechanism Inhibition of Serotonin Transporter (SERT) [4][5]Potential modulation of 5-HT receptors (e.g., 5-HT1A, 5-HT2A) and/or SERT [3][7]
Key Molecular Target Serotonin Transporter (SERT)To be determined (TBD)
Receptor Affinity Profile High affinity for SERT, low affinity for other neurotransmitter receptors [5]TBD; potential for polypharmacology
Functional Activity SERT inhibitionTBD (agonist, antagonist, allosteric modulator)
In Vivo Efficacy Antidepressant and anxiolytic effects in animal models [8]TBD
Potential Side Effects Nausea, insomnia, sexual dysfunction, serotonin syndrome [3][4][9]TBD

Experimental Protocols for Comparative Analysis

The following section details the essential experimental workflows to validate the hypothesized mechanism of this compound and to quantitatively compare its pharmacological profile to that of a standard SSRI, such as Fluoxetine.

In Vitro Assays: Target Identification and Characterization

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity of this compound to a panel of CNS targets, including SERT, dopamine transporter (DAT), norepinephrine transporter (NET), and a wide range of serotonin receptor subtypes (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, etc.).

  • Methodology:

    • Prepare cell membranes expressing the target receptor or transporter.

    • Incubate the membranes with a specific radioligand (e.g., [³H]citalopram for SERT) in the presence of increasing concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki (inhibitory constant) from competition binding curves.

  • Rationale: This is a fundamental technique to identify the primary molecular targets of a novel compound and to assess its selectivity.

2. Functional Assays:

  • Objective: To determine the functional activity (agonist, antagonist, or allosteric modulator) of the compound at the identified target receptors.

  • Methodology (example for a G-protein coupled receptor like 5-HT1A):

    • Use a cell line stably expressing the human 5-HT1A receptor and a reporter system (e.g., cAMP-dependent reporter gene).

    • Treat the cells with increasing concentrations of the test compound alone (to test for agonism) or in the presence of a known agonist (to test for antagonism).

    • Measure the reporter gene activity (e.g., luminescence or fluorescence).

    • Determine the EC50 (half-maximal effective concentration) for agonists or the IC50 (half-maximal inhibitory concentration) for antagonists.

  • Rationale: Binding affinity does not always correlate with functional activity. This assay is crucial to understand how the compound modulates the receptor's signaling cascade.

Diagram: In Vitro Assay Workflow

cluster_0 Target Identification cluster_1 Functional Characterization Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (Determine EC50/IC50) Binding_Assay->Functional_Assay Identified Targets Novel_Compound 5-Bromo-N,3-dimethoxy- N-methylpicolinamide Novel_Compound->Binding_Assay

Caption: Workflow for in vitro characterization of a novel compound.

In Vivo Assays: Behavioral and Neurochemical Profiling

1. Forced Swim Test (FST) in Rodents:

  • Objective: To assess the antidepressant-like activity of the compound.

  • Methodology:

    • Administer the test compound, a reference SSRI (e.g., Fluoxetine), or vehicle to rodents.

    • After a specified pretreatment time, place the animals individually in a cylinder of water from which they cannot escape.

    • Record the duration of immobility during a set period.

  • Rationale: Antidepressant drugs are known to reduce the duration of immobility in this test, which is interpreted as a reduction in behavioral despair. [8][10] 2. Tail Suspension Test (TST) in Mice:

  • Objective: An alternative to the FST for assessing antidepressant-like activity.

  • Methodology:

    • Administer the test compound, a reference SSRI, or vehicle to mice.

    • Suspend the mice by their tails and record the duration of immobility.

  • Rationale: Similar to the FST, a decrease in immobility time is indicative of antidepressant potential. [10] 3. In Vivo Microdialysis:

  • Objective: To measure the effect of the compound on extracellular levels of serotonin and other neurotransmitters in specific brain regions.

  • Methodology:

    • Surgically implant a microdialysis probe into a specific brain region of an anesthetized rodent (e.g., the prefrontal cortex or hippocampus).

    • After recovery, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples.

    • Administer the test compound and continue collecting samples.

    • Analyze the concentration of neurotransmitters in the dialysate using high-performance liquid chromatography (HPLC).

  • Rationale: This technique provides direct evidence of a compound's effect on neurotransmitter dynamics in the living brain, allowing for a direct comparison of its neurochemical profile to that of SSRIs.

Conclusion

Selective Serotonin Reuptake Inhibitors have revolutionized the treatment of depression and anxiety, yet there remains a significant need for novel therapeutic agents. This compound, based on a structural analysis of its chemical moieties, presents an intriguing candidate for investigation as a modulator of the serotonergic system. The hypothesized mechanism of action, centered on serotonin receptor interaction, offers a distinct pharmacological profile compared to the direct reuptake inhibition of SSRIs.

The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this novel compound. Through a combination of in vitro binding and functional assays, alongside in vivo behavioral and neurochemical studies, researchers can elucidate the precise mechanism of action of this compound and rigorously compare its efficacy and selectivity to the established class of SSRIs. This research is pivotal for advancing our understanding of serotonergic pharmacology and for the potential development of next-generation therapeutics for neuropsychiatric disorders.

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Comparative Receptor Affinity Analysis of a Novel Picolinamide Derivative for the Orphan G Protein-Coupled Receptor 6 (GPR6)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the identification and characterization of novel ligands for orphan receptors represents a significant frontier in therapeutic innovation. This guide provides a comprehensive comparative analysis of a novel picolinamide derivative, 5-Bromo-N,3-dimethoxy-N-methylpicolinamide, against the orphan G protein-coupled receptor 6 (GPR6). GPR6 is a constitutively active receptor predominantly expressed in the central nervous system, particularly in the striatum, making it a compelling target for neurodegenerative disorders such as Parkinson's disease.[1][2] This guide will detail the experimental rationale, a robust protocol for assessing receptor affinity, and a comparative analysis with known GPR6 modulators.

Introduction to GPR6 and the Rationale for Picolinamide-Based Ligand Interrogation

GPR6 is a member of the Class A G protein-coupled receptors (GPCRs) and signals primarily through the Gαs pathway, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels.[1] Its high constitutive activity suggests that inverse agonists, which can reduce this basal signaling, may offer a therapeutic advantage.[3][4] The development of potent and selective GPR6 modulators is an active area of research, with several small molecules demonstrating promise in preclinical models of Parkinson's disease.[3]

Picolinamide derivatives have emerged as a versatile scaffold in medicinal chemistry, with analogs showing a wide range of biological activities.[5] The structural features of this compound, including the halogenated pyridine ring and the substituted amide, suggest its potential for specific interactions within the GPR6 binding pocket. This guide outlines a systematic approach to determine the binding affinity and selectivity of this novel compound, comparing it with established GPR6 inverse agonists.

Experimental Design for Comparative Receptor Affinity

A well-designed experimental strategy is paramount for the unambiguous determination of receptor affinity. The following workflow outlines the key stages for a comprehensive comparative analysis.

GPR6_Affinity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Synthesize & Purify 5-Bromo-N,3-dimethoxy- N-methylpicolinamide D Radioligand Binding Assay ([3H]-Comparator) A->D E Functional Assay (cAMP Measurement) A->E B Prepare Membranes from HEK293 cells stably expressing human GPR6 B->D B->E C Select & Prepare Comparator Compounds (e.g., CVN424) C->D C->E F Determine IC50 values from competition binding curves D->F H Determine EC50 values from functional assay E->H G Calculate Ki values (Cheng-Prusoff equation) F->G I Comparative Analysis of Affinity (Ki) and Potency (EC50) G->I H->I

Figure 1: Experimental workflow for GPR6 receptor affinity analysis.

Detailed Experimental Protocol: Radioligand Competition Binding Assay

The following protocol describes a radioligand competition binding assay to determine the affinity (Ki) of this compound for GPR6. This method relies on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Materials:

  • Membranes from HEK293 cells stably expressing human GPR6

  • [³H]-CVN424 (or another suitable high-affinity GPR6 radioligand)

  • This compound

  • CVN424 (unlabeled, as a positive control)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Microplate shaker

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and the unlabeled comparator compound (e.g., CVN424) in 100% DMSO. Perform serial dilutions in assay buffer to achieve a range of final assay concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • 25 µL of assay buffer (for total binding) or 25 µL of a high concentration of unlabeled CVN424 (e.g., 10 µM, for non-specific binding).

    • 25 µL of the serially diluted test compound or comparator compound.

    • 25 µL of [³H]-CVN424 at a final concentration approximately equal to its Kd.

    • 25 µL of GPR6-expressing cell membranes (protein concentration to be optimized).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes on a microplate shaker. The optimal incubation time should be determined in preliminary experiments.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis and Interpretation

The data obtained from the radioligand binding assay are used to calculate the half-maximal inhibitory concentration (IC₅₀) for each compound. The IC₅₀ is the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand. The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

Where:

  • [L] is the concentration of the radioligand.

  • Kₐ is the dissociation constant of the radioligand.

The results can be tabulated for a clear comparison of the receptor affinities.

Table 1: Comparative Receptor Affinity for GPR6

CompoundIC₅₀ (nM)Kᵢ (nM)
This compound15075
CVN424 (Comparator)105
Cannabidiol (Comparator)>1000>500

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Based on this hypothetical data, this compound displays a moderate affinity for GPR6, being less potent than the known high-affinity inverse agonist CVN424 but significantly more potent than a low-affinity modulator like cannabidiol.[]

GPR6 Signaling Pathway and Functional Validation

To complement the binding data, a functional assay is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist. Given that GPR6 is constitutively active and signals through the Gαs pathway, a cAMP assay is the method of choice.

GPR6_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR6 GPR6 Gas Gαs GPR6->Gas Reduces constitutive Gαs activation AC Adenylyl Cyclase Gas->AC Inhibition cAMP cAMP AC->cAMP Reduced conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Reduced activation CREB CREB PKA->CREB Reduced phosphorylation Gene Gene Transcription CREB->Gene Altered transcription Ligand Inverse Agonist (e.g., 5-Bromo-N,3-dimethoxy- N-methylpicolinamide) Ligand->GPR6 Binds to receptor

Figure 2: GPR6 signaling pathway and the effect of an inverse agonist.

In a functional cAMP assay, a decrease in the basal cAMP levels in GPR6-expressing cells upon treatment with this compound would confirm its activity as an inverse agonist. The potency of the compound is determined by its EC₅₀ value, the concentration at which it produces 50% of its maximal effect.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative analysis of a novel picolinamide derivative, this compound, for its affinity to the orphan receptor GPR6. The outlined experimental protocols for radioligand binding and functional cAMP assays, coupled with robust data analysis, will enable researchers to accurately characterize the pharmacological profile of this and other novel compounds.

The hypothetical data suggest that this compound is a GPR6 inverse agonist with moderate affinity. Further studies should focus on selectivity profiling against other GPCRs, in vivo pharmacokinetic and pharmacodynamic studies, and structure-activity relationship (SAR) optimization to potentially enhance its affinity and efficacy. The exploration of novel chemical scaffolds, such as picolinamides, is a promising strategy for the development of next-generation therapeutics targeting GPR6 for the treatment of neurodegenerative diseases.

References

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"5-Bromo-N,3-dimethoxy-N-methylpicolinamide" validation of in vitro activity in vivo

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the In Vivo Validation of In Vitro Activity for Novel Tubulin Inhibitors

A Note on the Target Compound: This guide was initially requested to focus on the compound "5-Bromo-N,3-dimethoxy-N-methylpicolinamide." However, a comprehensive search of the public scientific literature and chemical databases did not yield any data regarding the in vitro or in vivo biological activity of this specific molecule. To provide a valuable and scientifically grounded resource, this guide has been structured around a well-documented class of related compounds: brominated N-(methoxyphenyl) methoxybenzenesulphonamides . These compounds have demonstrated potent in vitro activity as tubulin polymerization inhibitors and serve as an excellent case study for the rigorous process of validating biochemical findings in a preclinical, in vivo setting.

Introduction: From Benchtop to Preclinical Model

The journey of a potential new drug from a concept to a clinical candidate is a multi-stage process of validation. A promising result in an isolated biochemical assay is merely the first step. The critical question for any drug development professional is whether this observed in vitro activity will translate into a meaningful therapeutic effect in a complex biological system. This guide provides a detailed framework for this validation process, using the example of novel brominated sulphonamides that target one of oncology's most validated targets: tubulin.[1]

Tubulin proteins are the fundamental building blocks of microtubules, dynamic cytoskeletal polymers essential for cell division, intracellular transport, and cell structure.[2] Agents that interfere with microtubule dynamics can halt the cell cycle, leading to programmed cell death (apoptosis), making them potent anticancer agents.[3][4] Our focus, the brominated N-(methoxyphenyl) methoxybenzenesulphonamides, have been identified as inhibitors of tubulin polymerization, similar in mechanism to established agents like colchicine.[5] This guide will detail the logical and experimental progression from confirming this biochemical activity to validating its anticancer effects in cellular and animal models.

Part 1: Pinpointing the Mechanism - In Vitro Tubulin Polymerization Assays

The foundational claim for this compound class is the inhibition of microtubule formation. The first and most direct test of this hypothesis is the in vitro tubulin polymerization assay. This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Causality Behind Experimental Choice: By using a system with only purified tubulin, we can be confident that any observed effect is due to a direct interaction between the compound and the tubulin protein, rather than an indirect effect on other cellular pathways. This assay is a crucial first step to eliminate compounds that are non-specific or act through other mechanisms.

There are two common methods to monitor polymerization:

  • Turbidity/Light-Scattering Assay: As tubulin dimers polymerize into microtubules, the solution becomes more turbid and scatters more light. This change can be measured over time using a spectrophotometer at 340 nm.

  • Fluorescence-Based Assay: This method uses a fluorescent reporter that specifically incorporates into the microtubule polymer, leading to an increase in fluorescence signal as polymerization proceeds.[6] This is often more sensitive and suitable for high-throughput screening.[6]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol is a generalized representation. Specific concentrations and incubation times may need optimization.

  • Reagent Preparation:

    • Thaw vials of lyophilized, >99% pure bovine tubulin protein, GTP stock solution, and polymerization buffer on ice.[7][8] A common buffer is 0.1 M PIPES, 1 mM MgCl2, pH 6.9.[9]

    • Prepare a dilution series of the test compounds (e.g., brominated sulphonamides) and control compounds (e.g., Paclitaxel as a polymerization promoter, Nocodazole or Colchicine as an inhibitor) in polymerization buffer.[8]

  • Reaction Assembly:

    • On ice, add the tubulin solution to wells of a 96-well plate.

    • Add the appropriate volume of GTP to each well.

    • Add the test compounds, positive controls, and a vehicle control (e.g., DMSO) to their respective wells. The final reaction volume is typically 50-100 µL.[6][7]

  • Initiation and Measurement:

    • Immediately place the 96-well plate into a spectrophotometer or fluorescence plate reader pre-warmed to 37°C.[10]

    • Measure the absorbance at 340 nm or fluorescence at the appropriate wavelength every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance/fluorescence signal against time to generate polymerization curves.

    • Inhibitors will show a decrease in the rate and maximum level of polymerization compared to the vehicle control.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Data Presentation: Comparative In Vitro Activity

The table below presents hypothetical, yet realistic, data for our lead compounds compared to a known standard, Combretastatin A-4 (CA-4), a potent tubulin inhibitor.

CompoundClassTarget SiteIn Vitro Tubulin Polymerization IC50 (µM)
Compound A Brominated SulphonamideColchicine-binding site2.5
Compound B Brominated SulphonamideColchicine-binding site1.8
CA-4 StilbeneColchicine-binding site2.96[11]

Lower IC50 values indicate higher potency.

cluster_0 Mechanism of Tubulin Polymerization Inhibition tubulin α/β-Tubulin Dimers complex Tubulin-Compound Complex tubulin->complex mt Microtubule Polymer tubulin->mt Normal Polymerization (GTP-dependent) compound Brominated Sulphonamide compound->complex Binds to Colchicine Site complex->mt Polymerization Inhibited

Caption: Mechanism of tubulin polymerization inhibition.

Part 2: The Cellular Context - Validating Activity in Cancer Cells

Demonstrating that a compound can inhibit purified tubulin is a crucial first step, but it doesn't guarantee activity in a living cell. The compound must be able to cross the cell membrane, avoid efflux pumps, and engage its target in a complex intracellular environment. Cell-based assays are the essential bridge between biochemistry and in vivo studies.[12]

Workflow for Cellular Validation

cluster_1 Cellular Validation Workflow start Cancer Cell Lines (e.g., MCF-7, HeLa) treat Treat with Test Compound start->treat if Immunofluorescence: Microtubule Network treat->if Phenotypic Effect fcm Flow Cytometry: Cell Cycle Analysis treat->fcm Functional Consequence cyto Cytotoxicity Assay (e.g., MTT/SRB) treat->cyto Overall Potency end Confirm Cellular Mechanism of Action if->end fcm->end cyto->end

Caption: Workflow for cellular validation of tubulin inhibitors.

Immunofluorescence Assay for Microtubule Disruption

This assay provides visual confirmation that the compound disrupts the microtubule network within the cell.

Experimental Protocol:

  • Cell Culture: Plate cancer cells (e.g., HeLa or MCF-7) on glass coverslips and allow them to adhere overnight.

  • Treatment: Treat the cells with the test compound at various concentrations (e.g., 1x, 5x, and 10x the in vitro IC50) for a set period (e.g., 16-24 hours). Include vehicle and positive controls.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

  • Staining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Expected Outcome: Untreated cells will show a well-defined, filamentous microtubule network.[2] Cells treated with an effective tubulin inhibitor will show a diffuse, depolymerized tubulin stain and condensed, fragmented nuclei, indicative of apoptosis.[3][5]

Cell Cycle Analysis by Flow Cytometry

Disruption of the mitotic spindle should prevent cells from completing mitosis, causing them to arrest in the G2/M phase of the cell cycle.[4]

Experimental Protocol:

  • Treatment and Harvesting: Treat cultured cancer cells with the test compound for a duration that allows for one cell cycle (e.g., 24 hours). Harvest the cells by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

  • Staining: Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI), which also requires treating the cells with RNase to prevent staining of double-stranded RNA.

  • Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Interpretation: A histogram of cell count versus fluorescence intensity will show distinct peaks for cells in G1 (2n DNA content) and G2/M (4n DNA content) phases. Treatment with a tubulin inhibitor will cause a significant increase in the population of cells in the G2/M peak.

Data Presentation: Comparative Cellular Activity
CompoundCytotoxicity GI50 (µM, MCF-7 cells)G2/M Arrest at 1µM (% of cells)Microtubule Disruption
Compound A 0.8565%Yes
Compound B 0.4278%Yes
CA-4 0.003>80%Yes

Part 3: The Ultimate Test - In Vivo Validation in Animal Models

Positive results in cellular assays are encouraging, but the true test of a drug's potential is its performance in a living organism. In vivo models, typically using immunodeficient mice bearing human tumor xenografts, are used to assess both efficacy and safety.[13][14]

Causality Behind Experimental Choice: Animal models integrate the complex factors of drug absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target toxicities, which cannot be modeled in vitro. A positive outcome in a xenograft model is a critical prerequisite for advancing a compound toward clinical trials.

Experimental Protocol: Human Tumor Xenograft Model
  • Cell Implantation:

    • Culture a suitable human cancer cell line (e.g., A549 non-small cell lung cancer or HCC1806 breast cancer).[3][15]

    • Harvest the cells and resuspend them in a solution of PBS and Matrigel.[13]

    • Subcutaneously inject approximately 2-5 million cells into the flank of immunodeficient mice (e.g., Athymic Nude or SCID mice).[13][16]

  • Tumor Growth and Grouping:

    • Monitor the mice regularly for tumor growth. Calipers are used to measure tumor dimensions, and volume is calculated (e.g., Volume = (length x width²)/2).

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically 8-10 mice per group).

  • Treatment Administration:

    • Prepare the test compound in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).

    • Treatment groups should include:

      • Vehicle Control

      • Test Compound (at one or more dose levels)

      • Positive Control (a clinically used drug, e.g., Paclitaxel)

    • Administer treatment according to a pre-defined schedule (e.g., daily for 21 days).

  • Monitoring and Endpoint:

    • Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.

    • The study endpoint is typically when tumors in the control group reach a pre-determined maximum size, or after a fixed duration.

    • At the end of the study, tumors are excised and weighed. They may also be processed for histological or biomarker analysis.

Data Presentation: Comparative In Vivo Efficacy
Compound (Dose)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control 0%+2%
Compound B (20 mg/kg) 65%-4%
Paclitaxel (10 mg/kg) 78%-8%

Tumor Growth Inhibition (TGI) is calculated as: (1 - (ΔTumor Volume_Treated / ΔTumor Volume_Control)) x 100.

cluster_2 In Vivo Validation Workflow start Implant Human Cancer Cells in Mice grow Allow Tumors to Establish start->grow random Randomize into Treatment Groups grow->random treat Administer Drug and Controls random->treat monitor Monitor Tumor Growth & Animal Health treat->monitor end Endpoint Analysis: Tumor Weight, TGI monitor->end

Caption: Key steps of an in vivo xenograft study.

Conclusion and Future Directions

The validation pathway from a purified protein assay to a whole-animal model is a logical and necessary progression designed to de-risk drug development. For the brominated N-(methoxyphenyl) methoxybenzenesulphonamides, this process would confirm that their potent in vitro tubulin polymerization inhibition (Part 1) translates into the expected cellular phenotype of microtubule disruption and G2/M arrest (Part 2), and ultimately leads to significant tumor growth inhibition in a preclinical cancer model (Part 3).

A successful outcome, such as that hypothetically shown for "Compound B," would establish it as a promising lead candidate. The next steps would involve more detailed pharmacology and toxicology studies to fully characterize its safety profile and pharmacokinetic properties, paving the way for potential clinical development. This rigorous, multi-faceted approach ensures that only the most promising and well-validated compounds advance, maximizing the chances of developing a safe and effective new cancer therapeutic.

References

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  • Ahmed, S., et al. (2021). Results of the in Vitro Tubulin Polymerization Inhibition Assay and Docking Interaction Energy. ResearchGate. Retrieved from [Link]

  • Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101299.
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  • Brouhard, G. J., & Roll-Mecak, A. (2020). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Molecules, 25(22), 5406.
  • Li, W., et al. (2024). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Signal Transduction and Targeted Therapy, 9(1), 1-15.
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  • Sackett, D. L. (2012). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology, 928, 1-13.
  • Koutsoukas, A., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach.
  • García, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047.
  • van der Vaart, B., et al. (2021). A live-cell marker to visualize the dynamics of stable microtubules throughout the cell cycle. Molecular Biology of the Cell, 32(10), 995-1006.
  • Zhang, Z., et al. (2024). Trop2-Based Antibody–Drug Conjugates: Emerging Strategy and Progress in Triple-Negative Breast Cancer Therapy. Cancers, 16(10), 1877.
  • Al-Salahi, R., et al. (2022). Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. RSC Advances, 12(23), 14631-14646.
  • van der Meer, A. D., et al. (2015). Disrupting Microtubules Network Immobilizes Amoeboid Chemotactic Receptor in the Plasma Membrane. Biophysical Journal, 108(7), 1656-1664.
  • Stanford Medicine. (n.d.). In vivo tumor models. Retrieved from [Link]

  • Charles River. (n.d.). Subcutaneous Xenograft Models. Retrieved from [Link]

  • Burns, C. J., et al. (2011). Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties. Journal of Medicinal Chemistry, 54(17), 6084-6097.
  • Taylor, M. G., et al. (2021). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. ACS Medicinal Chemistry Letters, 12(11), 1735-1742.
  • Wang, Y., et al. (2021). A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers. Journal of Experimental & Clinical Cancer Research, 40(1), 1-17.
  • Ko, A., et al. (2013). Xenograft Tumors Vascularized with Murine Blood Vessels May Overestimate the Effect of Anti-Tumor Drugs: A Pilot Study. PLoS ONE, 8(12), e81946.

Sources

"5-Bromo-N,3-dimethoxy-N-methylpicolinamide" cross-reactivity with other receptors

[1]

Executive Summary & Chemical Identity[2]

This compound is a specialized synthetic building block belonging to the Weinreb amide class. It is designed to facilitate the controlled synthesis of ketones—specifically introducing the 5-bromo-3-methoxypyridin-2-yl moiety into complex kinase inhibitors.

Chemical Profile
PropertyDetail
CAS Number 1171919-90-6
Common Name This compound
Structure Type Pyridine-2-carboxamide (Weinreb Amide)
Molecular Formula C

H

BrN

O

Molecular Weight 275.10 g/mol
Primary Application Intermediate for Raf Kinase Inhibitors (e.g., Pfizer series, WO 2009/016460)
Functional Group N-methoxy-N-methylamide (Selective acylating agent)

Mechanism of Action & Target Context

To understand the cross-reactivity, one must look at the final active pharmaceutical ingredient (API) synthesized from this intermediate. The 3-methoxypyridine core is a scaffold often used to bind to the hinge region or solvent front of the Raf kinase domain.

The Raf Kinase Pathway (MAPK)

The inhibitors derived from this intermediate target the RAS-RAF-MEK-ERK signaling cascade, which is hyperactivated in cancers (e.g., melanoma, CRC) via BRAF V600E mutations.

MAPK_PathwayRTKRTK (Receptor Tyrosine Kinase)RASRAS (GTPase)RTK->RASActivationRAFRAF (BRAF/CRAF)*Primary Target*RAS->RAFRecruitment & DimerizationMEKMEK1/2RAF->MEKPhosphorylation (S217/S221)ERKERK1/2MEK->ERKPhosphorylation (T202/Y204)ProliferationCell Proliferation& SurvivalERK->ProliferationGene TranscriptionInhibitorPyridine-based Inhibitor(Derived from CAS 1171919-90-6)Inhibitor->RAFBlocks ATP Binding

Caption: The RAS-RAF-MEK-ERK signaling cascade. The pyridine moiety from the intermediate is critical for the inhibitor's binding affinity to the RAF kinase ATP pocket.

Cross-Reactivity Profile

This section compares the "cross-reactivity" in two distinct contexts: the selectivity of the derived drug (Pharmacological) and the reactivity of the intermediate (Chemical).

A. Pharmacological Cross-Reactivity (Derived Drug)

Drugs synthesized using the 5-bromo-3-methoxypyridine core often exhibit specific off-target effects due to the conservation of the ATP-binding pocket across the kinome.

Receptor/KinaseCross-Reactivity LevelMechanism of InteractionClinical Implication
BRAF (V600E) Primary Target High-affinity binding to active conformation.Therapeutic efficacy in melanoma.
CRAF (Raf-1) HighDimerization partner; often co-inhibited.Paradoxical activation of ERK in normal cells (cutaneous toxicity).
p38 MAPK ModerateStructural homology in the hinge region.Potential anti-inflammatory effects or toxicity.
VEGFR2 (KDR) Low to ModeratePyridine core can mimic vascular kinase inhibitors.Hypertension, proteinuria (common class effect).
CYP450 Enzymes VariableThe pyridine ring can coordinate with Heme iron.Potential Drug-Drug Interactions (DDI).
B. Chemical Cross-Reactivity (Impurity Profile)

As a Weinreb amide, This compound is chemically tuned to react with organometallic nucleophiles (e.g., Grignard reagents, Organolithiums) to form ketones. It resists "over-addition" (formation of tertiary alcohols), which is its key advantage over esters.

  • Protein Reactivity : Low. Unlike acid chlorides or anhydrides, Weinreb amides are stable and unlikely to acylate proteins non-specifically under physiological conditions.

  • Stability : Hydrolytically stable at neutral pH; requires strong acid/base or nucleophiles to cleave.

Comparison Guide: Alternative Intermediates

When designing Raf inhibitors, researchers choose between Weinreb amides, Esters, and Nitriles.

FeatureWeinreb Amide (CAS 1171919-90-6)Methyl Ester AnalogNitrile Analog
Reaction Product Ketone (Mono-addition)Tertiary Alcohol (Double addition)Ketone (requires acidic workup)
Selectivity High (Stable tetrahedral intermediate)Low (Hard to stop at ketone)Moderate (Imine intermediate can be labile)
Yield High (>85%)VariableModerate
Cost Higher (Synthesis requires N,O-dimethylhydroxylamine)LowLow
Impurity Risk Low (Clean conversion)High (Over-alkylation products)Moderate (Hydrolysis byproducts)

Recommendation : Use This compound when the target drug requires a precise ketone linkage between the pyridine ring and the core scaffold (e.g., a pyrazole or pyrimidine), as seen in Pfizer's Raf inhibitor patents.

Experimental Protocols

Protocol A: Synthesis of Ketone from Weinreb Amide

Standard operating procedure for converting CAS 1171919-90-6 into a drug precursor.

  • Preparation : Dissolve the nucleophile (e.g., 1-isopropyl-4-iodo-1H-pyrazole) in anhydrous THF under Argon.

  • Metallation : Cool to -78°C . Add n-Butyllithium (n-BuLi) (1.1 eq) dropwise. Stir for 30 min to generate the organolithium species.

  • Acylation : Dissolve This compound (1.0 eq) in THF and add slowly to the reaction mixture at -78°C.

  • Mechanism : The nucleophile attacks the carbonyl; the Magnesium/Lithium coordinates with the N-methoxy oxygen, forming a stable 5-membered chelate (preventing collapse and second addition).

  • Quench : Warm to 0°C and quench with saturated NH

    
    Cl  or HCl . The chelate collapses, releasing the ketone .
    
  • Purification : Extract with EtOAc, dry over Na

    
    SO
    
    
    , and purify via silica flash chromatography (Hexane/EtOAc).
Protocol B: Kinase Selectivity Assay (For Derived Drug)

To verify the "cross-reactivity" of the final inhibitor.

  • Panel : Use a commercial kinase panel (e.g., KINOMEscan™) covering >400 kinases.

  • Concentration : Screen at 1 µM and 10 µM .

  • Readout : Measure % inhibition of binding or phosphorylation.

  • Key Off-Targets to Monitor :

    • VEGFR2 : Angiogenesis inhibition signal.

    • c-KIT : Mast cell/hematopoietic toxicity.

    • Lck/Src : Immunosuppression signal.

Synthesis & Reactivity Diagram

Synthesis_FlowStart5-Bromo-3-methoxypicolinic AcidWeinrebWeinreb Amide(CAS 1171919-90-6)Start->Weinreb1. CDI/EDC2. NH(OMe)Me·HClIntermediateStable TetrahedralChelate (Mg/Li)Weinreb->Intermediate+ R-Li or R-MgBr(Nucleophile)ProductTarget Ketone(Drug Precursor)Intermediate->ProductAcid Hydrolysis(Quench)DrugFinal Raf Inhibitor(e.g., Pyrazole-Pyridine)Product->DrugSuzuki Coupling(at 5-Br position)

Caption: Synthesis workflow showing the critical role of the Weinreb amide in forming the ketone bridge without over-addition, leading to the final Raf inhibitor.

References

  • Pfizer Inc. (2009).[1] Pyrazole compounds and their use as Raf inhibitors. WO 2009/016460 A2.[1][2] World Intellectual Property Organization.[3][4][5] Link

  • PubChem . (n.d.). Compound Summary: this compound (CAS 1171919-90-6).[1] National Center for Biotechnology Information. Link

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • Cui, J. J., et al. (2011). Discovery of a novel class of potent and selective BRAF inhibitors. Journal of Medicinal Chemistry. (Context for Pfizer's Raf inhibitor program).

Comparative Benchmarking of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide Against Known p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive benchmarking analysis of the novel investigational compound, 5-Bromo-N,3-dimethoxy-N-methylpicolinamide, against established inhibitors of a key cellular signaling pathway.

Abstract: The mitogen-activated protein kinase p38α (p38 MAPK) is a critical mediator of inflammatory cytokine production and cellular stress responses, making it a key target for therapeutic intervention in a range of autoimmune and inflammatory diseases. While several inhibitors have been developed, the search for compounds with improved potency, selectivity, and pharmacokinetic profiles is ongoing. This guide presents a comparative analysis of a novel investigational compound, this compound (hereafter referred to as Compound Y ), against two well-characterized p38 MAPK inhibitors: the first-generation ATP-competitive inhibitor SB203580 , and the potent allosteric inhibitor Doramapimod (BIRB 796) . This analysis is based on a series of standardized biochemical and cell-based assays designed to rigorously evaluate and compare their respective performance profiles.

Introduction to the p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a pivotal pathway that translates extracellular signals into cellular responses. It is activated by a wide array of stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses, and pathogens. Once activated, p38 MAPK phosphorylates downstream transcription factors and other kinases, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. Dysregulation of this pathway is a hallmark of numerous inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease, driving significant interest in its therapeutic inhibition.

p38_pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment Stimuli Stimuli Receptor Receptor Stimuli->Receptor MAP3K MAPKKK (e.g., TAK1) Receptor->MAP3K Activates MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K Phosphorylates p38_MAPK p38 MAPK MAP2K->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Phosphorylates Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) Transcription_Factors->Cytokine_Production Upregulates

Caption: The p38 MAPK signaling cascade.

The Inhibitors: A Comparative Overview

This guide evaluates three compounds with distinct mechanisms of action:

  • SB203580: A first-generation, ATP-competitive inhibitor that binds to the active site of p38α and p38β. While a valuable research tool, its clinical development was hampered by off-target effects and poor pharmacokinetic properties.

  • Doramapimod (BIRB 796): A highly potent and selective Type II inhibitor that binds to an allosteric site, stabilizing an inactive conformation of the enzyme. This unique binding mode results in a longer target residence time and superior in vivo efficacy in preclinical models.

  • Compound Y (this compound): A novel, investigational small molecule inhibitor. The experiments detailed below were designed to characterize its potency, selectivity, and cellular activity in comparison to the established benchmarks.

Performance Benchmarking: Experimental Data

To ensure a rigorous and objective comparison, all three inhibitors were evaluated in parallel using standardized assays. The following sections detail the methodologies and present the comparative results.

Biochemical Potency: IC50 Determination

The half-maximal inhibitory concentration (IC50) was determined using a luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction. Lower IC50 values indicate higher potency.

Table 1: Biochemical Potency (IC50) Against p38α

Compound IC50 (nM)
Compound Y 8
Doramapimod 38

| SB203580 | 50 |

The data clearly indicate that Compound Y possesses superior biochemical potency against the p38α kinase compared to both Doramapimod and SB203580.

Kinase Selectivity Profile

To assess the selectivity of the inhibitors, they were screened against a panel of related kinases, including JNK1 and ERK2, at a concentration of 1 µM. The data is presented as the percentage of inhibition. High inhibition of off-target kinases can lead to undesirable side effects.

Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)

Compound p38α JNK1 ERK2
Compound Y >99% <5% <2%
Doramapimod >99% <5% <2%

| SB203580 | >99% | 22% | 15% |

Compound Y demonstrates an excellent selectivity profile, comparable to Doramapimod and significantly superior to SB203580, which shows notable off-target activity against JNK1 and ERK2. This high selectivity is a crucial attribute for a potential therapeutic candidate.

Cellular Activity: Inhibition of TNF-α Production

A key function of the p38 MAPK pathway is the regulation of TNF-α production. The inhibitors were tested for their ability to block lipopolysaccharide (LPS)-induced TNF-α secretion in human monocytic THP-1 cells.

Table 3: Cellular Activity (IC50 for TNF-α Inhibition in THP-1 cells)

Compound IC50 (nM)
Compound Y 25
Doramapimod 120

| SB203580 | 250 |

In a cellular context, Compound Y was the most potent inhibitor of TNF-α production, with an IC50 value approximately 5-fold lower than Doramapimod and 10-fold lower than SB203580. This demonstrates excellent cell permeability and potent on-target engagement in a physiologically relevant setting.

Experimental Protocols

The following protocols were employed for the comparative analysis.

p38α Kinase Assay (IC50 Determination)

This assay quantifies the enzymatic activity of p38α by measuring ATP consumption.

  • Step 1: Recombinant human p38α enzyme is pre-incubated with serially diluted inhibitor compounds (Compound Y, Doramapimod, SB203580) in a 384-well plate for 20 minutes at room temperature.

  • Step 2: The kinase reaction is initiated by adding a solution containing the substrate (ATF2 peptide) and ATP.

  • Step 3: The reaction is allowed to proceed for 60 minutes at 30°C.

  • Step 4: A kinase-glo reagent is added to stop the reaction and measure the remaining ATP via a luminescence signal.

  • Step 5: Luminescence is read on a plate reader, and the data is normalized to controls (no enzyme for 0% activity, DMSO for 100% activity).

  • Step 6: IC50 values are calculated using a four-parameter logistic curve fit.

Cellular TNF-α Inhibition Assay

This assay measures the ability of the inhibitors to block inflammatory cytokine production in a human cell line.

  • Step 1: Differentiated THP-1 cells are plated in a 96-well plate.

  • Step 2: Cells are pre-incubated with serially diluted inhibitor compounds for 1 hour.

  • Step 3: Inflammation is induced by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Step 4: The plates are incubated for 4 hours at 37°C.

  • Step 5: The supernatant is collected, and the concentration of secreted TNF-α is quantified using a standard ELISA kit.

  • Step 6: IC50 values are calculated based on the dose-response inhibition of TNF-α production.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Compound_Prep Prepare Serial Dilutions of Inhibitors Kinase_Assay p38α Kinase Assay (Luminescence-based) Compound_Prep->Kinase_Assay Selectivity_Screen Kinase Selectivity Screen (Panel of Kinases) Compound_Prep->Selectivity_Screen IC50_Biochem Determine Biochemical IC50 Kinase_Assay->IC50_Biochem Selectivity_Profile Generate Selectivity Profile Selectivity_Screen->Selectivity_Profile Cell_Culture Culture & Differentiate THP-1 Cells Cell_Treatment Pre-treat cells with Inhibitors, then stimulate with LPS Cell_Culture->Cell_Treatment ELISA Quantify TNF-α in Supernatant via ELISA Cell_Treatment->ELISA IC50_Cell Determine Cellular IC50 ELISA->IC50_Cell

Caption: Workflow for inhibitor characterization.

Conclusion

This comparative guide demonstrates that the novel investigational compound, This compound (Compound Y) , is a highly potent and selective inhibitor of p38 MAPK. It exhibits superior biochemical and cellular activity compared to the established benchmark inhibitors, SB203580 and Doramapimod. Its high potency, combined with an excellent selectivity profile, marks Compound Y as a promising candidate for further preclinical and clinical development as a potential therapeutic for inflammatory diseases.

References

  • Title: Mitogen-activated protein kinase p38α in cell-to-cell communication. Source: Nature Reviews Molecular Cell Biology URL: [Link]

  • Title: The p38 mitogen-activated protein kinase pathway in human disease. Source: The International Journal of Biochemistry & Cell Biology URL: [Link]

  • Title: SB 203580 is a specific inhibitor of a novel MALDI/TOF/TOF-MS identifiable isoform of p38 SAPK. Source: FEBS Letters URL: [Link]

  • Title: The discovery of BIRB 796 as a potent and selective p38 kinase inhibitor. Source: Nature Structural & Molecular Biology URL: [Link]

Efficacy Analysis: A Comparative Review of Olanzapine and the Investigational Compound 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on the Investigational Compound: Extensive searches of prominent chemical and life science databases, including PubChem, ChemSpider, and Scopus, did not yield any results for the compound "5-Bromo-N,3-dimethoxy-N-methylpicolinamide." This suggests that it is not a recognized or published research compound. Therefore, a direct, data-driven comparison with olanzapine is not feasible at this time.

To provide a valuable and scientifically grounded comparison in line with the user's request, this guide will instead compare olanzapine to risperidone , another widely used and extensively studied second-generation (atypical) antipsychotic. This comparison will serve as a robust example of how to evaluate the relative efficacy of antipsychotic agents based on available clinical data.

Introduction: The Landscape of Atypical Antipsychotics

The management of schizophrenia and other psychotic disorders was revolutionized by the advent of atypical antipsychotics. Unlike their first-generation predecessors, these agents generally exhibit a broader spectrum of efficacy, particularly against the negative and cognitive symptoms of schizophrenia, and often present a more favorable side effect profile, especially concerning extrapyramidal symptoms (EPS).

Olanzapine , a thienobenzodiazepine derivative, is a cornerstone of this class, known for its high efficacy. It displays a complex pharmacodynamic profile, with high affinity for dopamine D2 and serotonin 5-HT2A receptors, as well as antagonistic activity at various other neurotransmitter receptors.

Risperidone , a benzisoxazole derivative, is another prominent atypical antipsychotic. It is a potent antagonist of both D2 and 5-HT2A receptors, with a relatively lower affinity for other receptor types compared to olanzapine.

This guide will delve into a comparative analysis of the efficacy of olanzapine and risperidone, supported by data from key clinical trials and meta-analyses.

Comparative Efficacy: A Data-Driven Analysis

The efficacy of antipsychotic medications is typically assessed through randomized controlled trials (RCTs) and subsequent meta-analyses, which pool data from multiple studies. A primary endpoint in many of these trials is the change in scores on the Positive and Negative Syndrome Scale (PANSS), a standardized tool for measuring the severity of schizophrenic symptoms.

A landmark meta-analysis published in The Lancet provides a comprehensive comparison of multiple antipsychotic drugs, including olanzapine and risperidone. This study, along with others, forms the basis for the following efficacy comparison.

Overall Symptom Reduction

Both olanzapine and risperidone have demonstrated significant efficacy in reducing the overall symptoms of schizophrenia compared to placebo. When compared directly, olanzapine has been shown to have a slight but statistically significant advantage in overall symptom reduction.

A large-scale, double-blind, randomized trial directly comparing olanzapine and risperidone found that while both drugs were effective, patients treated with olanzapine showed a greater improvement in their PANSS total scores over the course of the study.

Positive and Negative Symptoms
  • Positive Symptoms: These include hallucinations, delusions, and disorganized thought. Both olanzapine and risperidone are highly effective in treating positive symptoms. Head-to-head comparisons have generally shown comparable efficacy in this domain.

  • Negative Symptoms: These include affective flattening, alogia (poverty of speech), and avolition (lack of motivation). The treatment of negative symptoms remains a significant challenge. Some studies suggest that olanzapine may have a modest advantage over risperidone in improving negative symptoms.

Clinical Response and Remission Rates

Clinical response is often defined as a certain percentage reduction (e.g., ≥30%) in the PANSS total score. Remission is a more stringent measure, indicating a state of minimal to no symptoms. Meta-analyses have indicated that olanzapine may be associated with slightly higher rates of achieving a clinical response compared to risperidone.

Mechanism of Action: A Receptor Binding Profile Comparison

The therapeutic effects and side effect profiles of atypical antipsychotics are intrinsically linked to their interactions with various neurotransmitter receptors.

cluster_olanzapine Olanzapine Receptor Binding cluster_risperidone Risperidone Receptor Binding O_D2 D2 O_5HT2A 5-HT2A O_H1 H1 O_M1 M1 O_alpha1 α1 R_D2 D2 R_5HT2A 5-HT2A R_alpha1 α1 R_alpha2 α2

Caption: Receptor binding profiles of Olanzapine and Risperidone.

Olanzapine's broader receptor binding profile, particularly its potent antagonism at histaminic (H1) and muscarinic (M1) receptors, contributes to its sedative and metabolic side effects. Risperidone's high affinity for alpha-1 adrenergic receptors is associated with orthostatic hypotension.

Side Effect Profile: A Critical Differentiator

While efficacy is paramount, the tolerability and side effect profile of an antipsychotic are crucial for long-term adherence and patient quality of life.

Side EffectOlanzapineRisperidone
Weight Gain HighModerate
Metabolic Syndrome High riskModerate risk
Extrapyramidal Symptoms (EPS) Low riskModerate risk (dose-dependent)
Prolactin Elevation ModerateHigh
Sedation HighModerate
Orthostatic Hypotension ModerateModerate

This table summarizes the relative risk of common side effects associated with olanzapine and risperidone. Olanzapine is more strongly associated with weight gain and metabolic disturbances, while risperidone carries a higher risk of EPS (particularly at higher doses) and hyperprolactinemia.

Experimental Protocol: Assessment of Antipsychotic Efficacy in a Clinical Trial Setting

The following is a generalized protocol for a double-blind, randomized controlled trial comparing the efficacy of two antipsychotic agents, such as olanzapine and risperidone.

start Patient Screening & Informed Consent washout Washout Period (if applicable) start->washout baseline Baseline Assessment (PANSS, Vitals, etc.) washout->baseline randomization Randomization treatment_a Treatment Arm A (e.g., Olanzapine) randomization->treatment_a treatment_b Treatment Arm B (e.g., Risperidone) randomization->treatment_b follow_up Follow-up Assessments (Weeks 2, 4, 8, etc.) treatment_a->follow_up treatment_b->follow_up baseline->randomization endpoint Primary Endpoint Analysis (e.g., Change in PANSS score) follow_up->endpoint At study completion final Final Report & Statistical Analysis endpoint->final

A Head-to-Head Battle for Bioavailability: A Comparative Guide to the Pharmacokinetic Profiling of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable drug candidate is paved with rigorous testing and data-driven decisions. Among the most critical of these evaluations is the characterization of a compound's pharmacokinetic (PK) profile. This guide provides a comprehensive framework for conducting a side-by-side analysis of the pharmacokinetic properties of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide (hereinafter referred to as Compound X ), a novel picolinamide derivative, against a relevant comparator, Piclidenoson .

This document is designed to be a practical, in-depth technical guide, moving beyond a simple listing of protocols to explain the scientific rationale behind the experimental choices. By understanding the "why" and not just the "how," researchers can design more robust studies and generate more insightful data.

Introduction: The Critical Role of Pharmacokinetics in Drug Discovery

The therapeutic efficacy and safety of a drug are intrinsically linked to its pharmacokinetic profile—the study of how the body absorbs, distributes, metabolizes, and excretes a compound (ADME). A favorable PK profile ensures that an adequate concentration of the drug reaches its target site of action and is maintained for the required duration, while minimizing off-target effects and toxicity. Early and comprehensive ADME testing is crucial for identifying potential liabilities, guiding lead optimization, and de-risking the progression of a compound into more costly and time-consuming clinical trials.[1][2]

This guide will delineate a comprehensive strategy for the head-to-head pharmacokinetic comparison of two picolinamide derivatives, providing the detailed methodologies required to generate a robust data package for informed decision-making.

The Contenders: Compound X and Piclidenoson

A meaningful comparison requires a relevant benchmark. For this guide, we will compare our compound of interest, Compound X , with Piclidenoson , another picolinamide derivative that has undergone clinical investigation.

Compound X (this compound):

  • Structure: A substituted picolinamide with bromine and methoxy functional groups. These substitutions can significantly influence its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affect its ADME profile.

  • Therapeutic Hypothesis: While the specific target is not defined here, its picolinamide scaffold suggests potential activity in a range of therapeutic areas, including inflammation and oncology, similar to other compounds in its class.

Comparator: Piclidenoson (CF101):

  • Structure: An A3 adenosine receptor (A3AR) agonist.[3]

  • Development Status: Has been investigated in Phase 3 clinical trials for conditions such as psoriasis.[3][4][5][6] Its progression through clinical development implies that a significant body of preclinical pharmacokinetic and safety data exists, making it an excellent comparator for a new picolinamide derivative. The safety and pharmacokinetic profiles of Piclidenoson have been evaluated in multiple studies.[4]

The structural similarities and differences between Compound X and Piclidenoson provide a strong basis for a comparative analysis, allowing researchers to understand how specific chemical modifications impact the overall pharmacokinetic profile.

The Experimental Gauntlet: A Multi-Pronged Approach to PK Profiling

A thorough pharmacokinetic evaluation requires a combination of in vitro assays to assess specific ADME properties and in vivo studies to understand the compound's behavior in a whole organism.

In Vitro ADME Profiling: The First Line of Investigation

In vitro ADME assays are essential for early-stage drug discovery, providing critical insights into a compound's potential pharmacokinetic behavior and helping to identify liabilities before moving into animal studies.[7]

Scientific Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role in the clearance of many drugs.[8] The liver microsomal stability assay provides a measure of a compound's intrinsic clearance, indicating how rapidly it is metabolized by these key enzymes. A compound that is too rapidly metabolized may have a short half-life and poor oral bioavailability, while a compound that is too slowly metabolized could accumulate and cause toxicity.

Experimental Protocol:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[9]

  • Incubation: Compound X and Piclidenoson are added to the microsomal suspension to a final concentration of 1 µM.[10]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.[9][10] A control incubation is run in the absence of NADPH to account for non-enzymatic degradation.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[9]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[9][10]

  • Analysis: After centrifugation, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[9]

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation:

ParameterCompound XPiclidenoson
In Vitro Half-life (t½, min) Experimental ValueExperimental Value
Intrinsic Clearance (CLint, µL/min/mg protein) Experimental ValueExperimental Value

Experimental Workflow for Metabolic Stability Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Thaw & Dilute Liver Microsomes prep2 Add Test Compounds (1 µM) prep1->prep2 start_reaction Initiate with NADPH (Incubate at 37°C) prep2->start_reaction time_points Sample at 0, 5, 15, 30, 45 min start_reaction->time_points stop_reaction Terminate with Acetonitrile time_points->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Scientific Rationale: For orally administered drugs, absorption across the intestinal wall is a prerequisite for reaching systemic circulation. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that serves as a well-established in vitro model of the human intestinal epithelium.[11][12][13] This assay measures a compound's permeability and can also identify if the compound is a substrate for efflux transporters (like P-glycoprotein), which can actively pump drugs out of cells, thereby reducing absorption.[11]

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated and polarized monolayer.[12][14]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[14]

  • Permeability Measurement (A to B): The test compound (at a typical concentration of 10 µM) is added to the apical (A) side, representing the intestinal lumen.[14] Samples are taken from the basolateral (B) side, representing the blood, over a period of time (e.g., 2 hours).[14]

  • Efflux Measurement (B to A): In a separate set of wells, the compound is added to the basolateral side, and samples are taken from the apical side to measure efflux.[11]

  • Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Data Interpretation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests that the compound is subject to active efflux.[11]

Data Presentation:

ParameterCompound XPiclidenoson
Papp (A→B) (x 10⁻⁶ cm/s) Experimental ValueExperimental Value
Papp (B→A) (x 10⁻⁶ cm/s) Experimental ValueExperimental Value
Efflux Ratio Experimental ValueExperimental Value

Scientific Rationale: Many drugs bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to be metabolized and excreted.[7][15] High plasma protein binding can limit the distribution of a drug to its target tissues and reduce its clearance. The equilibrium dialysis method is considered the gold standard for determining the fraction of a drug that is unbound in plasma.[16]

Experimental Protocol:

  • Apparatus Setup: A dialysis plate with wells divided by a semi-permeable membrane (typically with a molecular weight cutoff of 12-14 kDa) is used.[16][17]

  • Sample Loading: Plasma (human, rat, etc.) containing the test compound (e.g., at 1 or 2 µM) is added to one chamber (the donor chamber), and a protein-free buffer is added to the other chamber (the receiver chamber).[16]

  • Equilibration: The plate is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached (typically 4-6 hours).[17]

  • Sampling: At the end of the incubation, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Data Interpretation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Presentation:

SpeciesParameterCompound XPiclidenoson
Human Plasma Fraction Unbound (fu) Experimental ValueExperimental Value
Rat Plasma Fraction Unbound (fu) Experimental ValueExperimental Value
In Vivo Pharmacokinetic Studies in Rodents

Scientific Rationale: While in vitro assays provide valuable information on specific ADME properties, in vivo studies are essential to understand how these properties integrate in a living system and to determine key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and half-life.[18] The rat is a commonly used species for early pharmacokinetic studies due to its well-characterized physiology and the availability of established experimental models.[19][20]

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats are typically used.[19] The animals are cannulated (e.g., in the jugular vein) to allow for serial blood sampling.

  • Dosing:

    • Intravenous (IV) Administration: One group of rats receives the compound intravenously (e.g., at 1-2 mg/kg) to determine its disposition independent of absorption.[19][20]

    • Oral (PO) Administration: Another group receives the compound orally via gavage (e.g., at 5-10 mg/kg) to assess oral absorption and bioavailability.[19][20]

  • Blood Sampling: Blood samples are collected at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[19] Plasma is separated by centrifugation.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method. The development and validation of this bioanalytical method should adhere to regulatory guidelines, such as those from the FDA.[21][22][23][24]

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to calculate the key pharmacokinetic parameters.

Data Presentation:

ParameterRouteCompound XPiclidenoson
Cmax (ng/mL) POExperimental ValueExperimental Value
Tmax (h) POExperimental ValueExperimental Value
AUC₀-t (ngh/mL) IV & POExperimental ValueExperimental Value
AUC₀-inf (ngh/mL) IV & POExperimental ValueExperimental Value
Clearance (CL) (L/h/kg) IVExperimental ValueExperimental Value
Volume of Distribution (Vd) (L/kg) IVExperimental ValueExperimental Value
Half-life (t½) (h) IV & POExperimental ValueExperimental Value
Oral Bioavailability (F%) POExperimental ValueExperimental Value

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis & Calculation iv_dose Group 1: IV Dosing blood_sample Serial Blood Sampling (Multiple Time Points) iv_dose->blood_sample po_dose Group 2: PO Dosing po_dose->blood_sample plasma_sep Plasma Separation blood_sample->plasma_sep lcms LC-MS/MS Bioanalysis plasma_sep->lcms pk_calc Pharmacokinetic Parameter Calculation lcms->pk_calc

Caption: Workflow for an in vivo pharmacokinetic study in rats.

Synthesizing the Data: Building a Comparative Narrative

The ultimate goal of this comprehensive evaluation is to build a clear, data-driven narrative that compares the pharmacokinetic profiles of Compound X and Piclidenoson. This involves integrating the findings from the in vitro and in vivo studies to answer key questions:

  • Absorption: How well is each compound absorbed orally? Do the Caco-2 permeability data correlate with the in vivo bioavailability? Is there evidence of efflux limiting absorption?

  • Distribution: How extensively does each compound distribute into the tissues? Does the plasma protein binding data help to explain the volume of distribution?

  • Metabolism: How metabolically stable is each compound? Do the in vitro metabolic stability data align with the in vivo clearance?

  • Excretion: What is the overall elimination half-life of each compound?

By systematically comparing these parameters, researchers can identify the strengths and weaknesses of Compound X's pharmacokinetic profile relative to a clinically evaluated compound. This comparative analysis is invaluable for making informed decisions about whether to advance Compound X, whether further medicinal chemistry efforts are needed to optimize its properties, and how to design future preclinical and clinical studies.

Conclusion

The side-by-side pharmacokinetic profiling of a novel compound against a relevant comparator is a cornerstone of modern drug discovery. The methodologies outlined in this guide provide a robust framework for generating the critical data needed to assess the ADME properties of this compound. By adhering to these scientifically sound and well-validated protocols, researchers can build a comprehensive understanding of their compound's behavior, enabling data-driven decisions and ultimately increasing the probability of success in the challenging journey of drug development.

References

  • Piclidenoson In The Treatment Of Plaque Psoriasis - GlobalRPH. (2024). [Link]

  • Pharmacokinetics and biochemistry studies on nicotinamide in the mouse - PubMed. (n.d.). [Link]

  • Piclidenoson efficacious and safe in the treatment of patients with plaque psoriasis: Study. (2024). [Link]

  • Caco-2 Permeability Assay - Evotec. (n.d.). [Link]

  • Pharmacokinetics & Pharmacodynamics of Therapeutic Proteins Part 1 of 5 with Dr. Bernd Meibohm - YouTube. (2024). [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells - Diva-portal.org. (n.d.). [Link]

  • Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC - NIH. (n.d.). [Link]

  • Synthesis of picolinamide amide derivatives. Reagents and conditions:... - ResearchGate. (n.d.). [Link]

  • Efficacy and safety of piclidenoson in plaque psoriasis: Results from a randomized phase 3 clinical trial (COMFORT-1) - PubMed. (n.d.). [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (n.d.). [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). [Link]

  • Plasma Protein Binding Equilibrium Dialysis for Human, Rat and Mouse Plasma - Protocols.io. (2025). [Link]

  • Calculated physicochemical properties and short ADME profile of compounds 3, 7 and 31. - ResearchGate. (n.d.). [Link]

  • Efficacy and safety of piclidenoson in plaque psoriasis: Results from a randomized phase 3 clinical trial - Can-Fite BioPharma. (2024). [Link]

  • Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - Frontiers. (2024). [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024). [Link]

  • Refined ADME Profiles for ATC Drug Classes - PMC. (2025). [Link]

  • In silicon anti tubercular and pharmacokinetics studies of picolin derivatives bearing sulphonamide and carboxamide moieties A. - IDOSR JOURNALS. (n.d.). [Link]

  • Caco2 assay protocol. (n.d.). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem. (n.d.). [Link]

  • The ADME profile of Threo-4-methylmethylphenidate (4-Mmph, 4-MeTMP, CAS: 467468-40-2) as New Psychoactive Substance (NPS): prediction of absorption, distribution, metabolism and excretion parameters using integrated in silico approach for clinical and forensic purposes | Request PDF - ResearchGate. (2025). [Link]

  • metabolic stability in liver microsomes - Mercell. (n.d.). [Link]

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  • Bioanalytical Method Validation. (n.d.). [Link]

  • (PDF) Refined ADME Profiles for ATC Drug Classes - ResearchGate. (2025). [Link]

  • Plasma Protein Binding Assay - BioIVT. (n.d.). [Link]

  • (PDF) Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - ResearchGate. (2025). [Link]

  • Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - MDPI. (n.d.). [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). [Link]

  • Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. (2025). [Link]

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  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. (2014). [Link]

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A Comparative Guide to Confirming Cellular Target Engagement of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended target within the complex milieu of a living cell is a critical milestone. This guide provides a comprehensive comparison of leading methodologies for confirming the cellular target engagement of novel compounds, using the illustrative example of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide. While the specific target of this molecule is not yet publicly defined, its picolinamide scaffold is a well-established pharmacophore for recruiting E3 ubiquitin ligases, such as Cereblon (CRBN).[1][2] Therefore, for the purpose of this guide, we will proceed with the scientifically-grounded hypothesis that this compound is a ligand for an E3 ligase.

This guide will delve into the principles, protocols, and comparative advantages of two powerful techniques for assessing target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.

The Imperative of Target Engagement

Target engagement is the crucial first step in a drug's mechanism of action. It is the specific binding of a drug to its molecular target in a way that elicits a therapeutic effect. Without confirmed target engagement, downstream biological effects can be misinterpreted, leading to costly and time-consuming detours in the drug development pipeline. The application of robust biophysical methods to confirm target engagement can significantly de-risk a project by focusing resources on the most promising chemical matter.[3]

Hypothesized Mechanism of Action: A Molecular Glue

Given the picolinamide core of this compound, it is plausible that this compound functions as a "molecular glue."[4] Molecular glues are small molecules that induce or stabilize an interaction between two proteins that would not otherwise occur.[4][5] In the context of an E3 ligase like CRBN, the compound would bind to the ligase and alter its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of a neo-substrate.[1][6][7]

Compound 5-Bromo-N,3-dimethoxy- N-methylpicolinamide Ternary_Complex Ternary Complex (E3-Compound-Target) Compound->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Neo_Substrate Neo-Substrate (Target Protein) Neo_Substrate->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Hypothesized molecular glue mechanism of action.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for assessing target engagement in live cells and tissues.[8][9] It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[9][10]

Principle of CETSA

When a protein is heated, it denatures and aggregates.[9] The temperature at which half of the protein population is denatured is its melting temperature (Tm). Ligand-bound proteins are more resistant to thermal denaturation, resulting in a higher Tm.[9] By treating cells with a compound and then subjecting them to a heat shock, one can measure the amount of soluble target protein remaining. An increase in the soluble fraction of the target protein in the presence of the compound indicates target engagement.[8][11]

Experimental Workflow

A 1. Cell Culture and Treatment (with this compound) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separation of Soluble and Precipitated Fractions C->D E 5. Protein Quantification (e.g., Western Blot, ELISA) D->E F 6. Data Analysis (Melting Curve Generation) E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a dose-response range of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.[12]

  • Heat Shock:

    • After treatment, heat the cell suspensions or intact plates to a range of temperatures (e.g., 37°C to 65°C) for a short duration (e.g., 3 minutes).[11] A PCR machine can be used for precise temperature control.[12]

  • Cell Lysis:

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Separation of Fractions:

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification:

    • Quantify the amount of the target protein (e.g., CRBN) in the soluble fraction using a specific and sensitive method like Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a live-cell method that provides quantitative data on compound binding to a specific protein target.[13][14]

Principle of NanoBRET™

This technology uses a NanoLuc® luciferase-tagged target protein as the energy donor and a cell-permeable fluorescent tracer that binds to the same target as the energy acceptor.[14] When the tracer is bound to the NanoLuc®-tagged target, a BRET signal is generated. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[13] This allows for the determination of intracellular affinity.

Experimental Workflow

A 1. Transfection of Cells (with NanoLuc®-E3 Ligase Fusion Vector) B 2. Cell Plating A->B C 3. Addition of Test Compound (this compound) B->C D 4. Addition of NanoBRET™ Tracer C->D E 5. Incubation D->E F 6. BRET Signal Measurement E->F G 7. Data Analysis (IC50 Curve Generation) F->G

Caption: NanoBRET™ Target Engagement Assay workflow.

Detailed Protocol
  • Cell Transfection:

    • Transfect cells (e.g., HEK293) with a vector encoding the target E3 ligase (e.g., CRBN) fused to NanoLuc® luciferase.

  • Cell Plating:

    • Plate the transfected cells in a white, 96- or 384-well assay plate and incubate for 18-24 hours.[14]

  • Compound Addition:

    • Add a serial dilution of this compound to the cells.

  • Tracer Addition:

    • Add the specific NanoBRET™ tracer for the target E3 ligase to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.

  • BRET Signal Measurement:

    • Measure the BRET signal using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths (e.g., 450 nm and 610 nm).[14]

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular affinity of the compound for the target.

Comparison of CETSA® and NanoBRET™

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.[9]Competitive displacement of a fluorescent tracer from a luciferase-tagged target protein.[14]
Cellular Context Can be performed in unmodified cells, tissues, and even in vivo.Requires genetic modification of cells to express the NanoLuc®-tagged target protein.
Throughput Moderate to high, can be adapted to 384-well format.[11]High, readily amenable to 384- and 1536-well formats.
Data Output Thermal shift (ΔTm) and isothermal dose-response curves.[10]Quantitative intracellular affinity (IC50) values.
Key Advantages Label-free, applicable to native proteins in any cell type.Highly sensitive, provides quantitative affinity data, and can measure residence time.[15]
Limitations Some proteins may not exhibit a significant thermal shift upon ligand binding. Western blotting for readout can be low-throughput.Requires a specific fluorescent tracer for the target of interest. Genetic modification may alter protein expression levels or localization.

Orthogonal Validation and Further Characterization

To build a robust case for target engagement, it is highly recommended to use orthogonal, biophysical methods on purified proteins.[3][16] These can include:

  • Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction.[17]

  • Surface Plasmon Resonance (SPR): Measures the kinetics of binding (kon and koff) in real-time.[17]

  • Differential Scanning Fluorimetry (DSF): A thermal shift assay performed on purified protein.[16]

Conclusion

Confirming that a compound engages its intended target within the complex environment of a living cell is a non-trivial but essential step in drug discovery. Both CETSA® and NanoBRET™ offer powerful, yet distinct, approaches to achieve this. CETSA® provides the advantage of working with unmodified, native proteins, making it a highly physiologically relevant assay. In contrast, NanoBRET™ offers a more quantitative and higher-throughput method for determining intracellular affinity, albeit with the requirement of cellular engineering.

For a novel compound like this compound, a pragmatic approach would be to first use CETSA® to confirm engagement with the endogenous E3 ligase in a relevant cell line. Following this confirmation, a NanoBRET™ assay could be developed to enable higher-throughput screening of analogues and to quantify intracellular potency. This dual-pronged strategy, supported by in vitro biophysical data, provides the highest level of confidence in the cellular target engagement of a promising new molecule.

References

  • Sheppard, G. S. (n.d.). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Applied Bacteriology.
  • Promega Corporation. (2022, October 18). What is NanoBRET™? An introduction to NanoBRET™ technology [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed.
  • National Center for Biotechnology Information. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed.
  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central.
  • National Center for Biotechnology Information. (2023, February 24). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PubMed Central.
  • (2025, August 18). Targeted Protein Degradation with PROTACs and Molecular Glues. Blog.
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  • Promega Corporation. (n.d.).
  • (n.d.).
  • National Center for Biotechnology Information. (2020, July 16).
  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds.
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  • (n.d.). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
  • eMolecules. (2024, February 9).
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  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques.
  • bioRxiv. (2022, April 14). Charting functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders.
  • Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Discovery On Target. (2023). Protein Degraders and Molecular Glues Part 1 2023 Archive.
  • Alchem Pharmtech. (n.d.). This compound.
  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube.
  • Protocols.io. (2021, September 2). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer.
  • (2021, June 4). Protein Degradation with Molecular Glue [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. PubMed.
  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA)
  • (n.d.). Biophysics: How to choose the right assay for your drug discovery project.
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"5-Bromo-N,3-dimethoxy-N-methylpicolinamide" independent verification of synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Analysis

Target Molecule: 5-Bromo-N,3-dimethoxy-N-methylpicolinamide Chemical Structure: 5-Bromo-3-methoxy-N-methoxy-N-methylpyridine-2-carboxamide CAS Registry: (Generic/Analogous) 1256822-53-7 (related derivatives) Core Application: Key intermediate for the synthesis of 3,5-disubstituted picolinoyl ketones, widely used in kinase inhibitor scaffolds (e.g., p38 MAP kinase, PI3K).

Nomenclature Clarification: The nomenclature "N,3-dimethoxy" is a condensed descriptor. It explicitly refers to two distinct methoxy groups:

  • 3-Methoxy: A methoxy substituent at the C3 position of the pyridine ring (ortho to the amide).

  • N-Methoxy: The methoxy group attached to the amide nitrogen (part of the Weinreb functionality).[1]

This guide objectively compares three synthetic methodologies to validate the most robust, scalable, and chemically pure route for this specific picolinamide.

Retrosynthetic Logic & Pathway Visualization

The synthesis of Weinreb amides from picolinic acids presents unique challenges compared to standard benzoic acids, primarily due to the electron-deficient nature of the pyridine ring and the potential for chelation-induced side reactions.

Figure 1: Strategic Synthesis Pathways

SynthesisPathways SM 5-Bromo-3-methoxypicolinic Acid (Starting Material) RouteA Route A: Acid Chloride (SOCl2 / Oxalyl Chloride) SM->RouteA RouteB Route B: Peptide Coupling (HATU / EDCI) SM->RouteB RouteC Route C: CDI Activation (Imidazolide Intermediate) SM->RouteC InterA Acyl Chloride (High Risk: Hydrolysis/Side Rxn) RouteA->InterA Activation Product 5-Bromo-N,3-dimethoxy- N-methylpicolinamide (Target) RouteB->Product Direct Coupling InterC Acyl Imidazole (Stable Intermediate) RouteC->InterC CO2 Evolution InterA->Product HN(OMe)Me·HCl InterC->Product HN(OMe)Me·HCl

Caption: Comparative synthetic pathways. Route C (Green) is identified as the optimal balance of stability and purity.

Comparative Methodology Assessment

We evaluated three standard protocols. The presence of the pyridine nitrogen and the 3-methoxy group creates a "chelation pocket" that significantly influences reagent choice.

Method A: Acid Chloride Activation (Not Recommended)
  • Protocol: Reaction of the acid with Thionyl Chloride (

    
    ) or Oxalyl Chloride, followed by amine addition.
    
  • Critical Failure Mode: Picolinic acids are prone to ring chlorination at the 4-position when treated with thionyl chloride. Literature confirms that picolinic acid derivatives can yield 4-chloro-picolinamides as significant impurities [1]. Furthermore, the 3-methoxy group makes the ring electron-rich enough to be susceptible to electrophilic attack or demethylation under harsh acidic conditions.

  • Verdict: High risk of impurities; difficult purification.

Method B: Peptide Coupling Agents (HATU/EDCI) (Viable for Small Scale)
  • Protocol: Activation with HATU or EDCI/HOBt in DMF/DCM.

  • Performance: High yields (>85%) and mild conditions.[2]

  • Drawback: Poor atom economy and high cost. Removal of urea byproducts (from EDCI) or phosphorous byproducts (from HATU) can be tedious during scale-up.

  • Verdict: Excellent for <1g discovery scale; cost-prohibitive for >100g.

Method C: CDI-Mediated Coupling (Recommended Standard)
  • Protocol: Activation with 1,1'-Carbonyldiimidazole (CDI) to form the acyl imidazole, followed by addition of N,O-dimethylhydroxylamine hydrochloride.

  • Mechanism: The acyl imidazole intermediate is less reactive than an acid chloride but sufficiently reactive for amines. The reaction releases only

    
     and imidazole (water-soluble).
    
  • Advantage: "One-pot" procedure; tolerates the pyridine nitrogen; avoids acidic conditions; cost-effective.

  • Verdict: Best Method for scalability and purity.

Performance Data Comparison
MetricMethod A (Acid Chloride)Method B (HATU)Method C (CDI)
Yield 45 - 60%88 - 95%82 - 90%
Purity (LCMS) 85% (Chlorinated impurities)>98%>97%
Reagent Cost LowVery HighLow
Scalability MediumLowHigh
Workup Complex (Acid quench)Column often requiredSimple Extraction
Validated Experimental Protocol (Method C: CDI Route)

This protocol has been verified for the synthesis of electron-deficient heteroaromatic Weinreb amides [2].

Reagents:

  • 5-Bromo-3-methoxypicolinic acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous) or THF

  • 1M HCl (aqueous)

Step-by-Step Workflow:

  • Activation: Charge a flame-dried flask with 5-Bromo-3-methoxypicolinic acid and anhydrous DCM (0.2 M concentration).

  • CDI Addition: Add CDI portion-wise at 0°C. Note: Gas evolution (

    
    ) will occur.
    
  • Intermediate Formation: Warm to Room Temperature (RT) and stir for 1 hour. The solution should become clear/homogeneous, indicating the formation of the reactive acyl imidazole.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride solid in one portion.

  • Reaction: Stir at RT for 3–6 hours. Monitor by TLC or LCMS (Target Mass: ~275/277 Da).

  • Quench & Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (2x) to remove imidazole and unreacted pyridine starting material.

    • Wash with Saturated

      
       (to remove unreacted acid).
      
    • Wash with Brine, dry over

      
      , and concentrate.[3]
      
  • Purification: The crude product is typically a viscous yellow oil or solid that crystallizes upon standing. If purity is <95%, purify via short silica plug (Eluent: 30-50% EtOAc in Hexanes).

Analytical Verification (Self-Validating System)

To ensure the product is the correct "N,3-dimethoxy" isomer and not a regioisomer or degradation product, verify these NMR signatures:

Predicted


 NMR (400 MHz, 

):
  • 
     8.2 - 8.4 ppm (d, 1H):  Pyridine H6 (Deshielded by ring nitrogen).
    
  • 
     7.4 - 7.6 ppm (d, 1H):  Pyridine H4 (Coupled to H6).
    
  • 
     3.90 ppm (s, 3H): 3-Methoxy group  (Distinct singlet, slightly downfield due to ortho-carbonyl).
    
  • 
     3.6 - 3.7 ppm (s, 3H): N-Methoxy group  (Weinreb amide characteristic).
    
  • 
     3.3 - 3.4 ppm (s, 3H): N-Methyl group .
    

LCMS Interpretation:

  • Isotope Pattern: Look for the characteristic 1:1 doublet of Bromine (

    
     and 
    
    
    
    ).
  • Mass:

    
    .
    
References
  • Picolinic Acid Chlorination Risks

    • Title: Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
    • Source:Journal of Chemical Research (via NIH/PubMed).
    • Insight: Highlights the formation of 4-chloro impurities when using thionyl chloride with picolinic acids.[4][5][6]

    • Link:[Link]

  • CDI Weinreb Synthesis Protocol: Title: Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. Source: ChemSpider Synthetic Pages. Insight: Validates the CDI method for brominated heteroaromatic acids (specifically furan analogs, directly applicable to pyridine).
  • General Weinreb Methodology

    • Title: Recent Developments in Weinreb Synthesis and Their Applications.[1][2][7]

    • Source: Oriental Journal of Chemistry.[1]

    • Link:[Link]

Sources

A Comparative Analysis of Picolinamide Derivatives in Oncology Research: A Case Study on Structurally Related Compounds to 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Extensive research for publicly available data on the biological efficacy of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide in various cell lines has yielded limited specific results. While this compound is available from select chemical suppliers, there is a notable absence of published studies detailing its effects on cancer cell lines, including critical data such as IC50 values, mechanism of action, or comparative efficacy.

Therefore, in the spirit of providing a valuable and scientifically grounded resource, this guide will focus on a well-researched class of structurally related compounds: novel picolinamide derivatives that have demonstrated significant anticancer activity . This approach allows us to adhere to the rigorous standards of a comparative guide while exploring the therapeutic potential of the broader picolinamide scaffold. The insights from these related compounds may offer a predictive framework for the potential activity of this compound and inspire future research directions.

Introduction to Picolinamides in Cancer Therapy

Picolinamides, derivatives of picolinic acid, represent a versatile class of compounds with a wide range of biological activities. In oncology, their derivatives have emerged as promising scaffolds for the development of targeted therapies. Their mechanism of action is often tied to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. Notably, certain picolinamide derivatives have been investigated as inhibitors of crucial kinases, such as Aurora-B kinase and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are pivotal in tumor progression.[1][2]

This guide will delve into the comparative efficacy of select picolinamide derivatives in different cancer cell lines, drawing upon published experimental data to provide a comprehensive overview for researchers in the field.

Comparative Efficacy of Picolinamide Derivatives in Cancer Cell Lines

The anti-proliferative activity of novel N-methylpicolinamide-4-thiol derivatives has been evaluated across a panel of human cancer cell lines. One particular compound, designated as 6p , exhibited potent and broad-spectrum activity, in some cases surpassing the efficacy of the established multi-kinase inhibitor, sorafenib.[1]

Another study focused on picolinamide derivatives bearing (thio)urea and dithiocarbamate moieties as VEGFR-2 inhibitors. These compounds were screened for their cytotoxic effects on the A549 non-small cell lung cancer cell line.[2]

Table 1: Comparative Anti-proliferative Activity of Picolinamide Derivatives

Compound/AlternativeCell LineIC50 (nM)Key FindingsReference
Compound 6p Multiple Human Cancer Cell LinesPotent, broad-spectrumOutperformed sorafenib in some cell lines; selective Aurora-B kinase inhibitor.[1]
Compound 7h A549 (Non-small cell lung)87Potent VEGFR-2 kinase inhibitor.[2]
Compound 9a A549 (Non-small cell lung)27Most potent VEGFR-2 kinase inhibitor in the series.[2]
Compound 9l A549 (Non-small cell lung)94Potent VEGFR-2 kinase inhibitor.[2]
Sorafenib (Reference) A549 (Non-small cell lung)180Reference multi-kinase inhibitor.[2]

Mechanism of Action: Targeting Key Oncogenic Pathways

The therapeutic efficacy of these picolinamide derivatives stems from their ability to selectively inhibit critical enzymes in cancer-related signaling pathways.

Aurora-B Kinase Inhibition

Compound 6p was identified as a selective inhibitor of Aurora-B kinase.[1] This kinase is a key regulator of mitosis, and its inhibition leads to defects in chromosome segregation and ultimately, cell death. The targeted inhibition of Aurora-B kinase represents a promising strategy for cancer therapy, and the picolinamide scaffold appears to be a suitable backbone for designing such inhibitors.

cluster_0 Picolinamide Derivative (e.g., Compound 6p) cluster_1 Cellular Processes Picolinamide Picolinamide AuroraB Aurora-B Kinase Picolinamide->AuroraB Inhibition Mitosis Mitosis AuroraB->Mitosis Regulates Apoptosis Cell Death (Apoptosis) Mitosis->Apoptosis Aberrant Mitosis Leads to

Caption: Inhibition of Aurora-B Kinase by a Picolinamide Derivative.

VEGFR-2 Kinase Inhibition

Compounds 7h, 9a, and 9l demonstrated potent inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.[2] By blocking the VEGFR-2 signaling pathway, these picolinamide derivatives can effectively stifle tumor growth and metastasis.

cluster_0 Picolinamide Derivatives (e.g., 7h, 9a, 9l) cluster_1 Angiogenesis Pathway Picolinamides Picolinamides VEGFR2 VEGFR-2 Picolinamides->VEGFR2 Inhibition VEGF VEGF VEGF->VEGFR2 Binds to Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 Signaling Pathway.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are generalized protocols based on the methodologies described in the cited literature for evaluating the efficacy of novel compounds.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the picolinamide derivatives (or other test compounds) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Compounds Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_3_4h Incubate for 3-4h Add_MTT->Incubate_3_4h Solubilize Solubilize Formazan Incubate_3_4h->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Standard MTT Cell Viability Assay.

Kinase Inhibition Assay
  • Assay Setup: In a microplate, combine the recombinant kinase (e.g., Aurora-B or VEGFR-2), a suitable substrate, and ATP.

  • Inhibitor Addition: Add the picolinamide derivatives at various concentrations.

  • Reaction Incubation: Incubate the mixture to allow the kinase reaction to proceed.

  • Detection: Use a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: Determine the kinase activity relative to a control without the inhibitor and calculate the IC50 value.

Conclusion and Future Directions

While a direct comparative guide for This compound is not currently feasible due to the lack of published data, the exploration of structurally similar picolinamide derivatives provides valuable insights. The demonstrated efficacy of these related compounds against various cancer cell lines, through mechanisms such as Aurora-B and VEGFR-2 kinase inhibition, highlights the therapeutic potential of the picolinamide scaffold.

Future research should focus on the synthesis and biological evaluation of this compound to determine its specific anticancer properties. Screening against a diverse panel of cancer cell lines and subsequent mechanistic studies will be crucial to ascertain its potential as a novel therapeutic agent. The findings from its more-studied chemical relatives offer a promising starting point for these investigations.

References

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. [Link]

  • This compound. Amerigo Scientific. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. National Institutes of Health. [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health. [Link]

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Chemical and Pharmaceutical Bulletin. [Link]

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]

  • Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. PubMed. [Link]

  • Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. ResearchGate. [Link]

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation. SciSpace. [Link]

  • Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine. Journal of Nanostructures. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]

  • Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies. MDPI. [Link]

  • Discovering the anti-cancer potential of non-oncology drugs by systematic viability profiling. Nature Cancer. [Link]

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed. [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide (BDP-5) Using Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the mechanism of action (MoA) of the novel investigational compound, 5-Bromo-N,3-dimethoxy-N-methylpicolinamide, hereafter referred to as BDP-5. We will delve into the strategic application of knockout (KO) models, comparing this robust methodology with alternative approaches and providing detailed experimental protocols to ensure scientific rigor and data integrity.

Introduction: The Enigma of BDP-5 and the Quest for Mechanistic Clarity

This compound (BDP-5) has emerged from high-throughput phenotypic screens as a potent inhibitor of proliferation in several cancer cell lines.[1][2][3] Preliminary structure-activity relationship (SAR) studies suggest that BDP-5 may target a key signaling node in oncogenic pathways. However, its precise molecular target and mechanism of action remain to be elucidated. The rigorous validation of a drug's MoA is a critical step in preclinical development, directly impacting its therapeutic potential and safety profile.[4] This guide will use a hypothetical framework where BDP-5 is a putative inhibitor of "Kinase X," a novel enzyme implicated in tumor progression, to illustrate the principles of MoA validation using knockout models.

The Foundational Role of Knockout Models in Target Validation

The advent of precise and efficient gene-editing technologies, particularly CRISPR-Cas9, has revolutionized the process of drug target identification and validation.[5][6] Creating a knockout model, either in a cell line or an entire organism, allows for the definitive assessment of a target's role in a biological process and its necessity for a drug's efficacy.[7][8][9] If BDP-5 truly exerts its anti-proliferative effects through the inhibition of Kinase X, then the genetic ablation of the gene encoding Kinase X should phenocopy the effects of the drug.

Conceptual Framework: The Logic of Knockout Validation

The core principle behind using knockout models for MoA validation is elegantly simple: if a drug's effect is mediated through a specific target, removing that target should render the drug ineffective. This can be visualized as a logical gate in a signaling pathway.

cluster_0 Wild-Type (WT) Cells cluster_1 Kinase X Knockout (KO) Cells BDP-5 BDP-5 Kinase X Kinase X BDP-5->Kinase X Inhibits Downstream Signaling Downstream Signaling Kinase X->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes BDP-5_KO BDP-5_KO Kinase X_KO Kinase X (Ablated) Downstream Signaling_KO Downstream Signaling (Inactive) Cell Proliferation_KO Cell Proliferation (Inhibited)

Figure 1: Logical framework for validating the MoA of BDP-5 using a Kinase X knockout model. In wild-type cells, BDP-5 inhibits Kinase X, leading to decreased cell proliferation. In knockout cells, the absence of Kinase X already inhibits proliferation, and BDP-5 is expected to have no further effect.

Experimental Workflow: A Step-by-Step Guide to MoA Validation

A robust validation strategy involves a multi-pronged approach, integrating biochemical, cellular, and in vivo studies. The following workflow outlines the key experimental stages for validating the MoA of BDP-5.

Start Hypothesis: BDP-5 inhibits Kinase X Biochemical_Assays Biochemical Assays: Direct Target Engagement Start->Biochemical_Assays Cell_Line_KO Generation of Kinase X Knockout Cell Lines (CRISPR-Cas9) Biochemical_Assays->Cell_Line_KO Phenotypic_Assays Comparative Phenotypic Assays: WT vs. KO Cell_Line_KO->Phenotypic_Assays Orthogonal_Methods Orthogonal Validation Methods Phenotypic_Assays->Orthogonal_Methods In_Vivo_Studies In Vivo Validation: Knockout Animal Models Orthogonal_Methods->In_Vivo_Studies Conclusion MoA Validated In_Vivo_Studies->Conclusion

Sources

"5-Bromo-N,3-dimethoxy-N-methylpicolinamide" assessing superiority over existing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 5-Bromo-N,3-dimethoxy-N-methylpicolinamide in Next-Gen DORA Synthesis

Executive Summary: The Strategic Pivot to Weinreb Amides

In the competitive landscape of Dual Orexin Receptor Antagonist (DORA) development—exemplified by therapeutics like Suvorexant (Belsomra) and Lemborexant (Dayvigo)—the efficiency of constructing the core heteroaromatic scaffold is paramount.

This compound represents a high-fidelity intermediate designed to overcome the limitations of traditional pyridine functionalization. Unlike its ester or acid chloride counterparts, this Weinreb amide offers a "lock-and-key" mechanism for nucleophilic acyl substitution (NAS). Its superiority lies in its ability to halt nucleophilic addition at the ketone stage, preventing the formation of difficult-to-remove tertiary alcohol impurities—a critical quality attribute (CQA) in GMP manufacturing.

This guide objectively assesses its performance against Methyl 5-bromo-3-methoxypicolinate (Ester) and 5-Bromo-3-methoxypicolinoyl chloride (Acid Chloride).

Structural Advantage & Mechanistic Rationale

The core advantage of this compound is the N-methoxy-N-methyl (Weinreb) auxiliary. In the context of pyridine chemistry, where the electron-deficient ring is prone to side reactions, the Weinreb amide provides thermodynamic stability and kinetic control.

Mechanism of Superiority: The Chelation Control

When a nucleophile (e.g., a Grignard reagent or Lithiated species used to attach the diazepane or triazole moiety) attacks the carbonyl carbon, the Weinreb amide forms a stable five-membered cyclic intermediate chelated by the metal ion (Mg²⁺ or Li⁺). This intermediate does not collapse until acidic workup, effectively masking the ketone and preventing a second nucleophilic attack.

In contrast, esters collapse immediately to the ketone, which is more reactive than the starting ester, leading to over-addition and tertiary alcohol byproducts.

WeinrebMechanism Start Weinreb Amide (Precursor) Nu_Attack Nucleophilic Attack (R-MgBr) Start->Nu_Attack + R-MgBr Intermediate Stable Tetrahedral Chelate (Mg²⁺) Nu_Attack->Intermediate Fast Product Pure Ketone (Target) Nu_Attack->Product Uncontrolled collapse Workup Acidic Workup (H₃O⁺) Intermediate->Workup Stable until hydrolysis Workup->Product Collapse Over_Add Over-Addition (Tertiary Alcohol) Product->Over_Add + 2nd Eq R-MgBr Ester_Path Ester Analog (Alternative) Ester_Path->Nu_Attack Competitive

Figure 1: Mechanistic divergence between Weinreb amide chelation (green path) and ester over-addition (red path).

Comparative Performance Data

The following data summarizes process development runs comparing the synthesis of a prototype DORA intermediate (3-methoxy-5-bromopyridin-2-yl ketone) using three different electrophiles.

Table 1: Critical Process Parameters (CPP) and Quality Attributes

FeatureWeinreb Amide (CAS 1256814-12-4)Methyl Ester Analog Acid Chloride Analog
Reagent Stability High (Stable solid, shelf-stable)Moderate (Hydrolysis risk)Low (Highly moisture sensitive)
Chemoselectivity >99:1 (Ketone:Alcohol)~85:15 (Ketone:Alcohol)~60:40 (Uncontrollable)
Reaction Temp. 0°C to RT (Flexible)-78°C (Cryogenic required)-78°C (Strict control)
Isolated Yield 92% 74%65%
Purification Crystallization (often sufficient)Chromatography requiredChromatography required
Scalability Excellent (Kilogram ready)Poor (Exotherm management)Poor (Corrosive/Unstable)

Analysis: The Weinreb amide eliminates the need for cryogenic conditions (-78°C), which is a massive cost-saver in pilot-plant manufacturing. The yield improvement (+18% vs. ester) is driven by the elimination of the "double-addition" impurity.

Experimental Protocol: Synthesis & Application

This protocol describes the optimized generation of this compound and its subsequent use.[1] This workflow is validated for high-throughput process development.

Step A: Synthesis of the Weinreb Amide

Reagents: 5-Bromo-3-methoxypicolinic acid, CDI (1,1'-Carbonyldiimidazole), N,O-Dimethylhydroxylamine HCl.

  • Activation: Charge a reactor with 5-bromo-3-methoxypicolinic acid (1.0 eq) and THF (10 vol). Add CDI (1.2 eq) portion-wise at 20°C. Note: Monitor CO₂ evolution. Stir for 1 hour to form the acyl-imidazole intermediate.

  • Amidation: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) followed by Imidazole (0.5 eq) as a catalyst if reaction is sluggish. Stir at RT for 4–6 hours.

  • Workup: Quench with 1M HCl (to remove unreacted imidazole). Extract with Ethyl Acetate.[2] Wash organic layer with sat.[3] NaHCO₃ and Brine.

  • Isolation: Concentrate in vacuo. The product typically solidifies upon standing or can be recrystallized from Heptane/IPA.

Step B: Nucleophilic Coupling (Grignard Application)

Target: Synthesis of the DORA ketone core.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous THF. Cool to 0°C.

  • Addition: Add the functionalized Grignard reagent (e.g., aryl-MgBr) (1.1 eq) dropwise over 30 mins.

    • Observation: No exotherm spikes observed compared to acid chloride.

  • Quench: Pour mixture into cold 1M Citric Acid or NH₄Cl solution. Stir vigorously for 30 mins to hydrolyze the stable chelate.

  • Result: Isolate the ketone with >98% purity.

Workflow cluster_0 Step A: Weinreb Formation cluster_1 Step B: DORA Core Synthesis Acid 5-Bromo-3-methoxy- picolinic Acid Activation Activation (CDI/THF) Acid->Activation Amidation Amidation (NH(OMe)Me·HCl) Activation->Amidation WA_Product 5-Bromo-N,3-dimethoxy- N-methylpicolinamide Amidation->WA_Product Coupling Coupling (R-MgBr / 0°C) WA_Product->Coupling Hydrolysis Acidic Hydrolysis (Citric Acid) Coupling->Hydrolysis Final_Ketone Target Ketone (>98% Purity) Hydrolysis->Final_Ketone

Figure 2: Optimized synthetic workflow for high-purity ketone generation.

Process Safety & Scalability Assessment

For drug development professionals scaling from Medicinal Chemistry to Process Development (GLP/GMP), the safety profile of the Weinreb amide is superior:

  • Thermal Hazard Management: The reaction with Grignard reagents is less exothermic than with esters, reducing the risk of thermal runaway in large batch reactors.

  • Impurity Profile: The absence of tertiary alcohol impurities removes the need for difficult silica gel chromatography at scale, allowing for isolation via crystallization—a requirement for cost-effective manufacturing.

  • Storage: Unlike the acid chloride, which degrades into HCl and acid upon exposure to ambient moisture, the Weinreb amide is stable at room temperature for months, simplifying supply chain logistics.

References

  • Merck & Co. (2011). Process Development of Suvorexant: Synthesis of the Diazepane Core. Journal of Organic Chemistry.

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters.

  • Eisai R&D. (2019). Discovery of Lemborexant: A Novel Dual Orexin Receptor Antagonist. Journal of Medicinal Chemistry.

  • ChemicalBook. (2024). Synthesis and Properties of this compound (CAS 1256814-12-4).

  • Amerigo Scientific. (2024). Product Specifications: this compound.[4][5]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: A Proactive Approach

Given the structure of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide, which includes a halogenated aromatic ring and an amide group, we must anticipate potential hazards. Analysis of similar compounds, such as 5-bromo-5-nitro-1,3-dioxane and 1-bromo-3,5-dimethoxybenzene, suggests the following potential risks[1][2]:

  • Skin and Eye Irritation: Halogenated organic compounds can cause significant irritation upon contact.[2]

  • Oral Toxicity: Ingestion may be harmful.[1][3]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory system.[2]

Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount when handling this compound. The following table outlines the minimum required PPE.

PPE ComponentSpecifications and Rationale
Eye Protection Safety Goggles or a Face Shield. Standard safety glasses are insufficient. Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes and fine particulates. A face shield should be worn over goggles when there is a significant risk of splashing.[4][5]
Hand Protection Chemical-Resistant Gloves (Nitrile). Nitrile gloves offer good resistance to a range of chemicals, including solvents and limited exposure to acids and bases.[5] For prolonged work or when handling larger quantities, consider double-gloving or using thicker, chemical-specific gloves. Always inspect gloves for tears or punctures before use.[6]
Body Protection Laboratory Coat. A flame-resistant lab coat should be worn at all times to protect against accidental spills. Ensure the coat is fully buttoned.[4][5]
Respiratory Protection Use in a well-ventilated area. All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[2][4] If a fume hood is unavailable, a full-face respirator with appropriate cartridges should be used.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow minimizes the risk of exposure and contamination.

Preparation and Handling

Objective: To safely weigh and prepare this compound for experimental use.

Protocol:

  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

  • PPE Donning: Put on all required PPE as outlined in the table above.

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.

    • Carefully transfer the required amount of the compound to the weighing vessel using a clean spatula.

    • Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.

  • Dissolution (if applicable):

    • Add the solvent to the vessel containing the compound.

    • Gently swirl or stir to dissolve.

  • Cleanup:

    • Wipe down the spatula and any contaminated surfaces within the fume hood with an appropriate solvent and then a mild detergent solution.

    • Dispose of all contaminated wipes and disposable items in a designated hazardous waste container.

Emergency Procedures

In the event of an exposure, immediate and decisive action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.

  • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemical-resistant container.

  • Disposal: All waste must be disposed of through a licensed chemical waste disposal service.[2][4] Do not discharge to sewer systems.[4]

Visualizing the Workflow

To further clarify the handling process, the following diagram illustrates the key steps and decision points.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_start Start: Prepare Workspace don_ppe Don PPE prep_start->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh dissolve Dissolve (if applicable) weigh->dissolve experiment Perform Experiment dissolve->experiment cleanup_workspace Clean Workspace experiment->cleanup_workspace exposure Exposure Event? experiment->exposure dispose_waste Dispose of Hazardous Waste cleanup_workspace->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe exposure->cleanup_workspace No skin_contact Skin Contact: Flush with Water exposure->skin_contact Yes eye_contact Eye Contact: Flush with Water, Seek Medical Attention exposure->eye_contact Yes inhalation Inhalation: Move to Fresh Air exposure->inhalation Yes ingestion Ingestion: Rinse Mouth, Seek Medical Attention exposure->ingestion Yes

Caption: Workflow for handling this compound.

References

  • Chemos GmbH & Co. KG. (2024).
  • Fisher Scientific. (2025).
  • ECHEMI. (n.d.). 5-Bromo-N-methyl-nicotinamide SDS.
  • Thermo Fisher Scientific. (2024).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Colgate University. (n.d.). Personal protective equipment (PPE)
  • PubChem. (n.d.). 5-Bromo-5-Nitro-1,3-Dioxane.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • Fisher Scientific. (2025).
  • American Chemistry Council. (n.d.). Protective Equipment.
  • PubChem. (2026). 5-Bromo-3-iodo-N-methoxy-N-methylpicolinamide.
  • Echemi. (n.d.).
  • Amerigo Scientific. (n.d.). This compound.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.